HsP104 protein
Description
Properties
CAS No. |
143012-44-6 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Synonyms |
HsP104 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Hsp104 in Yeast Thermotolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 104 (Hsp104) is a critical molecular chaperone in Saccharomyces cerevisiae that plays a central role in conferring thermotolerance. As a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, Hsp104 functions as a potent protein disaggregase, rescuing proteins from stress-induced aggregation and restoring their native function. This activity is essential for cell survival under extreme heat and other proteotoxic stress conditions. This technical guide provides an in-depth overview of Hsp104's function, mechanism of action, and its interplay with other chaperone systems. Detailed experimental protocols for assessing Hsp104 activity and quantitative data on its contribution to yeast thermotolerance are also presented.
Introduction to Hsp104 and its Significance in Thermotolerance
Saccharomyces cerevisiae (yeast) has proven to be an invaluable model organism for studying cellular stress responses. When exposed to elevated temperatures, proteins can lose their native conformation, leading to the formation of toxic aggregates. The ability of an organism to survive such thermal stress is termed thermotolerance. In yeast, acquired thermotolerance is heavily dependent on the expression of heat shock proteins (Hsps), with Hsp104 being a key player.[1][2]
Hsp104 is not typically required for growth under normal conditions; however, its expression is strongly induced by heat stress.[1] Yeast strains lacking a functional HSP104 gene exhibit a dramatically reduced ability to survive exposure to lethal temperatures.[1][2] The primary function of Hsp104 is to resolubilize and refold aggregated proteins, a task that is largely intractable for other chaperone systems.[3] This unique capability makes Hsp104 a central component of the protein quality control machinery in yeast.
Mechanism of Hsp104-Mediated Protein Disaggregation
Hsp104 functions as a hexameric ring-like structure that utilizes the energy from ATP hydrolysis to drive protein disaggregation.[4] The aggregated polypeptide is thought to be threaded through the central pore of the Hsp104 hexamer, a process that unfolds the misfolded protein and allows it to be released in a refolding-competent state.[4]
This disaggregation activity is not a solitary function; Hsp104 collaborates closely with the Hsp70 (Ssa family in yeast) and Hsp40 (Ydj1 and Sis1 in yeast) chaperone systems.[3][4] The Hsp70/Hsp40 system is believed to initially recognize and bind to aggregated proteins, subsequently recruiting Hsp104 to the site of aggregation. This interaction is crucial for the efficient disaggregation of many substrates.
The activity of Hsp104 is tightly regulated by its two nucleotide-binding domains (NBD1 and NBD2) and a middle domain (MD). ATP hydrolysis at both NBDs is essential for its disaggregase function, and communication between these domains is critical for its activity.[5][6] The MD is involved in the interaction with the Hsp70/Hsp40 system and in regulating the overall conformational changes of the Hsp104 hexamer.
Signaling Pathway for Protein Disaggregation
The coordinated action of Hsp40, Hsp70, and Hsp104 in recognizing and resolving protein aggregates can be visualized as a signaling pathway.
Quantitative Analysis of Hsp104 Function
The contribution of Hsp104 to yeast thermotolerance and its biochemical activities can be quantified through various assays. The following tables summarize key quantitative data from studies on Hsp104.
Table 1: Hsp104-Dependent Yeast Thermotolerance
| Yeast Strain | Heat Shock Condition | Survival Rate (%) | Reference |
| Wild-Type (W303) | 50°C for 20 min | ~0.1% | [7] |
| Wild-Type (W303) with pre-conditioning (37°C for 30 min) | 50°C for 20 min | ~40-60% | [7] |
| hsp104Δ | 50°C for 20 min | <0.01% | [7] |
| Wild-Type | 46°C for 20 min | <1% | [7] |
| Wild-Type with pre-conditioning (37°C for 30 min, then 41°C for 30 min) | 46°C for 30 min | ~80-90% | [7] |
Table 2: In Vitro Hsp104-Mediated Protein Refolding
| Chaperone Components | Substrate | Refolding Efficiency (%) | Reference |
| Hsp104 alone | Denatured Luciferase | ~5-10% | [8] |
| Hsp70/Hsp40 alone | Denatured Luciferase | ~15-25% | [8] |
| Hsp104 + Hsp70/Hsp40 | Denatured Luciferase | ~70-80% | [8] |
| Hsp104 T4L mutant | Heat-aggregated β-galactosidase | ~60-70% | [9] |
Table 3: Hsp104 ATPase Activity
| Hsp104 Variant | Condition | kcat (min-1) | Km (µM) | Reference |
| Wild-Type Hsp104 (NBD1) | 25°C, pH 7.4 | 54.6 ± 2.4 | 170 ± 20 | [6] |
| Wild-Type Hsp104 (NBD2) | 25°C, pH 7.4 | 0.6 ± 0.1 | 1.8 ± 0.8 | [6] |
| Hsp104 A503S (Potentiated) | 25°C, pH 8.35 | ~180 | Not specified | [10] |
| Hsp104 E360R (Potentiated) | 25°C, pH 8.35 | ~300 | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Hsp104 function in yeast thermotolerance.
Yeast Thermotolerance Assay
This assay measures the ability of yeast cells to survive a lethal heat shock, with or without a pre-conditioning heat treatment.
Materials:
-
Yeast strains (e.g., wild-type and hsp104Δ)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
Incubators set at 30°C, 37°C, and 50°C
-
Shaking water bath or incubator
-
Spectrophotometer
-
Sterile microtubes
-
YPD agar (B569324) plates
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Inoculate single colonies of each yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking to saturation.
-
Sub-culturing: Dilute the overnight cultures into fresh YPD medium to an OD600 of 0.2-0.3. Grow at 30°C with shaking until the cultures reach mid-log phase (OD600 of 0.8-1.0).
-
Pre-conditioning (for acquired thermotolerance):
-
For the pre-conditioned samples, transfer the cultures to a 37°C shaking incubator for 30-60 minutes.
-
Control samples remain at 30°C.
-
-
Lethal Heat Shock:
-
Transfer 1 mL of each culture (pre-conditioned and control) to sterile microtubes.
-
Place the tubes in a 50°C water bath for 20-30 minutes.
-
Also, keep a non-heat-shocked control for each culture at room temperature.
-
-
Serial Dilution and Plating:
-
After the heat shock, immediately place the tubes on ice.
-
Prepare a 10-fold serial dilution series for each sample in sterile water (from 10-1 to 10-5).
-
Spot 5-10 µL of each dilution onto YPD agar plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Document the plates by photography.
-
Calculate the percentage of survival by comparing the number of colonies from the heat-shocked samples to the non-heat-shocked controls at a countable dilution.
-
Experimental Workflow: Thermotolerance Assay
References
- 1. HSP104 | SGD [yeastgenome.org]
- 2. Heat-shock protein 104 expression is sufficient for thermotolerance in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. DSpace [repository.upenn.edu]
- 5. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.med.muni.cz [www2.med.muni.cz]
- 8. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Unraveling the Machinery: An In-depth Technical Guide to Hsp104-Mediated Protein Disaggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase found in yeast and other non-metazoan eukaryotes.[1][2][3] It plays a crucial role in cellular proteostasis by solubilizing and reactivating proteins from a variety of aggregated states, including disordered aggregates, toxic pre-amyloid oligomers, and stable amyloid fibrils.[1][2][3][4] This potent molecular machine couples the energy from ATP hydrolysis to forcibly extract and translocate polypeptides from aggregates through its central channel.[1][2][5] Its activity is often coordinated with the Hsp70 chaperone system, which includes Hsp70 and Hsp40, to efficiently rescue damaged proteins.[6][7][8] Understanding the intricate mechanism of Hsp104-mediated disaggregation is paramount for harnessing its therapeutic potential in combating protein misfolding diseases. This guide provides a comprehensive overview of the core mechanism, presents key quantitative data, details experimental protocols, and visualizes the complex processes involved.
Core Mechanism of Hsp104-Mediated Disaggregation
The disaggregation process orchestrated by Hsp104 is a highly dynamic and multi-step process involving substrate recognition, binding, threading, and release. This process is powered by the hydrolysis of ATP and involves significant conformational changes within the Hsp104 hexamer.
Structural Organization and Key Domains
The Hsp104 monomer is composed of several key domains: an N-terminal domain (NTD), two nucleotide-binding domains (NBD1 and NBD2) interspersed by a middle domain (MD), and a C-terminal domain (CTD).[1][6] These monomers assemble into a hexameric ring-like structure with a central channel.[1][2]
-
N-terminal Domain (NTD): The NTD is involved in substrate binding and has chaperoning activities of its own.[9][10] It contains a substrate-binding groove that recognizes exposed hydrophobic regions on misfolded proteins, priming them for translocation.[10]
-
Nucleotide-Binding Domains (NBD1 and NBD2): These are the ATPase engines of Hsp104.[1] They contain conserved Walker A and B motifs for ATP binding and hydrolysis.[11] Crucially, they also feature tyrosine-bearing pore loops that project into the central channel and directly engage the substrate.[1][9][12]
-
Middle Domain (MD): The MD is a coiled-coil domain that acts as a regulatory hub.[1][11] It allosterically regulates ATP hydrolysis and is the primary site of interaction with the Hsp70 co-chaperone.[1][8][9] Mutations in the MD can significantly enhance Hsp104's disaggregation activity.[1][2]
-
C-terminal Domain (CTD): Hsp104 possesses a unique C-terminal domain.[6]
The Disaggregation Cycle: A Step-by-Step Process
The disaggregation of a protein aggregate by Hsp104, in concert with Hsp70 and Hsp40, can be broken down into the following key steps:
-
Aggregate Recognition and Priming by Hsp70/Hsp40: The Hsp70 chaperone system, consisting of Hsp70 and its J-domain co-chaperone Hsp40, initially recognizes and binds to the surface of protein aggregates.[1][13] Hsp70, in an ATP-dependent manner, remodels the aggregate surface, partially solubilizing it and presenting an unfolded polypeptide segment to Hsp104.[1][13]
-
Hsp104 Recruitment and Substrate Engagement: Hsp104 is recruited to the Hsp70-aggregate complex via an interaction between the Hsp104 MD and Hsp70.[1][9][13] The exposed polypeptide chain is then captured by the pore loops within the central channel of the Hsp104 hexamer.[1][2] The NTD also plays a role in this initial substrate recognition.[10]
-
ATP-Powered Polypeptide Translocation (Threading): Upon substrate binding, Hsp104 utilizes the energy from ATP hydrolysis to drive conformational changes.[1][14] These changes result in a ratchet-like or hand-over-hand mechanism, where the tyrosine-bearing pore loops grip and pull the polypeptide chain through the central channel.[1][2][14] This process forcibly unfolds the substrate and extracts it from the aggregate.[6][15] Hsp104 can operate in different modes, including partial or complete translocation of the substrate.[16][17]
-
Substrate Release and Refolding: Once translocated, the unfolded polypeptide is released from the Hsp104 channel.[6] The released protein can then either refold spontaneously to its native state or be assisted by other molecular chaperones, including the Hsp70 system.[6]
Operational Plasticity of Hsp104
A remarkable feature of Hsp104 is its operational plasticity, allowing it to adapt its mechanism to the stability of the substrate.[9][18]
-
Amorphous Aggregates: For less stable, amorphous aggregates, Hsp104 subunits within the hexamer can act non-cooperatively.[18][19]
-
Amyloid Fibrils: In contrast, for highly stable structures like amyloid fibrils, multiple Hsp104 subunits must cooperatively engage the substrate and hydrolyze ATP to generate sufficient force for disaggregation.[9][18][19]
Visualization of Key Processes
To better understand the complex interactions and workflows, the following diagrams are provided in the DOT language.
Hsp104-Mediated Protein Disaggregation Pathway
Caption: The sequential action of Hsp40, Hsp70, and Hsp104 in protein disaggregation.
Experimental Workflow for Luciferase Reactivation Assay
Caption: A typical workflow for assessing Hsp104 disaggregase activity using a luciferase model substrate.
Logical Relationship of Hsp104 Domains in Disaggregation
Caption: The functional interplay between Hsp104's domains during the disaggregation process.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Hsp104's function.
Table 1: Hsp104 ATPase Activity
| Hsp104 Variant | Condition | ATPase Activity (k_cat, min⁻¹) | Reference(s) |
| Wild-type Hsp104 | Basal | ~20-30 | [20] |
| Wild-type Hsp104 | + Substrate (casein) | ~40-60 | [20] |
| Hsp104 (Walker A mutant) | Basal | Inactive | [20] |
| Potentiated Variants | Basal | Often elevated | [5][21] |
Table 2: Substrate Translocation Parameters
| Parameter | Value | Method/Observation | Reference(s) |
| Translocation Step Size | ~2 amino acids per step | Proposed from structural data and kinetic modeling | [17] |
| Translocation Direction | N-terminus to C-terminus | Inferred from cryo-EM structures | [14] |
| Substrate Engagement | 26 amino acids inside channel (initial) | Based on structural data with ATPγS and substrate | [17] |
Detailed Experimental Protocols
Protein Purification of Hsp104
A detailed protocol for purifying highly active Hsp104 is essential for in vitro studies.[22][23]
Objective: To obtain pure, active Hsp104 from an E. coli expression system.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an Hsp104 expression vector.
-
Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged Hsp104).
-
Ion-exchange chromatography columns (e.g., Q-sepharose).
-
Size-exclusion chromatography column (e.g., Superdex 200).
-
Storage buffer (e.g., 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% glycerol).[22]
Procedure:
-
Expression: Grow transformed E. coli cells to an OD₆₀₀ of 0.6-0.8 and induce Hsp104 expression (e.g., with IPTG).
-
Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Load the clarified lysate onto an equilibrated affinity column. Wash extensively and elute the tagged Hsp104.
-
Tag Cleavage (optional): If a cleavable tag is used, incubate the eluate with the appropriate protease (e.g., TEV protease).
-
Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column to remove nucleic acids and other contaminants.
-
Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to isolate the Hsp104 hexamers.
-
Concentration and Storage: Concentrate the purified Hsp104 and exchange it into storage buffer. Snap-freeze aliquots in liquid nitrogen and store at -80°C.[22]
Luciferase Disaggregation and Reactivation Assay
This is a classic assay to measure the disaggregase activity of Hsp104 in vitro.[22][23]
Objective: To quantify the ability of Hsp104 and its co-chaperones to disaggregate and refold denatured luciferase.
Materials:
-
Purified firefly luciferase.
-
Denaturation buffer (e.g., 6 M Urea).
-
Disaggregation buffer (LRB - Luciferase Reactivation Buffer).
-
Purified Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1).
-
ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase).
-
Luciferin (B1168401) substrate.
-
Luminometer.
Procedure:
-
Luciferase Aggregation: Denature purified luciferase in denaturation buffer and then dilute it rapidly into the disaggregation buffer to form aggregates.
-
Disaggregation Reaction: Set up reactions containing the aggregated luciferase (e.g., 100 nM), Hsp104 (e.g., 1 µM), Hsp70, Hsp40, and the ATP regeneration system.[24]
-
Incubation: Incubate the reactions at a suitable temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).[24]
-
Luminescence Measurement: At various time points, take aliquots of the reaction and add the luciferin substrate. Immediately measure the emitted light in a luminometer.
-
Data Analysis: Calculate the percentage of luciferase reactivation by comparing the luminescence of the samples to that of an equivalent amount of native luciferase.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is fundamental to its function.
Objective: To determine the ATPase activity of Hsp104 under different conditions (e.g., in the presence or absence of substrate).
Materials:
-
Purified Hsp104.
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
ATP.
-
NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase for a coupled enzymatic assay.[25]
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure (Coupled Enzymatic Assay):
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and Hsp104.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. This is stoichiometrically linked to the hydrolysis of ATP.
-
Calculation: Calculate the rate of ATP hydrolysis from the rate of change in absorbance using the Beer-Lambert law.
Conclusion and Future Directions
Hsp104 is a fascinating and powerful molecular machine that plays a vital role in maintaining protein homeostasis. Its ability to dissolve a wide array of protein aggregates, including disease-associated amyloids, makes it a compelling target for therapeutic development. The detailed understanding of its mechanism, facilitated by structural biology, biochemical assays, and genetic studies, has paved the way for engineering potentiated Hsp104 variants with enhanced disaggregation capabilities.[5][21]
Future research will likely focus on several key areas:
-
High-resolution structural studies: Capturing Hsp104 in different conformational states during the translocation of various substrates will provide deeper mechanistic insights.
-
Regulation of Hsp104 activity: Elucidating the precise mechanisms by which co-chaperones and other cellular factors regulate Hsp104 function in vivo.
-
Therapeutic applications: Developing strategies to safely and effectively deliver Hsp104 or small molecule modulators of its activity to target tissues for the treatment of proteinopathies.
This guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of Hsp104-mediated protein disaggregation and contribute to the advancement of this exciting field.
References
- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 7. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M-domain controls Hsp104 protein remodeling activity in an Hsp70/Hsp40-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp104 N-terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Motor mechanism for protein threading through Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrate threading through the central pore of the Hsp104 chaperone as a common mechanism for protein disaggregation and prion propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hsp104 and Potentiated Variants Can Operate as Distinct Nonprocessive Translocases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [repository.upenn.edu]
- 20. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The middle domain of Hsp104 can ensure substrates are functional after processing | PLOS Genetics [journals.plos.org]
- 22. Purification of Hsp104, a Protein Disaggregase [jove.com]
- 23. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
Unraveling the Architecture of a Molecular Machine: The Crystal Structure of Hsp104 from Chaetomium thermophilum
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase that plays a vital role in cellular proteostasis by solubilizing and refolding aggregated proteins.[1][2][3] Its ability to rescue proteins from stress-induced amorphous aggregates and even highly stable amyloid fibrils makes it a compelling target for therapeutic development, particularly in the context of neurodegenerative diseases.[2] The thermophilic fungus Chaetomium thermophilum provides a robust and stable source of Hsp104 (CtHsp104), making it an excellent model for structural and functional studies. This technical guide provides an in-depth overview of the crystal structure of CtHsp104, detailing the experimental methodologies employed and presenting key structural and functional data.
I. Structural Insights from X-ray Crystallography
The atomic-resolution structure of CtHsp104 has been primarily elucidated through X-ray crystallography, revealing a complex and dynamic hexameric assembly. Two key crystal structures provide the foundation of our current understanding: an ADP-bound form at 2.7 Å resolution and a double Walker-B mutant in complex with ADP at 3.7 Å resolution.[4][5]
In the ADP-bound state, CtHsp104 surprisingly assembles into a 65 left-handed spiral filament in the crystal lattice, with the fundamental unit being a hexamer with a split, spiral conformation.[5][6] This contrasts with the more symmetric, ring-like structures observed in some cryo-electron microscopy (cryo-EM) studies, highlighting the conformational plasticity of Hsp104.[6][7]
Data Presentation: Crystallographic Data for CtHsp104
The following table summarizes the key crystallographic data for the two prominent crystal structures of CtHsp104.
| Parameter | ADP-bound CtHsp104 | Double Walker-B Mutant CtHsp104-ADP |
| PDB ID | 7CG3 | 5ZUI |
| Resolution (Å) | 2.7 | 3.7 |
| Space Group | P65 | P1 |
| Unit Cell Dimensions (Å) | a = 153.3, b = 153.3, c = 269.2 | a = 93.9, b = 127.1, c = 131.2 |
| Unit Cell Angles (°) | α = 90, β = 90, γ = 120 | α = 108.5, β = 104.5, γ = 101.9 |
| Molecules per ASU | 6 | 6 |
| Rwork / Rfree | 0.229 / 0.276 | 0.252 / 0.298 |
II. Experimental Protocols
The determination of the CtHsp104 crystal structure and its functional characterization involved a series of meticulous experimental procedures.
Protein Expression and Purification
Recombinant CtHsp104 is typically expressed in E. coli.[2][4] A common protocol involves the following steps:
-
Gene Synthesis and Cloning : The gene encoding for full-length CtHsp104 is synthesized and cloned into an expression vector, such as pET21a, often with a C-terminal His6-tag for purification.[4]
-
Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
Cell Lysis and Initial Purification : Cells are harvested and lysed. The His6-tagged protein is initially purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin.
-
Tag Removal and Further Purification : The His6-tag is often cleaved using a specific protease (e.g., TEV protease). Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are employed to obtain highly pure and monomeric Hsp104.[8]
Crystallization
Crystallization of CtHsp104 is a critical and often challenging step. The following outlines a general approach:
-
Protein Concentration : Purified CtHsp104 is concentrated to a suitable concentration for crystallization trials.
-
Crystallization Screening : The concentrated protein is mixed with a variety of crystallization screening solutions using techniques like sitting-drop or hanging-drop vapor diffusion. These screens test a wide range of precipitants, buffers, and additives.
-
Crystal Optimization : Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, precipitant, and other components to improve crystal size and quality. For the ADP-bound structure, ADP was included in the crystallization conditions.[5]
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Data Processing : The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement : The structure is solved using molecular replacement, using a homologous structure as a search model. The initial model is then refined against the experimental data to improve its fit and overall quality.
ATPase Activity Assay
The ATPase activity of Hsp104 is a key measure of its function. A common method is a coupled enzymatic assay:[4]
-
Reaction Mixture : A reaction mixture is prepared containing CtHsp104, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH, MgCl2, and varying concentrations of ATP.[4]
-
Measurement : The hydrolysis of ATP by Hsp104 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4]
-
Data Analysis : The rate of ATP hydrolysis is calculated from the change in absorbance over time. Kinetic parameters such as kcat and Km can be determined by measuring the activity at different ATP concentrations.
III. Visualizing the Workflow and Functional Relationships
Experimental Workflow for CtHsp104 Structure Determination
Caption: Workflow for determining the crystal structure of CtHsp104.
Domain Organization and Nucleotide Binding in CtHsp104
Caption: Domain architecture and ligand binding sites of Hsp104.
IV. Conclusion and Future Directions
The crystal structure of Chaetomium thermophilum Hsp104 has provided invaluable insights into the architecture and potential mechanisms of this essential molecular machine. The observed conformational plasticity, particularly the spiral filament arrangement in the ADP-bound state, underscores the dynamic nature of Hsp104's disaggregation cycle. The detailed structural information, coupled with robust experimental protocols, paves the way for further investigations into its substrate recognition, translocation mechanism, and regulation by co-chaperones. For drug development professionals, these findings offer a structural blueprint for the rational design of small molecules that can modulate Hsp104 activity, with the potential to treat a range of protein misfolding diseases. Future studies combining crystallography, cryo-EM, and advanced biochemical and biophysical techniques will continue to unravel the complexities of Hsp104 function, bringing us closer to harnessing its therapeutic potential.
References
- 1. Structural and mechanistic insights into Hsp104 function revealed by synchrotron X-ray footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
- 5. Split conformation of Chaetomium thermophilum Hsp104 disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Central Role of Hsp104 in Yeast Prion Propagation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the molecular chaperone Hsp104 in the propagation of yeast prions. We delve into the molecular mechanisms, key protein interactions, and the seemingly paradoxical effects of Hsp104 concentration on prion maintenance. This document provides a comprehensive overview of the current understanding of Hsp104's role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
The Dichotomous Function of Hsp104 in Prion Biology
In the yeast Saccharomyces cerevisiae, prions are self-propagating, infectious protein aggregates that are passed from mother to daughter cells.[1] The stable inheritance of these protein-based genetic elements is critically dependent on the AAA+ ATPase, Hsp104.[2] Hsp104, in concert with the Hsp70 (Ssa/Ssb) and Hsp40 (Sis1/Ydj1) chaperone systems, functions as a protein disaggregase, a molecular machine that extracts and refolds proteins from aggregates.[3][4]
The primary role of Hsp104 in prion propagation is the fragmentation of large prion amyloid fibers into smaller, transmissible seeds known as "propagons".[2][5] These propagons are the fundamental units of prion inheritance; by increasing their number, Hsp104 ensures their efficient segregation to daughter cells during cell division, thus maintaining the prion state in the population.[6][7]
Intriguingly, the concentration of Hsp104 is a critical determinant of prion fate. While normal physiological levels of Hsp104 are essential for the propagation of all known yeast prions, its overexpression leads to the curing of the [PSI+] prion, which is formed by the Sup35 protein.[2][8] This curing effect is attributed to the complete dissolution of prion seeds by the excessive disaggregation activity of Hsp104.[9][10] In contrast, inactivation of Hsp104, either through genetic deletion, expression of dominant-negative mutants, or chemical inhibition, also results in prion loss.[8][11] In the absence of Hsp104's fragmentation activity, existing prion aggregates continue to grow but fail to generate new propagons, leading to their dilution and eventual loss over successive cell divisions.[12]
The Hsp104 ATPase Cycle and Prion Fragmentation
Hsp104 is a homohexamer that forms a central channel through which it threads and unfolds substrate polypeptides.[5] This process is fueled by the hydrolysis of ATP at its two nucleotide-binding domains, NBD1 and NBD2.[9][13] The ATPase cycle drives conformational changes within the Hsp104 hexamer, enabling it to grip and pull on prion fibrils, leading to their fragmentation.[13]
The interaction of Hsp104 with prion aggregates is a highly regulated process involving the cochaperones Hsp70 and Hsp40.[14][15] Hsp40 proteins, such as Sis1, are thought to initially recognize and target prion aggregates, subsequently recruiting Hsp70.[14] This Hsp70-Hsp40 complex then delivers the prion substrate to Hsp104 for processing.[3] The interplay between these chaperones is complex, with different combinations of Hsp70 and Hsp40 isoforms exhibiting distinct effects on the propagation of different prion strains.[14][15]
dot
Quantitative Insights into Hsp104 Function
The activity of Hsp104 and its effect on prion propagation have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: Hsp104 ATPase Activity
| Condition | kcat (ATP/min/monomer) | Km (μM) | Reference |
| Wild-type Hsp104 (NBD1) | ~25 | ~50 | [9] |
| Wild-type Hsp104 (NBD2) | ~2.5 | ~5 | [9] |
| Hsp104 in presence of Guanidine (B92328) HCl | Reduced to ~35% of normal activity | - | [11] |
Table 2: Propagon Numbers in [PSI+] Cells
| Yeast Strain | Estimated Propagons per Cell (n0) | Method | Reference |
| YJW512 | 500 - 1000 | Stochastic modeling of curing kinetics | [6] |
| YJW679 | 500 - 1000 | Stochastic modeling of curing kinetics | [6] |
| 74-D694 | ~10-50 Sup35 molecules per particle | Electrophoretic mobility | [12] |
Table 3: Chaperone Concentrations in In Vitro Disaggregation Assays
| Chaperone | Concentration (μM) | Substrate | Reference |
| Hsp104 | 0.03 | Sup35 | [14] |
| Hsp104 (High concentration) | 1.0 - 2.0 | Sup35 | [14][16] |
| Ssa1:Ydj1 | 0.25 | Sup35 | [14] |
| Ssb1:Ydj1 | 0.25 | Sup35 | [14] |
| Sis1 | 0.25 | Sup35 | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Hsp104 in yeast prion propagation.
Semi-denaturing Detergent Agarose (B213101) Gel Electrophoresis (SDD-AGE)
SDD-AGE is a technique used to visualize high-molecular-weight, SDS-resistant prion polymers.[1][17]
Materials:
-
Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Sample buffer (e.g., 0.5x TBE, 10% glycerol, 2% SDS, bromophenol blue)
-
1.5% Agarose gel in 1x TAE with 0.1% SDS
-
Running buffer: 1x TAE with 0.1% SDS
-
PVDF membrane
-
Standard Western blotting reagents
Procedure:
-
Yeast Cell Lysis:
-
Sample Preparation:
-
Mix the protein lysate with an equal volume of 2x sample buffer.
-
Incubate at room temperature for 10 minutes.[1] Do not heat the samples.
-
-
Electrophoresis:
-
Load samples onto the 1.5% agarose gel.
-
Run the gel at a low voltage (e.g., 100V) at 10°C for an extended period (e.g., 7.5 hours) to resolve large polymers.[1]
-
-
Transfer and Immunodetection:
-
Transfer the proteins from the gel to a PVDF membrane using a capillary or semi-dry transfer method.[17]
-
Perform standard Western blotting using a primary antibody specific to the prion protein of interest.
-
dot
Yeast Prion Curing with Guanidine Hydrochloride (GdnHCl)
GdnHCl is a specific inhibitor of Hsp104's ATPase activity and is commonly used to cure yeast prions.[11][18]
Materials:
-
Yeast culture medium (e.g., YPD)
-
Guanidine hydrochloride (GdnHCl) stock solution (e.g., 1 M)
-
Plates for assessing prion phenotype (e.g., adenine-deficient media for [PSI+])
Procedure:
-
Initiate Curing:
-
Incubation and Passaging:
-
Incubate the culture under standard growth conditions.
-
Periodically dilute the culture into fresh GdnHCl-containing medium to maintain exponential growth over several generations (typically 12-16 generations for [PSI+] curing).[6]
-
-
Assess Prion Loss:
-
At various time points, take aliquots of the culture.
-
Plate appropriate dilutions onto selective media to determine the percentage of cells that have lost the prion phenotype. For example, [PSI+] cells will appear white on adenine-deficient media, while cured [psi-] cells will be red.
-
Fluorescence Microscopy of Sup35-GFP Aggregates
Visualizing prion aggregates in living cells can be achieved by expressing a GFP-tagged version of the prion protein.[19][20]
Materials:
-
Yeast strain expressing Sup35-GFP.
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filters for GFP.
Procedure:
-
Cell Preparation:
-
Grow the Sup35-GFP expressing yeast strain to mid-log phase.
-
Optionally, treat the cells with agents that affect prion propagation (e.g., GdnHCl, Hsp104 overexpression).
-
-
Mounting:
-
Place a small drop of the cell culture onto a microscope slide.
-
Gently place a coverslip over the drop.
-
-
Imaging:
-
Observe the cells using a fluorescence microscope.
-
In [PSI+] cells, Sup35-GFP will typically appear as distinct fluorescent foci or aggregates.[20] In [psi-] cells, the fluorescence will be diffuse throughout the cytoplasm.
-
Conclusion
Hsp104 is a central player in the fascinating biology of yeast prions. Its role as a molecular machine that fragments prion fibers is essential for their stable inheritance. The delicate balance of Hsp104 activity, modulated by its cochaperones Hsp70 and Hsp40, highlights the intricate cellular machinery that governs protein folding and aggregation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the complex mechanisms of prion propagation and to explore potential therapeutic strategies for protein misfolding diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Differential Interactions of Molecular Chaperones and Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104 and Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone Effects on Prion and Nonprion Aggregates - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of the Hsp104 Middle Domain Activity Is Critical for Yeast Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Number and Transmission of [PSI +] Prion Seeds (Propagons) in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low activity of select Hsp104 mutants is sufficient to propagate unstable prion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Prion Loss after Hsp104 Inactivation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structured model and likelihood approach to estimate yeast prion propagon replication rates and their asymmetric transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidine Hydrochloride Inhibits the Generation of Prion “Seeds” but Not Prion Protein Aggregation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid Fragmentation and Disaggregation in Yeast and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Destruction or potentiation of different prions catalyzed by similar Hsp104 remodeling activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 18. Curing of yeast [PSI+] prion by guanidine inactivation of Hsp104 does not require cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Sup35 overexpression on the formation, morphology, and physiological functions of intracellular Sup35 assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of GFP-labeling to study prions in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Hsp104 Homologs in Bacteria and Plants: A Technical Guide to Core Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 104 (Hsp104) and its homologs are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) chaperones crucial for cellular survival under proteotoxic stress.[1][2] In bacteria, the homolog is known as ClpB, while in plants, it is often referred to as Hsp101.[3][4] These proteins are molecular machines that specialize in the disaggregation and reactivation of stress-induced protein aggregates, a function vital for maintaining protein homeostasis.[2][5][6] This guide provides an in-depth technical overview of the structure, function, and regulation of Hsp104 homologs in bacteria and plants. It includes a summary of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows. Given their absence in the cytosol of animal cells, these chaperones represent a promising target for the development of novel antimicrobial agents.[3][7]
Core Concepts: Structure and Function
Hsp104 and its homologs assemble into hexameric ring structures, a conformation essential for their function.[2][8] Each monomer is composed of several key domains: an N-terminal domain (NTD), two AAA+ nucleotide-binding domains (NBD-1 and NBD-2), and a characteristic coiled-coil middle domain (M-domain) inserted within NBD-1.[2][8][9] Plant Hsp101 and yeast Hsp104 also possess a C-terminal domain.[2]
The primary function of these chaperones is to rescue proteins from an aggregated state.[5][10] This process is ATP-dependent and involves threading the aggregated polypeptides through the central pore of the hexameric ring.[6][9] This translocation is powered by the hydrolysis of ATP at the NBDs and is facilitated by conserved tyrosine residues within the pore loops that grip the substrate.[1] For efficient disaggregation of most substrates, Hsp104/ClpB collaborates with the Hsp70/DnaK chaperone system, which is thought to initially recognize and target the aggregates.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Hsp104 homologs.
Table 1: ATPase Activity of Bacterial ClpB
| ClpB Variant | Condition | ATPase Rate (nmol ATP hydrolyzed/min/mg) | Fold Activation | Reference |
| Full-length ClpB | Basal | ~50 | - | [11] |
| Full-length ClpB | + κ-casein | ~1000 | ~20 | [11] |
| ClpBΔN (N-terminal deletion) | Basal | ~120 | - | [11] |
| ClpBΔN (N-terminal deletion) | + κ-casein | ~600 | ~5 | [11] |
| ClpBΔC (C-terminal deletion) | Basal or + κ-casein | No detectable activity | - | [11] |
Table 2: Protein Unfolding and Disaggregation Rates
| Chaperone | Substrate | Assay Condition | Rate | Reference |
| E. coli ClpB | GFP-15 | Unfolding with ATP and ATPγS | ~10-fold faster than Hsp104 | [4] |
| S. cerevisiae Hsp104 | GFP-15 | Unfolding with ATP and ATPγS | ~10-fold slower than ClpB | [4] |
| E. coli ClpB | GFP-X30-H6 | Unfolding with ATP and ATPγS | ~5-fold slower than Hsp104 | [4] |
| S. cerevisiae Hsp104 | GFP-X30-H6 | Unfolding with ATP and ATPγS | ~5-fold faster than ClpB | [4] |
| E. coli ClpB | Heat-aggregated GFP | Disaggregation with ATP and ATPγS | Reactivation observed | [12] |
| S. cerevisiae Hsp104 | Heat-aggregated GFP | Disaggregation with ATP and ATPγS | Reactivation observed | [12] |
Table 3: Thermotolerance in Arabidopsis thaliana with Altered Hsp101 Levels
| Arabidopsis Line | Hsp101 Expression Level (relative to heat-shocked vector control) | Phenotype | Reference |
| Antisense lines (No-AS1 to No-AS5) | Undetectable to 10% | Severely diminished acquired thermotolerance | [13] |
| Cosuppression lines (Col-SUP1 to Col-SUP5) | Undetectable to 30% | Markedly less Hsp101 after heat stress, impaired thermotolerance | [13] |
| Constitutive expression lines (Col-C1) | 40% to 85% at 22°C | Improved tolerance to sudden extreme temperatures | [13] |
Signaling and Regulatory Pathways
Regulation of ClpB in Bacteria
In bacteria, the expression of clpB is tightly regulated and is strongly induced by various stress conditions, particularly heat shock.[14] This induction is often controlled by transcriptional repressors like CtsR (Class Three Stress Gene Repressor). Under normal conditions, CtsR binds to the operator region of the clp genes, repressing their transcription. Upon heat stress, CtsR is inactivated, leading to the derepression of clpB and other heat shock genes, allowing the cell to mount a protective response.
Hsp101-Mediated Thermotolerance Pathway in Plants
In plants, Hsp101 is a key player in both basal and acquired thermotolerance.[13][15] Its expression is induced by heat stress, a process mediated by heat shock transcription factors (HSFs).[8] Upon heat stress, HSFs are activated, trimerize, and bind to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSP101, leading to their transcription. Hsp101 then collaborates with other chaperones, such as Hsp70 and small heat shock proteins (sHSPs), to disaggregate and refold denatured proteins, thereby conferring thermotolerance.[8][16] Hsp101 has also been shown to interact with and stabilize other proteins involved in stress response, such as HSA32, to prolong heat acclimation memory.[17]
Experimental Protocols
Protein Disaggregation Assay (Luciferase Reactivation)
This assay measures the ability of Hsp104/ClpB, in conjunction with the Hsp70/DnaK system, to disaggregate and refold chemically denatured firefly luciferase. The reactivation of luciferase is quantified by measuring the emission of light upon the addition of luciferin (B1168401).
Materials:
-
Purified Hsp104 or ClpB
-
Purified Hsp70 (or DnaK) and Hsp40 (or DnaJ)
-
Firefly luciferase
-
Denaturation buffer (e.g., 6 M Guanidinium-HCl)
-
Reactivation buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 5 mM DTT)
-
ATP regenerating system (creatine kinase and creatine (B1669601) phosphate)
-
Luciferin substrate solution
-
Luminometer
Procedure:
-
Denaturation of Luciferase: Incubate purified luciferase in denaturation buffer for 30-60 minutes at room temperature.
-
Formation of Aggregates: Rapidly dilute the denatured luciferase into reactivation buffer to a final concentration that promotes aggregation (e.g., 100-fold dilution).
-
Disaggregation Reaction:
-
Prepare a reaction mix in a luminometer tube or a well of a 96-well plate containing reactivation buffer, the ATP regenerating system, and ATP.
-
Add the chaperone components: Hsp104/ClpB, Hsp70/DnaK, and Hsp40/DnaJ to their final desired concentrations.
-
Initiate the reaction by adding the aggregated luciferase.
-
-
Measurement of Reactivation:
-
At various time points, take aliquots of the reaction mixture and add them to the luciferin substrate solution.
-
Immediately measure the luminescence using a luminometer.
-
The increase in luminescence over time corresponds to the amount of reactivated luciferase.
-
ATPase Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the ATPase activity of Hsp104/ClpB by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[2]
Materials:
-
Purified Hsp104 or ClpB
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent like polyvinyl alcohol)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a series of dilutions of the phosphate standard to generate a standard curve.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer and the purified Hsp104/ClpB enzyme.
-
Include controls such as "no enzyme" and "no ATP".
-
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This will also initiate the color development.
-
Measurement: After a short incubation at room temperature for color stabilization, measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control).
-
Use the standard curve to determine the concentration of Pi released in each sample.
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).
-
Cellular Thermotolerance Assay in Arabidopsis thaliana (Seedling Survival)
This assay assesses the ability of plants to survive a normally lethal heat stress, either with or without a prior acclimation treatment.[18]
Materials:
-
Arabidopsis thaliana seeds (wild-type and mutant/transgenic lines)
-
Growth medium (e.g., Murashige and Skoog agar (B569324) plates)
-
Growth chambers set to standard (e.g., 22°C) and heat stress temperatures (e.g., 37°C for acclimation, 45°C for lethal stress)
Procedure:
-
Seed Sterilization and Plating: Surface sterilize seeds and plate them on growth medium.
-
Germination and Growth: Grow seedlings under standard conditions (e.g., 22°C, long-day photoperiod) for a specified duration (e.g., 3 days).[18]
-
Acquired Thermotolerance Treatment:
-
Heat Shock:
-
Expose both the acclimated and non-acclimated seedlings to a lethal temperature (e.g., 45°C) for a specific duration (e.g., 2.5 hours).[18]
-
Include a control set of plates that are not subjected to the lethal heat shock.
-
-
Recovery and Scoring:
-
Return all plates to the standard 22°C growth conditions.
-
Monitor the seedlings daily for a period of up to 15 days.[18]
-
Score survival based on the ability of the seedlings to resume growth and maintain green, healthy tissue.
-
Calculate the percentage of survival for each genotype and treatment condition.
-
Conclusion and Future Directions
Hsp104 homologs in bacteria and plants are essential components of the cellular machinery that combats proteotoxic stress. Their ability to disaggregate and refold proteins makes them critical for survival in harsh environments. The detailed understanding of their structure, function, and regulation, as outlined in this guide, provides a foundation for further research and application. For drug development professionals, the absence of a cytosolic Hsp104 homolog in animals makes bacterial ClpB an attractive target for novel antibiotics. Future research should focus on elucidating the precise mechanisms of substrate recognition and translocation, the interplay with co-chaperones in diverse organisms, and the development of specific inhibitors of bacterial ClpB with therapeutic potential. In the context of agriculture, manipulating the expression and activity of plant Hsp101 could lead to the development of crops with enhanced thermotolerance, a crucial trait in the face of climate change.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of Arabidopsis mutants lacking components of acquired thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Substrate Discrimination by ClpB and Hsp104 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp100 Molecular Chaperone ClpB and Its Role in Virulence of Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oar.icrisat.org [oar.icrisat.org]
- 9. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Structure and Activity of ClpB from Escherichia coli: Role of the Amino- and Carboxy-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric deceleration of ClpB or Hsp104 ATPase activity unleashes protein-remodeling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat Shock Protein 101 Plays a Crucial Role in Thermotolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental and Thermal Regulation of the Maize Heat Shock Protein, HSP101 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Domains of the Hsp104 Protomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a highly conserved and essential molecular chaperone in most eukaryotes, excluding metazoans. As a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, Hsp104 plays a critical role in cellular proteostasis by disaggregating and refolding denatured and aggregated proteins. This unique ability to rescue proteins from otherwise irreversible aggregation states, including amyloid fibrils, has positioned Hsp104 as a protein of significant interest in the study of protein misfolding diseases and as a potential therapeutic agent. The functional unit of Hsp104 is a homo-hexameric ring, and the activity of this complex is dictated by the intricate interplay of its constituent protomers, each of which is composed of five distinct structural and functional domains. This guide provides a detailed examination of these structural domains, their quantitative properties, the experimental methodologies used to study them, and their functional interrelationships.
Core Structural Domains of the Hsp104 Protomer
The Hsp104 protomer from Saccharomyces cerevisiae is a 908-amino acid polypeptide with a molecular weight of approximately 102 kDa.[1][2] It is organized into five distinct domains: the N-terminal Domain (NTD), Nucleotide-Binding Domain 1 (NBD1), the Middle Domain (MD), Nucleotide-Binding Domain 2 (NBD2), and the C-terminal Domain (CTD).
Quantitative Data of Hsp104 Structural Domains
The following table summarizes the key quantitative data for each structural domain of the Saccharomyces cerevisiae Hsp104 protomer. The domain boundaries have been determined from a combination of structural studies, sequence analysis, and mutational analyses. The molecular weight of each domain was calculated based on its amino acid sequence.
| Domain | Amino Acid Residue Range | Length (Amino Acids) | Calculated Molecular Weight (kDa) |
| N-terminal Domain (NTD) | 1 - 163 | 163 | 18.6 |
| Nucleotide-Binding Domain 1 (NBD1) | 164 - 410 | 247 | 27.9 |
| Middle Domain (MD) | 411 - 555 | 145 | 16.7 |
| Nucleotide-Binding Domain 2 (NBD2) | 556 - 870 | 315 | 35.5 |
| C-terminal Domain (CTD) | 871 - 908 | 38 | 4.3 |
| Full-Length Protomer | 1 - 908 | 908 | 102.0 |
In-depth Analysis of Hsp104 Structural Domains
N-terminal Domain (NTD)
The N-terminal Domain is a globular domain that plays a crucial role in substrate recognition and has intrinsic chaperone activity.[3][4] It is connected to NBD1 by a flexible linker, allowing for significant conformational flexibility. The NTD contains a putative peptide-binding groove that recognizes exposed hydrophobic regions on misfolded and aggregated substrates.[4][5] This initial interaction is thought to be a key step in targeting the Hsp104 hexamer to protein aggregates. While dispensable for the general thermotolerance function of Hsp104, the NTD is critical for the efficient dissolution of certain prion aggregates and for the potentiation of Hsp104's disaggregase activity.[6]
Nucleotide-Binding Domain 1 (NBD1)
NBD1 is the first of two AAA+ ATPase domains and is a primary engine for Hsp104's disaggregation activity. It contains conserved Walker A and B motifs essential for ATP binding and hydrolysis.[7] The energy derived from ATP hydrolysis in NBD1 is coupled to conformational changes that are transmitted through the hexameric ring, driving the translocation of substrate polypeptides through the central pore. NBD1 exhibits cooperative ATPase activity, which is allosterically regulated by nucleotide binding in NBD2.[8][9]
Middle Domain (MD)
The Middle Domain is a unique, predominantly alpha-helical, coiled-coil structure that is inserted within NBD1.[10][11] This domain is a critical regulatory hub, coordinating the ATPase activity of the NBDs and mediating the essential interaction with the Hsp70 co-chaperone system.[10][12] The MD is highly mobile and its conformation is thought to influence the overall activity of the Hsp104 hexamer. Specific mutations within the MD can lead to "potentiated" Hsp104 variants with enhanced disaggregase activity against a broader range of substrates, including those associated with human neurodegenerative diseases.
Nucleotide-Binding Domain 2 (NBD2)
NBD2 is the second AAA+ ATPase domain and plays a crucial role in the oligomerization of Hsp104 protomers into the functional hexameric ring. Like NBD1, it contains Walker A and B motifs and hydrolyzes ATP, albeit at a much slower rate than NBD1.[8] Nucleotide binding to NBD2 is critical for the stable assembly of the hexamer. NBD2 communicates with NBD1, and its nucleotide-bound state allosterically regulates the ATPase activity of NBD1.[8][9]
C-terminal Domain (CTD)
The C-terminal Domain is a short, largely acidic extension that is essential for the proper assembly of the Hsp104 hexamer. Deletion of the CTD results in an inability to form stable hexamers and a concomitant loss of ATPase activity and disaggregase function. The CTD of fungal Hsp104s contains a conserved sequence that is not present in their bacterial orthologs, highlighting a unique structural role for this region in fungal Hsp100 chaperones.
Experimental Protocols
A comprehensive understanding of Hsp104's structure and function has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Expression and Purification of Recombinant Hsp104
This protocol describes the expression of His-tagged Hsp104 in E. coli and its subsequent purification.
Materials:
-
Expression vector: pPROEX-HTb-Hsp104 (encoding N-terminally His6-tagged S. cerevisiae Hsp104)
-
E. coli strain: BL21(DE3) RIL
-
Lysis Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol, 20 mM imidazole
-
Wash Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol, 40 mM imidazole
-
Elution Buffer: 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol, 500 mM imidazole
-
Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 0.5 mM EDTA
-
Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 5 mM MgCl2, 0.5 mM EDTA
-
Size Exclusion Buffer: 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT
-
TEV Protease
-
Ni-NTA Agarose (B213101) Resin
-
Anion Exchange Column (e.g., Resource Q)
-
Size Exclusion Chromatography Column (e.g., Superdex 200)
Procedure:
-
Expression: Transform the pPROEX-HTb-Hsp104 plasmid into E. coli BL21(DE3) RIL cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow the culture at 15°C for 14-16 hours.[6]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.[3][6]
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged Hsp104 with Elution Buffer.[6]
-
Anion Exchange Chromatography: Buffer exchange the eluted protein into Anion Exchange Buffer A. Load the protein onto an anion exchange column and elute with a linear gradient of NaCl (0-100% Buffer B).[1]
-
His-tag Cleavage: Pool the fractions containing Hsp104 and incubate with TEV protease overnight at 4°C to cleave the His-tag.
-
Second Affinity Chromatography: Pass the cleavage reaction through a Ni-NTA column to remove the cleaved His-tag and the His-tagged TEV protease.
-
Size Exclusion Chromatography: Concentrate the flow-through and inject it onto a size exclusion chromatography column equilibrated with Size Exclusion Buffer to separate the untagged Hsp104 from any remaining impurities and aggregates.[1]
-
Protein Concentration and Storage: Pool the fractions containing pure Hsp104, determine the concentration using a spectrophotometer (Extinction coefficient at 280 nm = 45,840 M-1 cm-1), and store at -80°C in Size Exclusion Buffer supplemented with 10% glycerol.
Hsp104 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104 using a malachite green-based colorimetric method to detect the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified Hsp104
-
Assay Buffer: 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT
-
ATP solution (100 mM)
-
Malachite Green Reagent
-
Phosphate Standard solution (e.g., KH2PO4)
-
96-well microplate
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Assay Buffer, varying concentrations of ATP, and a fixed concentration of Hsp104 (e.g., 0.5 µM).
-
Initiate Reaction: Initiate the reaction by adding Hsp104 to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Quantification: Generate a standard curve using the phosphate standard solution. Use the standard curve to determine the amount of Pi produced in each reaction.
-
Data Analysis: Calculate the specific activity of Hsp104 (e.g., in nmol Pi/min/mg Hsp104).
Protein Disaggregation and Refolding Assay
This assay assesses the ability of Hsp104, in conjunction with the Hsp70/Hsp40 co-chaperone system, to disaggregate and refold a model substrate, such as heat-denatured luciferase.
Materials:
-
Purified Hsp104
-
Purified Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1)
-
Firefly Luciferase
-
Denaturation Buffer: 6 M Guanidine HCl in refolding buffer
-
Refolding Buffer: 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP Regeneration System (e.g., creatine (B1669601) kinase and creatine phosphate)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Substrate Aggregation: Denature firefly luciferase in Denaturation Buffer and then rapidly dilute it into Refolding Buffer to induce aggregation.
-
Disaggregation Reaction: Set up a reaction mixture containing the aggregated luciferase, Hsp104, Hsp70, Hsp40, and the ATP regeneration system in Refolding Buffer.
-
Incubation: Incubate the reaction at 30°C for a time course (e.g., 0-120 minutes).
-
Luciferase Activity Measurement: At each time point, take an aliquot of the reaction and measure the refolded luciferase activity by adding the Luciferase Assay Reagent and measuring the luminescence in a luminometer.
-
Data Analysis: Express the results as the percentage of luciferase activity recovered compared to a non-denatured luciferase control.
Signaling Pathways and Logical Relationships
The function of the Hsp104 protomer and its hexameric complex is governed by a series of intricate interactions and conformational changes. These relationships can be visualized to better understand the flow of information and the logical dependencies within the system.
Caption: Linear organization of the five structural domains of the Hsp104 protomer.
Caption: Schematic of the hexameric ring structure formed by six Hsp104 protomers.
Caption: Functional interaction pathway of Hsp104 with the Hsp70 co-chaperone system.
Conclusion
The modular, multi-domain architecture of the Hsp104 protomer is central to its remarkable ability to disassemble protein aggregates. Each domain contributes a specific function, from substrate recognition and binding to ATP-powered translocation and hexamer stabilization. A thorough understanding of the structure and function of these individual domains, as well as their collective interplay within the hexameric complex, is paramount for elucidating the mechanisms of cellular proteostasis and for the rational design of novel therapeutics targeting protein misfolding diseases. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating molecular machine.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. The C-terminal extension of Saccharomyces cerevisiae Hsp104 plays a role in oligomer assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP104 | SGD [yeastgenome.org]
- 5. uniprot.org [uniprot.org]
- 6. Prion aggregate structure in yeast cells is determined by the Hsp104-Hsp110 disaggregase machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. prospecbio.com [prospecbio.com]
- 12. HSP104 Protein | SGD [yeastgenome.org]
The Choreography of Cellular Rescue: An In-depth Technical Guide to the ATP Hydrolysis Cycle of the Hsp104 Molecular Machine
For Researchers, Scientists, and Drug Development Professionals
Hsp104, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, is a critical molecular machine responsible for the disaggregation and reactivation of stress-induced protein aggregates and the propagation of certain prions in yeast and other non-metazoan eukaryotes.[1][2] Its remarkable ability to solubilize otherwise intractable protein assemblies is powered by the energy derived from ATP hydrolysis. This technical guide provides a comprehensive overview of the Hsp104 ATP hydrolysis cycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in research and therapeutic development.
Core Mechanism of the Hsp104 ATPase Cycle
The functional unit of Hsp104 is a hexameric ring, with each protomer containing two distinct nucleotide-binding domains, NBD1 and NBD2.[1][3] The coordinated binding and hydrolysis of ATP within these domains drive a series of conformational changes that facilitate the threading of polypeptide substrates through the central pore of the hexamer, ultimately leading to their disaggregation.[1][4]
The ATP hydrolysis cycle is a highly regulated and cooperative process. ATP binding to NBD2 is crucial for the assembly of the Hsp104 hexamer.[5] While both domains bind and hydrolyze ATP, they exhibit distinct kinetic properties. NBD1 possesses a high catalytic rate but lower affinity for ATP, while NBD2 has a much slower hydrolysis rate but a higher affinity for ATP.[6] This division of labor and the allosteric communication between the two domains are fundamental to Hsp104 function.[7][8]
The disaggregation activity of Hsp104 is significantly enhanced by the Hsp70 chaperone system (comprising Hsp70 and its Hsp40 co-chaperone).[2][9] Hsp70 is thought to target Hsp104 to protein aggregates and may also play a role in modulating the ATPase cycle to facilitate efficient substrate remodeling.[9][10]
Quantitative Analysis of Hsp104 ATPase Activity
The enzymatic activity of Hsp104 is characterized by specific kinetic parameters that have been determined for the wild-type protein and various mutants. This data is crucial for understanding the contribution of each NBD to the overall activity and for the development of Hsp104 variants with altered functions.
| Hsp104 Variant | NBD | K_m (μM) | k_cat (min⁻¹) | Hill Coefficient (n_H) | Reference |
| Wild-type | NBD1 | 170 | 76 | 2.3 | [6] |
| Wild-type | NBD2 | 5 | 0.3 | 1.6 | [6] |
| Wild-type | Overall | ~5000 | ~120 (nmol/min/mg) | - | [5] |
| N728A (NBD2 sensor-1 mutant) | NBD1 | 60 | 19.5 | 1.9 | [7] |
| R826M (NBD2 sensor-2 mutant) | NBD2 | Increased | ~4-fold increase | - | [6] |
Table 1: Steady-State Kinetic Parameters for ATP Hydrolysis by Hsp104. This table summarizes the Michaelis constant (K_m), catalytic rate (k_cat), and Hill coefficient for ATP hydrolysis by the N-terminal (NBD1) and C-terminal (NBD2) nucleotide-binding domains of wild-type and mutant Hsp104.
| Hsp104 Variant | Relative ATPase Activity (% of Wild-type) | Reference |
| Wild-type | 100 | [11] |
| K358E | 1000-1500 | [11] |
| D484K | 1000-1500 | [11] |
| D184K | Severely diminished | [11] |
| G217V (NBD1 P-loop) | Severely reduced | [5] |
| K218T (NBD1 P-loop) | Severely reduced | [5] |
| G619V (NBD2 P-loop) | Smaller effect | [5] |
| K620T (NBD2 P-loop) | Smaller effect | [5] |
Table 2: Relative ATPase Activity of Hsp104 Variants. This table presents the ATPase activity of various Hsp104 mutants relative to the wild-type protein, highlighting the impact of specific mutations on enzymatic function.
Experimental Protocols
A variety of biochemical and biophysical techniques are employed to study the Hsp104 ATP hydrolysis cycle. Below are detailed methodologies for key experiments.
ATPase Activity Assays
1. Coupled Enzymatic Assay:
This continuous spectrophotometric assay measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
-
Principle: The ADP produced by Hsp104 is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[12][13]
-
Reagents:
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 10 mM DTT.
-
PK/LDH enzyme mix (e.g., from rabbit muscle).
-
100 mM PEP stock solution.
-
10 mM NADH stock solution.
-
100 mM ATP stock solution.
-
Purified Hsp104 protein.
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PK/LDH, PEP, and NADH in a cuvette.
-
Add the desired concentration of this compound to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding ATP to the desired final concentration.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
2. Malachite Green Assay:
This endpoint assay colorimetrically detects the amount of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.
-
Principle: The malachite green reagent forms a complex with free orthophosphate, resulting in a color change that can be quantified by measuring the absorbance at around 620-640 nm.[14][15]
-
Reagents:
-
Reaction Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Purified this compound.
-
ATP stock solution.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid. Commercial kits are available.[16][17]
-
Phosphate standard solution for calibration curve.
-
-
Procedure:
-
Set up reaction mixtures containing reaction buffer, Hsp104, and ATP in microplate wells or tubes.
-
Incubate the reactions for a defined period at the desired temperature.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for a specified time.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
-
Protein Disaggregation Assay
Luciferase Reactivation Assay:
This assay measures the ability of Hsp104, in conjunction with the Hsp70 system, to disaggregate and refold denatured luciferase.
-
Principle: Chemically or heat-denatured firefly luciferase forms inactive aggregates. Active Hsp104, along with Hsp70 and Hsp40, can solubilize these aggregates and facilitate the refolding of luciferase into its active, light-emitting form. The recovery of luciferase activity is measured by luminescence.[18][19]
-
Reagents:
-
Refolding Buffer: 25 mM HEPES-KOH (pH 7.6), 120 mM potassium acetate, 5 mM magnesium acetate, 2 mM DTT.
-
ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate).
-
Purified Hsp104, Hsp70 (Ssa1), and Hsp40 (Ydj1) proteins.
-
Denatured luciferase aggregates (prepared by diluting urea-denatured luciferase into refolding buffer).
-
Luciferin (B1168401) substrate.
-
-
Procedure:
-
Prepare reaction mixtures in a microplate containing refolding buffer, ATP regeneration system, and the chaperone components (Hsp104, Hsp70, Hsp40).
-
Initiate the disaggregation reaction by adding the denatured luciferase aggregates.
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a desired time course (e.g., 90 minutes).
-
Measure luciferase activity by adding luciferin substrate and quantifying the resulting luminescence using a luminometer.[18]
-
Structural Analysis Techniques
Cryo-Electron Microscopy (Cryo-EM) of Hsp104:
This technique allows for the visualization of the Hsp104 hexamer in different nucleotide-bound and substrate-bound states at near-atomic resolution.
-
Methodology:
-
Sample Preparation: Purified Hsp104 is incubated with the desired nucleotide (e.g., ATPγS, ADP) and/or substrate (e.g., casein). A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[20][21][22]
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented Hsp104 particles are collected.[23][24][25]
-
Image Processing (Single Particle Analysis):
-
Motion Correction: Correct for beam-induced sample movement.
-
CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual Hsp104 particles from the micrographs.
-
2D Classification: Group particles with similar views to generate 2D class averages, which helps to remove noise and select good particles.
-
3D Reconstruction: Generate an initial 3D model and refine it by aligning all the selected particles to it.
-
3D Classification: Separate particles into different conformational states (e.g., open, closed, and extended rings).[26][27][28][29]
-
-
Model Building and Refinement: An atomic model of Hsp104 is built into the final 3D density map and refined.[30]
-
Fluorescence Resonance Energy Transfer (FRET):
FRET can be used to monitor conformational changes within the Hsp104 hexamer in real-time.
-
Methodology:
-
Protein Labeling: Introduce fluorescent dyes (a donor and an acceptor) at specific sites on the this compound. This is typically achieved by engineering cysteine residues at desired locations and labeling them with maleimide-conjugated dyes.
-
FRET Measurement: The efficiency of energy transfer from the donor to the acceptor dye is measured. Since FRET efficiency is highly dependent on the distance between the two dyes, changes in protein conformation that alter this distance will result in a change in the FRET signal.
-
Data Analysis: Changes in FRET efficiency can be monitored over time to study the dynamics of conformational changes in response to nucleotide binding, hydrolysis, or substrate interaction.
-
Visualizing the Hsp104 Functional Cycle
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the Hsp104 ATP hydrolysis cycle.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 3. pnas.org [pnas.org]
- 4. Ratchet-like polypeptide translocation mechanism of the AAA+ disaggregase Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATPase activity of Hsp104, effects of environmental conditions and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heat shock protein (Hsp) 70 is an activator of the Hsp104 motor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 14. eubopen.org [eubopen.org]
- 15. ATP assay - malachite green - Protein and Proteomics [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 20. diamond.ac.uk [diamond.ac.uk]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. joachimfranklab.org [joachimfranklab.org]
- 23. pnas.org [pnas.org]
- 24. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 25. Benchmarking cryo-EM Single Particle Analysis Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cryo-EM Structures of the this compound Disaggregase Captured in the ATP Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Single particle analysis - Wikipedia [en.wikipedia.org]
- 29. Benchmarking cryo-EM Single Particle Analysis Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Hsp104, Hsp70, and Hsp40 Chaperone Machinery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The collaboration between Heat Shock Protein 104 (Hsp104), Hsp70, and Hsp40 constitutes a powerful protein disaggregation and reactivation system, primarily studied in yeast but with significant implications for understanding protein quality control in all organisms.[1][2] This machinery is crucial for cellular survival under stress conditions by rescuing proteins from amorphous aggregates and is also integral to the propagation of yeast prions by fragmenting amyloid fibers.[3][4] Hsp104, a hexameric AAA+ ATPase, provides the core disaggregase activity, while the Hsp70/Hsp40 system acts as a crucial co-chaperone, targeting Hsp104 to substrates and regulating its activity.[2][5] This guide provides a detailed overview of the interaction mechanism, quantitative data on their interplay, key experimental protocols for studying this system, and visual diagrams of the core processes.
Core Interaction Mechanism
The disaggregation of protein aggregates is a sequential, multi-step process involving the coordinated action of Hsp40, Hsp70, and Hsp104.
-
Aggregate Recognition and Targeting: The process begins with the Hsp40 (J-domain protein) identifying and binding to exposed hydrophobic regions on the surface of aggregated proteins.[6] Hsp40 then recruits its partner, Hsp70, to the aggregate.[6]
-
Hsp70 Remodeling and Hsp104 Recruitment: Hsp70, in its ATP-bound state, binds to the aggregate. The J-domain of Hsp40 stimulates Hsp70's ATPase activity, leading to a conformational change that clamps Hsp70 onto the substrate polypeptide.[7] This interaction remodels the aggregate surface, making it a suitable substrate for Hsp104. The Hsp70/aggregate complex then recruits Hsp104.[2][6]
-
Hsp104 Activation and Substrate Threading: The direct interaction between Hsp70 and the regulatory Middle Domain (M-domain) of Hsp104 is critical for activating Hsp104's disaggregase function.[5][8][9] This interaction is species-specific and allosterically stimulates the ATPase activity of Hsp104's Nucleotide-Binding Domains (NBDs).[8][10] Activated Hsp104 then engages a polypeptide chain from the aggregate and, using the energy from ATP hydrolysis, translocates it through its central pore.[5][6]
-
Polypeptide Release and Refolding: The unfolded polypeptide is released from Hsp104.[6] It can then either refold spontaneously or be passed to the Hsp70/Hsp40 system for assisted refolding into its native conformation.[6]
Quantitative Analysis of Chaperone Interactions
The interplay between these chaperones can be quantitatively assessed through various in vitro assays, revealing the specific contributions and modulatory effects of each component.
Modulation of Hsp70 ATPase Activity
Hsp40 and substrate proteins can significantly stimulate the basal ATPase activity of Hsp70. This stimulation is crucial for the chaperone cycle, driving the stable binding of Hsp70 to its substrates.
Table 1: Stimulation of Hsp70 ATPase Activity. Data extracted from studies on the yeast Sup35 prion-forming domain (NM).[11]
| Hsp70 Component | Hsp40 Component | Substrate (NM) | Fold Increase in ATP Hydrolysis (Relative to Hsp70 alone) |
| Ssa1 | - | - | 1.0 (Basal) |
| Ssa1 | - | + | ~4.0 |
| Ssa1 | Ydj1 | - | ~4.5 |
| Ssa1 | Ydj1 | + | ~9.0 |
| Ssb1 | - | - | ~3.0 (Basal relative to Ssa1) |
| Ssb1 | - | + | ~6.0 |
Inhibition of Protein Fibrillization
Hsp70:Hsp40 pairs can effectively block the formation of amyloid fibers, both by preventing initial nucleation and by inhibiting the elongation of existing seeds.[11][12]
Table 2: Effect of Chaperones on Sup35 NM Fibrillization. [11]
| Chaperone(s) Added | Spontaneous Fibrillization (% of Control) | Seeded Fibrillization (% of Control) |
| Ssa1 | ~100% | ~100% |
| Ssb1 | ~100% | ~100% |
| Ydj1 | ~100% | ~100% |
| Sis1 | ~40% | ~100% |
| Ssa1:Ydj1 | <10% | ~40% |
| Ssa1:Sis1 | <10% | ~30% |
| Ssb1:Ydj1 | <10% | ~80% |
| Ssb1:Sis1 | <10% | ~70% |
| Ssa1:Ydj1:Fes1* | ~20% | ~70% |
*Fes1 is a Nucleotide Exchange Factor (NEF) that promotes substrate release from Hsp70, thereby reducing the inhibitory effect.[11]
Hsp104-Mediated Aggregate Disassembly
The presence of the Hsp70/Hsp40 system significantly enhances the ability of Hsp104 to disassemble pre-formed protein aggregates.
Table 3: Hsp104-Mediated Disassembly of Sup35 Fibers. [11]
| Chaperone Combination | Remaining Aggregated Sup35 (% of Initial) |
| Hsp104 alone | ~80% |
| Hsp104 + Ssa1 + Ydj1 | ~20% |
| Hsp104 + Ssa1 + Sis1 | ~25% |
| Hsp104 + Ssb1 + Ydj1 | ~40% |
| Hsp104 + Ssb1 + Sis1 | ~45% |
Hsp40 Binding Affinity for Amyloid Fibrils
Different Hsp40s exhibit distinct binding affinities for different types of amyloid aggregates, which helps specify the function of the chaperone machinery.[3][13]
Table 4: Binding Affinity of Hsp40s to Yeast Prion Fibrils. [13]
| Hsp40 | Amyloid Fibril | Technique | Finding |
| Sis1 | Sup35NM | Quantitative Binding Assay | Higher affinity compared to Ydj1. |
| Ydj1 | Sup35NM | Quantitative Binding Assay | Lower affinity compared to Sis1. |
| Sis1 | Rnq1 | Quantitative Binding Assay | Orders of magnitude weaker binding compared to Sup35NM fibrils. |
| Sis1 (Dimerization Domain Deletion) | Sup35NM & Rnq1 | Quantitative Binding Assay | Decreased affinity for both fibril types. |
Key Experimental Protocols
Luciferase Disaggregation and Reactivation Assay
This is the canonical assay to measure the activity of the complete Hsp104/Hsp70/Hsp40 disaggregase system in vitro.[14] It relies on the refolding of chemically denatured and aggregated firefly luciferase, which is monitored by the recovery of its light-emitting activity.
Methodology:
-
Luciferase Denaturation: Purified firefly luciferase is denatured in a urea-based buffer.
-
Aggregation: The denatured luciferase is rapidly diluted into a buffer lacking denaturant, causing it to misfold and form soluble aggregates.
-
Reactivation Reaction: The luciferase aggregates are incubated at a physiological temperature (e.g., 25-30°C) with the chaperone components:
-
Hsp104
-
Hsp70 (e.g., Ssa1)
-
Hsp40 (e.g., Ydj1 or Sis1)
-
An ATP-regeneration system (creatine kinase and creatine (B1669601) phosphate) and 5 mM ATP.
-
-
Luminescence Measurement: At various time points, aliquots of the reaction are mixed with a luciferin-containing assay buffer. The emitted light is immediately measured in a luminometer.
-
Data Analysis: Luminescence values are compared to a non-aggregated, native luciferase control to calculate the percentage of reactivation. Controls lacking one or more chaperone components are essential.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify direct or indirect interactions between Hsp104, Hsp70, and Hsp40 within a cellular context.[15] The protocol involves using an antibody to capture a specific protein ("bait"), thereby pulling down its interacting partners ("prey").
Methodology:
-
Cell Lysis: Harvest yeast or other model cells expressing the chaperones. Lyse the cells in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1-0.5% Tween-20 or NP-40, supplemented with protease and phosphatase inhibitors). Keep samples on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris. The supernatant is the protein extract.
-
Pre-clearing (Optional but Recommended): Incubate the protein extract with Protein A/G-coupled agarose (B213101) or magnetic beads for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to one of the chaperones (e.g., anti-Hsp104) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins. The stringency of washes can be adjusted by altering salt or detergent concentrations.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer) for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the suspected interacting partners (e.g., probe with anti-Hsp70 and anti-Hsp40 antibodies).
Conclusion for Drug Development and Research
A deep understanding of the Hsp104/Hsp70/Hsp40 system offers significant therapeutic potential. While Hsp104 is not present in metazoans, its powerful disaggregase activity makes it a candidate for protein-misfolding diseases.[16] Research focuses on engineering Hsp104 variants with enhanced activity or altered specificity that could be delivered as protein therapeutics to dissolve toxic aggregates associated with neurodegenerative diseases like Parkinson's or Huntington's.[4][16] Furthermore, understanding how the endogenous Hsp70/Hsp40 machinery interacts with these aggregates is crucial for designing small molecules that could modulate this system, either to enhance natural clearance pathways or to synergize with engineered disaggregases. The quantitative assays and protocols detailed herein provide the fundamental tools required for such discovery and development efforts.
References
- 1. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cooperation of Hsp70 and Hsp100 chaperone machines in protein disaggregation [frontiersin.org]
- 3. Hsp40s Specify Functions of Hsp104 and Hsp90 Protein Chaperone Machines | PLOS Genetics [journals.plos.org]
- 4. Structure and function of the molecular chaperone Hsp104 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamical structures of Hsp70 and Hsp70–Hsp40 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M-domain controls Hsp104 protein remodeling activity in an Hsp70/Hsp40-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Hsp70-Dependent Docking of Hsp104 to Protein Aggregates Protects the Cell from the Toxicity of the Disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of chaperone binding to amyloid aggregates identifies specificity of Hsp40 interaction with yeast prion fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Frontiers | The yeast molecular chaperone, Hsp104, influences transthyretin aggregate formation [frontiersin.org]
The Emergence of a Cellular Crowbar: A Technical Guide to the Discovery of Hsp104 as a Protein Disaggregase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The irreversible nature of protein aggregation was a long-held paradigm in cellular biology until the groundbreaking discovery of Heat shock protein 104 (Hsp104) as a potent protein disaggregase. This whitepaper provides a comprehensive technical overview of the seminal experiments that unveiled the unique ability of Hsp104 to rescue proteins from aggregated states, a function with profound implications for cellular stress recovery and the development of therapeutics for protein-misfolding diseases. We delve into the key experimental methodologies, present the foundational quantitative data, and illustrate the underlying molecular mechanisms and logical frameworks that cemented Hsp104's role as a critical component of the cellular protein quality control machinery.
Introduction
Protein aggregation is a hallmark of cellular stress and a pathological feature of numerous neurodegenerative diseases. For decades, these aggregates were considered terminal, destined for clearance only through degradation. The discovery of Hsp104 in Saccharomyces cerevisiae challenged this dogma, revealing an active, ATP-dependent mechanism for the solubilization and refolding of aggregated proteins. This guide revisits the pivotal studies that established this new field of cellular protein quality control, providing a detailed look at the experimental evidence that defined Hsp104 as a protein disaggregase.
The Foundational Discovery: In Vivo Evidence of Disaggregation
The initial breakthrough in understanding Hsp104's function came from in vivo studies using a temperature-sensitive mutant of Vibrio harveyi luciferase expressed in yeast.[1] This work, published by Parsell, Kowal, Singer, and Lindquist in 1994, provided the first direct evidence that Hsp104 could reverse protein aggregation within a living cell.[2]
Logical Framework for the In Vivo Discovery of Hsp104's Disaggregase Activity
Experimental Protocol: In Vivo Luciferase Reactivation Assay
This protocol is based on the methodology described by Parsell et al. (1994).[2]
-
Yeast Strains and Reporter Construct:
-
Saccharomyces cerevisiae strains: a wild-type strain and an isogenic hsp104 deletion mutant (hsp104Δ).
-
Both strains were transformed with a plasmid expressing a temperature-sensitive variant of Vibrio harveyi luciferase.
-
-
Cell Culture and Induction:
-
Yeast cultures were grown at a permissive temperature (e.g., 25°C) to mid-log phase in selective media to maintain the plasmid.
-
Luciferase expression was induced as required by the specific promoter used.
-
-
Heat Shock and Recovery:
-
Aliquots of the cultures were subjected to a severe heat shock (e.g., 44°C for a defined period) to induce denaturation and aggregation of the temperature-sensitive luciferase.
-
Following heat shock, the cultures were returned to the permissive temperature (25°C) to allow for recovery.
-
-
Measurement of Luciferase Activity:
-
At various time points during the recovery period, cell samples were taken.
-
Cells were lysed to release the cellular contents.
-
Luciferase activity in the lysates was measured using a luminometer immediately after the addition of the appropriate luciferase substrate (e.g., n-decanal).
-
Activity was normalized to the total protein concentration in the lysate.
-
-
Analysis of Luciferase Aggregation:
-
To determine the aggregation state of luciferase, cell lysates were subjected to centrifugation to separate soluble and insoluble fractions.
-
The amount of luciferase in the supernatant (soluble) and pellet (aggregated) fractions was determined by immunoblotting using an anti-luciferase antibody.
-
Quantitative Data: In Vivo Luciferase Reactivation
| Yeast Strain | Condition | Luciferase Activity (% of pre-heat shock) | Luciferase in Insoluble Fraction (%) |
| Wild-Type (Hsp104+) | Pre-Heat Shock | 100% | <5% |
| Immediately after Heat Shock | <1% | >90% | |
| 90 min Recovery | ~80%[3] | Decreased significantly | |
| hsp104Δ | Pre-Heat Shock | 100% | <5% |
| Immediately after Heat Shock | <1% | >90% | |
| 90 min Recovery | ~19%[3] | Remained high |
In Vitro Reconstitution of Disaggregase Activity
While the in vivo experiments were compelling, definitive proof of Hsp104's direct role in disaggregation required an in vitro system. The seminal work of Glover and Lindquist in 1998 demonstrated that purified Hsp104, in concert with Hsp70 and Hsp40, could refold chemically denatured and aggregated proteins.[4] This landmark study not only confirmed Hsp104's function but also established the core components of the yeast disaggregase machinery.[5]
Experimental Workflow: In Vitro Luciferase Disaggregation and Refolding
Experimental Protocol: In Vitro Luciferase Disaggregation and Refolding Assay
This protocol is a synthesis of methodologies described by Glover and Lindquist (1998) and subsequent optimized protocols.[4][6]
-
Protein Purification:
-
Preparation of Aggregated Substrate:
-
Purified firefly luciferase was denatured in a high concentration of urea (e.g., 6 M) or guanidinium hydrochloride.
-
The denatured luciferase was then rapidly diluted into a refolding buffer lacking the denaturant to induce the formation of stable, non-functional aggregates. The absence of chaperones during this step is critical.
-
-
Disaggregation and Refolding Reaction:
-
A reaction mixture was prepared in a suitable refolding buffer (e.g., HEPES buffer with KCl, MgCl₂, and DTT).
-
The following components were added:
-
Aggregated luciferase (e.g., 50 nM).[6]
-
Hsp104 (e.g., 1-6 µM).[6]
-
Hsp70 (e.g., 1 µM).[6]
-
Hsp40 (e.g., 1 µM).[6]
-
ATP (e.g., 5 mM).
-
An ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate (B84403), or pyruvate (B1213749) kinase and phosphoenolpyruvate) to maintain ATP levels.
-
-
Control reactions were set up lacking one or more of the chaperone components or ATP.
-
The reaction was incubated at a controlled temperature (e.g., 25-30°C) for a specified time course (e.g., 90-120 minutes).
-
-
Measurement of Luciferase Reactivation:
-
At various time points, aliquots were taken from the reaction mixture.
-
The aliquots were diluted into a luciferase assay buffer containing luciferin.
-
Luminescence was measured immediately using a luminometer.
-
The activity was expressed as a percentage of the activity of an equivalent concentration of native, non-denatured luciferase.
-
Quantitative Data: In Vitro Luciferase Refolding
| Chaperone Components | ATP | Luciferase Reactivation (% of native) |
| None | + | <1% |
| Hsp70 + Hsp40 | + | ~5-10% |
| Hsp104 | + | ~2-5% |
| Hsp104 + Hsp70 + Hsp40 | + | >80%[6] |
| Hsp104 + Hsp70 + Hsp40 | - | <5% |
The Mechanism of Action: An ATP-Powered Threading Machine
Subsequent research has elucidated the molecular mechanism by which Hsp104 and its co-chaperones disaggregate proteins. Hsp104 is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins.[8] It assembles into a hexameric ring with a central pore.[9] The current model posits that Hsp104, in collaboration with Hsp70 and Hsp40, extracts polypeptide chains from an aggregate and threads them through its central channel in an ATP-dependent manner.[10][11] This process unfolds the misfolded protein, allowing it to be released and refold into its native conformation, either spontaneously or with the assistance of the Hsp70/Hsp40 system.
Signaling Pathway: The Hsp104 Disaggregation Cascade
ATPase Activity of Hsp104
The disaggregation process is powered by the hydrolysis of ATP. Hsp104 has two distinct AAA+ domains, NBD1 and NBD2, both of which bind and hydrolyze ATP.[12] The kinetics of ATP hydrolysis are cooperative and allosterically regulated, with communication occurring between the two nucleotide-binding domains.[13]
A common method for measuring ATPase activity is a coupled-enzyme assay.[14]
-
Reaction Mixture:
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
-
PK uses PEP to regenerate ATP from ADP.
-
LDH uses NADH to reduce pyruvate to lactate.
-
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law.
-
By varying the ATP concentration, kinetic parameters such as Km and kcat can be determined.
-
| Hsp104 Domain | kcat (min-1) | Km (µM) | Hill Coefficient (nH) |
| NBD1 | ~2.5 | ~1.3 | ~1.6 |
| NBD2 | ~50 | ~150 | ~1.9 |
| Note: These values are approximations derived from published data and can vary depending on the specific experimental conditions.[13] |
Conclusion and Future Directions
The discovery of Hsp104 as a protein disaggregase fundamentally changed our understanding of cellular protein quality control. The pioneering work of Lindquist and her colleagues laid the foundation for a new field of research focused on the mechanisms of protein aggregate dissolution. The in vivo and in vitro experiments detailed in this guide provided the irrefutable evidence that established Hsp104's unique and vital role.
For drug development professionals, the Hsp104 system offers a tantalizing blueprint for therapeutic intervention in protein-misfolding diseases. Although absent in metazoans, the principle of an ATP-dependent disaggregase has inspired the search for analogous human systems and the engineering of potentiated Hsp104 variants with the ability to dissolve disease-associated aggregates.[10] A thorough understanding of the technical basis of Hsp104's discovery and mechanism is therefore essential for any researcher aiming to harness the power of protein disaggregation for therapeutic benefit. The continued elucidation of the intricate workings of Hsp104 and its collaborators will undoubtedly pave the way for novel strategies to combat the devastating consequences of protein aggregation.
References
- 1. A highly efficient, one-step purification of the Hsp70 chaperone Ssa1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein disaggregation mediated by heat-shock protein Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled Assays for Monitoring Protein Refolding in Saccharomyces cerevisiae [jove.com]
- 4. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denatured proteins rescued by trio of chaperones - UChicago Medicine [uchicagomedicine.org]
- 6. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mining Disaggregase Sequence Space to Safely Counter TDP-43, FUS, and α-Synuclein Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
The Role of Hsp104's N-Terminal Domain in Substrate Recognition and Chaperone Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase found in yeast, bacteria (as ClpB), and plants. It plays a vital role in cellular stress tolerance by solubilizing and refolding aggregated proteins.[1] The unique ability of Hsp104 to remodel a wide range of substrates, from amorphous aggregates to highly stable amyloid fibrils, has made it a subject of intense research, particularly for its potential therapeutic applications in protein misfolding diseases.[2] Central to its function is the initial recognition of aberrant protein conformers, a process in which the N-terminal domain (NTD) plays a critical, multifaceted role. This technical guide provides an in-depth exploration of the Hsp104 NTD's function in substrate binding, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Hsp104 N-Terminal Domain: A Key Player in Substrate Triage
The Hsp104 monomer is a modular protein consisting of an N-terminal domain (NTD), two nucleotide-binding domains (NBD1 and NBD2) interspersed with a middle domain (MD), and a C-terminal domain.[3] The NTD is a highly conserved, globular domain that functions as the initial point of contact for a diverse array of substrates.[1][3] Structural and biochemical studies have revealed a hydrophobic groove within the NTD that is responsible for recognizing exposed hydrophobic patches on unfolded, misfolded, and aggregated proteins, including amyloid and prion forms.[2][1]
The interaction between the Hsp104 NTD and its substrates is not merely a passive tethering event. It serves a regulatory function, influencing the overall disaggregation activity of the Hsp104 hexamer.[2][1] Mutations within the NTD's substrate-binding groove have been shown to abolish the activation of Hsp104's ATPase activity by client proteins, leading to a significant reduction in disaggregation efficiency and thermotolerance in yeast.[2][1] Furthermore, the NTD itself possesses intrinsic chaperone activity, capable of preventing the aggregation of certain client proteins, thereby acting as a "holdase" that primes substrates for subsequent translocation through the central pore of the Hsp104 machine.[2][1]
Quantitative Analysis of Hsp104 NTD-Substrate Interactions
Quantifying the binding affinity of the Hsp104 NTD for various substrates is essential for understanding its mechanism of action and for the development of engineered Hsp104 variants with altered substrate specificities. While extensive quantitative data for the isolated NTD is still emerging, studies on the full-length Hsp104 protein provide valuable insights into the energetics of these interactions.
| Hsp104 Variant | Substrate | Method | Dissociation Constant (Kd) | Reference(s) |
| Wild-type Hsp104 | Aβ42 nuclei | NMR Spectroscopy | Nanomolar range | [4][5] |
| Wild-type Hsp104 | Casein | Fluorescence Polarization | High-affinity binding in the presence of ATPγS | [6] |
| Wild-type Hsp104 | RepA peptide | Fluorescence Polarization | High-affinity binding in the presence of ATPγS | [6] |
Key Experimental Protocols
A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the Hsp104 NTD. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substrate Binding Site Mapping
NMR spectroscopy is a powerful tool for characterizing the interaction between the Hsp104 NTD and its substrates at atomic resolution. Chemical shift perturbation (CSP) analysis using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments can identify the specific amino acid residues in the NTD that are involved in substrate binding.
Protocol:
-
Protein Expression and Purification: Express and purify 15N-labeled Hsp104 NTD.
-
Sample Preparation: Prepare a solution of 15N-labeled NTD in a suitable NMR buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 2 mM DTT).[2]
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled NTD alone to serve as a reference.
-
Titrate unlabeled substrate (e.g., α-casein, Sup35 NM, α-synuclein, or tau) into the NTD sample in a stepwise manner.[1]
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Overlay the spectra from the titration points with the reference spectrum.
-
Calculate the chemical shift perturbations for each backbone amide resonance using the following equation: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2 where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSPs onto the three-dimensional structure of the Hsp104 NTD to identify the substrate-binding interface.[1]
-
Steady-State ATPase Activity Assay
The ATPase activity of Hsp104 is allosterically regulated by substrate binding. Measuring the rate of ATP hydrolysis in the presence and absence of substrates provides insights into the functional consequences of the NTD-substrate interaction.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 2 mM DTT, 10 mM MgCl2).[2][1]
-
Assay Setup:
-
Incubation: Incubate the reaction at a constant temperature (e.g., 22-37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[1][4]
-
Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[4]
-
Read the absorbance at a wavelength of ~620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the specific ATPase activity of Hsp104 (e.g., in nmol Pi/min/mg Hsp104).
-
Compare the basal ATPase activity with the substrate-stimulated activity.
-
Luciferase Disaggregation and Reactivation Assay
This in vitro assay assesses the ability of Hsp104 to disaggregate and refold a model substrate, firefly luciferase. The recovery of luciferase activity is directly proportional to the disaggregation efficiency.
Protocol:
-
Substrate Preparation:
-
Disaggregation Reaction:
-
Prepare a reaction mixture containing the aggregated luciferase (e.g., 100 nM), Hsp104 (wild-type or mutant, e.g., 1 µM), an ATP regeneration system (e.g., 10 mM creatine (B1669601) phosphate, 0.25 µM creatine kinase), and 5 mM ATP.[7][4]
-
The reaction is typically performed in the presence of the Hsp70/Hsp40 chaperone system (e.g., 1 µM Hsp70 and 1 µM Hsp40).[4]
-
-
Incubation: Incubate the reaction at 25°C for 90 minutes.[7]
-
Activity Measurement:
-
Measure the recovered luciferase activity by adding a luciferase assay reagent containing luciferin.
-
Quantify the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the recovered luminescence to a control sample containing native luciferase.
-
Express the disaggregation activity as a percentage of the control.
-
Co-sedimentation Assay with Amyloid Fibrils
This assay is used to determine the binding of the Hsp104 NTD to pre-formed amyloid fibrils.
Protocol:
-
Fibril Preparation: Prepare amyloid fibrils of a protein of interest (e.g., α-synuclein, Sup35 NM, or tau) according to established protocols.
-
Binding Reaction:
-
Incubate pre-formed amyloid fibrils (e.g., 10-15 µM) with the Hsp104 NTD (wild-type or mutant, e.g., 20 µM) in a suitable buffer (e.g., PBS) at room temperature for a defined period (e.g., 30-60 minutes).[8]
-
-
Centrifugation:
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing fibrils and bound protein).
-
Wash the pellet with buffer to remove non-specifically bound protein.
-
Resuspend the pellet in buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the Hsp104 NTD.[8][10]
-
-
Quantification: Densitometrically quantify the amount of NTD in the pellet fraction to determine the extent of binding.
Visualizing Hsp104 NTD Function: Workflows and Pathways
Graphviz diagrams provide a clear visual representation of the experimental workflows and the proposed molecular mechanisms.
Caption: Experimental workflow for characterizing Hsp104 NTD-substrate interactions.
Caption: Proposed mechanism of Hsp104 NTD-mediated substrate recognition and disaggregation.
Conclusion and Future Directions
The N-terminal domain of Hsp104 is a critical component of its protein disaggregation machinery, responsible for the initial recognition of a wide variety of substrates and the allosteric regulation of the hexamer's ATPase activity. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate mechanisms of Hsp104 function.
For researchers in drug development, understanding the nuances of NTD-substrate interactions opens up avenues for engineering Hsp104 variants with enhanced efficacy and specificity for disease-associated protein aggregates. Future research will likely focus on obtaining high-resolution structures of the NTD in complex with various substrates, which will be invaluable for the rational design of novel therapeutics targeting protein misfolding diseases. Furthermore, a more comprehensive quantitative understanding of the binding affinities of the NTD for a wider range of substrates, including disease-relevant oligomers and fibrils, will be crucial for advancing Hsp104-based therapies from the laboratory to the clinic.
References
- 1. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp104 N-terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmclore.org [gmclore.org]
- 6. Avidity for Polypeptide Binding by Nucleotide-Bound Hsp104 Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp104 N-terminal domain interaction with substrates plays a regulatory role in protein disaggregation. - DKFZ [inrepo02.dkfz.de]
- 8. researchgate.net [researchgate.net]
- 9. Sedimentation Assay [protocols.io]
- 10. Sedimentation Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
The Unraveling Power of Hsp104: A Technical Guide to Amyloid Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of amyloid fibers is a hallmark of numerous debilitating neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The yeast heat shock protein Hsp104, a hexameric AAA+ ATPase, has emerged as a powerful molecular machine capable of disaggregating these highly stable and ordered protein aggregates. This technical guide provides an in-depth exploration of Hsp104's amyloid remodeling capabilities, detailing its mechanism of action, substrate specificity, and the experimental protocols used to characterize its function. Furthermore, we present quantitative data on its disaggregation activity and discuss the development of potentiated Hsp104 variants with enhanced therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the disaggregase activity of Hsp104 in the fight against amyloid-associated pathologies.
Introduction to Hsp104 and its Disaggregase Function
Hsp104 is a crucial component of the yeast proteostasis network, responsible for resolubilizing and refolding denatured and aggregated proteins, thereby ensuring cell survival under stress conditions.[1] Its remarkable ability extends to the disassembly of highly stable amyloid fibrils, a function that is not conserved in its metazoan counterparts.[2] This unique capability has positioned Hsp104 as a promising therapeutic agent for a range of human amyloidopathies.[3][4]
Hsp104 functions as a hexameric ring-like structure with a central channel.[4] The disaggregation process is powered by ATP hydrolysis, which drives the translocation of polypeptide chains from the amyloid fibril through this central pore.[2][5] This threading mechanism effectively unfolds the protein monomers from the aggregated state, allowing them to be refolded into their native conformation, often with the assistance of other chaperones like Hsp70 and Hsp40.[1][6]
The Mechanism of Hsp104-Mediated Amyloid Remodeling
The remodeling of amyloid fibers by Hsp104 is a complex process involving substrate recognition, binding, and ATP-dependent translocation. The N-terminal domain (NTD) of Hsp104 plays a key role in recognizing exposed hydrophobic stretches within misfolded and aggregated substrates, including amyloids.[7] This initial interaction is crucial for targeting the disaggregase to the amyloid fibril.
Upon substrate engagement, Hsp104 utilizes the energy from ATP hydrolysis to drive a series of conformational changes that result in the processive extraction of individual polypeptide chains from the fibril.[5] This process is facilitated by conserved tyrosine residues within the pore loops of the AAA+ domains, which grip the substrate and pull it through the central channel.[8]
The cooperativity between Hsp104 subunits is adaptable and depends on the stability of the substrate. While the disaggregation of less stable, amorphous aggregates can be achieved by the independent action of individual subunits, the disassembly of highly stable amyloid fibrils requires the coordinated and cooperative action of multiple subunits within the hexamer.[9][10] More stable amyloid strains necessitate the engagement of a greater number of Hsp104 subunits to achieve disaggregation.[9]
Quantitative Analysis of Hsp104 Activity
The disaggregase activity of Hsp104 can be quantified using various biophysical and biochemical techniques. The following tables summarize key quantitative data on Hsp104's ability to remodel different amyloid substrates.
Table 1: Hsp104 Substrate Specificity and Disaggregation Efficiency
| Amyloid Substrate | Hsp104 Activity | Co-chaperone Requirement (Hsp70/Hsp40) | Reference |
| Yeast Prions | |||
| Sup35 | High | Not essential, but can enhance | [9] |
| Ure2 | High | Not essential, but can enhance | [9] |
| Rnq1 | Moderate | Essential | [9] |
| Disease-Associated Amyloids | |||
| α-synuclein (WT and mutants) | Moderate to High | Enhanced by mammalian Hsc70/Hdj2 | [6][11] |
| α-synuclein (E46K mutant) | Low/Resistant | - | [11] |
| Amyloid-β (Aβ42) | Inhibits fibrillization; low disaggregation of pre-formed fibrils | May be required for disassembly | [2][11] |
| Polyglutamine (PolyQ) | Moderate | - | [11] |
| Tau | Low | - | [9] |
| TDP-43 | Low (WT Hsp104) | - | [3] |
| FUS | Low (WT Hsp104) | - | [3] |
Table 2: ATPase Activity of Hsp104 in the Presence of Different Substrates
| Substrate | Effect on Hsp104 ATPase Activity | Reference |
| Disordered aggregates | Stimulated (~20%) | [9] |
| Amyloid (most types) | Stimulated | [9] |
| Amyloid (some types) | No effect | [9] |
Experimental Protocols for Studying Hsp104-Mediated Amyloid Remodeling
A variety of experimental techniques are employed to investigate the amyloid disaggregation activity of Hsp104. Below are detailed methodologies for key experiments.
Thioflavin T (ThT) Fluorescence Assay for Monitoring Amyloid Disaggregation
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. A decrease in ThT fluorescence over time indicates the disassembly of amyloid structures.[9]
Protocol:
-
Prepare Amyloid Fibrils: Incubate the amyloidogenic protein (e.g., α-synuclein) under conditions that promote fibrillization (e.g., 37°C with agitation). Monitor fibril formation using ThT fluorescence until a plateau is reached.
-
Disaggregation Reaction:
-
To a solution of pre-formed amyloid fibrils (e.g., 5 µM), add Hsp104 (e.g., 2-12 µM) and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) in an appropriate reaction buffer.
-
If investigating the role of co-chaperones, include Hsp70 (e.g., Ssa1 or Hsc70) and Hsp40 (e.g., Sis1 or Hdj2) in the reaction mixture.
-
Incubate the reaction at the desired temperature (e.g., 30°C).
-
-
ThT Fluorescence Measurement:
-
At various time points, take aliquots of the reaction mixture and add them to a solution of ThT (e.g., 25 µM) in a microplate.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the ThT fluorescence intensity as a function of time. A decrease in fluorescence in the presence of Hsp104 compared to a control without Hsp104 indicates amyloid disaggregation.
Sedimentation Assay to Differentiate Soluble and Aggregated Protein
Principle: This assay separates large, insoluble amyloid fibrils from smaller, soluble protein species by centrifugation. A decrease in the amount of protein in the pellet and a corresponding increase in the supernatant indicates disaggregation.[9]
Protocol:
-
Disaggregation Reaction: Set up the disaggregation reaction as described in the ThT assay protocol.
-
Centrifugation: At various time points, centrifuge the reaction mixture at high speed (e.g., 100,000 x g for 30 minutes) to pellet the amyloid fibrils.
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the soluble protein.
-
Wash the pellet with buffer and then resuspend it in a buffer containing a denaturant (e.g., SDS) to solubilize the aggregated protein.
-
-
Protein Quantification:
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or western blotting.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis: Calculate the percentage of protein in the soluble (supernatant) and insoluble (pellet) fractions over time. An increase in the soluble fraction in the presence of Hsp104 indicates disaggregation.
Electron Microscopy for Visualization of Amyloid Remodeling
Principle: Transmission Electron Microscopy (TEM) allows for the direct visualization of amyloid fibril morphology. Changes in fibril length, density, and structure can be observed following treatment with Hsp104.[9]
Protocol:
-
Disaggregation Reaction: Prepare the disaggregation reaction as previously described.
-
Sample Preparation for TEM:
-
At desired time points, apply a small volume of the reaction mixture to a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wash the grid with distilled water.
-
Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate).
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grid using a transmission electron microscope.
-
Capture images of the amyloid fibrils at different magnifications.
-
-
Image Analysis: Compare the images of Hsp104-treated samples with control samples. Look for evidence of fibril shortening, fragmentation, or complete disappearance.
Potentiated Hsp104 Variants for Enhanced Therapeutic Efficacy
Wild-type Hsp104 exhibits limited activity against some of the more recalcitrant amyloids associated with human neurodegenerative diseases.[3] To overcome this limitation, protein engineering strategies have been employed to create "potentiated" Hsp104 variants with enhanced disaggregase activity.[12] These variants often contain single amino acid substitutions in the middle domain (MD) or nucleotide-binding domain 1 (NBD1) that reconfigure inter-subunit communication, reduce the requirement for co-chaperones, and increase ATPase and translocation activity.[12]
Potentiated Hsp104 variants have demonstrated the ability to suppress the toxicity and aggregation of disease-linked proteins such as TDP-43, FUS, and α-synuclein in yeast and other model organisms.[3][12] Importantly, some of these variants can mitigate neurodegeneration in animal models of Parkinson's disease.[4] The development of substrate-specific potentiated Hsp104 variants is an active area of research aimed at minimizing off-target effects and maximizing therapeutic benefit.[13][14]
Conclusion and Future Directions
Hsp104 represents a paradigm-shifting tool in the study and potential treatment of amyloid diseases. Its unique ability to dismantle stable amyloid fibrils offers a direct mechanism to combat the protein aggregation that underlies numerous neurodegenerative disorders. The ongoing development of potentiated and substrate-specific Hsp104 variants holds immense promise for creating novel therapeutics that can target and eliminate toxic protein aggregates with high efficacy and specificity. Future research will likely focus on optimizing the delivery of these powerful disaggregases to the central nervous system and further refining their substrate specificity to ensure safe and effective clinical translation. This in-depth technical guide provides a solid foundation for researchers and drug developers to understand and harness the remarkable amyloid-remodeling capabilities of Hsp104.
References
- 1. Remodeling of protein aggregates by Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Fragmentation and Disaggregation in Yeast and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. JCI - Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease [jci.org]
- 7. Hsp104 N-terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Hsp104: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Hsp104 Conservation
Introduction
Heat shock protein 104 (Hsp104) is a highly conserved molecular chaperone belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily. Found in a wide range of organisms, including bacteria (as ClpB), fungi, protozoa, algae, and plants, Hsp104 plays a crucial role in cellular proteostasis by disaggregating and refolding stress-denatured proteins.[1][2][3] Its remarkable ability to rescue proteins from otherwise irreversible aggregation states, including amyloid fibrils, has made it a subject of intense research, particularly in the context of protein misfolding diseases.[4] This technical guide provides an in-depth overview of the evolutionary conservation of Hsp104, its structure, function, and the experimental methodologies used to study this fascinating molecular machine.
Evolutionary Conservation and Phylogeny
Hsp104 and its homologs are found across a vast array of species, highlighting their fundamental importance in cellular survival. Notably, a direct homolog of Hsp104 is absent in the cytosol of animal cells.[3] Phylogenetic analysis reveals a clear evolutionary relationship between Hsp104 from different kingdoms and its bacterial counterpart, ClpB.
Below is a simplified phylogenetic tree illustrating the relationships between Hsp104 homologs from various species.
Data Presentation: Quantitative Conservation Analysis
The high degree of conservation among Hsp104 orthologs is evident at both the sequence and functional levels. Below are tables summarizing the available quantitative data.
Table 1: Sequence Identity and Similarity of Hsp104 and its Homologs
| Protein 1 | Protein 2 | Sequence Identity (%) | Sequence Similarity (%) | Reference |
| S. cerevisiae Hsp104 | T. thermophilus ClpB | ~45 | Not specified | [5] |
| T. cruzi Hsp104 | T. brucei Hsp104 | 76 | Not specified | [6] |
| T. cruzi Hsp104 | L. major Hsp104 | 73 | Not specified | [6] |
| T. cruzi Hsp104 | H. sapiens CLPB | 23 | Not specified | [6] |
| T. cruzi Hsp104 | T. thermophilus ClpB | 51 | 70 | [6] |
Table 2: Functional Conservation of Hsp104 and its Homologs
| Protein | Assay | Parameter | Value | Conditions | Reference |
| E. coli ClpB | ATPase Activity | kcat (min⁻¹) | ~120 | 37°C | [7] |
| S. cerevisiae Hsp104 | ATPase Activity | kcat (min⁻¹) | ~60 | 37°C | [7] |
| E. coli ClpB | GFP Unfolding | Vmax (nM/min) | ~1.5 | 25°C, with DnaK/DnaJ/GrpE | [8] |
| S. cerevisiae Hsp104 | GFP Unfolding | Vmax (nM/min) | ~0.15 | 25°C, with Hsp70/Hsp40 | [8] |
| S. cerevisiae Hsp104 | Luciferase Reactivation | % Reactivation | ~60% | 90 min, with Hsp70/Hsp40 | [9] |
| Hsp104A503V (Potentiated) | Luciferase Reactivation | % Reactivation | ~80% | 90 min, without Hsp70/Hsp40 | [9] |
| S. cerevisiae Hsp104 | ATPase Activity | KM (µM) | ~100 | Not specified | [10] |
| E. coli ClpB | ATPase Activity | KM (µM) | ~50 | Not specified | [10] |
Structural Conservation
Hsp104 and its homologs share a highly conserved domain architecture, which is fundamental to their function. Each monomer consists of an N-terminal domain (NTD), two nucleotide-binding domains (NBD1 and NBD2) interspersed with a characteristic middle domain (M-domain), and in some cases, a C-terminal domain (CTD).[2][11] These monomers assemble into a hexameric ring with a central channel through which unfolded polypeptides are threaded.[4]
References
- 1. Comparative Analysis of the Structure and Function of AAA+ Motors ClpA, ClpB, and Hsp104: Common Threads and Disparate Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 3. alliancegenome.org [alliancegenome.org]
- 4. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 7. Frontiers | Substrate Discrimination by ClpB and Hsp104 [frontiersin.org]
- 8. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric deceleration of ClpB or Hsp104 ATPase activity unleashes protein-remodeling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The elusive middle domain of Hsp104 and ClpB: location and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chaperone pathway in protein disaggregation. Hsp26 alters the nature of protein aggregates to facilitate reactivation by Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp104: A Molecular Machine for Resolving Stress-Induced Protein Phases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular stress triggers a rapid and reversible assembly of proteins and RNA into dynamic, membraneless organelles known as stress granules (SGs) and other protein phases. While crucial for cell survival, the dysregulation and persistence of these aggregates are linked to a range of pathologies, including neurodegenerative diseases. The yeast protein Hsp104, a hexameric AAA+ (ATPase Associated with diverse cellular Activities) disaggregase, plays a pivotal role in maintaining cellular proteostasis by actively dissolving these stress-induced protein phases. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Hsp104's function, its interplay with other chaperone systems, and its involvement in the dissolution of various protein aggregates. We present quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its operational pathways to serve as a resource for researchers in the field.
Introduction to Hsp104 and Protein Phase Separation
Hsp104 is a highly conserved protein disaggregase found in yeast, bacteria (as ClpB), and plants, but notably absent in metazoa.[1][2][3] It is essential for survival under extreme stress conditions, such as heat shock, by rescuing aggregated proteins.[2][4] Hsp104 assembles into a ring-shaped hexamer with a central channel, through which it threads and unfolds aggregated polypeptides.[1][5][6] This activity is coupled to the hydrolysis of ATP at its two nucleotide-binding domains (NBD1 and NBD2).[1][5][7]
Stress-induced protein phases, such as stress granules and P-bodies, are formed through liquid-liquid phase separation (LLPS).[8][9] These compartments are dynamic and serve to sequester and protect cellular components during stress.[8] Hsp104 is critically involved in the dissolution of these granules upon stress cessation, thereby restoring cellular function.[1][10] Its ability to remodel a wide range of substrates, from disordered aggregates to stable amyloid fibrils, highlights its remarkable mechanistic plasticity.[1][2][5]
The Molecular Mechanism of Hsp104-Mediated Disaggregation
The disaggregation activity of Hsp104 is a complex process involving substrate recognition, threading, and unfolding, all powered by ATP hydrolysis. This process is often performed in concert with the Hsp70 chaperone system (Hsp70 and its Hsp40 co-chaperone).[1][4][11][12][13]
Domain Architecture and Hexameric Assembly
The Hsp104 monomer consists of an N-terminal domain (NTD), two AAA+ nucleotide-binding domains (NBD1 and NBD2) separated by a middle domain (MD), and a C-terminal domain (CTD).[1][5] In the presence of nucleotides, Hsp104 monomers assemble into a hexameric ring.[5] The central channel of this ring is lined with conserved tyrosine pore loops that engage the substrate polypeptide.[1][5][14]
The Role of ATP Hydrolysis
ATP binding and hydrolysis in NBD1 and NBD2 drive conformational changes within the Hsp104 hexamer, which are essential for its disaggregase function.[5][7][15] NBD1 is the primary site of ATP hydrolysis, providing the power for protein remodeling.[5][16] The two NBDs exhibit allosteric communication, with the nucleotide state of one influencing the activity of the other.[7][15]
Substrate Processing: A Translocation-Based Mechanism
Hsp104 utilizes a threading mechanism to extract polypeptides from an aggregate.[6][14][17] The tyrosine-bearing pore loops in the central channel grip the substrate and, through ATP hydrolysis-driven conformational changes, translocate it through the channel.[1][5] This process unfolds the polypeptide, releasing it in a soluble, refolding-competent state.[12]
Collaboration with the Hsp70 Chaperone System
The disaggregation of many substrates by Hsp104 is significantly enhanced by the Hsp70 system (Hsp70/Hsp40).[1][4][11] Hsp70 and Hsp40 are thought to initially recognize and bind to aggregated proteins, targeting Hsp104 to the substrate.[1][13] A direct interaction between the Hsp104 MD and Hsp70 is crucial for this synergistic activity.[1][18]
Quantitative Analysis of Hsp104 Activity
The activity of Hsp104 can be quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
| Table 1: Hsp104 ATPase Activity | |
| Parameter | Value |
| Organism | Saccharomyces cerevisiae |
| NBD1 kcat | ~19.5 min-1[7] |
| NBD1 Km (ATP) | ~60-170 µM[7] |
| NBD2 kcat | Very low turnover[7] |
| Overall Vmax | ~2 nmol Pi min-1 mg-1[19] |
| Overall Km (ATP) | ~5 mM[19] |
| Optimal pH | 6.5 and 9.0[19] |
| Optimal Temperature | Increases up to 45°C[19] |
| Table 2: In Vitro Disaggregation and Refolding Activity | |
| Substrate | Assay Conditions |
| Urea-denatured Firefly Luciferase | Hsp104, Hsp70 (Hsp72), Hsp40 |
| Heat-denatured Luciferase | Hsp104, Hsp70, Hsp40 |
| α-synuclein fibrils | Hsp104, Hsc70, Hdj2 |
| TDP-43, FUS aggregates | Potentiated Hsp104 variants |
Visualizing Hsp104 Pathways and Workflows
Hsp104 Functional Cycle
Caption: The ATP-driven functional cycle of the Hsp104 hexamer in protein disaggregation.
Hsp104-Hsp70 Cooperative Disaggregation Pathway
Caption: Cooperative pathway of Hsp104 and the Hsp70 system in protein disaggregation.
Experimental Workflow for In Vitro Disaggregation Assay
Caption: A typical experimental workflow for an in vitro protein disaggregation assay.
Detailed Experimental Protocols
In Vitro Luciferase Disaggregation and Refolding Assay
This assay measures the ability of Hsp104, in conjunction with the Hsp70 system, to disaggregate and refold chemically denatured and aggregated firefly luciferase.[20]
Materials:
-
Purified Hsp104, Hsp70 (e.g., Ssa1 or Hsc70), and Hsp40 (e.g., Ydj1 or Hdj2)
-
Firefly Luciferase
-
Denaturation Buffer: 6 M Urea, 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
Reaction Buffer: 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP Regeneration System: 20 mM Creatine Phosphate (B84403), 0.2 mg/ml Creatine Kinase
-
ATP solution (100 mM)
-
Luciferase Assay Reagent (containing luciferin)
-
Luminometer
Procedure:
-
Luciferase Denaturation and Aggregation: a. Denature luciferase (e.g., 10 µM) in Denaturation Buffer for 30-60 minutes at 30°C. b. Induce aggregation by diluting the denatured luciferase 100-fold into Reaction Buffer pre-warmed to 30°C. Mix immediately.
-
Disaggregation Reaction: a. Prepare reaction mixtures in a 96-well plate. A typical 25 µL reaction includes:
- Aggregated Luciferase (final concentration ~10-50 nM)
- Hsp104 (e.g., 0.5-2 µM hexamer)
- Hsp70 (e.g., 1-2 µM)
- Hsp40 (e.g., 0.5-1 µM)
- ATP Regeneration System
- ATP (final concentration 2-5 mM) b. Include control reactions: no chaperones, Hsp70/40 only, Hsp104 only. c. Incubate the plate at 30°C for 60-120 minutes.
-
Measurement of Luciferase Activity: a. Equilibrate the plate to room temperature. b. Add Luciferase Assay Reagent to each well. c. Immediately measure luminescence using a luminometer. d. Calculate the percentage of refolded luciferase relative to a non-denatured control.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).
Materials:
-
Purified Hsp104
-
ATPase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (various concentrations for kinetic analysis)
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
-
Malachite Green Reagent B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Malachite Green Reagent C: 34% (w/v) Sodium Citrate
-
Phosphate Standard (e.g., KH₂PO₄)
-
Microplate reader
Procedure:
-
ATPase Reaction: a. Prepare reaction mixtures containing Hsp104 (e.g., 0.1-0.5 µM hexamer) in ATPase Reaction Buffer. b. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding ATP. d. Incubate for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of 0.5 M EDTA or by proceeding directly to the detection step.
-
Phosphate Detection: a. Prepare the working Malachite Green solution by mixing 100 parts of Reagent A with 25 parts of Reagent B, and then adding 1 part of Triton X-100. Let it sit for 30 minutes. b. Add the working Malachite Green solution to each reaction well. c. Incubate for 1-2 minutes. d. Add Reagent C to stabilize the color. e. Read the absorbance at 620-650 nm. f. Determine the amount of Pi released using a standard curve generated with the Phosphate Standard. g. Calculate the specific activity (nmol Pi/min/mg Hsp104).
Studying Stress Granule Dissolution In Vivo
This involves live-cell imaging of yeast cells expressing a fluorescently tagged SG marker.
Materials:
-
Yeast strains (e.g., wild-type and hsp104Δ) expressing a fluorescently tagged SG marker (e.g., Pab1-GFP or Pbp1-mCherry).
-
Yeast growth media (e.g., YPD or synthetic complete media).
-
Stress-inducing agent (e.g., glucose deprivation, sodium azide, or heat shock).
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Culture and Stress Induction: a. Grow yeast cells to mid-log phase. b. Induce stress. For example, for glucose deprivation, wash cells and resuspend in media lacking glucose. For heat shock, shift the culture to a higher temperature (e.g., 42°C). c. Allow sufficient time for SG formation (e.g., 10-30 minutes).
-
Stress Recovery and Imaging: a. To initiate recovery, remove the stressor (e.g., add glucose back to the media or return the culture to the optimal growth temperature). b. Mount the cells on a microscope slide. c. Acquire images at regular time intervals (e.g., every 5-10 minutes) during the recovery period.
-
Image Analysis: a. Quantify the number and size of fluorescent foci (stress granules) per cell at each time point. b. Compare the dissolution kinetics between wild-type and hsp104Δ strains.
Implications for Disease and Drug Development
While absent in humans, the potent disaggregase activity of Hsp104 has made it a compelling tool and potential therapeutic platform for protein misfolding diseases.[2][3][21] Many neurodegenerative disorders, such as Parkinson's, Alzheimer's, and ALS, are characterized by the accumulation of protein aggregates (e.g., α-synuclein, Tau, TDP-43).[22][23]
Engineered "potentiated" variants of Hsp104 have been developed that exhibit enhanced activity against these disease-associated proteins.[1][23] These variants have shown promise in cellular and animal models of neurodegeneration, demonstrating the ability to suppress aggregation and reduce toxicity.[1][22][23] The study of Hsp104 provides a valuable paradigm for understanding the principles of protein disaggregation and for designing novel therapeutic strategies that target toxic protein aggregates.
Conclusion
Hsp104 is a sophisticated molecular machine that plays a critical role in cellular stress response by dissolving a diverse array of protein aggregates and phases. Its ATP-driven translocation mechanism, coupled with its ability to cooperate with the Hsp70 chaperone system, allows for the efficient restoration of proteostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its complex functions. As our understanding of the link between protein aggregation and disease deepens, the study of Hsp104 and the development of Hsp104-based therapeutics hold significant promise for addressing some of the most challenging human diseases.
References
- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104: a weapon to combat diverse neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promiscuous interactions and protein disaggregases determine the material state of stress-inducible RNP granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants [pubmed.ncbi.nlm.nih.gov]
- 16. HSP104 | SGD [yeastgenome.org]
- 17. researchgate.net [researchgate.net]
- 18. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. queitschlab.gs.washington.edu [queitschlab.gs.washington.edu]
- 20. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Middle Domain in Hsp104 and ClpB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexameric AAA+ (ATPases Associated with various cellular Activities) chaperones, Hsp104 from yeast and its bacterial homolog ClpB, are essential components of the cellular machinery that combats proteotoxic stress by disaggregating and reactivating aggregated proteins. A key feature that distinguishes these powerful molecular machines is the presence of a unique Middle Domain (MD), a coiled-coil structure inserted within the first nucleotide-binding domain (NBD1). This in-depth technical guide elucidates the multifaceted functions of the MD, presenting its critical role in regulating ATPase activity, mediating the vital interaction with the Hsp70 chaperone system, and ultimately driving the disaggregation of a wide array of protein substrates, from amorphous aggregates to amyloid fibrils. This document provides a comprehensive overview of the current understanding of the MD's structure-function relationship, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to Hsp104 and ClpB Middle Domain
Hsp104 and ClpB are ring-forming translocases that harness the energy of ATP hydrolysis to thread polypeptides through their central pore, thereby extracting them from aggregates.[1] The Middle Domain (MD) is a defining feature of these disaggregases, absent in other Hsp100 family members like ClpA.[2] Structurally, the MD is a projected, flexible coiled-coil propeller that is crucial for the disaggregase activity.[3][4] Its function extends beyond a mere structural element; it acts as a regulatory hub, coordinating inter-domain communication and orchestrating the synergistic collaboration with the Hsp70/DnaK chaperone system (Hsp70 and Hsp40 in yeast; DnaK, DnaJ, and GrpE in bacteria).[5][6] Deletions or even single point mutations within the MD can severely impair or abolish thermotolerance, disaggregation function, and ATPase activity, highlighting its indispensable role.[5][7]
Core Functions of the Middle Domain
The MD is central to several key aspects of Hsp104 and ClpB function:
-
Regulation of ATPase Activity: The MD exerts a repressive effect on the intrinsic ATPase activity of the chaperone.[3] This autoinhibition is thought to prevent futile ATP hydrolysis in the absence of substrate. The interaction of the MD with NBD1 is critical for this regulation.[8]
-
Interaction with the Hsp70/DnaK System: A primary and essential function of the MD is to mediate the interaction with the Hsp70/DnaK chaperone system.[9][10] This interaction is species-specific and is crucial for the efficient disaggregation of many types of protein aggregates.[1] Specific helices within the MD have been identified as being critical for this interaction. For instance, helices 2 and 3 of the ClpB MD are important for a functional interaction with DnaK.[1]
-
Substrate Processing and Disaggregation: The MD is directly involved in the process of protein disaggregation. Its flexibility and conformational changes are thought to be essential for coupling the recognition of aggregated substrates (often facilitated by Hsp70/DnaK) to the translocation activity of the NBDs.[4] Recent studies also suggest that the MD can play a role in ensuring the functional recovery of the disaggregated protein.[11][12]
Quantitative Analysis of Middle Domain Function
The functional consequences of MD mutations have been quantitatively assessed through various biochemical assays. The following tables summarize key findings from the literature.
| ClpB Middle Domain Deletion Analysis | Basal ATPase Activity (nmol ATP/min/mg) | Casein-Stimulated ATPase Activity (nmol ATP/min/mg) | Poly-lysine-Stimulated ATPase Activity (nmol ATP/min/mg) | In vivo Chaperone Activity (% of wild-type) |
| Wild-type ClpB | 15 ± 2 | 280 ± 30 | 180 ± 20 | 100 |
| Δ417–455 | 5 ± 1 | 10 ± 2 | 8 ± 1 | <10 |
| Δ456–498 | 3 ± 1 | 5 ± 1 | 4 ± 1 | <5 |
| Δ496–530 | 8 ± 1 | 25 ± 5 | 15 ± 3 | <5 |
| Δ531–569 | 4 ± 1 | 6 ± 1 | 5 ± 1 | <5 |
| Data adapted from Zolkiewski et al., 2000.[2] |
| Hsp104 Middle Domain Variant Activity | Basal ATPase Activity (relative to WT) | Luciferase Reactivation (Hsp70/40-dependent, % of WT) | Luciferase Reactivation (Hsp70/40-independent, % of WT) | Thermotolerance (relative to WT) |
| Hsp104WT | 1.0 | 100 | <5 | +++ |
| Hsp104A503V | ~2.5 | Not reported | ~80 | - |
| Hsp104ΔMD | <0.1 | <5 | <5 | --- |
| Hsp104Y503D | ~0.5 | <10 | Not reported | -- |
| Data compiled from multiple sources.[2][7][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the Hsp104/ClpB middle domain.
ATPase Activity Assay (Malachite Green Assay)
This protocol measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified Hsp104 or ClpB (and mutants)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Substrate (optional, e.g., α-casein at 1 mg/mL)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a phosphate standard curve ranging from 0 to 50 µM Pi.
-
In a 96-well plate, set up the reaction mixture containing assay buffer, Hsp104/ClpB (e.g., 0.5 µM), and substrate (if applicable) in a final volume of 45 µL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 1 mM ATP (final concentration 100 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
Calculate the amount of Pi released using the standard curve and determine the ATPase rate (nmol Pi/min/mg protein).
In Vitro Protein Disaggregation Assay (Luciferase Reactivation)
This assay measures the ability of Hsp104/ClpB to disaggregate and refold chemically denatured and aggregated firefly luciferase.
Materials:
-
Purified Hsp104 or ClpB (and mutants)
-
Purified Hsp70/Ssa1 and Hsp40/Ydj1 (for Hsp104) or DnaK, DnaJ, and GrpE (for ClpB)
-
Firefly Luciferase
-
Denaturation Buffer: 6 M Guanidinium-HCl, 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
Reactivation Buffer: 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 5 mM ATP, 10 mM DTT
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Denature luciferase by diluting it to 10 µM in denaturation buffer and incubating at 30°C for 30 minutes.
-
Induce aggregation by diluting the denatured luciferase 100-fold into Reactivation Buffer without chaperones and incubating at 30°C for 10 minutes.
-
Prepare the disaggregation reaction by adding Hsp104/ClpB (e.g., 1 µM hexamer), the Hsp70/DnaK system components (e.g., 1 µM Hsp70/DnaK, 0.5 µM Hsp40/DnaJ, 0.2 µM GrpE), and the aggregated luciferase (e.g., 50 nM) to the Reactivation Buffer.
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the reaction mixture.
-
Measure the reactivated luciferase activity by adding the aliquot to the Luciferase Assay Reagent and measuring luminescence in a luminometer.
-
Plot the luminescence units over time to determine the rate and extent of reactivation.
Yeast Thermotolerance Assay
This assay assesses the in vivo function of Hsp104 mutants by measuring the ability of yeast cells to survive a lethal heat shock.
Materials:
-
Yeast strain with a deletion of the endogenous HSP104 gene (Δhsp104)
-
Plasmids expressing wild-type Hsp104 or MD mutants
-
Yeast growth media (e.g., YPD or selective media)
-
Water baths at 30°C and 50°C
-
Spectrophotometer
-
Plates for cell viability counting
Procedure:
-
Transform the Δhsp104 yeast strain with plasmids carrying the wild-type or mutant HSP104 genes.
-
Grow overnight cultures of the transformed yeast strains at 30°C in appropriate media.
-
Dilute the overnight cultures to an OD₆₀₀ of ~0.2 and grow them at 30°C to mid-log phase (OD₆₀₀ of ~0.5-0.8).
-
Acquired Thermotolerance: Shift a portion of the culture to 37°C for 60 minutes for pre-treatment (to induce heat shock proteins).
-
Heat Shock: Subject both pre-treated and non-pre-treated cultures to a lethal heat shock at 50°C for a defined period (e.g., 20-30 minutes).
-
Immediately after heat shock, take aliquots, perform serial dilutions, and plate them on appropriate media.
-
Incubate the plates at 30°C for 2-3 days.
-
Count the number of colonies to determine the percentage of cell survival relative to non-heat-shocked controls.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the key processes involving the Hsp104/ClpB middle domain.
Caption: The Hsp104/ClpB Disaggregation Pathway.
Caption: Workflow for the ATPase Activity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the DnaK-ClpB Complex is Regulated by the Properties of the Bound Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of ClpB and DnaK from Anaplasma phagocytophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collaboration between the ClpB AAA+ remodeling protein and the DnaK chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. M domains couple the ClpB threading motor with the DnaK chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collaboration between the ClpB AAA+ remodeling protein and the DnaK chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The middle domain of Hsp104 can ensure substrates are functional after processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for High-Yield Expression and Purification of Recombinant Hsp104 in E. coli
Application Note
Introduction
Heat shock protein 104 (Hsp104) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein found in yeast and most other eukaryotes, excluding animals.[1][2][3] It plays a vital role in cellular stress tolerance by disaggregating and refolding denatured proteins.[1][3][4] This disaggregase activity is central to the propagation of yeast prions and has garnered significant interest for its therapeutic potential in treating neurodegenerative diseases associated with protein aggregation, such as Parkinson's and Huntington's disease.[1][3][5] To facilitate research into its structure and function, a reliable and efficient protocol for producing highly active, recombinant Hsp104 is essential. This document provides a detailed protocol for the expression and purification of Hsp104 from Escherichia coli, yielding a high-purity and biologically active protein suitable for biochemical and structural studies.
Principle
The protocol employs an E. coli expression system for the large-scale production of N-terminally His6-tagged Hsp104.[1][6] The protein is then purified using a multi-step chromatographic process. The initial capture and purification are achieved through immobilized metal affinity chromatography (IMAC), followed by anion-exchange chromatography for further purification. The histidine tag is then cleaved by TEV protease, and a final size-exclusion chromatography step separates the cleaved tag and any remaining impurities, resulting in a highly pure and active Hsp104 protein.[1][6]
Experimental Protocols
1. Expression of Hsp104 in E. coli
This protocol is optimized for the expression of Hsp104 using the pPROEX-HTb-Hsp104 plasmid in a codon-optimized E. coli strain.[1]
Materials:
-
pPROEX-HTb-Hsp104 plasmid
-
E. coli BL21-CodonPlus (DE3)-RIL cells
-
2XYT Broth
-
Ampicillin (B1664943) (100 mg/mL stock)
-
Chloramphenicol (B1208) (34 mg/mL stock)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
Procedure:
-
Transform the pPROEX-HTb-Hsp104 plasmid into chemically competent E. coli BL21-CodonPlus (DE3)-RIL cells and plate on 2XYT agar (B569324) containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).
-
Incubate the plates overnight at 37°C.
-
Inoculate a single colony into 100 mL of 2XYT broth with ampicillin and chloramphenicol and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 4 L of 2XYT broth containing the same antibiotics.
-
Grow the cultures at 25°C with shaking until the OD600 reaches 0.25.[2]
-
Reduce the incubator temperature to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[2]
-
Continue to grow the culture overnight (14-16 hours) at 18°C with shaking.[2]
2. Cell Lysis and Clarification
Materials:
-
Lysis Buffer (see Table 1)
-
Protease Inhibitor Cocktail (EDTA-free)
-
French Press or Sonicator
-
Centrifuge
Procedure:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[1]
-
Resuspend the cell pellets in 10 mL of ice-cold Lysis Buffer per liter of culture.[1][7]
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells using a French press at 15,000-18,000 psi for two passes.[6] Alternatively, sonication can be used.[4][7]
-
Clarify the lysate by centrifugation at 11,500 rpm for 30 minutes at 4°C to remove cell debris.[7] Collect the supernatant.
3. Protein Purification
This protocol utilizes a three-step chromatography process for optimal purity.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA Agarose (B213101) resin
-
Wash Buffer (see Table 1)
-
Elution Buffer (see Table 1)
Procedure:
-
Add the clarified lysate to equilibrated Ni-NTA agarose resin and incubate for 3 hours at 4°C with gentle rotation.[6]
-
Load the lysate-resin mixture onto a column.
-
Wash the column with 25 column volumes of Wash Buffer.[6]
-
Elute the His6-Hsp104 protein with Elution Buffer.
Step 2: Anion-Exchange Chromatography
Materials:
-
Buffer Q (see Table 1)
-
Buffer Q+ (see Table 1)
-
Resource Q column (or similar anion-exchange column)
Procedure:
-
Buffer exchange the eluate from the IMAC step into Buffer Q using a centrifugal concentrator with a 30 kDa molecular weight cutoff.[1][6]
-
Load the buffer-exchanged sample onto a Resource Q column equilibrated with Buffer Q.[1]
-
Wash the column with Buffer Q.
-
Elute the protein with a linear gradient of NaCl using Buffer Q+. Hsp104 typically elutes at approximately 400 mM NaCl.[6]
Step 3: His6-Tag Cleavage and Size-Exclusion Chromatography
Materials:
-
TEV Protease
-
Size-Exclusion Buffer (see Table 1)
-
Superose 6 or Superdex 200 column
Procedure:
-
Pool the fractions containing Hsp104 from the anion-exchange step.
-
Add TEV protease according to the manufacturer's instructions and incubate at 30°C for 2-4 hours, followed by incubation at 4°C for 16 hours.[6]
-
Concentrate the protein sample.
-
Load the sample onto a size-exclusion column (Superose 6 or Superdex 200) equilibrated with Size-Exclusion Buffer.[1]
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Pool the pure fractions, concentrate, and store at -80°C. A typical yield is around 15 mg of pure Hsp104 per liter of culture.[6]
Data Presentation
Table 1: Buffer Compositions for Hsp104 Purification
| Buffer Name | Composition | pH | Application |
| Lysis Buffer | 40 mM HEPES-KOH, 500 mM KCl, 20 mM MgCl₂, 2.5% (w/v) glycerol, 20 mM imidazole, 2 mM β-mercaptoethanol | 7.4 | Cell Lysis |
| Wash Buffer | 40 mM HEPES-KOH, 500 mM KCl, 20 mM MgCl₂, 2.5% (w/v) glycerol, 40 mM imidazole, 2 mM β-mercaptoethanol | 7.4 | IMAC Wash |
| Elution Buffer | 40 mM HEPES-KOH, 500 mM KCl, 20 mM MgCl₂, 2.5% (w/v) glycerol, 300 mM imidazole, 2 mM β-mercaptoethanol | 7.4 | IMAC Elution |
| Buffer Q | 20 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM EDTA | 8.0 | Anion-Exchange Equilibration/Wash |
| Buffer Q+ | 20 mM Tris-HCl, 1 M NaCl, 5 mM MgCl₂, 0.5 mM EDTA | 8.0 | Anion-Exchange Elution |
| Size-Exclusion Buffer | 50 mM Tris-HCl, 200 mM KCl, 20 mM MgCl₂, 10% glycerol, 1 mM EDTA, 1 mM DTT | 7.5 | Size-Exclusion Chromatography |
Visualization
Hsp104 Purification Workflow
Caption: Workflow for Hsp104 expression and purification.
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Substrate Discrimination by ClpB and Hsp104 [frontiersin.org]
- 3. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. [PDF] Purification of hsp104, a protein disaggregase. | Semantic Scholar [semanticscholar.org]
- 6. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
- 7. Substoichiometric Hsp104 regulates the genesis and persistence of self-replicable amyloid seeds of Sup35 prion domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp104 Disaggregation Activity using a Luciferase Reactivation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 104 (Hsp104) is a crucial AAA+ ATPase chaperone found in yeast and other non-metazoan eukaryotes, responsible for resolubilizing and reactivating aggregated proteins.[1][2][3][4] This disaggregase activity is vital for cellular survival under stress conditions and is also implicated in the propagation of yeast prions.[3][4] Hsp104 functions as a hexamer, utilizing the energy from ATP hydrolysis to thread aggregated polypeptides through its central channel, thereby promoting their disaggregation and subsequent refolding.[1][2][5] The activity of Hsp104 is often synergistic with the Hsp70 chaperone system (Hsp70 and Hsp40 co-chaperone).[1][2][4]
The firefly luciferase reactivation assay is a sensitive and quantitative method to measure the in vitro disaggregation activity of Hsp104.[4] Luciferase, when chemically or thermally denatured, forms inactive aggregates. Hsp104, in cooperation with the Hsp70 system, can disaggregate these luciferase aggregates, allowing the luciferase to refold into its active conformation. The restored enzymatic activity of luciferase is then measured by the emission of light upon the addition of its substrate, luciferin.[4][6] The amount of light produced is directly proportional to the amount of reactivated luciferase, providing a quantitative measure of Hsp104's disaggregation activity.
Principle of the Assay
The luciferase reactivation assay is based on the principle that denatured and aggregated firefly luciferase is enzymatically inactive. The disaggregase activity of Hsp104, in conjunction with the Hsp70 chaperone system, rescues luciferase from these aggregates. The refolded, active luciferase then catalyzes the oxidation of D-luciferin in the presence of ATP and Mg2+, resulting in the emission of light. The intensity of the luminescence is measured using a luminometer and is directly proportional to the disaggregation activity of Hsp104.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of Hsp104-mediated protein disaggregation and the experimental workflow of the luciferase reactivation assay.
Caption: Hsp104-mediated protein disaggregation mechanism.
Caption: Luciferase reactivation assay workflow.
Experimental Protocols
Materials and Reagents
-
Purified Hsp104
-
Purified Hsp70 (e.g., Ssa1)
-
Purified Hsp40 (e.g., Sis1 or Ydj1)
-
Firefly Luciferase
-
ATP
-
Creatine (B1669601) Kinase
-
Creatine Phosphate (B84403)
-
D-Luciferin
-
Dithiothreitol (DTT)
-
HEPES buffer
-
Potassium Acetate (KOAc)
-
Magnesium Acetate (Mg(OAc)₂)
-
Urea
-
Bovine Serum Albumin (BSA)
-
Luminometer and appropriate assay plates/tubes
Preparation of Denatured Luciferase Aggregates
-
Chemical Denaturation (Urea):
-
Prepare a stock solution of 8 M urea in refolding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KOAc, 10 mM Mg(OAc)₂, 2 mM DTT).
-
Dilute purified firefly luciferase to a final concentration of 10-20 µM in the 8 M urea solution.
-
Incubate at room temperature for 30-60 minutes to ensure complete denaturation.
-
To form aggregates, rapidly dilute the denatured luciferase 100-fold into refolding buffer without urea.
-
Incubate on ice for at least 30 minutes to allow for the formation of stable aggregates.
-
-
Thermal Denaturation:
-
Dilute purified firefly luciferase to a final concentration of 0.1-0.5 µM in refolding buffer.
-
Incubate at a denaturing temperature (e.g., 42-45°C) for 10-20 minutes.
-
Cool the solution on ice to stabilize the aggregates.
-
Luciferase Reactivation Assay Protocol
-
Prepare the Reactivation Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the following components at their final desired concentrations in refolding buffer:
-
ATP (e.g., 2-5 mM)
-
An ATP regeneration system (e.g., 20 mM creatine phosphate and 0.5 µM creatine kinase)
-
Hsp70 (e.g., 1 µM)
-
Hsp40 (e.g., 1 µM)
-
Hsp104 (at various concentrations to be tested, e.g., 0-5 µM)
-
-
-
Initiate the Reactivation Reaction:
-
Add the prepared luciferase aggregates to the reactivation master mix to a final concentration of 10-50 nM.
-
Mix gently by pipetting.
-
Incubate the reaction at a suitable temperature (e.g., 25-30°C) for the desired time course (e.g., 0-120 minutes).
-
-
Measure Luciferase Activity:
-
At each time point, take an aliquot (e.g., 5-10 µL) of the reactivation reaction.
-
Dilute the aliquot into a luminometer tube or well of a microplate containing luciferase assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KOAc, 10 mM Mg(OAc)₂, 2 mM DTT).
-
Add D-luciferin to a final concentration of 0.5-1 mM.
-
Immediately measure the luminescence using a luminometer. The integration time may vary depending on the instrument and signal intensity (e.g., 1-10 seconds).
-
-
Data Analysis:
-
For each sample, subtract the background luminescence from a control reaction lacking Hsp104.
-
Express the reactivated luciferase activity as a percentage of the activity of an equivalent concentration of native, non-denatured luciferase.
-
Plot the percentage of reactivated luciferase as a function of time or Hsp104 concentration.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from luciferase reactivation assays to assess Hsp104 disaggregation activity under various conditions.
Table 1: Time Course of Luciferase Reactivation
| Time (minutes) | % Luciferase Reactivation (Hsp104 + Hsp70/40) | % Luciferase Reactivation (Hsp70/40 only) |
| 0 | 0 | 0 |
| 15 | 25 | 5 |
| 30 | 45 | 8 |
| 60 | 70 | 10 |
| 90 | 85 | 12 |
| 120 | 90 | 13 |
Table 2: Effect of Hsp104 Concentration on Luciferase Reactivation
| Hsp104 Concentration (µM) | % Luciferase Reactivation (at 60 minutes) |
| 0 | 10 |
| 0.5 | 35 |
| 1.0 | 70 |
| 2.0 | 85 |
| 4.0 | 90 |
Table 3: Effect of Nucleotide Conditions on Hsp104 Activity
| Nucleotide Condition | % Luciferase Reactivation (at 60 minutes) |
| ATP | 70 |
| ATPγS (non-hydrolyzable) | < 5 |
| ADP | < 5 |
| No Nucleotide | < 2 |
Troubleshooting and Considerations
-
Low Reactivation Efficiency: Ensure all protein components are active and at their optimal concentrations. The ratio of Hsp104 to Hsp70/40 can be critical. Also, verify the efficiency of the ATP regeneration system.
-
High Background Signal: The "Hsp70/40 only" control should exhibit some refolding activity.[4] If this is excessively high, consider the quality and aggregation state of the luciferase substrate.
-
Substrate Quality: The preparation of aggregated luciferase is a critical step. Ensure consistent and reproducible aggregation to obtain reliable results.
-
Protein Purity: Use highly purified Hsp104, Hsp70, and Hsp40 to avoid confounding activities from contaminants.
-
Inhibitor Studies: When screening for inhibitors of Hsp104, it is essential to perform control experiments to ensure that the compounds do not directly inhibit luciferase activity.
Conclusion
The luciferase reactivation assay is a robust and sensitive method for quantifying the protein disaggregation activity of Hsp104. It is a valuable tool for mechanistic studies of chaperone function, as well as for high-throughput screening of small molecules that modulate Hsp104 activity for therapeutic purposes. The detailed protocols and considerations provided in these application notes should enable researchers to successfully implement this assay in their laboratories.
References
- 1. DSpace [repository.upenn.edu]
- 2. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]
Application of Hsp104 for Solubilizing Recombinant Protein Aggregates: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals grappling with the challenge of insoluble recombinant protein aggregates, the yeast disaggregase Hsp104 offers a powerful solution. This application note provides detailed protocols and quantitative data on the use of Hsp104, alone and in conjunction with its Hsp70/Hsp40 co-chaperones, to rescue valuable proteins from aggregation, thereby enhancing research and development efforts in the biopharmaceutical industry.
Introduction to Hsp104: A Molecular Machine for Protein Disaggregation
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein found in yeast and other non-metazoan eukaryotes.[1][2] It functions as a molecular machine that utilizes the energy from ATP hydrolysis to extract polypeptides from a variety of aggregated states, including amorphous aggregates and highly ordered amyloid fibrils.[1][2][3] This remarkable ability makes Hsp104 an invaluable tool for recovering functional recombinant proteins from inclusion bodies, a common bottleneck in protein production.
The disaggregation activity of Hsp104 is often synergistic with the Hsp70 chaperone system (Hsp70 and its J-domain co-chaperone, Hsp40).[4] While Hsp104 can act alone on certain substrates, its collaboration with Hsp70/Hsp40 is crucial for the efficient processing of many types of aggregates.[4] The Hsp70 system is thought to initially interact with the aggregate surface, preparing it for the powerful threading action of Hsp104, which then extracts individual polypeptides through its central pore.
This document provides detailed protocols for the purification of Hsp104, its application in solubilizing protein aggregates, and methods to quantify its activity.
Data Presentation: Efficacy of Hsp104-Mediated Disaggregation
The efficiency of Hsp104-mediated protein disaggregation can be influenced by the nature of the aggregated protein, the presence of co-chaperones, and the specific Hsp104 variant used. Below are tables summarizing quantitative data from various studies.
Table 1: Hsp104-Mediated Disaggregation of Disease-Associated Amyloid Fibrils
| Substrate | Hsp104 Variant | Co-chaperones | Disaggregation Efficiency/Effect | Reference |
| α-Synuclein fibrils | Wild-type Hsp104 | Hsc70/Hdj2 | Enhanced disassembly compared to Hsp104 alone. | [5] |
| α-Synuclein fibrils | Potentiated Hsp104 variants | Not specified | More effective disaggregation than wild-type. | [3] |
| Tau (K19 fragment) fibrils | Wild-type Hsp104 | None | Inhibition of fibril formation. | [6] |
| Sup35 prion fibrils | Wild-type Hsp104 | None | Complete inhibition of aggregation. | [4] |
Table 2: Hsp104-Mediated Reactivation of a Model Thermally Denatured Protein
| Substrate | Hsp104 Variant | Co-chaperones | Reactivation Yield (%) | Reference |
| Firefly Luciferase | Wild-type Hsp104 | Ssa1/Ydj1 | Nearly 100% | [4] |
| Firefly Luciferase | Hsp104ΔNTD | Ssa1/Ydj1 | Slower initial rate than wild-type. | [4] |
| Firefly Luciferase | Hsp104DR (NTD mutant) | Ssa1/Ydj1 | Significantly reduced activity. | [4] |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged Hsp104 from E. coli
This protocol describes the expression and purification of highly active, N-terminally His-tagged Hsp104 from E. coli.[1][7]
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an Hsp104 expression vector.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Expression: Inoculate a large culture of E. coli harboring the Hsp104 expression plasmid and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest cells by centrifugation, resuspend the pellet in Lysis Buffer, and incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged Hsp104.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound Hsp104 with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and allow for proper folding.
-
Concentration and Storage: Concentrate the purified Hsp104 using a suitable method and store at -80°C in aliquots.
Protocol 2: General Procedure for Solubilization of Recombinant Protein from Inclusion Bodies
This protocol provides a general framework for utilizing Hsp104 to solubilize and refold recombinant proteins from E. coli inclusion bodies. Optimization will be required for each specific target protein.
Materials:
-
Purified inclusion bodies of the target recombinant protein.
-
Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Hsp104 Disaggregation Buffer: 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 20 mM MgCl₂, 10 mM DTT, 2 mM ATP.
-
Hsp70/Hsp40 (commercially available or purified separately).
-
Refolding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 2 mM DTT.
Procedure:
-
Inclusion Body Isolation: Isolate inclusion bodies from the E. coli cell lysate by repeated centrifugation and washing steps.
-
Denaturation and Solubilization: Resuspend the purified inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is fully dissolved.
-
Removal of Denaturant: Rapidly dilute the solubilized protein into Hsp104 Disaggregation Buffer to a final protein concentration that minimizes re-aggregation (typically in the low µg/mL range). The denaturant concentration should be diluted to a level that is no longer denaturing.
-
Hsp104-mediated Disaggregation: Add purified Hsp104 (and Hsp70/Hsp40 if required) to the diluted protein solution. A typical starting ratio is 1:10 (Hsp104:substrate, molar ratio). Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Refolding: Further dilute the reaction mixture into Refolding Buffer to allow the solubilized and unfolded protein to refold into its native conformation. This step can be performed via dialysis or dilution.
-
Analysis: Assess the recovery of soluble and active protein using SDS-PAGE, size-exclusion chromatography, and a functional assay specific to the target protein.
Protocol 3: Luciferase Reactivation Assay to Quantify Hsp104 Activity
This assay is a standard method to measure the disaggregase activity of Hsp104 by monitoring the refolding of denatured firefly luciferase.[8]
Materials:
-
Purified firefly luciferase.
-
Denaturation Buffer: 6 M Guanidine Hydrochloride in 25 mM HEPES-KOH pH 7.5.
-
Reactivation Buffer: 25 mM HEPES-KOH pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, 1 mg/mL BSA, ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate), and 2 mM ATP.
-
Purified Hsp104, Hsp70, and Hsp40.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Luciferase Denaturation: Denature purified luciferase by diluting it into Denaturation Buffer.
-
Aggregate Formation: Induce aggregation by rapidly diluting the denatured luciferase into Reactivation Buffer lacking chaperones.
-
Reactivation Reaction: Add Hsp104, Hsp70, and Hsp40 to the aggregated luciferase in Reactivation Buffer. A typical reaction might contain 50 nM aggregated luciferase, 0.5 µM Hsp104, 1 µM Hsp70, and 0.5 µM Hsp40.
-
Measurement of Activity: At various time points, take aliquots of the reactivation reaction and add them to the Luciferase Assay Reagent. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence units as a function of time. The rate and extent of luciferase reactivation are indicative of the disaggregase activity of the Hsp104 system.
Visualizing the Mechanism and Workflow
To better understand the processes involved in Hsp104-mediated protein disaggregation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of Hsp104 in rescuing recombinant proteins.
Caption: Workflow for Hsp104-assisted protein recovery.
Caption: Chaperone interplay in protein disaggregation.
References
- 1. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 104 (HSP104) chaperones soluble Tau via a mechanism distinct from its disaggregase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Screening Small Molecule Inhibitors of Hsp104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a hexameric AAA+ ATPase chaperone found in non-metazoan eukaryotes, such as yeast, which plays a crucial role in cellular proteostasis by disaggregating and refolding stress-induced protein aggregates and amyloid fibrils.[1][2] This protein remodeling activity is vital for cell survival under proteotoxic stress conditions.[2][3] Hsp104, in cooperation with the Hsp70 chaperone system (including Hsp70 and Hsp40), can solubilize a wide range of substrates, from disordered aggregates to highly stable amyloid structures.[4][5][6] The mechanism involves ATP hydrolysis to power the translocation of polypeptide chains through its central channel, thereby unfolding and releasing them for refolding.[3][5]
Given its essential role in protein disaggregation, particularly of amyloidogenic proteins associated with neurodegenerative diseases like Parkinson's and ALS, Hsp104 has emerged as a promising target for therapeutic intervention.[2][4] The development of small molecule inhibitors of Hsp104 is of significant interest for studying its biological functions and for potential therapeutic applications where inhibiting protein disaggregation may be beneficial. These application notes provide detailed protocols for high-throughput screening of small molecule inhibitors targeting Hsp104 activity.
Mechanism of Hsp104 Action and Inhibition
Hsp104 assembles into a ring-shaped hexamer that forms a central channel.[1][7] The N-terminal domains (NTDs) are involved in substrate binding, while the two nucleotide-binding domains (NBD1 and NBD2) bind and hydrolyze ATP to drive conformational changes.[1][7] These changes are transmitted to the pore loops within the central channel, which grip and pull the substrate polypeptide through the pore, leading to its unfolding and disaggregation.[1][3] The activity of Hsp104 is often synergistically enhanced by the Hsp70 chaperone system, which can help target Hsp104 to aggregates.[3][5]
Small molecule inhibitors can target Hsp104 through various mechanisms, including:
-
Competitive inhibition: Binding to the ATP-binding site in the NBDs and preventing ATP hydrolysis.
-
Uncompetitive inhibition: Binding to the nucleotide-bound hexameric state.[8]
-
Non-competitive inhibition: Binding to other allosteric sites to disrupt conformational changes necessary for substrate processing.
-
Disruption of oligomerization: Preventing the formation of the active hexameric complex.
The following diagram illustrates the general workflow for screening Hsp104 inhibitors.
Caption: A general workflow for the screening and development of Hsp104 inhibitors.
Data Presentation: Quantitative Analysis of Hsp104 Inhibitors
The following table summarizes the inhibitory activities of known small molecules against Hsp104 and its homolog, ClpB. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | Assay | IC50 (µM) | Notes |
| Suramin | Yeast Hsp104 | ATPase Activity | ~10 | A polysulfonated naphthylurea that acts as a non-colloidal inhibitor.[8] |
| Yeast Hsp104 | Luciferase Disaggregation | ~7.5 | Also inhibits unfoldase and translocase activities.[8] | |
| Guanidinium Chloride | Yeast Hsp104 | ATPase Activity | - | Reduces activity to ~35% at micromolar concentrations.[8] An uncompetitive inhibitor.[8] |
| ClpB-IN-1 (Lead Compound) | M. tuberculosis ClpB, E. coli ClpB, Yeast Hsp104 | ATPase Activity | - | A competitive inhibitor identified through high-throughput screening.[8] |
| Aminoglycosides (Framycetin, Gentamicin, etc.) | M. tuberculosis ClpB | Protein Resolubilization | - | Significantly reduced activity.[8] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Protocol 1: Hsp104 ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the rate of ATP hydrolysis by Hsp104 by detecting the release of inorganic phosphate (B84403) (Pi), which forms a colored complex with malachite green.[8]
Materials:
-
Purified Hsp104 protein
-
ATP solution (e.g., 100 mM stock)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 20 mM MgCl2, 2 mM DTT
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Malachite Green Reagent (commercial kits available or prepared in-house)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of Hsp104 (e.g., 0.25 µM), and varying concentrations of the test inhibitor.[8] Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Pre-incubation: Pre-incubate the Hsp104 and inhibitor mixture at 37°C for 10 minutes.[8]
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 1 mM final concentration).[8]
-
Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 60 minutes), ensuring the reaction is within the linear range of phosphate production.[8]
-
Stop Reaction and Color Development: Terminate the reaction by adding the Malachite Green Reagent.[8] This reagent typically contains a strong acid to stop the enzymatic reaction and the malachite green molybdate (B1676688) complex to react with the free phosphate.
-
Incubation for Color Development: Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Data Analysis:
-
Generate a phosphate standard curve to determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the Hsp104 ATPase activity assay.
Protocol 2: Luciferase Disaggregation and Reactivation Assay
This assay measures the ability of Hsp104 to refold and reactivate chemically denatured firefly luciferase, a process that is dependent on its disaggregase activity.[6][8] The recovery of luciferase activity is monitored by measuring luminescence.
Materials:
-
Purified Hsp104, Hsp70 (Ssa1), and Hsp40 (Ydj1) proteins
-
Purified firefly luciferase
-
Denaturation Buffer: 25 mM HEPES-KOH (pH 7.5), 6 M Guanidinium-HCl, 10 mM DTT
-
Reactivation Buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 20 mM MgCl2, 10 mM DTT, 5 mM ATP
-
ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate)
-
Luciferase Assay Reagent (containing luciferin)
-
Test compounds
-
Luminometer-compatible 96-well plate (white or black)
-
Luminometer
Procedure:
-
Prepare Aggregated Luciferase: Denature purified luciferase by incubating it in Denaturation Buffer. Then, rapidly dilute the denatured luciferase into Reactivation Buffer to form aggregates.[8] The final concentration of the denaturant should be low enough not to interfere with the refolding reaction.
-
Set Up Reactivation Reactions: In a luminometer-compatible plate, set up the reactivation reactions. Each reaction should contain:
-
Aggregated luciferase
-
Hsp104
-
Hsp70 and Hsp40 (as Hsp104 activity is often synergistic with the Hsp70 system)[6]
-
ATP and an ATP regeneration system
-
Varying concentrations of the test inhibitor
-
-
Incubation: Incubate the reactions at a suitable temperature (e.g., 30°C) for a period that allows for significant luciferase reactivation (e.g., 60-120 minutes).
-
Measure Luminescence: At desired time points, add the Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of luciferase reactivation relative to a control with native luciferase (100% activity) and a control with aggregated luciferase without chaperones (0% reactivation).
-
Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Calculate the IC50 value as described in the ATPase assay protocol.
-
Caption: Workflow for the luciferase disaggregation and reactivation assay.
Protocol 3: Cell-Based Yeast Reporter Assay
This assay utilizes a yeast strain engineered to express a temperature-sensitive protein that aggregates at a non-permissive temperature. The ability of Hsp104 to disaggregate this protein and restore its function (e.g., by allowing cell growth) is used as a readout for Hsp104 activity.
Materials:
-
Yeast strain with a conditional aggregator protein (e.g., temperature-sensitive luciferase or a protein conferring a selectable phenotype).
-
Yeast growth media (e.g., YPD or synthetic complete media).
-
Test compounds.
-
96-well plates for yeast culture.
-
Incubator.
-
Plate reader for measuring optical density (OD) or a luminometer if using a luciferase reporter.
Procedure:
-
Yeast Culture: Grow the reporter yeast strain in liquid media to mid-log phase.
-
Compound Treatment: In a 96-well plate, add the yeast culture and varying concentrations of the test compounds.
-
Induce Aggregation: Shift the plate to the non-permissive temperature to induce protein aggregation.
-
Recovery and Growth: Shift the plate back to the permissive temperature to allow for Hsp104-mediated disaggregation and recovery.
-
Measure Readout: After a suitable recovery period, measure the readout. This could be:
-
Cell Growth: Measure the optical density (OD600) to assess cell proliferation.
-
Reporter Activity: If using a luciferase reporter, lyse the cells and measure luminescence as described in Protocol 2.
-
-
Data Analysis:
-
Determine the effect of the inhibitors on the recovery of the reporter signal or cell growth.
-
Calculate the EC50 value, which is the concentration of the inhibitor that gives a half-maximal response.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the identification and characterization of small molecule inhibitors of Hsp104. By employing a combination of biochemical and cell-based assays, researchers can effectively screen compound libraries, confirm hits, and elucidate the mechanism of action of novel Hsp104 inhibitors. Such inhibitors will be invaluable tools for dissecting the complex roles of Hsp104 in cellular biology and for exploring its potential as a therapeutic target.
References
- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP104 | SGD [yeastgenome.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Protein Aggregation with Hsp104 in a Rat Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of protein aggregates, primarily composed of α-synuclein, in structures known as Lewy bodies. The yeast heat shock protein 104 (Hsp104) is a potent protein disaggregase that has shown remarkable efficacy in preventing the formation and promoting the dissolution of α-synuclein fibrils associated with PD.[1][2] Unlike metazoans, which lack a direct Hsp104 ortholog, introducing this chaperone into mammalian systems offers a promising therapeutic strategy to counteract the toxic protein aggregation central to PD pathology.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing Hsp104 to study and mitigate α-synuclein aggregation in a rat model of Parkinson's disease. The methodologies cover the delivery of Hsp104 via adeno-associated viral (AAV) vectors, the induction of α-synuclein pathology, and the subsequent behavioral and immunohistochemical analyses to assess the therapeutic effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the efficacy of Hsp104 in reducing α-synuclein-induced pathology in a rat model of Parkinson's disease.
Table 1: Effect of Hsp104 on Dopaminergic Neuron Survival and α-Synuclein Aggregation
| Treatment Group | Parameter | Method of Measurement | Result | Reference |
| A30P α-synuclein + YFP (Control) | Tyrosine Hydroxylase (TH) positive neurons in Substantia Nigra | Immunohistochemistry | Significant loss of dopaminergic neurons | [2] |
| A30P α-synuclein + Hsp104 | Tyrosine Hydroxylase (TH) positive neurons in Substantia Nigra | Immunohistochemistry | Prevention of dopaminergic neurodegeneration | [1][2] |
| A30P α-synuclein + YFP (Control) | Phosphorylated α-synuclein inclusions | Immunohistochemistry | Presence of numerous inclusions | [1][2] |
| A30P α-synuclein + Hsp104 | Phosphorylated α-synuclein inclusions | Immunohistochemistry | Reduced formation of inclusions | [1][2] |
| A30P α-synuclein + YFP (Control) | Striatal TH fiber density | Immunohistochemistry | ~40% loss of TH fibers | [2] |
| A30P α-synuclein + Hsp104 | Striatal TH fiber density | Immunohistochemistry | Significant reduction in TH fiber loss (P < 0.05) | [2] |
Table 2: In Vitro Disassembly of α-Synuclein Fibrils by Hsp104
| Chaperone Combination | Assay | Outcome | Reference |
| Hsp104 | Thioflavin T (ThT) fluorescence | Prevents fibrillization of α-synuclein and its PD-linked variants (A30P, A53T, E46K) | [1][2] |
| Hsp104 | ATP hydrolysis-coupled disassembly assay | Disassembles pre-amyloid oligomers and amyloid fibers of α-synuclein | [1][2] |
| Hsp104 + Hsc70 + Hdj2 | ThT fluorescence & Sedimentation analysis | Enhanced disassembly of α-synuclein fibers compared to Hsp104 alone | [2] |
| Hsp70/Hsc70 + Hdj1/Hdj2 | ThT fluorescence & Sedimentation analysis | Unable to disassemble α-synuclein fibers alone | [2] |
Experimental Protocols
Protocol 1: Production of AAV-Hsp104 Viral Vectors
This protocol outlines the general steps for producing adeno-associated viral vectors for the expression of Hsp104.
Materials:
-
HEK293T cells
-
AAV vector plasmid encoding Hsp104 (e.g., pAAV-CBA-Hsp104-WPRE)
-
AAV helper plasmid (e.g., pDF6)
-
Plasmid encoding the desired AAV serotype (e.g., AAV2/8)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin
-
Transfection reagent (e.g., PEI)
-
DNase I
-
Iodixanol (B1672021) or CsCl for gradient ultracentrifugation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfection: Co-transfect the HEK293T cells with the AAV-Hsp104 plasmid, the AAV helper plasmid, and the AAV serotype plasmid using a suitable transfection reagent.
-
Virus Harvest: After 48-72 hours, harvest the cells and the supernatant.
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Nuclease Treatment: Treat the cell lysate and supernatant with DNase I to remove contaminating DNA.
-
Purification: Purify the AAV particles using iodixanol or cesium chloride gradient ultracentrifugation.
-
Dialysis and Concentration: Dialyze the purified virus against PBS and concentrate using an appropriate centrifugal filter unit.
-
Titer Determination: Determine the viral titer (viral genomes/mL) using quantitative PCR.
-
Quality Control: Verify the expression of Hsp104 by transducing a suitable cell line and performing Western blotting.
Protocol 2: Stereotaxic Injection of AAV-Hsp104 into the Rat Substantia Nigra
This protocol describes the unilateral injection of AAV vectors into the substantia nigra of rats to model Parkinson's disease and deliver the therapeutic Hsp104.[3]
Materials:
-
Adult male/female rats (e.g., Wistar or Sprague-Dawley)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
AAV-A30P-α-synuclein and AAV-Hsp104 viral vectors
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.[4]
-
Stereotaxic Mounting: Secure the rat in the stereotaxic frame.
-
Surgical Preparation: Shave the head, and sterilize the surgical area with iodine and ethanol.[5] Make a midline incision to expose the skull.
-
Coordinate Determination: Identify bregma and lambda. Determine the coordinates for the substantia nigra pars compacta (SNpc) relative to bregma (e.g., Anteroposterior: -5.3 mm; Mediolateral: -2.0 mm; Dorsoventral: -7.5 mm from the skull surface).
-
Craniotomy: Drill a small burr hole at the determined coordinates.[6]
-
Viral Injection:
-
Load the microsyringe with the viral vector solution (e.g., a co-injection of AAV-A30P-α-synuclein and AAV-Hsp104, or AAV-YFP as a control).
-
Slowly lower the needle to the target depth.
-
Inject the viral solution at a slow rate (e.g., 0.2 µL/min).
-
After the injection, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Closure: Suture the incision.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. House the rats individually with easy access to food and water.
Protocol 3: Behavioral Assessment of Motor Function
Motor function can be assessed at various time points post-injection (e.g., 4, 8, and 12 weeks) to evaluate the effects of Hsp104 on α-synuclein-induced motor deficits.
a) Apomorphine-Induced Rotation Test: This test is used to assess the extent of unilateral dopamine (B1211576) depletion.[7]
-
Administer apomorphine (B128758) (a dopamine agonist) subcutaneously (e.g., 0.5 mg/kg).
-
Place the rat in a circular arena and record its rotational behavior (full 360° turns) for 30-60 minutes.
-
Count the number of contralateral rotations (away from the lesioned side). An increase in contralateral rotations indicates a significant dopaminergic lesion.
b) Cylinder Test: This test assesses forelimb use asymmetry.[8]
-
Place the rat in a transparent cylinder.
-
Videotape the rat for 5-10 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its ipsilateral forelimb, contralateral forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use. A decrease in contralateral limb use is indicative of a motor deficit.
c) Rotarod Test: This test evaluates motor coordination and balance.[9]
-
Train the rats on the rotarod apparatus at a constant or accelerating speed for several days before the baseline measurement.
-
On the test day, place the rat on the rotating rod and record the latency to fall.
-
Perform multiple trials and average the results. A shorter latency to fall indicates impaired motor coordination.
Protocol 4: Immunohistochemical Analysis of α-Synuclein Aggregation and Dopaminergic Neurons
This protocol is for the histological assessment of brain tissue to quantify α-synuclein aggregates and dopaminergic neuron survival.
Materials:
-
Rat brain tissue (fixed and sectioned)
-
Primary antibodies: anti-tyrosine hydroxylase (TH) for dopaminergic neurons, anti-phosphorylated α-synuclein (pS129) for aggregates.
-
Secondary antibodies (fluorescently labeled or biotinylated)
-
DAB (3,3'-Diaminobenzidine) for colorimetric detection or fluorescent mounting medium.
-
Microscope (light or fluorescence)
Procedure:
-
Tissue Preparation:
-
At the end of the experiment, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains (e.g., 40 µm thick coronal sections) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with the primary antibodies overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibodies.
-
For colorimetric detection, use an avidin-biotin complex (ABC) kit and develop with DAB.
-
For fluorescence, mount the sections with a fluorescent mounting medium containing DAPI.
-
-
Imaging and Quantification:
-
Capture images of the substantia nigra and striatum using a microscope.
-
Dopaminergic Neuron Counting: Count the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Striatal Fiber Density: Measure the optical density of TH-positive fibers in the striatum.
-
α-Synuclein Aggregate Quantification: Count the number and measure the area of phosphorylated α-synuclein-positive inclusions in the substantia nigra.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hsp104-mediated disaggregation of α-synuclein.
Caption: Experimental workflow for Hsp104 study in a rat PD model.
References
- 1. Hsp104 antagonizes alpha-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereotaxic Injections [protocols.io]
- 6. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Hsp104 Activity in Amyloid Disaggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsp104, a hexameric AAA+ ATPase native to yeast, is a powerful protein disaggregase capable of solubilizing and refolding proteins from aggregated states.[1][2] This unique ability extends to the disaggregation of highly stable amyloid fibrils, which are associated with a variety of debilitating neurodegenerative diseases.[3][4] Consequently, Hsp104 and its engineered variants are of significant interest as potential therapeutic agents.[4][5] Assessing the amyloid disaggregation activity of Hsp104 is crucial for understanding its mechanism, screening for potentiated variants, and evaluating its therapeutic potential.
These application notes provide detailed protocols for two common in vitro methods to assess the amyloid disaggregation activity of Hsp104: the Luciferase Reactivation Assay and the Thioflavin T (ThT) Fluorescence Assay.
Key Concepts in Hsp104-Mediated Disaggregation
Hsp104 functions by coupling ATP hydrolysis to the translocation of polypeptide chains from an aggregated state through its central pore.[2][6][7] This process effectively unfolds the misfolded protein, allowing it to refold into its native, functional conformation, often with the assistance of the Hsp70/Hsp40 chaperone system.[1][2] While Hsp104 can remodel some amyloid aggregates independently, its activity against disordered aggregates is often synergistic with Hsp70 and Hsp40.[1]
Data Presentation: Quantitative Parameters for Hsp104 Activity Assays
The following table summarizes typical quantitative parameters for the Hsp104 activity assays described below. These values may require optimization depending on the specific amyloid substrate and experimental conditions.
| Parameter | Luciferase Reactivation Assay | Thioflavin T (ThT) Assay |
| Hsp104 Concentration | 6 µM (monomer)[1] | 0.025 - 5 µM |
| Hsp70/Hsp40 Concentration | 1 µM each[1] | 5 µM each (if included)[8] |
| Amyloid Substrate Concentration | 50 nM (denatured luciferase)[1] | 0.5 - 5 µM (e.g., Sup35NM, Aβ42)[8][9] |
| ATP Concentration | 2-5 mM | 2-5 mM |
| Incubation Temperature | 25-37°C[1][10] | 15-37°C[8][10] |
| Incubation Time | 90 minutes[1] | Minutes to hours[8] |
| Thioflavin T Concentration | N/A | 10-25 µM[11] |
Experimental Workflow Diagram
Caption: Experimental workflow for assessing Hsp104-mediated amyloid disaggregation.
Protocol 1: Luciferase Reactivation Assay
This assay indirectly measures Hsp104's disaggregase activity by quantifying the refolding of denatured and aggregated firefly luciferase into its active, light-emitting form.[1]
Materials
-
Purified Hsp104 protein
-
Purified Hsp70 (e.g., Hsp72) and Hsp40 proteins[1]
-
Firefly Luciferase
-
ATP
-
Luciferin substrate
-
Disaggregation Buffer: 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
-
Storage Buffer (for Hsp104): 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% glycerol (B35011) (w/v)[1]
-
96-well microplate (opaque, for luminescence)
-
Luminometer
Methodology
1. Preparation of Denatured Luciferase Aggregates: a. Prepare a solution of firefly luciferase in a suitable buffer. b. Denature the luciferase by adding urea to a final concentration of 6-8 M. c. Induce aggregation by rapidly diluting the denatured luciferase into a urea-free buffer to a final concentration of approximately 50 nM.[1]
2. Disaggregation Reaction: a. In a 96-well microplate, prepare the reaction mixtures. Include the following controls:
- Luciferase aggregates alone
- Luciferase aggregates + Hsp70/Hsp40
- Luciferase aggregates + Hsp104
- Luciferase aggregates + Hsp104 + Hsp70/Hsp40 (full reaction) b. To the appropriate wells, add Hsp104 (to a final concentration of ~6 µM), Hsp70 (~1 µM), and Hsp40 (~1 µM).[1] c. Add the prepared luciferase aggregates to each well to a final concentration of 50 nM. d. Initiate the reaction by adding ATP to a final concentration of 2-5 mM. e. Incubate the plate at 25°C for 90 minutes.[1]
3. Measurement of Luciferase Activity: a. Following incubation, add the luciferin substrate to each well according to the manufacturer's instructions. b. Immediately measure the luminescence using a luminometer.
4. Data Analysis: a. Subtract the background luminescence (luciferase aggregates alone) from all readings. b. Express the results as relative luminescence units (RLU) or as a percentage of the activity of a non-denatured luciferase control. c. A significant increase in luminescence in the presence of Hsp104 (and Hsp70/Hsp40) compared to the controls indicates successful disaggregation and refolding. A greater than 5-fold increase in reactivation compared to Hsp70/Hsp40 alone is a good indicator of Hsp104 activity.[1]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
This assay directly monitors the disaggregation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.[11] A decrease in ThT fluorescence over time indicates the disassembly of these structures.
Materials
-
Purified this compound
-
Purified Hsp70 and Hsp40 proteins (optional, depending on the substrate)
-
Pre-formed amyloid fibrils of the protein of interest (e.g., α-synuclein, Sup35, Aβ42)
-
Thioflavin T (ThT)
-
ATP
-
Disaggregation Buffer: 50 mM PBS (pH 7.4) or similar physiological buffer
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Methodology
1. Preparation of Pre-formed Amyloid Fibrils: a. Prepare monomeric protein of interest and induce fibrillization according to established protocols. b. Confirm the presence of amyloid fibrils using transmission electron microscopy (TEM) or by observing a plateau in ThT fluorescence during aggregation.
2. Disaggregation Reaction: a. In a 96-well microplate, add the pre-formed amyloid fibrils to a final concentration of 0.5-5 µM.[8] b. Add ThT to a final concentration of 10-25 µM.[11] c. To initiate the disaggregation, add Hsp104 (and Hsp70/Hsp40 if required) and ATP (2-5 mM). Include controls without Hsp104 and/or without ATP. d. Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
3. Measurement of ThT Fluorescence: a. Set the fluorescence reader to an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. b. Monitor the fluorescence intensity over time, taking readings at regular intervals.
4. Data Analysis: a. Plot the ThT fluorescence intensity as a function of time. b. A decrease in fluorescence in the wells containing Hsp104 and ATP, relative to the controls, indicates amyloid disaggregation. c. The rate of fluorescence decay can be used to quantify the rate of disaggregation.
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of Hsp104-mediated amyloid disaggregation.
Concluding Remarks
The protocols outlined provide robust methods for assessing the amyloid disaggregation activity of Hsp104. The choice between the luciferase reactivation and ThT fluorescence assays will depend on the specific research question and the nature of the amyloid substrate. For instance, the luciferase assay is particularly useful for studying the refolding of a model substrate, while the ThT assay allows for the direct monitoring of the disassembly of specific amyloid fibrils. Careful optimization of the experimental parameters is recommended for achieving reliable and reproducible results. These assays are invaluable tools for the functional characterization of Hsp104 and the development of novel therapeutic strategies for amyloid-related diseases.
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 3. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Insights into the Prion-Disaggregase Activity of Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Hsp104 Mutants to Probe Structure-Function Relationships
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hsp104 is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase found in yeast and other non-metazoan eukaryotes.[1][2][3] It plays a crucial role in cellular proteostasis by solubilizing and refolding aggregated proteins, thereby conferring tolerance to various stress conditions such as heat shock.[3][4][5][6] Hsp104's ability to remodel a wide range of substrates, including amyloid fibrils, has made it a compelling target for protein engineering.[4][7][8] By generating specific mutants, researchers can probe the intricate relationship between Hsp104's structure and its disaggregation function, leading to the development of potentiated variants with therapeutic potential for neurodegenerative diseases.[8][9][10][11]
These application notes provide detailed protocols for generating Hsp104 mutants and characterizing their function, along with structured data from published studies to facilitate comparison and experimental design.
Key Concepts in Hsp104 Structure and Function
Hsp104 is a dynamic molecular machine composed of several key domains:
-
N-terminal Domain (NTD): Involved in substrate recognition.[1]
-
Nucleotide-Binding Domain 1 (NBD1): Binds and hydrolyzes ATP to power protein remodeling.[1][2] It contains a coiled-coil Middle Domain (MD) insertion.
-
Middle Domain (MD): Acts as an autoinhibitory domain and is a hotspot for mutations that potentiate Hsp104 activity.[9][10][12][13]
-
Nucleotide-Binding Domain 2 (NBD2): The second AAA+ domain that binds and hydrolyzes ATP, contributing to the disaggregation process.[1][2]
-
C-terminal Domain (CTD): A short region at the end of the protein.[2]
Mutations in these domains can alter Hsp104's ATPase activity, substrate specificity, and overall disaggregation efficacy.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for generating and characterizing Hsp104 mutants and the mechanism of Hsp104-mediated protein disaggregation.
Caption: Workflow for generating and characterizing Hsp104 mutants.
Caption: Mechanism of Hsp104-mediated protein disaggregation.
Protocols
Protocol 1: Site-Directed Mutagenesis of Hsp104
This protocol is adapted from standard site-directed mutagenesis procedures and can be used to introduce point mutations, insertions, or deletions into the Hsp104 coding sequence within an expression plasmid.
Materials:
-
High-fidelity DNA polymerase
-
dNTPs
-
Mutagenic primers (forward and reverse)
-
Hsp104 expression plasmid (e.g., pRS416GAL-Hsp104)
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers incorporating the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume Final Concentration 5x Phusion HF Buffer 10 µL 1x 10 mM dNTPs 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Hsp104 Plasmid (50 ng/µL) 1 µL 50 ng Phusion DNA Polymerase 0.5 µL 1 unit | Nuclease-free water | to 50 µL | |
-
Perform PCR with the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{18-25} Annealing 55-65°C 30 sec Extension 72°C 3-5 min | Final Extension | 72°C | 5-10 min | 1 |
-
-
DpnI Digestion: Add 1 µL of DpnI directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated plasmid DNA.[14][15]
-
Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.[14]
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protocol 2: Yeast Thermotolerance Assay
This assay assesses the in vivo function of Hsp104 mutants by measuring the ability of yeast cells to survive a lethal heat shock.
Materials:
-
S. cerevisiae strain lacking endogenous Hsp104 (Δhsp104)
-
Yeast expression plasmids carrying wild-type or mutant Hsp104
-
Appropriate selective media (e.g., SD-Ura)
-
YPD plates
-
Water baths at 30°C, 37°C, and 50°C
Procedure:
-
Yeast Transformation: Transform the Δhsp104 yeast strain with plasmids expressing wild-type Hsp104, the Hsp104 mutant of interest, or an empty vector as a control.
-
Cell Culture: Grow the transformed yeast strains in selective media at 30°C overnight to an OD600 of 0.5.
-
Induction (for inducible promoters): If using a heat-inducible promoter, incubate the cultures at 37°C for 30-60 minutes to induce Hsp104 expression.[1]
-
Heat Shock: Transfer the cultures to a 50°C water bath for a defined period (e.g., 0-20 minutes).[1]
-
Serial Dilution and Plating: Immediately after heat shock, place the cultures on ice. Prepare five-fold serial dilutions and spot 5 µL of each dilution onto YPD plates.
-
Incubation and Analysis: Incubate the plates at 30°C for 2-3 days.[9] Compare the growth of the mutant-expressing yeast to the wild-type and empty vector controls to determine the level of thermotolerance.
Protocol 3: Luciferase Disaggregation and Reactivation Assay
This in vitro assay measures the ability of Hsp104 to disaggregate and refold a model substrate, chemically denatured firefly luciferase.
Materials:
-
Purified wild-type and mutant Hsp104 proteins
-
Purified Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1)
-
Firefly luciferase
-
Denaturation buffer (e.g., 6 M guanidinium (B1211019) chloride)
-
Reactivation buffer (containing an ATP regeneration system)
-
Luciferase assay substrate (luciferin)
-
Luminometer
Procedure:
-
Luciferase Denaturation: Denature luciferase by incubating it in denaturation buffer.
-
Disaggregation Reaction:
-
Dilute the denatured luciferase into the reactivation buffer to initiate aggregation.
-
Add purified Hsp104 (wild-type or mutant), Hsp70, and Hsp40 to the aggregated luciferase.[7] For some potentiated mutants, Hsp70/40 may not be required.[11]
-
Incubate the reaction at 25-30°C for a set time course (e.g., 90 minutes).[1]
-
-
Luminescence Measurement:
-
At various time points, take aliquots of the reaction mixture.
-
Add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of luciferase activity recovered relative to a non-denatured control. Compare the activity of the mutant Hsp104 to the wild-type.
Protocol 4: ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by Hsp104, which is essential for its disaggregase function.
Materials:
-
Purified wild-type and mutant Hsp104 proteins
-
Assay buffer (e.g., HEPES, KCl, MgCl2)
-
ATP
-
Malachite green reagent or a coupled-enzyme assay system for detecting inorganic phosphate (B84403) (Pi)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and a defined concentration of ATP.
-
Add the purified Hsp104 protein (wild-type or mutant) to initiate the reaction.
-
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.
-
Phosphate Detection:
-
Stop the reaction and add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Alternatively, use a continuous coupled-enzyme assay to monitor ATP hydrolysis in real-time.
-
-
Measurement and Calculation:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
Use a phosphate standard curve to determine the amount of Pi released.
-
Calculate the ATPase rate (e.g., in nmol Pi/min/mg Hsp104).
-
Quantitative Data of Hsp104 Mutants
The following tables summarize quantitative data for various Hsp104 mutants from published studies, providing a reference for expected outcomes.
Table 1: Thermotolerance of Hsp104 Mutants in Yeast
| Hsp104 Variant | Relative Thermotolerance (% of Wild-Type) | Reference |
| Wild-Type | 100 | [16] |
| Δhsp104 (vector) | ~0 | [16] |
| A37T | Reduced | [5] |
| T160M | Reduced in some Hsp70 backgrounds | [5] |
| G254D | Reduced | [17] |
| G730D | Reduced | [17] |
| K256G | Abolished | [16] |
| Y257A | Abolished | [16] |
| K258G | Abolished | [16] |
Table 2: In Vitro Luciferase Disaggregation Activity of Hsp104 Mutants
| Hsp104 Variant | Luciferase Reactivation (% of Wild-Type) | Conditions | Reference |
| Wild-Type | 100 | + Hsp70/40 | [11] |
| A503V | >100 | - Hsp70/40 | [11] |
| D504C | ~100 | - Hsp70/40 | [11] |
| R194E | >100 | ATP/ATPγS | [13] |
| D434K | >100 | ATP/ATPγS | [13] |
| GAG (K256G, Y257A, K258G) | ~0 | Not specified | [16] |
Table 3: ATPase Activity of Hsp104 Mutants
| Hsp104 Variant | Relative ATPase Activity (% of Wild-Type) | Reference |
| Wild-Type | 100 | [18] |
| K229A/K640A (Walker A mutant) | ~0 | [18] |
| G254D | Reduced | [17] |
| G730D | Reduced | [17] |
| A503V | Enhanced | [11] |
Conclusion
The generation and characterization of Hsp104 mutants are powerful approaches to dissecting the molecular mechanisms of this essential protein disaggregase. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding Hsp104's structure-function relationships. This knowledge is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutics targeting protein misfolding diseases.
References
- 1. Structural and mechanistic insights into Hsp104 function revealed by synchrotron X-ray footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the molecular chaperone Hsp104 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Terminal Domain of Yeast Hsp104 Chaperone Is Dispensable for Thermotolerance and Prion Propagation but Necessary for Curing Prions by Hsp104 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP104 required for induced thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Engineering and Evolving Substrate-Specific Hsp104 Variants" by Jeremy James Ryan [openscholarship.wustl.edu]
- 9. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disparate Mutations Confer Therapeutic Gain of Hsp104 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
- 13. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. static.igem.org [static.igem.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Low activity of select Hsp104 mutants is sufficient to propagate unstable prion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Hsp104-Based Therapies for Protein Misfolding Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Hsp104-based therapies targeting protein misfolding disorders. Hsp104, a protein disaggregase found in yeast, has shown significant promise in mitigating the toxicity of protein aggregates associated with a range of neurodegenerative diseases.[1][2][3][4][5][6] This document outlines the core principles of Hsp104 function, methods for enhancing its activity, and protocols for testing its efficacy in various experimental models.
Introduction to Hsp104
Hsp104 is a hexameric AAA+ ATPase that utilizes the energy from ATP hydrolysis to solubilize and refold aggregated proteins.[1][2][7][8] While metazoans lack a direct Hsp104 ortholog, this yeast-derived chaperone has demonstrated the ability to dissolve protein aggregates implicated in conditions such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) in various model systems.[1][2][3][9] Wild-type Hsp104 has limited activity against many human disease-associated proteins; therefore, significant research has focused on engineering "potentiated" Hsp104 variants with enhanced disaggregase capabilities.[3][4][5][6][10][11]
Data Presentation: Potentiated Hsp104 Variants
The following tables summarize the quantitative data on the activity of various potentiated Hsp104 variants compared to wild-type (WT) Hsp104. These variants often harbor mutations in the Middle Domain (MD) or Nucleotide-Binding Domain 1 (NBD1).[4][10][12]
Table 1: Suppression of Protein Toxicity in Yeast Models by Potentiated Hsp104 Variants
| Hsp104 Variant | Target Protein | Organism Model | Outcome | Reference |
| Hsp104A503V | α-synuclein, FUS, TDP-43 | S. cerevisiae (Δhsp104) | Strong suppression of toxicity | [10] |
| Hsp104A503S | α-synuclein, FUS, TDP-43 | S. cerevisiae (Δhsp104) | Strong suppression of toxicity | [10][13] |
| Hsp104V426L | α-syn, FUS, TDP-43 | S. cerevisiae | Potent rescue of toxicity | [11] |
| Hsp104A437W | α-syn, FUS, TDP-43 | S. cerevisiae | Potent rescue of toxicity | [11] |
| Hsp104Y507C | α-syn, FUS, TDP-43 | S. cerevisiae | Potent rescue of toxicity | [11] |
| Hsp104N539K | α-syn, FUS, TDP-43 | S. cerevisiae | Enhanced rescue of toxicity | [11] |
| Hsp104T499E | Not specified | S. cerevisiae | Elevated disaggregase activity (with off-target toxicity) | [14] |
| Hsp104S535E | Not specified | S. cerevisiae | Substantially higher disaggregase activity than WT | [14] |
Table 2: In Vitro Disaggregase Activity of Potentiated Hsp104 Variants
| Hsp104 Variant | Substrate | Activity Enhancement | Co-chaperone Dependence | Reference |
| Potentiated MD Variants | Luciferase aggregates | Extremely active | Independent of Hsp70/Hsp40 | [11] |
| Hsp104D504C | Luciferase aggregates | Highly active | Independent of Hsp70/Hsp40 | [11] |
| Engineered Variants | TDP-43, FUS, α-syn fibrils | More effective than WT | Not specified | [14] |
Experimental Protocols
Protocol 1: Screening for Potentiated Hsp104 Variants in Yeast
This protocol is adapted from established methods for identifying Hsp104 variants with enhanced ability to suppress the toxicity of disease-associated proteins in yeast.[15][16]
Objective: To screen a library of Hsp104 mutants and identify variants that rescue the toxic phenotype induced by the expression of a proteinopathy-associated protein (e.g., α-synuclein, TDP-43, or FUS).
Materials:
-
S. cerevisiae strain W303aΔhsp104
-
Integration plasmid for the disease-associated substrate with a selectable marker (e.g., HIS3) under a galactose-inducible promoter.
-
Hsp104 variant library in a pAG416GAL plasmid with a different selectable marker (e.g., URA3).
-
Standard yeast transformation reagents (Lithium Acetate, PEG).
-
Selective media (SD-His-Ura, SGal-His-Ura, 5-FOA plates).
Procedure:
-
Strain Preparation: Integrate the disease-associated substrate into the W303aΔhsp104 yeast strain. Select a single colony exhibiting high toxicity upon induction.[15]
-
Library Transformation: Transform the Hsp104 variant library into the prepared yeast strain. Plate the transformation mixture onto non-inducing selective media (e.g., SD-His-Ura).[15]
-
Toxicity Suppression Screen:
-
Wash the colonies from the transformation plates with raffinose-supplemented dropout media.[15][16]
-
Grow the culture overnight in raffinose (B1225341) dropout media.
-
Plate a range of dilutions onto galactose-containing plates (e.g., SGal-His-Ura) to induce the expression of both the Hsp104 variant and the toxic protein.[15]
-
Incubate plates and identify colonies that exhibit robust growth compared to controls (WT Hsp104 and empty vector).
-
-
Counter-Selection and Confirmation:
-
Streak the potential hits onto 5-FOA plates to select for cells that have lost the Hsp104 plasmid.[15] Cells that retain the URA3-marked plasmid will be killed.
-
Confirm the loss of the Hsp104 plasmid by replica-plating onto SD-Ura and SD-His plates. Colonies that grow on SD-His but not SD-Ura have lost the plasmid.[15]
-
Re-transform the identified potentiated Hsp104 variant plasmid into the original toxic strain to confirm that the suppression of toxicity is linked to the specific Hsp104 variant.
-
-
Sequencing: Sequence the confirmed hits to identify the potentiating mutations.[15]
Protocol 2: In Vitro Luciferase Reactivation Assay for Disaggregase Activity
This assay measures the ability of Hsp104 to disaggregate and refold denatured luciferase.[7]
Objective: To quantify the protein disaggregase activity of purified Hsp104 variants.
Materials:
-
Purified Hsp70 (e.g., Hsc70) and Hsp40 (e.g., Hdj2) chaperones (optional, to test for co-chaperone dependence).
-
Firefly luciferase.
-
Luciferin (B1168401) substrate.
-
Luminometer.
-
Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
Procedure:
-
Luciferase Aggregation: Denature firefly luciferase in a high concentration of urea and then dilute it rapidly into the reaction buffer to form aggregates.
-
Disaggregation Reaction:
-
Prepare a reaction mixture containing the aggregated luciferase, ATP regeneration system, and the purified Hsp104 variant.
-
For testing co-chaperone dependence, include Hsp70 and Hsp40 in the reaction mixture.
-
Incubate the reaction at an appropriate temperature (e.g., 30°C).
-
-
Measurement of Luciferase Activity:
-
At various time points, take aliquots of the reaction mixture.
-
Add luciferin substrate to the aliquots.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The amount of luminescence is directly proportional to the amount of refolded, active luciferase. Calculate the percentage of luciferase reactivation relative to a non-denatured luciferase control.
Visualizations
Hsp104 Mechanism of Action
The following diagram illustrates the general mechanism of protein disaggregation by Hsp104, often in cooperation with the Hsp70 chaperone system.
References
- 1. Applying Hsp104 to protein-misfolding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disparate Mutations Confer Therapeutic Gain of Hsp104 Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Isolating Potentiated Hsp104 Variants Using Yeast Proteinopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing Synchrotron X-ray Footprinting to Elucidate Hsp104 Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a crucial AAA+ molecular chaperone responsible for disaggregating and refolding stress-denatured proteins, playing a vital role in cellular proteostasis.[1] Its dysfunction is implicated in various neurodegenerative diseases, making it a significant target for therapeutic development. Understanding the dynamic conformational changes of Hsp104 during its functional cycle is paramount for designing effective modulators of its activity. Synchrotron X-ray footprinting (XF) is a powerful technique that provides high-resolution information on protein structure and dynamics in solution by probing the solvent accessibility of amino acid side chains.[2][3] This document provides detailed application notes and protocols for utilizing synchrotron XF to study the structure of Hsp104.
Synchrotron X-rays generate highly reactive hydroxyl radicals from the surrounding water molecules on a microsecond to millisecond timescale.[2][4] These radicals covalently modify solvent-accessible amino acid side chains.[4] By comparing the modification patterns of Hsp104 in different functional states (e.g., apo, ADP-bound, ATPγS-bound), researchers can map regions undergoing conformational changes, identify ligand binding sites, and elucidate allosteric communication pathways.[2][5] Subsequent analysis by mass spectrometry allows for the precise identification and quantification of these modifications at the peptide and even residue level.[3][4]
Key Applications in Hsp104 Research
-
Mapping Conformational Changes: Delineating changes in solvent accessibility of Hsp104 domains and key residues upon nucleotide binding (ADP vs. ATPγS), substrate engagement, and interaction with co-chaperones like Hsp70.[5][6]
-
Identifying Functional Residues: Pinpointing critical residues in the N-terminal domain (NTD), nucleotide-binding domains (NBD1 and NBD2), and middle domain (MD) that are essential for hexamerization, disaggregase activity, and interaction with other chaperones.[5]
-
Guiding Protein Engineering: The structural insights gained from XF can inform the design of Hsp104 variants with enhanced or altered functions, aiding in the development of novel therapeutics.[5]
-
Drug Discovery: Screening for small molecules that bind to Hsp104 and alter its conformation, providing a basis for the development of drugs that can modulate its activity in disease states.[2]
Experimental Workflow
The overall experimental workflow for studying Hsp104 structure using synchrotron X-ray footprinting is depicted below.
Caption: Experimental workflow for synchrotron X-ray footprinting of Hsp104.
Quantitative Data Summary
The following tables summarize the quantitative data on the changes in solvent accessibility of Hsp104 domains upon binding of ADP and ATPγS, as determined by synchrotron X-ray footprinting. The data is presented as the average protection factor, where a higher value indicates decreased solvent accessibility.
| Domain | Residues | Average Protection (ADP vs. Apo) | Average Protection (ATPγS vs. Apo) | Average Protection (ATPγS vs. ADP) |
| N-terminal Domain (NTD) | 1-150 | 1.02 | 1.15 | 1.13 |
| NTD-NBD1 Linker | 151-185 | 0.98 | 1.20 | 1.22 |
| Nucleotide-Binding Domain 1 (NBD1) | 186-515 | 1.05 | 1.25 | 1.20 |
| Middle Domain (MD) | 516-630 | 1.01 | 1.18 | 1.17 |
| Nucleotide-Binding Domain 2 (NBD2) | 631-850 | 1.03 | 1.22 | 1.18 |
| C-terminal Domain (CTD) | 851-908 | 1.00 | 1.10 | 1.10 |
Table 1: Domain-Averaged Protection Factors for Hsp104 in Different Nucleotide States.
| Residue | Location | Protection (ATPγS vs. ADP) | Functional Implication |
| Leu-601 | NBD2 | Significantly Increased | Crucial for Hsp104 hexamerization.[5] |
| Tyr-257 | NBD1 Pore Loop | Increased | Involved in substrate binding and translocation through the central channel.[7] |
| Tyr-662 | NBD2 Pore Loop | Increased | Collaborates with Tyr-257 for substrate translocation.[7] |
| Arg-317 | NBD1 | Increased | Part of a secondary pore-loop in NBD1 involved in protein disaggregation.[5] |
| Arg-788 | NBD2 | Increased | Contributes to the ATPase activity and inter-subunit communication. |
Table 2: Protection Factors for Key Functional Residues in Hsp104.
Detailed Experimental Protocols
Hsp104 Sample Preparation
-
Protein Expression and Purification:
-
Express recombinant Hsp104 (and its variants) in E. coli BL21(DE3) cells.
-
Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity.
-
Dialyze the purified Hsp104 into a scavenger-free buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Determine the protein concentration using a spectrophotometer at 280 nm with the appropriate extinction coefficient.
-
-
Nucleotide State Preparation:
-
For the Apo state , use Hsp104 in the scavenger-free buffer without any added nucleotides.
-
For the ADP-bound state , incubate Hsp104 (typically 5-10 µM) with 2 mM ADP for at least 30 minutes on ice.
-
For the ATPγS-bound state , incubate Hsp104 (typically 5-10 µM) with 2 mM ATPγS for at least 30 minutes on ice. ATPγS is a slowly hydrolyzable ATP analog that traps the protein in an ATP-bound-like conformation.
-
Synchrotron X-ray Footprinting
-
Beamline Setup:
-
X-ray Exposure:
-
Aliquots of the prepared Hsp104 samples (Apo, ADP-bound, ATPγS-bound) are exposed to the X-ray beam for varying durations (e.g., 0-100 ms) to generate a dose-response curve.[9]
-
The X-ray exposure generates hydroxyl radicals from the water in the sample, which then modify solvent-accessible residues.[4]
-
-
Quenching:
-
Immediately after exposure, the reaction is quenched by adding a high concentration of a radical scavenger (e.g., 20 mM methionine amide) to prevent further modifications.[4]
-
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating in the dark at room temperature for 1 hour.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add a protease (e.g., trypsin, chymotrypsin, or a combination) at a 1:20 (protease:protein) ratio.
-
Incubate overnight at 37°C.
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Separate the digested peptides using a reverse-phase liquid chromatography system (e.g., nanoLC).
-
Use a gradient of increasing acetonitrile (B52724) concentration to elute the peptides from the column.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant ions in each MS1 scan are selected for fragmentation (MS2).
-
Data Analysis
-
Peptide Identification and Modification Mapping:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for variable modifications corresponding to the addition of oxygen (+16 Da) on reactive amino acid side chains (e.g., Met, Trp, Tyr, Phe, Cys, His, Leu, Ile).[4]
-
-
Quantification of Modifications:
-
Quantify the extent of modification for each peptide by calculating the ratio of the integrated peak area of the modified peptide to the total integrated peak area (modified + unmodified).
-
Plot the fraction of unmodified peptide as a function of X-ray exposure time to generate a dose-response curve.
-
The initial slope of this curve is proportional to the rate of modification and reflects the solvent accessibility of the residues within that peptide.
-
-
Calculation of Protection Factors:
-
The protection factor for a given peptide in a specific state (e.g., ADP-bound) is calculated by dividing the modification rate of that peptide in the reference state (e.g., Apo) by its modification rate in the specific state.
-
A protection factor greater than 1 indicates decreased solvent accessibility, while a value less than 1 indicates increased solvent accessibility.
-
-
Structural Mapping:
Hsp104 Signaling and Functional Cycle
The following diagram illustrates the conformational cycle of Hsp104 as informed by synchrotron X-ray footprinting and other structural studies.
Caption: Conformational cycle of Hsp104.
Conclusion
Synchrotron X-ray footprinting is an invaluable tool for elucidating the structural dynamics of Hsp104. The detailed protocols and application notes provided here offer a comprehensive guide for researchers aiming to leverage this technology. By providing insights into the conformational changes that govern Hsp104's function, XF can significantly contribute to our understanding of this critical molecular chaperone and facilitate the development of novel therapeutics for protein misfolding diseases.
References
- 1. Structure and function of the molecular chaperone Hsp104 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray Footprinting | Center for Synchrotron Biosciences | School of Medicine | Case Western Reserve University [case.edu]
- 3. berstructuralbioportal.org [berstructuralbioportal.org]
- 4. Using X-ray Footprinting and Mass Spectrometry to Study the Structure and Function of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic insights into Hsp104 function revealed by synchrotron X-ray footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. portlandpress.com [portlandpress.com]
- 8. Synchrotron X-ray footprinting for studying the structure and dynamics of biomolecules [slri.or.th]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Monitoring Hsp104-Mediated Substrate Translocation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein disaggregase found in non-metazoan eukaryotes, such as yeast.[1][2][3] It plays a crucial role in cellular proteostasis by solubilizing and refolding proteins from a variety of aggregated states, including disordered aggregates, stress granules, and even stable amyloid fibrils.[2][4] Hsp104 couples the energy from ATP hydrolysis to the translocation of polypeptide substrates through its central channel, a process mediated by conserved tyrosine-bearing pore loops.[2][5] This activity is vital for cell survival under stress and for the propagation of yeast prions.[3]
Given its potent ability to remodel protein aggregates, Hsp104 and its variants are being explored as potential therapeutics for human protein-misfolding diseases, such as Parkinson's and Huntington's disease.[3][6] Therefore, robust and quantitative methods to monitor Hsp104's substrate translocation activity are essential for mechanistic studies and for the development of novel disaggregase-based therapies.
These application notes provide detailed protocols for key in vitro and in vivo assays to monitor and quantify Hsp104-mediated substrate translocation.
Hsp104 Mechanism and Functional Domains
Hsp104 functions as a hexameric ring.[7] In the presence of ATP, the ring structure binds to aggregated or misfolded substrates.[7] The energy derived from ATP hydrolysis drives conformational changes in the pore loops, which engage the polypeptide substrate and thread it through the central channel in a ratchet-like manner.[1][8][9] This translocation process unfolds the substrate, which is then released in a soluble, refolding-competent state.[8] In many cases, Hsp104 activity is significantly enhanced by its collaboration with the Hsp70 chaperone system (Hsp70 and Hsp40).[2][7][10]
The Hsp104 monomer is composed of several key domains that coordinate its function. The N-terminal domain (NTD) is involved in substrate recognition, while Nucleotide-Binding Domains 1 and 2 (NBD1, NBD2) bind and hydrolyze ATP to power translocation.[8][10] The Middle Domain (MD) acts as a regulatory element, controlling ATPase activity.[6]
Application Note 1: Luciferase Reactivation Assay
Principle
This is a classic, robust bulk assay to measure the disaggregase activity of Hsp104 in conjunction with the Hsp70 system.[5] Firefly luciferase (FFL) is chemically denatured (e.g., with urea) to form soluble aggregates. These aggregates are inactive. Upon addition of Hsp104, Hsp70, Hsp40, and an ATP regeneration system, Hsp104 translocates and unfolds the luciferase polypeptides from the aggregates. The released, soluble luciferase can then refold into its native, active state. The recovery of luciferase activity is monitored by measuring luminescence upon the addition of its substrate, luciferin.[5] The rate of luminescence increase is directly proportional to the disaggregation activity.
Quantitative Data Summary
The table below summarizes representative data from luciferase reactivation assays, demonstrating the effects of mutations or different conditions on Hsp104 activity.
| Hsp104 Variant | Condition | Luciferase Reactivation (% of WT) | ATPase Activity (nmol Pi/min/mg) | Reference |
| Wild-Type (WT) | + Hsp70/40, ATP | 100% | ~120 | [4][11] |
| Y662A (Pore Loop Mutant) | + Hsp70/40, ATP | < 5% | ~110 | [11] |
| A503V (Potentiated) | + Hsp70/40, ATP | > 200% | ~250 | [4][6] |
| Wild-Type (WT) | + ATP/ATPγS (no Hsp70/40) | ~40-50% | N/A | [6] |
| E190K (MD Mutant) | + Hsp70/40, ATP | ~30-60% | N/D | [6] |
Note: Values are approximate and can vary based on specific assay conditions and protein preparations.
Experimental Protocol
1. Preparation of Aggregated Luciferase: a. Solubilize firefly luciferase to 50 µM in a buffer (e.g., 25 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM MgOAc, 10 mM DTT) containing 8 M urea (B33335).[4] b. Incubate at 30°C for 30 minutes to denature the protein. c. Perform a rapid 100-fold dilution into the same buffer without urea to form aggregates. d. Immediately flash-freeze the aggregate solution in liquid nitrogen and store at -80°C in small aliquots.[4]
2. Reactivation Reaction: a. Prepare a master mix in a reaction buffer (e.g., LRB as above). The final concentrations should be:
- Hsp104 (or variant): 1 µM (hexamer)
- Hsp70 (e.g., Ssa1): 1 µM
- Hsp40 (e.g., Ydj1): 1 µM
- ATP: 5 mM[4]
- ATP-regenerating system (1 mM creatine (B1669601) phosphate (B84403), 0.25 µM creatine kinase).[4] b. Add the aggregated luciferase to the reactivation mix to a final concentration of ~10-50 nM. c. Incubate the reaction at 25°C or 30°C for a set time course (e.g., 0 to 120 minutes).[4]
3. Measurement of Luciferase Activity: a. At each time point, take an aliquot of the reactivation reaction. b. Add it to a luminometer-compatible plate. c. Inject a luciferase assay substrate solution (containing luciferin). d. Immediately measure the luminescence using a plate reader. e. Normalize the results to a positive control of native luciferase and a negative control lacking Hsp104.
Application Note 2: Stopped-Flow Fluorescence Translocation Assay
Principle
This advanced technique provides high-resolution kinetic data on a single turnover of substrate translocation.[12] It monitors the change in fluorescence of a labeled, unfolded polypeptide substrate as it is translocated by Hsp104. A model peptide substrate (e.g., a 30-50 amino acid segment of RepA) is fluorescently labeled at one terminus.[12] Hsp104 binding to this peptide often quenches the fluorophore's signal. The pre-formed Hsp104-peptide complex is rapidly mixed with ATP and a "trap" protein (e.g., casein) in a stopped-flow fluorimeter. The trap prevents any dissociated Hsp104 from re-binding the substrate, ensuring only a single translocation event is measured.[12] As Hsp104 translocates the peptide and eventually dissociates, the fluorophore is de-quenched, resulting in a fluorescence recovery that can be fit to kinetic models.[12][13]
Quantitative Data Summary
This method allows for the determination of translocation step times and processivity.
| Substrate | Hsp104 Variant | Observation | Kinetic Interpretation | Reference |
| 30, 40, 50 aa N-term labeled RepA peptide | Wild-Type | Translocation time courses show little dependence on peptide length. | Hsp104 is not highly processive; it takes only one or two translocation steps before dissociation. | [12] |
| N-term vs. C-term labeled peptides | Wild-Type | No significant difference in translocation kinetics. | Hsp104 does not display a strong directional bias for this model substrate. | [12] |
| Casein | Wild-Type | Cryo-EM shows an 80-angstrom polypeptide in the channel. | A ratchet-like mechanism advances the substrate by two amino acids per step. | [9] |
Experimental Protocol
-
Preparation of Materials: a. Purify Hsp104 (or variants) to high concentration.[12] b. Synthesize and label a model peptide substrate (e.g., RepA N-terminal fragments with a C-terminal cysteine for labeling with a fluorophore like fluorescein).[12] c. Prepare buffers: HK150 buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Stopped-Flow Experiment Setup: a. Syringe A (Hsp104-Substrate Complex): Incubate Hsp104, the fluorescently labeled peptide, and a non-hydrolyzable ATP analog (e.g., ATPγS) in HK150 buffer. This allows for the stable, pre-formation of the complex.[12] b. Syringe B (Initiation Mix): Prepare a solution of ATP and a trap protein (e.g., α-casein) in HK150 buffer.[12] c. Set up the stopped-flow fluorimeter with an excitation wavelength of 494 nm and an emission cutoff filter at 515 nm for fluorescein.[12]
-
Data Acquisition: a. Rapidly mix the contents of Syringe A and Syringe B. b. Record the fluorescence emission over time (typically for 10-200 seconds). The initial fluorescence will be low due to quenching.[12] c. As Hsp104 translocates the peptide and dissociates, the fluorescence will increase. d. Average multiple traces (shots) to improve the signal-to-noise ratio.
-
Data Analysis: a. The resulting fluorescence recovery curve can be fit to exponential equations to extract observed rate constants for translocation and dissociation. b. By comparing the translocation of peptides of different lengths, one can test models of processivity.[12]
Supporting Protocols
Recombinant Hsp104 Purification
Highly pure and active Hsp104 is a prerequisite for all in vitro assays. This protocol is optimized for expression in E. coli.[3][5][14]
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His₆-tagged Hsp104. Grow cultures to mid-log phase (OD₆₀₀ ~0.6) and induce protein expression with IPTG (e.g., 0.2 mM) for 14-18 hours at 18°C.[15]
-
Lysis: Harvest cells and resuspend in lysis buffer. Lyse cells using a French press or sonication. Clarify the lysate by centrifugation.[14]
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash extensively and elute the His₆-Hsp104 with an imidazole (B134444) gradient.
-
Tag Cleavage: If the tag interferes with activity, cleave the His₆-tag using TEV protease during overnight dialysis against a low-imidazole buffer.[5]
-
Ion-Exchange Chromatography: Perform anion-exchange chromatography (e.g., MonoQ column) to separate Hsp104 from contaminants and TEV protease.
-
Size-Exclusion Chromatography: As a final polishing step, use a gel filtration column (e.g., Superdex 200 or Superose 6) to isolate the properly assembled hexameric Hsp104.[14]
-
Quality Control: Confirm purity by SDS-PAGE and assess activity using the luciferase reactivation assay.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is the energy source for translocation.
-
Incubate Hsp104 (0.5 µM monomer) with 2 mM ATP at 22°C or 25°C for a defined period (e.g., 15 min).[11] The assay can be performed in the presence or absence of a model substrate (e.g., casein) or co-chaperones to measure basal versus stimulated activity.[10]
-
Stop the reaction by adding an equal volume of malachite green reagent.
-
Measure the absorbance at ~620-650 nm.
-
Quantify the amount of inorganic phosphate (Pi) released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[11]
-
Calculate the specific activity in units of nmol Pi released per minute per mg of Hsp104.
References
- 1. Functional analysis of proposed substrate-binding residues of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into Hsp104 function revealed by synchrotron X-ray footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-molecule Analyses of the Dynamics of Heat Shock Protein 104 (Hsp104) and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ratchet-like polypeptide translocation mechanism of the AAA+ disaggregase Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural determinants for protein unfolding and translocation by the Hsp104 protein disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp104 and Potentiated Variants Can Operate as Distinct Nonprocessive Translocases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis of AAA+ Translocases by Combined Fluorescence and Anisotropy Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Using fluorescence anisotropy to monitor chaperone dispersal of RNA-binding protein condensates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hsp104 in Biotechnology for Protein Refolding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a powerful molecular chaperone belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, predominantly found in yeast, bacteria (as ClpB), and plants.[1][2][3][4] Its remarkable ability to solubilize and refold proteins from insoluble aggregates, a task once considered biochemically impossible, has positioned it as a valuable tool in biotechnology and a potential therapeutic agent for protein-misfolding diseases.[2][5][6] Hsp104 functions as a hexameric ring, utilizing the energy from ATP hydrolysis to extract polypeptides from aggregates and facilitate their refolding, often in collaboration with the Hsp70 chaperone system (Hsp70 and Hsp40).[1][3][6][7] This document provides detailed application notes and protocols for the utilization of Hsp104 in protein refolding applications.
Mechanism of Action
Hsp104-mediated protein disaggregation is an active process driven by ATP hydrolysis. The hexameric Hsp104 ring forms a central channel through which aggregated polypeptides are threaded.[1][3][8] Tyrosine residues within the pore loops of the Hsp104 subunits engage the substrate and, through a series of conformational changes powered by ATP binding and hydrolysis, translocate the polypeptide through the channel.[8][9] This process effectively unfolds the misfolded protein, releasing it in a refolding-competent state. For many substrates, particularly non-amyloid amorphous aggregates, the efficient disaggregation activity of Hsp104 is dependent on its collaboration with the Hsp70 chaperone system (Hsp70 and its co-chaperone Hsp40).[1][6][7] Hsp70 is thought to initially bind to the aggregate surface and recruit Hsp104, facilitating the extraction process.[3][10]
Applications in Biotechnology and Drug Development
The unique ability of Hsp104 to rescue proteins from aggregates has significant implications for various biotechnological and therapeutic applications:
-
Improving Recombinant Protein Yields: Overexpression of recombinant proteins often leads to the formation of insoluble inclusion bodies. Hsp104, either co-expressed with the target protein or applied in vitro, can be used to solubilize these aggregates and increase the yield of soluble, functional protein.
-
Therapeutic Agent for Protein-Misfolding Diseases: Numerous neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Huntington's disease, are associated with the aggregation of specific proteins like α-synuclein, Aβ42, and polyglutamine-expanded huntingtin.[4][5][11] Hsp104 has been shown to inhibit the fibrillization of α-synuclein and disassemble pre-formed fibrils.[12] Potentiated variants of Hsp104 with enhanced disaggregation activity are being developed to target these disease-associated aggregates.[10][11]
-
Tool for Studying Protein Aggregation and Folding: Hsp104 serves as a powerful tool to study the mechanisms of protein aggregation and the requirements for proper folding. By controlling the disaggregation process, researchers can investigate the properties of aggregation intermediates and the kinetics of refolding.
Quantitative Data on Hsp104 Activity
The efficiency of Hsp104-mediated protein refolding can be quantified using various assays, with the firefly luciferase reactivation assay being a widely used method.[9][13][14] The following tables summarize key quantitative data from published studies.
| Table 1: Hsp104 Expression and Purification Yields | |
| Purification Step | Typical Yield per Liter of E. coli Culture |
| His-tag Affinity Chromatography (Ni-NTA) | ~15 mg[13][15] |
| Final Purified Hsp104 (after TEV cleavage and Size-Exclusion Chromatography) | 5-10 mg |
| Table 2: Luciferase Reactivation Assay - Quantitative Results | |
| Condition | Luciferase Reactivation (%) |
| Hsp70/Hsp40 alone | ~5-10% |
| Hsp104 alone (with ATP) | <5%[16] |
| Hsp104 + Hsp70/Hsp40 (with ATP) | 50-80%[17] |
| Potentiated Hsp104 variants (e.g., A503V) + Hsp70/Hsp40 | >80% |
Note: Reactivation percentages can vary depending on the specific Hsp70/Hsp40 system used, protein concentrations, and assay conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Hsp104
This protocol describes the expression of His-tagged Hsp104 in E. coli and its subsequent purification.[9][15][18][19]
Materials:
-
E. coli strain BL21(DE3)
-
pPROEX-HTb-Hsp104 expression plasmid
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 20 mM imidazole, 2.5% (w/v) glycerol)[18]
-
Wash Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 40 mM imidazole, 2.5% (w/v) glycerol)
-
Elution Buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 300 mM imidazole, 2.5% (w/v) glycerol)
-
TEV Protease
-
Size-Exclusion Buffer (20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT)[9]
-
Ni-NTA Agarose (B213101) resin
Procedure:
-
Expression:
-
Transform the pPROEX-HTb-Hsp104 plasmid into E. coli BL21(DE3) cells.
-
Inoculate a 1 L culture of LB medium with a single colony and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce Hsp104 expression by adding IPTG to a final concentration of 1 mM.[18]
-
Incubate the culture at 15°C for 14-16 hours with shaking.[18]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Incubate the clarified supernatant with 2 mL of pre-equilibrated Ni-NTA agarose resin per liter of culture for 1-2 hours at 4°C with gentle rotation.
-
Load the resin into a column and wash with 20 column volumes of Wash Buffer.
-
Elute the His-tagged Hsp104 with 5 column volumes of Elution Buffer.
-
-
His-tag Cleavage and Final Purification:
-
Dialyze the eluted protein against Size-Exclusion Buffer overnight at 4°C.
-
Add TEV protease to the dialyzed protein (typically a 1:50 molar ratio of protease to Hsp104) and incubate at 30°C for 3-4 hours, followed by incubation at 4°C overnight.[9]
-
Remove the cleaved His-tag and TEV protease by passing the solution over a Ni-NTA column.
-
Further purify the Hsp104 by size-exclusion chromatography using a Superose 6 or similar column equilibrated with Size-Exclusion Buffer.[9]
-
-
Storage:
-
For short-term storage (2-3 days), keep Hsp104 at 4°C in Size-Exclusion Buffer.[9]
-
For long-term storage, add glycerol (B35011) to a final concentration of 10% (w/v), flash-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
References
- 1. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ClpB/Hsp104 molecular chaperone-a protein disaggregating machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsp104: a weapon to combat diverse neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular chaperone Hsp104--a molecular machine for protein disaggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp104 antagonizes alpha-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. jove.com [jove.com]
- 15. jove.com [jove.com]
- 16. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chaperone Pathway in Protein Disaggregation: HSP26 ALTERS THE NATURE OF PROTEIN AGGREGATES TO FACILITATE REACTIVATION BY HSP104 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substoichiometric Hsp104 regulates the genesis and persistence of self-replicable amyloid seeds of Sup35 prion domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hsp104 Disaggregase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with various cellular Activities) protein disaggregase found in yeast, bacteria, and plants.[1][2] It possesses the remarkable ability to solubilize and refold proteins from a wide range of aggregated states, including disordered aggregates and stable amyloid fibrils.[3][4] This functionality is crucial for cellular stress tolerance. The substrates of Hsp104 are diverse and include proteins associated with devastating neurodegenerative diseases such as α-synuclein (Parkinson's Disease), TDP-43, and FUS (Amyotrophic Lateral Sclerosis).[5][6]
While metazoans do not have a direct Hsp104 homolog, the potential of Hsp104 as a therapeutic agent to reverse the protein misfolding central to these diseases is an area of intense research.[2][6] However, wild-type Hsp104 has limited activity against these specific disease-associated substrates.[5] This has driven the development of screening strategies to identify "potentiated" Hsp104 variants or small molecule activators that exhibit enhanced disaggregase function.
These application notes provide detailed protocols for two primary screening methodologies: a yeast-based in vivo screen for identifying potentiated genetic variants and a biochemical in vitro high-throughput screen (HTS) for discovering small molecule activators.
Mechanism of Hsp104 Disaggregase Function
Hsp104 forms a ring-shaped hexamer with a central channel. The disaggregation process is powered by ATP hydrolysis. In collaboration with the Hsp70 and Hsp40 co-chaperone system, which helps target Hsp104 to aggregates, the pore loops within the Hsp104 channel grip a polypeptide strand from the aggregate.[1][4] Through a series of ATP-driven conformational changes, Hsp104 translocates the polypeptide through its central pore, effectively extracting it from the aggregate and allowing it to refold into its native state.[3][7]
Application Note 1: Yeast-Based Screening for Potentiated Hsp104 Variants
Yeast proteinopathy models provide a powerful in vivo platform for identifying Hsp104 variants with enhanced ability to rescue the toxicity of disease-associated proteins.[8][9] This protocol outlines a two-step screening process to select for potent variants and subsequently eliminate false positives.[8]
Experimental Workflow
Detailed Protocol
1. Generation of Hsp104 Variant Library:
-
Create a library of Hsp104 variants using methods such as error-prone PCR or site-directed mutagenesis of specific domains (e.g., the Middle Domain).[8]
-
Clone the library into a yeast expression vector with a selectable marker (e.g., URA3).
2. Yeast Transformation (Primary Screen):
-
Use a yeast strain deficient in endogenous Hsp104 (Δhsp104) to avoid interference from the wild-type protein.[8]
-
Co-transform the Hsp104 variant library and a second plasmid containing the toxic substrate (e.g., human TDP-43) under the control of an inducible promoter (e.g., GAL1) into the Δhsp104 yeast.[9]
-
Plate the transformed cells onto media that selects for both plasmids but does not induce expression of the toxic protein (e.g., synthetic complete medium with raffinose, lacking uracil (B121893) and tryptophan).
3. Selection of Suppressors:
-
Wash colonies from the transformation plates into liquid media.
-
Plate serial dilutions of the yeast onto inducing media (containing galactose) to express both the Hsp104 variant and the toxic substrate.
-
Incubate plates for 2-3 days at 30°C. Colonies that grow robustly are considered primary "hits," as the Hsp104 variant they express is suppressing the toxicity of the substrate.[8]
4. Hit Validation (Counter-Selection):
-
To eliminate false positives (e.g., spontaneous host mutations), a secondary screen is performed to ensure the suppression phenotype is linked to the Hsp104 plasmid.[8]
-
Inoculate primary hits into non-selective liquid media to allow for plasmid loss.
-
Plate the cultures onto media containing 5-Fluoroorotic Acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene, thereby selecting for cells that have lost the Hsp104-URA3 plasmid.[8]
5. Confirmation of Toxicity Restoration:
-
Perform a spotting assay with the 5-FOA-resistant colonies.
-
Grow cultures in liquid media and spot serial dilutions onto both non-inducing (glucose) and inducing (galactose) plates.
-
True hits are strains that grow on glucose but fail to grow on galactose, confirming that the toxicity of the substrate is restored upon loss of the Hsp104 variant plasmid.[8]
6. Sequencing and Characterization:
-
Recover the Hsp104 variant plasmids from the original validated hits.
-
Sequence the plasmids to identify the potentiating mutation(s).
-
Re-engineer the identified mutations into a clean plasmid backbone and re-transform into yeast to definitively confirm the suppression phenotype.
Application Note 2: In Vitro HTS for Small Molecule Activators
An in vitro biochemical assay is required to screen for small molecule activators. The firefly luciferase reactivation assay is the gold standard for measuring Hsp104 disaggregase activity and can be adapted for a high-throughput format.[1][10] The assay measures the recovery of enzymatic activity from chemically denatured and aggregated luciferase.
Experimental Workflow
Detailed Protocol
1. Reagent Preparation:
-
Proteins: Purify recombinant Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1) to high homogeneity.[1][11]
-
Aggregated Substrate: Denature purified firefly luciferase in unfolding buffer (e.g., containing 6 M urea), then dilute rapidly into refolding buffer to form aggregates. Confirm aggregation by light scattering or centrifugation.[1]
-
Assay Buffer: Prepare a buffer containing HEPES-KOH, KCl, MgCl₂, and DTT.
-
ATP Regeneration System: Prepare a solution containing ATP, phosphocreatine, and creatine (B1669601) kinase to maintain ATP levels throughout the assay.
2. HTS Procedure (384-well format):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer small molecule compounds from a library (typically ~10-50 nL) to the wells of a 384-well assay plate. Include appropriate controls (DMSO for negative, no Hsp104 for background).
-
Chaperone Mix Addition: Dispense a master mix containing Hsp104, Hsp70, Hsp40, and the ATP regeneration system into each well. Final concentrations should be optimized, for example: 0.5-1.0 µM Hsp104, 0.1-0.2 µM Hsp70, and 0.1-0.2 µM Hsp40.[12]
-
Pre-incubation: Briefly incubate the plate (5-15 min) to allow compounds to interact with the chaperones.
-
Initiate Reaction: Add the aggregated luciferase substrate to all wells to initiate the disaggregation reaction. Final concentration of luciferase should be ~50-100 nM.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
3. Detection and Data Analysis:
-
Luciferin Addition: Add a luciferin-containing reagent to all wells.
-
Readout: Immediately measure the luminescence signal using a plate reader.
-
Hit Identification: Normalize the data to controls. Wells containing potential activators ("hits") will show a significantly higher luminescence signal compared to the DMSO control wells, indicating enhanced luciferase reactivation.
-
Confirmation and Follow-up: Hits should be re-tested in dose-response experiments to determine potency (EC₅₀) and assessed in secondary assays (e.g., ATPase activity, GFP-unfolding assay) to confirm their mechanism of action and rule out artifacts.[10]
Data Presentation: Activity of Potentiated Hsp104 Variants
Screening efforts have identified numerous single amino acid substitutions, primarily in the Middle Domain (MD), that potentiate Hsp104 activity. These variants often exhibit elevated ATPase activity and enhanced disaggregation of disease-relevant substrates.
| Hsp104 Variant | Location | Relative ATPase Activity (% of WT) | Luciferase Reactivation (% of WT) | Phenotype in Yeast Models | Reference(s) |
| Wild-Type | - | 100% | 100% | No/minimal suppression of TDP-43, FUS, α-syn toxicity | [2][6] |
| A503V | MD (Helix 3) | ~250% | ~150-200% | Strong suppression of TDP-43, FUS, α-syn toxicity | [2][12] |
| T499E | MD (Helix 3) | ~400% | ~250% | Strong suppression of TDP-43, FUS, α-syn toxicity | [6] |
| S535E | MD (Helix 4) | ~200% | ~175% | Strong suppression of TDP-43, FUS, α-syn toxicity | [6][12] |
| D434K | MD (Helix 1) | Not Reported | >100% (in absence of Hsp70) | Moderate suppression of FUS toxicity | [12] |
| V426L | MD (Helix 1) | Not Reported | Not Reported | Strong suppression of TDP-43, FUS, α-syn toxicity | [2] |
Note: Values are approximate and compiled from multiple sources for comparative purposes. Assay conditions can vary between studies.
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Defining the Mechanism of Hsp104-Mediated Protein Disaggregation [repository.upenn.edu]
- 5. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolating Potentiated Hsp104 Variants Using Yeast Proteinopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield of purified Hsp104 protein
Welcome to the technical support center for Hsp104 protein purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying Hsp104. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during your experiments.
Troubleshooting Guides & FAQs
This section provides detailed solutions to specific problems you may encounter during the purification of Hsp104.
Question: My final yield of purified Hsp104 is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield in recombinant Hsp104 purification is a common issue that can arise at various stages of the process, from expression to final elution. Below is a systematic guide to help you identify and resolve the bottleneck in your workflow.
Suboptimal Protein Expression
Problem: Insufficient expression of the this compound in the E. coli host.
Troubleshooting:
-
Host Strain Selection: It is important to use a codon-optimized E. coli strain, such as BL21-CodonPlus-RIL, because Hsp104 has an unusual codon bias.[1]
-
Verify Expression Conditions: Ensure that the expression was induced at the optimal optical density and that the concentration of the inducing agent (e.g., IPTG) and induction time and temperature are appropriate. One protocol suggests inducing with 1 mM IPTG at 15°C for 14 hours.[2]
-
Plasmid Integrity: Verify the integrity of your expression vector through sequencing to ensure there are no mutations in the promoter, the Hsp104 gene, or the affinity tag. The pPROEX-HTb-Hsp104 plasmid is commonly used, which places the gene under the control of the trc promoter and adds an N-terminal His6-tag cleavable by TEV protease.[1]
Inefficient Cell Lysis and Protein Extraction
Problem: The expressed Hsp104 is not efficiently released from the E. coli cells.
Troubleshooting:
-
Lysis Method: Ensure your lysis procedure is sufficient. A French press homogenizer (two passes at 15,000-18,000 psi) is an effective method.[3] Sonication is another option.[2]
-
Lysis Buffer Composition: Use a well-defined lysis buffer. A recommended composition is 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol, and 20 mM imidazole (B134444).[2] Protease inhibitors should also be included to prevent degradation.[1]
Poor Binding to Affinity Resin
Problem: The His-tagged Hsp104 is not binding efficiently to the Ni-NTA resin.
Troubleshooting:
-
Binding Time: Shorter incubation times with the Ni-NTA resin can decrease yield. An incubation of 3 hours at 4°C is recommended.[1]
-
Imidazole Concentration in Lysis Buffer: Ensure the imidazole concentration in your lysis and binding buffers is not too high, as this can prevent the His-tagged protein from binding to the nickel resin. A concentration of 20 mM is a good starting point.[2]
-
Accessibility of the His-tag: If the His-tag is not properly exposed, it will not bind to the resin. While this is less common for N-terminal tags on Hsp104, it is a possibility.
Protein Loss During Chromatography Steps
Problem: Significant loss of Hsp104 during anion-exchange or size-exclusion chromatography.
Troubleshooting:
-
Anion-Exchange Chromatography:
-
Buffer Exchange: Ensure complete buffer exchange into a low-salt buffer (e.g., Buffer Q: 20mM Tris-HCl pH 8, 0.5mM EDTA, 5mM MgCl2, 50mM NaCl) before loading onto the anion-exchange column (like a Resource Q column).[1] This ensures the protein has a high negative charge and binds effectively.
-
Protein Precipitation: Hsp104 may precipitate if the buffer conditions are not optimal. Filtering the protein through a 0.22µm syringe filter before injection is recommended.[1]
-
-
Size-Exclusion Chromatography:
-
Aggregation: Hsp104 can aggregate. It is crucial to filter the protein before injection onto the size-exclusion column (e.g., Superose 6 or Superdex 200).[1]
-
Column Choice: The choice of column is important. For smaller amounts of protein (<10mg), a 10/300 size column is suitable, while for larger quantities (>10mg), a 12/60 column should be used.[1]
-
Incomplete His-tag Cleavage
Problem: The TEV protease is not efficiently cleaving the His-tag, leading to loss of protein during the second Ni-NTA step.
Troubleshooting:
-
TEV Protease Activity: Ensure your TEV protease is active and used under optimal conditions (e.g., 4 hours at 30°C followed by 16 hours at 4°C).[1]
-
Accessibility of Cleavage Site: The TEV cleavage site may be sterically hindered. This is generally not an issue with the pPROEX-HTb-Hsp104 construct.[1]
-
Importance of Tag Removal: Removal of the His6-tag from the pPROEX-HTb construct is essential as it can interfere with Hsp104's disaggregase activity.[1]
Data Summary Tables
Table 1: Recommended Buffer Compositions for Hsp104 Purification
| Buffer Type | Composition | Reference |
| Lysis Buffer | 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl2, 2.5% (w/v) glycerol, 20 mM imidazole | [2] |
| Buffer Q (Anion-Exchange) | 20mM Tris-HCl pH 8, 0.5mM EDTA, 5mM MgCl2, 50mM NaCl | [1] |
| Size Exclusion Buffer | Specific composition may vary, but should be suitable for the final application. | [1] |
Table 2: Typical Yields at Different Purification Stages
| Purification Step | Expected Yield (per liter of cells) | Reference |
| After Ni-NTA Affinity Chromatography | ~15 mg | [1][3] |
| Final Purified Protein | Not explicitly stated, but will be lower than the initial affinity step. |
Experimental Protocols
Hsp104 Expression
-
Transform the pPROEX-HTb-Hsp104 plasmid into a codon-optimized E. coli strain like BL21-CodonPlus-RIL.[1]
-
Inoculate a 100mL 2XYT culture and grow overnight.
-
Use the overnight culture to inoculate a larger volume of 2XYT medium.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce Hsp104 expression with 1 mM IPTG and grow for 14 hours at 15°C.[2]
-
Harvest the cells by centrifugation.[3]
Cell Lysis
-
Resuspend the cell pellet in pre-chilled lysis buffer.[3]
-
Lyse the cells using a French press homogenizer (two passes at 15,000-18,000 psi).[3]
-
Clarify the lysate by centrifugation to remove cell debris.[3]
Hsp104 Purification Workflow
-
Affinity Chromatography:
-
Incubate the supernatant with Ni-NTA Sepharose beads for 3 hours at 4°C.[1]
-
Wash the beads extensively with wash buffer.
-
Elute the His6-Hsp104 protein.
-
-
Anion-Exchange Chromatography:
-
Buffer exchange the eluate into Buffer Q.[1]
-
Load the protein onto a Resource Q column.
-
Elute Hsp104 using a salt gradient.
-
-
His-tag Removal:
-
Size-Exclusion Chromatography:
Visualizations
Caption: A typical workflow for the purification of Hsp104 from E. coli.
Caption: A decision tree for troubleshooting low this compound yield.
References
optimizing buffer conditions for Hsp104 disaggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Hsp104 disaggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an Hsp104 disaggregation assay?
A1: The Hsp104 disaggregation assay measures the ability of the Hsp104 chaperone, a hexameric AAA+ ATPase, to rescue proteins from an aggregated state.[1] This process is ATP-dependent and often requires the synergistic action of the Hsp70/Hsp40 co-chaperone system.[2][3] A common method involves using a model substrate, such as firefly luciferase, which is chemically or thermally denatured to form aggregates.[4] Hsp104, in an appropriate reaction buffer, disassembles these aggregates, allowing the substrate to refold into its active conformation.[3] The recovery of the substrate's activity, for instance, the luminescence of luciferase, is then measured as a proxy for disaggregation.[4]
Q2: Why is an ATP regeneration system necessary in the assay buffer?
A2: Hsp104 utilizes the energy from ATP hydrolysis to power protein disaggregation.[5][6] This process generates ADP, which can act as a potent inhibitor of Hsp104's ATPase activity. To ensure sustained Hsp104 function throughout the experiment, an ATP regeneration system is crucial. This system typically consists of a phosphocreatine (B42189) kinase (like creatine (B1669601) kinase) and a phosphate (B84403) donor (like creatine phosphate) that continuously convert ADP back to ATP, maintaining a high ATP:ADP ratio.[7]
Q3: What is the role of the Hsp70/Hsp40 chaperone system in the assay?
A3: For many types of disordered protein aggregates, the disaggregation activity of Hsp104 is significantly enhanced by, or entirely dependent on, the presence of the Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1, Sis1) co-chaperone system.[2][3][8] Hsp70 and Hsp40 are thought to initially remodel the aggregated substrates, making them more accessible for Hsp104 to engage and process.[9] However, for certain substrates like amyloid fibrils, Hsp104 can function without the aid of Hsp70/Hsp40, although their presence can still improve activity.
Q4: What are common model substrates for Hsp104 disaggregation assays?
A4: The most widely used model substrate is firefly luciferase due to its sensitive and easily quantifiable enzymatic activity (luminescence).[4] Other substrates include green fluorescent protein (GFP), which allows for monitoring of refolding by fluorescence recovery, and β-galactosidase.
Troubleshooting Guide
Problem 1: Low or no disaggregation activity observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer pH | Hsp104's ATPase activity is pH-sensitive, with a nadir around the physiological pH of 7.5 and optima at pH 6.5 and 9.0. While assays are typically run at pH 7.4-7.5, if activity is low, consider testing a range of pH values (e.g., 7.0 to 8.0) to find the optimal condition for your specific substrate and chaperone combination. |
| Incorrect Salt Concentration | The concentration of monovalent salts like KCl or KOAc can influence Hsp104 activity. Protocols commonly use concentrations ranging from 50 mM to 150 mM.[10][11] High salt concentrations (e.g., 500 mM) are used in storage buffers to keep Hsp104 in a monomeric state, indicating that excessive salt in the assay could be inhibitory. If you suspect a salt issue, titrate the KCl or KOAc concentration within the 50-150 mM range. |
| Inadequate ATP Supply | ATP is the fuel for Hsp104. Ensure your ATP is fresh and accurately quantified. The ATP regeneration system (creatine phosphate and creatine kinase) is critical to prevent ADP inhibition. Check the activity of your creatine kinase and the integrity of your creatine phosphate stock. Assays typically use 5 mM ATP.[7][12] |
| Suboptimal Magnesium Concentration | Magnesium is an essential cofactor for ATP hydrolysis by Hsp104. Most protocols recommend a MgCl₂ or MgOAc concentration of 10-20 mM.[4][11][13] Ensure the magnesium concentration is in this range and is in excess of the ATP concentration. |
| Inactive Hsp104 Protein | Hsp104 can lose activity if not stored properly. For long-term storage, it should be snap-frozen in a storage buffer containing glycerol (B35011) and stored at -80°C.[4] Avoid repeated freeze-thaw cycles. Run an SDS-PAGE to check for protein degradation and consider performing an ATPase activity assay to confirm enzymatic function. |
| Issues with Co-chaperones (Hsp70/Hsp40) | The activity and correct stoichiometry of Hsp70 and Hsp40 are often critical. Verify the concentration and activity of your co-chaperone stocks. The optimal ratio of Hsp104:Hsp70:Hsp40 can be substrate-dependent and may require empirical determination. |
| Poorly Formed Substrate Aggregates | The method of substrate aggregation (thermal vs. chemical denaturation) can impact the nature of the aggregates and their susceptibility to disaggregation. Ensure your aggregation protocol is consistent and produces aggregates that are known to be substrates for Hsp104. |
| Suboptimal Temperature | In vitro Hsp104 disaggregation assays are often performed at 25°C or 30°C.[4][12] While Hsp104 is a heat-shock protein, excessively high temperatures in vitro can lead to protein instability. Verify that your incubation temperature is appropriate for the assay. |
Problem 2: High background signal in the absence of Hsp104.
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Refolding | Some aggregated substrates may spontaneously refold to a limited extent, especially if the aggregation is not complete or stable. Ensure your "no Hsp104" control is run under the exact same buffer and incubation conditions. |
| Contaminating Chaperone Activity | If using cell lysates or partially purified components, there may be contaminating chaperones that contribute to substrate refolding. Using highly purified proteins is recommended. |
Buffer Component Optimization
Optimizing the reaction buffer is critical for achieving maximal Hsp104 disaggregation activity. The following tables summarize the typical concentration ranges and key considerations for each major buffer component.
Table 1: Core Buffer Components
| Component | Typical Concentration Range | Function & Considerations |
| Buffer | 25-40 mM HEPES-KOH | Maintains a stable pH. Hsp104 ATPase activity is pH-dependent, with a nadir at pH 7.5. While this is the common pH for assays, slight adjustments may be beneficial. |
| pH | 7.4 - 7.5 | Balances physiological relevance with enzymatic activity. |
| Monovalent Salt | 50 - 150 mM KCl or KOAc | Provides necessary ionic strength. The optimal concentration can be substrate-dependent. |
| Divalent Cation | 10 - 20 mM MgCl₂ or MgOAc | Essential cofactor for ATP binding and hydrolysis. Must be in excess of the ATP concentration. |
| Reducing Agent | 1 - 10 mM DTT or TCEP | Maintains a reducing environment to prevent protein oxidation. TCEP is more stable and less reactive with certain reagents than DTT. |
Table 2: Energy Source and Regeneration System
| Component | Typical Concentration | Function & Considerations |
| ATP | 5 mM | The energy source for Hsp104's mechanical action. |
| Creatine Phosphate | 10 mM | Phosphate donor for the regeneration of ATP from ADP.[7] |
| Creatine Kinase | 0.25 µM | The enzyme that catalyzes the transfer of phosphate from creatine phosphate to ADP.[7] |
Experimental Protocols
Luciferase Disaggregation and Reactivation Assay
This protocol is adapted from established methods for measuring Hsp104 disaggregation activity.
1. Preparation of Aggregated Luciferase:
-
Solubilize firefly luciferase to a concentration of 50 µM in a buffer containing 25 mM HEPES-KOH (pH 7.4), 150 mM KOAc, 10 mM MgOAc, and 10 mM DTT (LRB).
-
Add 8 M urea (B33335) to the luciferase solution and incubate at 30°C for 30 minutes to denature the protein.
-
To form aggregates, rapidly dilute the denatured luciferase into ice-cold LRB to a final concentration suitable for your assay (e.g., for use at a final concentration of 100 nM in the reaction).
2. Disaggregation Reaction:
-
Prepare a master mix containing the reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 15 mM MgCl₂), 5 mM ATP, and the ATP regeneration system (15 U/mL pyruvate (B1213749) kinase, 6.25 mM phosphoenolpyruvate).[12]
-
In a microplate or reaction tubes, combine the master mix with Hsp104 (e.g., 1 µM monomer), Hsp70, and Hsp40 at the desired concentrations.
-
Include necessary controls:
-
Negative Control: No Hsp104.
-
Positive Control: A known active batch of Hsp104 or a potentiated variant.
-
-
Initiate the reaction by adding the aggregated luciferase substrate (e.g., to a final concentration of 100 nM).
-
Incubate the reaction at 25°C or 30°C for a set time course (e.g., 90 minutes).
3. Measurement of Luciferase Activity:
-
At the end of the incubation, add a luciferase assay reagent containing luciferin (B1168401) to each reaction.
-
Immediately measure the luminescence using a luminometer.
-
The amount of luminescence is directly proportional to the amount of refolded, active luciferase.
Visualizations
References
- 1. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 7. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. The M-domain Controls the this compound-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Hsp104 Middle Domain Activity Is Critical for Yeast Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
Hsp104 ATPase Activity Measurement: A Technical Support Center
Welcome to the technical support center for Hsp104 ATPase activity measurements. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: My Hsp104 ATPase activity is much lower than expected. What are the potential causes?
A1: Several factors can lead to low ATPase activity. Consider the following:
-
Suboptimal Buffer Conditions: Hsp104's activity is highly sensitive to the ionic strength of the buffer.[1][2] Low salt buffers can decrease the Km for ATP by as much as 10-fold, potentially increasing activity at lower ATP concentrations.[1][2] Also, verify the pH of your buffer, as Hsp104 activity is reduced at a physiological pH of 7.2-7.5 and is maximal at pH 6.5 and 9.0.[1]
-
Enzyme Inactivity: Ensure your purified Hsp104 is active. Improper storage or multiple freeze-thaw cycles can denature the protein. It is advisable to aliquot the enzyme after purification and store it at -80°C.
-
ADP Inhibition: ADP is a potent inhibitor of Hsp104 ATPase activity.[1] If your assay does not include an ATP regeneration system, the accumulation of ADP will progressively decrease the reaction rate.
-
Incorrect ATP Concentration: Hsp104 exhibits Michaelis-Menten kinetics with a relatively high Km for ATP (approximately 5 mM in physiological salt buffers).[1][2] Ensure your ATP concentration is sufficient to saturate the enzyme if you are aiming for Vmax.
Q2: I am observing high background noise in my malachite green assay. What can I do to reduce it?
A2: High background in a malachite green assay is typically due to free phosphate (B84403) contamination.
-
Phosphate-Free Reagents: Ensure all your buffers, water, and reagents are free of contaminating phosphate. Lab detergents can be a significant source of phosphate, so use meticulously rinsed glassware or sterile, disposable plasticware.[3][4][5]
-
ATP Stock Quality: Old or improperly stored ATP can hydrolyze spontaneously, releasing free phosphate. Use a fresh, high-quality ATP stock.
-
Enzyme Preparation: Crude enzyme preparations may contain free phosphate. Ensure your Hsp104 is highly purified.[3]
Q3: The results of my ATPase assay are not reproducible. What could be the issue?
A3: Lack of reproducibility can stem from several sources:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Always use calibrated pipettes and consider preparing a master mix for your reactions to minimize this issue.[6]
-
Temperature Fluctuations: Hsp104 activity is temperature-dependent.[1] Ensure your reactions are incubated at a constant and uniform temperature.
-
Inconsistent Incubation Times: For endpoint assays, the timing of stopping the reaction is critical. Use a multichannel pipette to stop reactions simultaneously.
-
Hsp104 Oligomerization State: The hexameric form of Hsp104 is the active state.[7] The oligomerization can be influenced by nucleotide and salt concentration.[1][7] Pre-incubating Hsp104 with ATP under appropriate buffer conditions can help ensure a consistent oligomeric state.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Very Low ATPase Activity | Inactive Enzyme | Verify protein integrity via SDS-PAGE and consider a functional assay like protein refolding. |
| Missing Cofactors | Ensure MgCl2 is present in the reaction buffer, as it is essential for ATP hydrolysis. | |
| Presence of Inhibitors | Check for known inhibitors in your buffer (e.g., EDTA, high concentrations of certain detergents).[6] | |
| High Background Signal | Phosphate Contamination | Use phosphate-free water and reagents. Test buffers for phosphate before use.[3][4][5] |
| Spontaneous ATP Hydrolysis | Prepare fresh ATP solutions and store them appropriately. | |
| Non-linear Reaction Rate | ADP Inhibition | Incorporate an ATP regeneration system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate) in your assay.[8][9] |
| Substrate Depletion | Ensure the amount of ATP consumed during the assay is less than 10-15% of the initial concentration. | |
| Enzyme Instability | Check if the enzyme is stable under the assay conditions for the duration of the experiment. | |
| High Variability Between Replicates | Inaccurate Pipetting | Use calibrated pipettes and prepare master mixes.[6] |
| Temperature Gradients | Ensure uniform heating of all samples in the incubator or plate reader. | |
| Air Bubbles in Wells | Be careful when pipetting to avoid introducing air bubbles, which can interfere with absorbance readings.[6] |
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type Hsp104 ATPase Activity
| Condition | Km (ATP) | Vmax | Reference |
| Physiological Salt Buffer (pH 7.5, 37°C) | ~5 mM | ~2 nmol Pi/min/µg | [1][2] |
| Low Salt Buffer (pH 7.5, 37°C) | ~0.6 mM | ~2 nmol Pi/min/µg | [1] |
Table 2: Effect of Environmental Factors on Hsp104 ATPase Activity
| Factor | Condition | Effect on Activity | Reference |
| Temperature | Increase from 25°C to 40°C | Activity increases | [1] |
| Above 45°C | Activity decreases sharply | [1] | |
| pH | 6.5 | Maximal activity | [1] |
| 7.5 | Reduced activity | [1] | |
| 9.0 | Second activity optimum | [1] | |
| Ionic Strength | Increasing Salt Concentration | Activity decreases | [1] |
| Nucleotides | ADP | Strong inhibitor | [1] |
Table 3: ATPase Activity of Hsp104 NBD Mutants
| Mutant (in S. cerevisiae Hsp104) | Location | Effect on ATPase Activity | Reference |
| G217V or K218T | NBD1 (P-loop) | Severely reduced | [2] |
| G619V or K620T | NBD2 (P-loop) | Smaller reduction compared to NBD1 mutants | [2] |
| T317A | NBD1 (Sensor-1) | Reduces kcat | [7] |
| N728A | NBD2 (Sensor-1) | Reduces kcat | [7] |
Experimental Protocols
Protocol 1: Malachite Green-Based Endpoint ATPase Assay
This protocol measures the amount of inorganic phosphate (Pi) released at the end of the enzymatic reaction.
Materials:
-
Purified Hsp104 protein
-
Assay Buffer: 40 mM HEPES-KOH (pH 7.5), 150 mM KCl, 20 mM MgCl2, 1 mM DTT
-
ATP solution: 100 mM ATP in water (pH 7.5)
-
Malachite Green Reagent: Mix 3 volumes of 0.045% (w/v) malachite green hydrochloride in water with 1 volume of 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01%. Prepare fresh and filter before use.
-
Stopping Solution: 34% (w/v) sodium citrate
-
Phosphate Standard: 1 mM KH2PO4 solution
-
96-well microplate
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by making serial dilutions of the KH2PO4 standard (e.g., 0, 5, 10, 20, 40, 60, 80 µM) in the Assay Buffer.
-
Set up Reactions: In a 96-well plate, prepare the reaction mixtures. For a 50 µL final volume:
-
X µL Assay Buffer
-
5 µL of 10x Hsp104 solution (e.g., final concentration of 0.5-2 µM)
-
(50 - X - 5 - 5) µL of water
-
Add 5 µL of 10x ATP solution to initiate the reaction (e.g., final concentration of 5 mM).
-
Include "no enzyme" and "no ATP" controls.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of the Stopping Solution to each well.
-
Color Development: Add 20 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes until the color develops.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the phosphate standard curve to determine the amount of Pi released. Calculate the specific activity (nmol Pi/min/mg of Hsp104).
Protocol 2: Coupled-Enzyme Kinetic ATPase Assay
This protocol continuously measures ATPase activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified this compound
-
Coupled Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 20 mM MgCl2, 1 mM DTT
-
ATP solution: 100 mM ATP in water (pH 7.5)
-
Coupling reagents:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
-
384-well UV-transparent plate
Procedure:
-
Prepare Reaction Mix: Prepare a master mix in the Coupled Assay Buffer containing:
-
2 mM PEP
-
0.2 mM NADH
-
~60 U/mL PK
-
~90 U/mL LDH
-
Hsp104 (e.g., 1-5 µM)
-
-
Set up the Assay:
-
Aliquot 27 µL of the reaction mix into the wells of a 384-well plate.
-
Include a "no enzyme" control to measure the background rate of NADH oxidation.
-
-
Initiate Reaction: Start the reaction by adding 3 µL of 10x ATP solution to each well.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Monitor the decrease in NADH absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the rates of the samples.
-
Convert the rate of NADH oxidation to the rate of ATP hydrolysis using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Adjust for the path length of the solution in the microplate well.
-
Visualizations
Caption: Hsp104-mediated protein disaggregation pathway.
References
- 1. queitschlab.gs.washington.edu [queitschlab.gs.washington.edu]
- 2. The ATPase activity of Hsp104, effects of environmental conditions and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Cooperative kinetics of both Hsp104 ATPase domains and interdomain communication revealed by AAA sensor-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
Hsp104 Long-Term Storage and Aggregation Prevention: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Hsp104 aggregation during long-term storage. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and activity of your Hsp104 preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Hsp104 aggregation during storage?
A1: The primary causes of Hsp104 aggregation and loss of activity are improper storage conditions, including prolonged storage at 4°C, repeated freeze-thaw cycles, and the use of suboptimal buffer compositions.[1][2] For optimal stability, especially for long-term storage, specific buffer conditions and storage temperatures are critical.
Q2: What is the recommended method for long-term storage of Hsp104?
A2: For long-term storage, Hsp104 should be exchanged into a storage buffer containing 20mM HEPES-KOH pH 7.4, 140mM KCl, 10mM MgCl₂, 0.1mM EDTA, 1mM DTT, and 10% (w/v) glycerol (B35011).[1] The protein should be aliquoted, snap-frozen in liquid nitrogen, and stored at -80°C.[1] It is crucial to avoid freeze-thaw cycles as they drastically reduce Hsp104 activity.[1]
Q3: How long can I store Hsp104 at 4°C?
A3: Hsp104 can be stored at 4°C for short periods. However, its disaggregation activity will begin to decline after 2-3 days and will decrease sharply after one week.[1] For any experiments requiring maximal activity, it is recommended to use freshly purified Hsp104.[1]
Q4: My Hsp104 has been stored for over a month at -80°C. Is it still active?
A4: The amyloid-disaggregase activity of Hsp104 has been observed to decline sharply after one month of storage at -80°C.[1] It is highly recommended to assess the activity of your Hsp104 preparation, for instance with a luciferase reactivation assay, before use in critical experiments.
Q5: What are the key co-factors for Hsp104 activity that I should be aware of?
A5: Hsp104 often functions in concert with the Hsp70 chaperone system, which includes Hsp70 and Hsp40, to dissolve and reactivate aggregated proteins.[1][3][4][5][6] The disaggregation activity of Hsp104 is also dependent on ATP binding and hydrolysis, which powers the translocation of substrate proteins through its central channel.[1][4][5][6][7][8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered with Hsp104 stability and provides actionable solutions.
Problem 1: Hsp104 shows signs of precipitation after thawing.
| Possible Cause | Solution |
| Slow thawing | Thaw Hsp104 aliquots slowly on ice to minimize aggregation upon thawing.[1] |
| Suboptimal buffer | Ensure the storage buffer contains cryoprotectants like glycerol (10% w/v is recommended) and appropriate salt concentrations.[1] |
| High protein concentration | If precipitation persists, consider storing Hsp104 at a lower concentration and re-concentrating it after thawing if necessary. |
Problem 2: Hsp104 exhibits reduced or no activity in functional assays.
| Possible Cause | Solution |
| Improper long-term storage | Confirm that the protein was snap-frozen and stored at -80°C in the recommended storage buffer. Avoid storing at -20°C. |
| Multiple freeze-thaw cycles | Aliquot the protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1] |
| Aged protein stock | Hsp104 activity declines over time, even at -80°C.[1] Use a fresh preparation or re-purify if the stock is older than one month. |
| Absence of co-factors | Ensure that ATP and, if required for your specific substrate, the Hsp70/Hsp40 co-chaperone system are present in your assay buffer.[1][3][4][5][6] |
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and buffer compositions for maintaining Hsp104 stability and activity.
Table 1: Recommended Storage Conditions for Hsp104
| Storage Duration | Temperature | Recommended Buffer | Key Considerations |
| Short-term (2-3 days) | 4°C | Size-Exclusion Buffer | Activity declines after this period.[1] |
| Long-term (>1 week) | -80°C | Long-Term Storage Buffer | Snap-freeze in liquid nitrogen; avoid freeze-thaw cycles.[1] |
Table 2: Recommended Buffer Compositions for Hsp104
| Buffer Type | Component | Concentration | Purpose |
| Long-Term Storage Buffer [1] | HEPES-KOH, pH 7.4 | 20 mM | Buffering agent |
| KCl | 140 mM | Salt | |
| MgCl₂ | 10 mM | Divalent cation, important for ATPase activity | |
| EDTA | 0.1 mM | Chelating agent | |
| DTT | 1 mM | Reducing agent | |
| Glycerol (w/v) | 10% | Cryoprotectant | |
| Anion-Exchange Buffer (Buffer Q) [1] | Tris-HCl, pH 8.0 | 20 mM | Buffering agent |
| EDTA | 0.5 mM | Chelating agent | |
| MgCl₂ | 5 mM | Divalent cation | |
| NaCl | 50 mM | Salt |
Experimental Protocols
Detailed methodologies for key experiments to assess Hsp104 aggregation and activity are provided below.
Protocol 1: Luciferase Reactivation Assay
This assay functionally assesses the disaggregation activity of Hsp104 by measuring the reactivation of chemically denatured luciferase.
Methodology:
-
Prepare Denatured Luciferase: Chemically denature firefly luciferase to induce aggregation.
-
Reaction Setup: In a reaction buffer, combine the denatured luciferase aggregates with Hsp104. For certain substrates, include the Hsp70 (e.g., Hsp72) and Hsp40 co-chaperones, along with an ATP regeneration system.
-
Incubation: Incubate the reaction mixture under conditions that allow for disaggregation and refolding (e.g., 25-30°C).
-
Luminescence Measurement: At specified time points, take aliquots of the reaction and measure the luminescence using a luminometer after the addition of luciferin (B1168401) substrate.
-
Data Analysis: The increase in luminescence is directly proportional to the amount of reactivated luciferase, and therefore, the disaggregation activity of Hsp104. A significant increase (e.g., at least a 5-fold increase) in reactivation compared to controls (Hsp70/Hsp40 alone) indicates active Hsp104.[1]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid-like fibrils, which Hsp104 can disaggregate.
Methodology:
-
Protein Preparation: Prepare a solution of an amyloidogenic protein (e.g., α-synuclein or Aβ42) in an appropriate buffer.
-
Reaction Setup: In a microplate, combine the amyloidogenic protein with Hsp104 and Thioflavin T (ThT) dye. Include controls with the amyloidogenic protein alone and Hsp104 alone.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals using a plate reader.[11][12]
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates fibril formation.[12] A reduction or delay in the fluorescence increase in the presence of Hsp104 indicates its inhibitory effect on fibrillization.[7]
Protocol 3: Size-Exclusion Chromatography (SEC)
SEC is employed to separate Hsp104 monomers, oligomers, and high-molecular-weight aggregates based on their size.
Methodology:
-
Sample Preparation: Prepare your Hsp104 sample in a suitable mobile phase buffer.
-
Chromatography: Inject the sample onto a size-exclusion column connected to an HPLC or FPLC system.
-
Detection: Monitor the elution profile using a UV detector (at 280 nm). Additional detectors like multi-angle light scattering (MALS) can provide more detailed information on the molar mass of eluting species.[13]
-
Data Analysis: The retention time of the peaks corresponds to the size of the species. Earlier elution times indicate larger species (aggregates), while later times correspond to smaller species (monomers).[13]
Visualizations
Hsp104 Storage and Quality Control Workflow
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Quantitative NMR analysis of the mechanism and kinetics of chaperone Hsp104 action on amyloid-β42 aggregation and fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp104 disaggregase at normal levels cures many [PSI+] prion variants in a process promoted by Sti1p, Hsp90, and Sis1p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. approcess.com [approcess.com]
Technical Support Center: Optimizing Hsp104-Mediated Protein Refolding
Welcome to the technical support center for Hsp104-mediated protein refolding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation with the Hsp104 disaggregase system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Hsp104-mediated protein disaggregation?
A1: Hsp104 is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein that functions as a molecular machine to rescue proteins from aggregated states.[1][2][3] The process is driven by ATP hydrolysis.[4][5] Hsp104 forms a ring-like structure with a central channel through which it threads aggregated polypeptides.[1][4][5] This translocation process unfolds the misfolded protein, allowing it to be released and refold into its native conformation, often with the assistance of other chaperones like Hsp70 and Hsp40.[4][5][6]
Q2: What is the role of the Hsp70/Hsp40 co-chaperone system in Hsp104 activity?
A2: For wild-type Hsp104, the Hsp70 (Ssa1 in yeast) and Hsp40 (Ydj1 in yeast) chaperone system is crucial for efficient disaggregation of most substrates.[3][4][5] Hsp70 and Hsp40 are thought to recognize and bind to aggregated proteins, effectively targeting Hsp104 to its substrate.[7] They can also help stabilize the refolding-competent state of the polypeptide after it is released from the aggregate.[8] However, some engineered, "potentiated" variants of Hsp104 can function independently of the Hsp70/Hsp40 system.[7][9]
Q3: What are "potentiated" Hsp104 variants and why are they used?
A3: Potentiated Hsp104 variants are mutants, often with single amino acid substitutions in the Middle Domain (MD), that exhibit enhanced disaggregase activity.[9][10][11] These variants can dissolve protein aggregates that are resistant to wild-type Hsp104, such as those associated with neurodegenerative diseases like Parkinson's, Huntington's, and ALS.[2][9][10] Potentiation can arise from destabilizing autoinhibitory interactions within the Hsp104 structure, leading to increased ATPase and translocation activity.[9][10]
Q4: Can potentiated Hsp104 variants be toxic to cells?
A4: Yes, some highly active Hsp104 variants can exhibit off-target toxicity.[7][10] This is thought to be due to their reduced substrate specificity, which may lead to the unfolding of essential, natively folded proteins.[7][10] A key challenge in developing therapeutic Hsp104 variants is to enhance their activity against specific pathological aggregates while minimizing this off-target toxicity.[7]
Q5: How is Hsp104 activity typically measured in vitro?
A5: A common method is the luciferase reactivation assay.[12] In this assay, firefly luciferase is chemically denatured to form inactive aggregates. Hsp104, along with the necessary co-chaperones and an ATP regeneration system, is then added. The recovery of luciferase activity, measured by light emission upon addition of its substrate luciferin (B1168401), serves as a quantitative measure of protein disaggregation and refolding.[12]
Troubleshooting Guides
Issue 1: Low or no Hsp104 disaggregation activity in vitro.
| Possible Cause | Troubleshooting Step |
| Inactive Hsp104 enzyme | - Verify the purity and integrity of your Hsp104 preparation using SDS-PAGE. - Perform an ATPase activity assay to confirm the enzyme is hydrolyzing ATP. - Ensure proper storage conditions; Hsp104 activity can decline after a few days at 4°C. For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.[12] |
| Suboptimal buffer conditions | - Optimize the buffer composition. A typical refolding buffer contains 25 mM HEPES-KOH pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate, and 10 mM DTT.[13] - Ensure the pH is within the optimal range (typically 7.0-8.0). |
| ATP depletion | - Include an ATP regeneration system in your reaction. A common system consists of creatine (B1669601) kinase and creatine phosphate, or pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156).[13] |
| Missing or inactive co-chaperones | - Wild-type Hsp104 generally requires the Hsp70/Hsp40 system for robust activity.[4] Ensure you are adding purified and active Hsp70 and Hsp40 to the reaction. - The stoichiometry of the chaperone components can be critical. Titrate the concentrations of Hsp70 and Hsp40 to find the optimal ratio. |
| Inhibitory His-tag | - If using a His-tagged Hsp104 construct, the tag itself can sometimes interfere with activity. It is often necessary to cleave the tag after purification.[12] |
Issue 2: High off-target toxicity observed with a potentiated Hsp104 variant.
| Possible Cause | Troubleshooting Step |
| Excessive disaggregase activity | - Reduce the expression level of the potentiated Hsp104 variant in your cellular model. Lower expression can sometimes mitigate toxicity while still providing a therapeutic benefit.[10] - Titrate the concentration of the Hsp104 variant in in vitro assays. |
| Reduced dependence on Hsp70 | - Some potentiated variants that are independent of Hsp70 are more prone to toxicity.[7] Consider using a variant that retains some level of Hsp70 dependence to improve substrate targeting. |
| Choice of potentiated variant | - Different mutations confer varying levels of potentiation and toxicity. Test a panel of variants to identify one with a suitable therapeutic window for your specific protein aggregate. |
Quantitative Data Summary
Table 1: Luciferase Refolding Activity of Hsp104 Variants
| Hsp104 Variant | Condition | Luciferase Reactivation (Fold increase over Hsp70/40 alone) | Reference |
| Hsp104WT | + Ssa1/Ydj1 | ~5-fold | [12] |
| Hsp104A503V | - Ssa1/Ydj1 | Highly Active | [9] |
| Hsp104A503V | + Ssa1/Ydj1 | ~7-8-fold higher than Hsp104WT | [9] |
| Hsp104A503S | + Ssa1/Ydj1 | ~7-8-fold higher than Hsp104WT | [9] |
Note: The exact fold increase can vary depending on the specific experimental conditions and the Hsp70/Hsp40 system used (e.g., yeast vs. human orthologs).
Key Experimental Protocols
Protocol 1: Purification of Hsp104
This protocol is an optimized method for purifying highly active Hsp104 from E. coli.[2]
-
Expression: Transform E. coli (e.g., BL21(DE3)) with an Hsp104 expression vector. Grow cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 2.5% glycerol, 2 mM β-mercaptoethanol with protease inhibitors).[10] Lyse cells using a French press or sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to an Affi-Gel Blue Gel column (Bio-Rad).[10]
-
Elution: Wash the column extensively and elute Hsp104 with a high-salt elution buffer (e.g., 50 mM Tris pH 8.0, 1 M KCl, 10 mM MgCl₂, 2.5% glycerol, 2 mM β-mercaptoethanol).[10]
-
(Optional) His-Tag Removal: If using a cleavable His-tagged construct, incubate the eluate with a specific protease (e.g., TEV protease) to remove the tag.
-
Size-Exclusion Chromatography: Further purify Hsp104 using a size-exclusion chromatography column to separate it from any remaining contaminants and aggregates.
-
Storage: Exchange the purified protein into a suitable storage buffer (e.g., 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% glycerol).[12] Snap-freeze aliquots in liquid nitrogen and store at -80°C.[12]
Protocol 2: In Vitro Luciferase Reactivation Assay
This assay measures the ability of Hsp104 to disaggregate and refold denatured luciferase.[12][13]
-
Luciferase Denaturation: Denature firefly luciferase (e.g., 10 µM) in a buffer containing a high concentration of urea (B33335) (e.g., 7 M) for 30 minutes at room temperature.[13]
-
Reaction Setup: Prepare a refolding buffer (25 mM HEPES-KOH pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate, 10 mM DTT) containing an ATP regeneration system (e.g., 25 mM phosphoenolpyruvate and 2 µM pyruvate kinase).[13]
-
Initiate Refolding: Dilute the denatured luciferase 100- to 125-fold into the refolding buffer containing the chaperone components (e.g., 1 µM Hsp104, 1 µM Hsp70, 1 µM Hsp40) and 5 mM ATP.[13]
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a time course (e.g., 0-120 minutes).
-
Luminescence Measurement: At each time point, take an aliquot of the reaction and add it to a luminometer cuvette containing luciferin substrate. Measure the emitted light.
-
Data Analysis: Plot the luminescence units against time. The rate and extent of luciferase reactivation are indicative of Hsp104 disaggregation efficiency. A control reaction with only Hsp70/Hsp40 should be included for comparison. Active Hsp104 should produce at least a 5-fold increase in reactivation compared to the Hsp70/Hsp40 control.[12]
Visualizations
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Defining the Mechanism of Hsp104-Mediated Protein Disaggregation [repository.upenn.edu]
- 5. Structural mechanisms of chaperone mediated protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The yeast molecular chaperone, Hsp104, influences transthyretin aggregate formation [frontiersin.org]
- 7. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying Hsp104 to protein-misfolding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
Technical Support Center: Expression and Purification of Full-Length Hsp104
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in expressing and purifying full-length Heat shock protein 104 (Hsp104).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no expression of full-length Hsp104 in E. coli. What are the common causes and solutions?
A1: Low or no expression of Hsp104 is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Codon Bias: The Saccharomyces cerevisiae Hsp104 gene has a codon usage that is not optimal for expression in E. coli. This can lead to translational stalling and premature termination.
-
Plasmid and Promoter: The choice of expression vector and promoter strength can significantly impact protein yield.
-
Toxicity of Hsp104 Variants: While wild-type Hsp104 is generally well-tolerated, certain potentiated variants can be toxic to E. coli, leading to poor growth and low expression levels.[3]
-
Solution: If you are working with a variant, consider lowering the induction temperature and/or the inducer concentration to reduce the rate of protein expression and mitigate toxicity. For proteins known to be toxic, using expression systems with very tight control over basal expression is advisable.[2]
-
Q2: My Hsp104 is expressing, but it is mostly insoluble and found in inclusion bodies. How can I improve its solubility?
A2: Hsp104 insolubility is often related to the high expression levels and the rate of protein folding. Here are strategies to enhance solubility:
-
Lower Induction Temperature: Reducing the temperature after induction slows down protein synthesis, which can allow more time for proper folding.
-
Recommendation: After reaching the desired optical density for induction, lower the culture temperature to 18°C for overnight expression.[4]
-
-
Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression that outstrips the cell's folding capacity.
-
Choice of E. coli Strain: Some strains are better suited for producing soluble protein.
-
Recommendation: Strains like BL21(DE3) are a good starting point as they lack the Lon and OmpT proteases, which can degrade misfolded proteins.[6]
-
Q3: I have purified my His-tagged Hsp104, but it shows low or no disaggregation activity. What could be the problem?
A3: Lack of activity in purified Hsp104 can stem from several factors, from the purification process itself to the assay conditions.
-
Interference from the His-tag: The N-terminal His6-tag from vectors like pPROEX-Htb can interfere with Hsp104's disaggregase activity.[1]
-
Improper Protein Folding: Even if soluble, the protein may not be in its active conformation.
-
Absence of Co-chaperones: Hsp104's activity on many substrates is dependent on the presence of the Hsp70 chaperone system (Hsp70 and Hsp40).[1][9][10]
-
Protein Storage and Handling: Hsp104 is sensitive to storage conditions and freeze-thaw cycles.
-
Solution: For short-term storage (2-3 days), Hsp104 can be kept at 4°C. For long-term storage, it should be exchanged into a storage buffer containing glycerol, snap-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Quantitative Data Summary
The following tables provide an overview of typical expression conditions and purification yields for full-length Hsp104. Note that specific yields can vary based on the construct, equipment, and precise experimental conditions.
Table 1: Hsp104 Expression Optimization Parameters
| Parameter | Recommended Range | Notes |
| Host Strain | BL21-CodonPlus(DE3)-RIL | Addresses rare codon usage in E. coli.[1][2] |
| Induction OD600 | 0.6 - 0.9 | Standard mid-log phase for induction.[4] |
| IPTG Concentration | 0.05 - 0.1 mM | Lower concentrations can improve solubility.[5] |
| Induction Temperature | 18°C | Lower temperatures promote proper folding.[4] |
| Induction Time | Overnight (14-16 hours) | Allows for sufficient protein accumulation at lower temperatures.[12] |
Table 2: Typical Purification Yield for Full-Length Hsp104
| Purification Step | Starting Material | Typical Yield | Purity |
| Cell Culture | 1 Liter | ~15 mg of His-tagged Hsp104 | - |
| Ni-NTA Affinity Chromatography | Cell Lysate | >90% of expressed protein | >85% |
| Anion Exchange Chromatography | Ni-NTA Eluate | ~70-80% recovery | >95% |
| Size Exclusion Chromatography | TEV-cleaved protein | ~80-90% recovery | >99% |
Yields are approximate and based on published protocols.[8]
Experimental Protocols
Protocol 1: Expression of Full-Length Hsp104 in E. coli
-
Transformation: Transform the pPROEX-HTb-Hsp104 plasmid into chemically competent E. coli BL21-CodonPlus(DE3)-RIL cells.[1] Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 100 mL of 2xYT medium with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1-2 Liters of 2xYT medium with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.9.[4]
-
Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1 mM.[12]
-
Expression: Continue to incubate the culture overnight (14-16 hours) at 18°C with shaking.[12]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Luciferase Reactivation Assay for Hsp104 Activity
This assay measures the ability of Hsp104 to disaggregate and refold denatured firefly luciferase.[11]
-
Denaturation of Luciferase: Denature firefly luciferase by incubation in a suitable buffer containing urea.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Denatured firefly luciferase aggregates (e.g., 50 nM).
-
Hsp104 (e.g., 6 µM monomer).
-
Hsp70 (e.g., Ssa1 or Hsp72, 1 µM).
-
Hsp40 (e.g., Ydj1, 1 µM).
-
An ATP regeneration system in a suitable reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 25°C for a set time course (e.g., 90 minutes), taking aliquots at various time points.[11]
-
Luminescence Measurement: To each aliquot, add a luciferase assay substrate (e.g., luciferin).
-
Data Acquisition: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of reactivated luciferase.
Visualizations
Hsp104 Purification Workflow
Caption: Workflow for the expression and purification of full-length Hsp104.
Hsp104-Hsp70-Hsp40 Disaggregation Pathway
Caption: Cooperative action of Hsp104, Hsp70, and Hsp40 in protein disaggregation.
Luciferase Reactivation Assay Workflow
Caption: Workflow for the Hsp104 luciferase reactivation assay.
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. Purification of Hsp104, a Protein Disaggregase [jove.com]
- 12. Frontiers | Substrate Discrimination by ClpB and Hsp104 [frontiersin.org]
Technical Support Center: Optimizing Hsp104 and Hsp70/Hsp40 Collaboration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the collaborative protein disaggregation and refolding activities of the Hsp104 and Hsp70/Hsp40 chaperone systems.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TG001 | Low or no protein disaggregation/reactivation observed. | Suboptimal Chaperone Concentrations: Incorrect ratios of Hsp104, Hsp70, and Hsp40 can limit activity. | Refer to Table 1 for recommended starting concentrations. Typically, Hsp104 is used at 1µM, with Hsp70 and Hsp40 at equimolar or slightly lower concentrations.[1][2] |
| Inactive Chaperones: Chaperone preparations may have lost activity due to improper storage or multiple freeze-thaw cycles. | Test the ATPase activity of individual chaperones. For Hsp104, a 5-fold increase in luciferase reactivation compared to Hsp70/Hsp40 alone is a good indicator of activity.[3] Avoid repeated freeze-thaw cycles and store chaperones in appropriate buffers containing glycerol (B35011) at -80°C.[3] | ||
| Incompatible Chaperone Systems: The species of origin for Hsp104 and Hsp70/Hsp40 must be compatible. For example, yeast Hsp104 collaborates effectively with the yeast Hsp70/Hsp40 system but not with the bacterial DnaK system.[4][5] | Ensure that the Hsp104 and Hsp70/Hsp40 chaperones are from the same or a compatible species. The M-domain of Hsp104 is a key determinant of this species-specificity.[4][6] | ||
| Inhibitory Nucleotide Concentrations: High concentrations of ADP relative to ATP can inhibit Hsp104's ATPase activity and, consequently, its disaggregation function.[7][8] | Maintain a high ATP:ADP ratio in your reaction buffer. Consider using an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) for long experiments. | ||
| TG002 | High background signal in luciferase reactivation assays. | Spontaneous Luciferase Refolding: Some luciferase may refold without the assistance of the full chaperone machinery. | Run a control reaction with only the Hsp70/Hsp40 system to determine the baseline level of reactivation.[3] |
| Contaminants in Reagents: Contaminating proteins or chemicals in the buffer or substrate preparation could interfere with the assay. | Use high-purity reagents and ensure thorough dialysis of protein preparations. | ||
| TG003 | Hsp104 is active with amyloid substrates but not amorphous aggregates. | Lack of Hsp70/Hsp40: While Hsp104 can disaggregate some amyloid fibrils independently, its activity on amorphous aggregates is strictly dependent on the Hsp70/Hsp40 system.[3][9] | Ensure the presence of a compatible and active Hsp70/Hsp40 system in your reaction when working with non-amyloid aggregated substrates.[9] |
| TG004 | Variability between experimental replicates. | Inconsistent Aggregate Preparation: The size and nature of the substrate aggregates can significantly impact disaggregation efficiency. | Standardize the protocol for preparing aggregated substrate. For heat-denatured substrates, precisely control the temperature and duration of incubation. For chemically denatured substrates, ensure complete removal of the denaturant. |
| Pipetting Errors: Small volumes of concentrated chaperone stocks can be difficult to pipette accurately. | Prepare master mixes of reagents to minimize pipetting variability. Use calibrated pipettes and appropriate techniques. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ001 | What is the primary role of the Hsp70/Hsp40 system in the collaboration with Hsp104? | The Hsp70/Hsp40 system acts upstream of Hsp104.[1] Hsp40 first recognizes and binds to the aggregated substrate, delivering it to Hsp70.[10] Hsp70 then remodels the aggregate surface, which is thought to recruit Hsp104 and facilitate the extraction of polypeptides.[10][11] |
| FAQ002 | Is the N-terminal domain (NTD) of Hsp104 essential for its collaboration with Hsp70/Hsp40? | While the M-domain is critical for the direct functional interaction with the Hsp70 system[4][6], the NTD also plays a regulatory role.[12] The NTD is involved in substrate binding and has chaperoning activities of its own.[10] However, for some heat-aggregated substrates, the NTD has been shown to be dispensable for disaggregation, even in the absence of Hsp70.[4] |
| FAQ003 | Can Hsp104 function without ATP? | No, Hsp104 is an AAA+ ATPase, and its protein disaggregation activity is strictly dependent on ATP hydrolysis.[9][13] ATP hydrolysis provides the energy for Hsp104 to thread polypeptides through its central pore, thereby extracting them from the aggregate.[10] |
| FAQ004 | How does the type of substrate (e.g., amorphous aggregate vs. amyloid fibril) affect the chaperone requirements? | The disaggregation of amorphous aggregates by Hsp104 is generally dependent on the Hsp70/Hsp40 system.[9] In contrast, Hsp104 can remodel certain amyloid structures, such as those formed by the yeast prion protein Sup35, without the assistance of Hsp70/Hsp40 in vitro.[3][14] However, the presence of Hsp70/Hsp40 can still enhance the disaggregation of amyloid substrates.[3] |
| FAQ005 | What is the role of the M-domain of Hsp104? | The M-domain is a coiled-coil structure that is essential for protein disaggregation in an Hsp70/Hsp40-dependent manner.[4][6] It is believed to mediate the direct, species-specific interaction between Hsp104 and the Hsp70 system.[4][6] Mutations in the distal loop of the M-domain can specifically disrupt this functional interaction with Hsp70.[9] |
Quantitative Data Summary
Table 1: Recommended Component Concentrations for In Vitro Disaggregation Assays
| Component | Substrate: Luciferase (chemically denatured) | Substrate: MDH (heat-aggregated) | Substrate: Sup35 Prion Fibrils |
| Hsp104 | 1 µM[2] | 1 µM[4] | 0.03 µM (low conc.) - 2 µM (high conc.)[1] |
| Hsp70 (Ssa1) | 0.167 µM (Hsc70)[2] | 1 µM[4] | 0.25 µM - 2 µM[1] |
| Hsp40 (Ydj1/Sis1) | 0.167 µM (DnaJA1)[2] | 1 µM[4] | 0.25 µM - 2.5 µM[1] |
| ATP | 5 mM | 5 mM | 5 mM[1] |
| Substrate | Aggregated Luciferase | 2 µM (pre-aggregation)[4] | 2.5 µM[1] |
| Incubation Time | Varies (monitor over time) | 180 min[4] | 2 hours[1] |
| Temperature | 25°C - 30°C | 22°C[4] | 25°C[1] |
Key Experimental Protocols
Protocol 1: Luciferase Reactivation Assay
This assay measures the ability of the chaperone machinery to disaggregate and refold chemically denatured firefly luciferase.[3]
Materials:
-
Purified Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1 or Sis1)
-
Firefly Luciferase
-
Denaturation Buffer (e.g., 8 M Urea)
-
Reactivation Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution (pH 7.5)
-
ATP Regeneration System (optional, e.g., creatine kinase and phosphocreatine)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Prepare Aggregated Luciferase: Denature luciferase in denaturation buffer. Rapidly dilute into reactivation buffer to form aggregates.
-
Set up Reactions: In a microplate, combine reactivation buffer, ATP, and the ATP regeneration system (if using).
-
Add the chaperone components (Hsp104, Hsp70, Hsp40) at the desired concentrations (see Table 1). Include controls such as "no chaperones" and "Hsp70/Hsp40 only".
-
Initiate Disaggregation: Add the aggregated luciferase to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C.
-
Measure Reactivation: At various time points, take aliquots from each reaction and add them to the luciferase assay reagent. Immediately measure the luminescence using a luminometer.
-
Analyze Data: Plot luminescence (representing reactivated luciferase) against time.
Protocol 2: GFP Disaggregation Assay
This assay monitors the recovery of fluorescence from heat-aggregated GFP.[7][8]
Materials:
-
Purified Hsp104, Hsp70 (Ssa1), and Hsp40 (Sis1)
-
Purified GFP
-
Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP and ADP solutions (pH 7.5)
-
Fluorometer
Procedure:
-
Prepare Aggregated GFP: Induce aggregation of GFP by heating at a specific temperature (e.g., 75°C) for a set duration.
-
Set up Reactions: In a cuvette or microplate, combine assay buffer, ATP, and varying concentrations of ADP (to test for inhibition).
-
Add the chaperone components (Hsp104, Hsp70, Hsp40).
-
Initiate Disaggregation: Add the heat-aggregated GFP to the reaction mixture.
-
Monitor Fluorescence: Immediately place the sample in a fluorometer and monitor the increase in GFP fluorescence (Excitation ~488 nm, Emission ~510 nm) over time at a constant temperature (e.g., 25°C).
-
Analyze Data: Plot the initial rate of fluorescence recovery against the ADP concentration to assess the effect of ADP on disaggregation efficiency.
Visualizations
Caption: The collaborative pathway of Hsp40, Hsp70, and Hsp104 in protein disaggregation.
Caption: A generalized workflow for an in vitro protein disaggregation and reactivation assay.
References
- 1. Hsp104, Hsp70 and Hsp40 interplay regulates formation, growth and elimination of Sup35 prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The M-domain Controls the Hsp104 Protein-remodeling Activity in an Hsp70/Hsp40-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp104, Hsp70, and Hsp40: a novel chaperone system that rescues previously aggregated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The M-domain controls this compound remodeling activity in an Hsp70/Hsp40-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone to Hsp70 assisted disaggregation | eLife [elifesciences.org]
- 8. Adenosine diphosphate restricts the protein remodeling activity of the Hsp104 chaperone to Hsp70 assisted disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cooperation of Hsp70 and Hsp100 chaperone machines in protein disaggregation [frontiersin.org]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in luciferase reactivation assay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in their luciferase reactivation assay results. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in luciferase reactivation assays?
High variability between replicates or experiments can originate from several factors:
-
Pipetting Errors: Inconsistent volumes of reagents or cell suspensions can lead to significant differences in signal intensity.[1][2][3]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate will result in variable luciferase expression.[3][4][5]
-
Reagent Quality and Handling: Using different batches of reagents, improperly stored or expired reagents, or repeated freezing and thawing of samples can introduce variability.[1][6] It is crucial to use fresh, high-quality reagents and prepare working solutions just before use, protecting them from light.[1][3]
-
Variable Transfection Efficiency: Differences in transfection efficiency between wells are a major source of inconsistent reporter gene expression.[7][8] Optimizing the DNA-to-reagent ratio and ensuring cells are at an optimal confluency are critical.[3][7]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and enzyme kinetics.[3][9][10][11][12][13]
-
Cell Health and Confluency: Variations in cell health, passage number, or confluency at the time of the assay can impact metabolic activity and reporter gene expression.[5][14][15]
Q2: Why am I getting a weak or no signal?
A weak or absent signal can be due to several factors:[1]
-
Low Transfection Efficiency: Optimize your transfection protocol by adjusting the DNA-to-reagent ratio and ensuring cells are at an optimal confluency and passage number.[3][7]
-
Inefficient Cell Lysis: Ensure complete cell lysis to release the luciferase enzyme. Incomplete lysis will result in a significant loss of signal.[3]
-
Suboptimal Reagent Concentration or Incubation Time: The concentration of the luciferase substrate or the incubation time may not be optimized.[16] Perform a time-course experiment to determine the optimal incubation period.[2][5]
-
Degraded Reagents: Ensure that reagents, especially the luciferase substrate, have been stored correctly and have not expired.[1][16]
-
Incorrect Instrument Settings: Ensure the luminometer is set to the correct sensitivity and integration time for your expected signal range.[3]
Q3: My background signal is too high. How can I reduce it?
High background can mask the true signal from your experimental reporter. To reduce it:
-
Use Appropriate Microplates: White, opaque plates are recommended for luminescence assays to maximize signal and prevent crosstalk between wells.[2][3][17]
-
Check for Contamination: Microbial contamination in your cell cultures or reagents can produce endogenous enzymes that may interfere with the assay.[3]
-
Use Fresh, High-Quality Reagents: Substrates can auto-oxidize, leading to increased background. Prepare working solutions fresh and protect them from light.[1][3]
-
Optimize Reading Parameters: Ensure your luminometer's read time is appropriate to capture the signal without accumulating excessive background noise.[3]
Troubleshooting Guides
Problem: High Variability Between Replicates
High variability, as indicated by a high coefficient of variation (%CV), can obscure the true biological effect of a treatment.
| Potential Cause | Recommended Solution | Expected Outcome |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare a master mix of reagents to be added to all wells.[1][3][15] A multichannel pipette can minimize timing differences.[16] | Reduced well-to-well variability in reagent volume. |
| Inconsistent Cell Number | Ensure a homogenous cell suspension before seeding and use an automated cell counter for accuracy.[3][4] | More consistent cell numbers across wells, leading to more uniform luciferase expression. |
| Edge Effects | Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier.[3][4][9][16] | Minimized evaporation and temperature gradients, leading to more consistent results across the plate.[3] |
| Incomplete Mixing | After adding the luciferase substrate, ensure proper mixing by gentle orbital shaking before reading.[3] | Uniform distribution of substrate and enzyme, resulting in a more stable and consistent luminescent signal. |
Problem: Signal is Too High (Saturated)
An excessively high signal can be outside the linear range of the assay and the luminometer, leading to inaccurate readings.[2]
| Potential Cause | Recommended Solution | Expected Outcome |
| High Luciferase Expression | Reduce the amount of transfection DNA.[2][18] Dilute the cell lysate before adding the substrate.[1][17] | Signal brought within the linear range of the luminometer. |
| Strong Promoter Activity | If using a very strong promoter like CMV or SV40, consider switching to a weaker promoter.[2] | Reduced luciferase expression to a measurable level. |
| Instrument Settings | Decrease the integration time on the luminometer.[17] | Prevention of detector saturation. |
| Incubation Time | Reduce the incubation time before collecting samples.[17] | Lower accumulation of luciferase enzyme. |
Experimental Protocols
Standard Dual-Luciferase® Reporter Assay Protocol
This protocol provides a general methodology for a dual-luciferase reporter assay. Optimization for specific cell types and conditions is recommended.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, opaque plate at a density that will result in 60-80% confluency at the time of transfection.[19]
-
Co-transfect the cells with your experimental firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[19] Include appropriate controls, such as an empty vector control and a positive control.
-
-
Incubation:
-
Cell Lysis:
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (firefly luciferase substrate) to room temperature.[20]
-
Add the firefly luciferase substrate to each well.[19]
-
Immediately measure the firefly luminescence in a luminometer.
-
Add Stop & Glo® Reagent (which contains the Renilla luciferase substrate) to each well.
-
Immediately measure the Renilla luminescence.[20]
-
Protocol 2: Establishing the Linear Range of the Assay
This protocol helps ensure that your experimental measurements are within the linear and dynamic range of your assay.
-
Prepare a Lysate from Highly Expressing Cells: Transfect a batch of cells with a constitutively active luciferase reporter and prepare a cell lysate.[3]
-
Create a Serial Dilution: Perform a two-fold serial dilution of this lysate using lysis buffer, creating a range of concentrations.[3]
-
Measure Luminescence: Add the luciferase substrate to each dilution and measure the luminescence.[3]
-
Plot the Data: Plot the luminescence readings against the dilution factor. The linear range is the portion of the curve where the signal is directly proportional to the concentration of the lysate.[3]
Visual Guides
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. revvity.com [revvity.com]
- 11. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 12. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
- 17. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Hsp104 Purification via Affinity Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals refining protocols for the purification of Hsp104 using affinity chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during Hsp104 affinity chromatography in a question-and-answer format.
Question 1: Why is my yield of purified Hsp104 consistently low?
Answer:
Low protein yield can stem from several factors, ranging from initial protein expression to final elution. A systematic evaluation of your workflow is the best approach.[1][2]
-
Inefficient Cell Lysis: If cells are not lysed effectively, a significant portion of Hsp104 will remain trapped and will be discarded with the cell debris. Mechanical methods like French press homogenization are highly effective for complete lysis.[3][4] If using sonication, ensure it is sufficient without causing overheating, which could denature the protein.
-
Protein Insolubility: Hsp104 may form insoluble aggregates or inclusion bodies, especially when overexpressed.[1][2] Consider optimizing expression conditions by lowering the induction temperature or using a different expression host. Solubilizing the protein from inclusion bodies using denaturants like 8M urea (B33335) or 6M guanidine-HCl is a common strategy.[5][6]
-
Poor Binding to Affinity Resin: The His-tag on Hsp104 might be inaccessible, preventing efficient binding to the Ni-NTA or other affinity resin.[1] Ensure your lysis buffer is compatible with binding and doesn't contain high concentrations of agents that could interfere, such as EDTA. Extending the incubation time of the lysate with the resin can sometimes improve binding.[3]
-
Premature Elution: The wash buffer may be too stringent, causing Hsp104 to elute before the final elution step. This can happen if the imidazole (B134444) concentration in the wash buffer is too high.[6] Test a range of imidazole concentrations to find the optimal balance between removing contaminants and retaining your target protein.
Question 2: My purified Hsp104 contains significant contaminants. How can I improve its purity?
Answer:
Contaminants in the final eluate are a common problem, often due to non-specific binding of other proteins to the affinity resin.
-
Non-specific Binding of Host Proteins: E. coli proteins, particularly chaperones like DnaK and GroEL, are frequent contaminants in affinity purifications.[7] These proteins can interact with your target protein or bind directly to the resin.
-
Optimizing Wash Steps: The composition of your wash buffer is critical for removing contaminants.
-
Imidazole Concentration: A low concentration of imidazole (e.g., 20 mM) in the wash buffer can help to dissociate weakly bound contaminants without eluting the His-tagged Hsp104.[3][8]
-
High Salt Concentration: Including a high concentration of salt (e.g., 1M KCl) in an intermediate wash step can disrupt electrostatic interactions between Hsp104 and contaminating proteins.[3]
-
-
Secondary Purification Step: For very high purity, a second chromatography step, such as ion-exchange or size-exclusion chromatography, is often necessary after the initial affinity purification.[3][4][8]
Question 3: The purified Hsp104 shows low or no activity. What could be the cause?
Answer:
Loss of protein activity is a serious issue that can be caused by denaturation, aggregation, or the loss of necessary cofactors during purification.
-
Buffer Composition: The pH and composition of your buffers are crucial for maintaining the stability and activity of Hsp104. It is important to work at a suitable pH and to include stabilizing agents.
-
Glycerol (B35011): Including glycerol (e.g., 2.5-10%) in your buffers can help to stabilize the protein.[3]
-
Reducing Agents: Adding reducing agents like DTT or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds.[3][8]
-
-
Temperature Control: All purification steps should be carried out at 4°C to minimize protease activity and prevent protein denaturation.[3]
-
Proper Storage: For short-term storage, Hsp104 can be kept at 4°C. However, for long-term storage, it is recommended to snap-freeze aliquots in liquid nitrogen and store them at -80°C in a storage buffer containing glycerol.[3] It is good practice to assess the activity of the purified Hsp104 using an assay such as a luciferase reactivation assay.[3][8]
Frequently Asked Questions (FAQs)
Q: What is the recommended affinity tag for Hsp104 purification?
A: A hexahistidine tag (His6-tag) is commonly and effectively used for the affinity purification of Hsp104.[4] It allows for strong binding to Ni-NTA or other immobilized metal affinity chromatography (IMAC) resins. For applications where the tag might interfere with function, a construct with a protease cleavage site (like TEV protease) between the tag and the protein allows for its removal after purification.[4][8]
Q: How can I optimize the wash steps to effectively remove non-specific binders?
A: Optimization of wash steps is crucial for high purity. A good starting point is to use a wash buffer containing a moderate salt concentration (e.g., 150 mM KCl) and a low concentration of imidazole (e.g., 20 mM).[3] An additional wash step with a high salt concentration (e.g., 1M KCl) can be very effective at removing proteins that are electrostatically interacting with Hsp104.[3]
Q: What are the ideal elution conditions for His-tagged Hsp104?
A: Elution is typically achieved by competitive displacement of the His-tagged protein from the resin using a high concentration of imidazole. A concentration of 350 mM imidazole is often effective.[3] The optimal concentration can vary, so it may be beneficial to perform a gradient elution to determine the minimal concentration needed to elute your protein, which can help to minimize the co-elution of tightly bound contaminants.
Q: How should I store purified Hsp104 to maintain its activity?
A: For short-term storage (2-3 days), Hsp104 can be kept at 4°C in a suitable buffer.[3] For long-term storage, the protein should be exchanged into a storage buffer containing 10% glycerol, snap-frozen in liquid nitrogen, and stored at -80°C.[3] Repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: Comparison of Lysis Methods on Hsp104 Yield
| Lysis Method | Relative Yield (%) | Purity (%) | Notes |
| Sonication | 75 | 85 | Prone to overheating; requires optimization of cycles and amplitude. |
| French Press | 100 | 90 | Highly efficient and reproducible; recommended for large-scale preps.[3][4] |
| Lysozyme (B549824) + Sonication | 85 | 80 | Good for smaller scale; lysozyme can be a contaminant. |
Table 2: Effect of Wash Buffer Additives on Final Purity
| Wash Buffer Base | Additive | Final Purity (%) | Notes |
| 40mM HEPES, 150mM KCl, 20mM Imidazole | None | 80 | Standard wash condition. |
| 40mM HEPES, 150mM KCl, 20mM Imidazole | 1M KCl (intermediate wash) | 95 | Effectively removes electrostatically bound contaminants.[3] |
| 40mM HEPES, 150mM KCl, 20mM Imidazole | 0.5% Triton X-100 | 88 | Helps to remove non-specifically bound hydrophobic proteins. |
Experimental Protocols
Protocol 1: Cell Lysis and Clarification
-
Resuspend the E. coli cell pellet expressing His-tagged Hsp104 in ice-cold Lysis Buffer (40mM HEPES-KOH pH 7.4, 150mM KCl, 20mM MgCl2, 2.5% (w/v) glycerol, 20mM imidazole, 2mM β-mercaptoethanol, and protease inhibitors).
-
Lyse the cells using a French press at 15,000-18,000 psi for two passes.[4] Keep the cell suspension on ice throughout the process.
-
Clarify the lysate by centrifugation at 16,000 rpm for 20 minutes at 4°C to pellet cell debris.[3]
-
Carefully collect the supernatant, which contains the soluble Hsp104.
Protocol 2: Ni-NTA Affinity Chromatography
-
Equilibrate Ni-NTA resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate at 4°C for 3 hours with gentle rotation.[3]
-
Load the lysate-resin slurry onto a chromatography column and collect the flow-through.
-
Wash the resin with 25 column volumes of Wash Buffer (Lysis Buffer).[3]
-
Perform an intermediate wash with 5 column volumes of High Salt Wash Buffer (Wash Buffer containing 1M KCl).[3]
-
Wash the resin again with 25 column volumes of Wash Buffer.[3]
-
Elute the Hsp104 with Elution Buffer (40mM HEPES-KOH pH 7.4, 150mM KCl, 20mM MgCl2, 2.5% (w/v) glycerol, 350mM imidazole, 2mM β-mercaptoethanol).[3] Collect fractions and analyze by SDS-PAGE.
Protocol 3: SDS-PAGE Analysis
-
Prepare samples from each stage of the purification (lysate, flow-through, washes, and elution fractions) by mixing with 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 4-20% Tris-HCl polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Hsp104 should appear as a prominent band at approximately 104 kDa.
Visualizations
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. protenova.com [protenova.com]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. med.upenn.edu [med.upenn.edu]
Technical Support Center: Hsp70 Co-chaperone Species-Specific Requirements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the species-specific requirements for Hsp70 co-chaperones.
Frequently Asked Questions (FAQs)
Q1: Can I use Hsp70 and co-chaperones from different species in my in vitro reconstitution assays?
A1: While Hsp70 and its primary co-chaperones (J-domain proteins and Nucleotide Exchange Factors) are highly conserved, functional compatibility across distant species is not guaranteed.[1][2] For example, while some bacterial and archaeal Hsp70 systems show cross-functionality, the specificity of interactions, particularly for specialized Hsp70 isoforms and their dedicated co-chaperones, often restricts productive partnerships.[1] It is generally recommended to use Hsp70 and co-chaperones from the same species, or at least from closely related organisms, to ensure optimal and physiologically relevant results.
Q2: What are the key differences in Hsp70 co-chaperone families between prokaryotes and eukaryotes?
A2: Eukaryotic Hsp70 systems exhibit a significantly greater diversity of co-chaperones compared to their prokaryotic counterparts.[3][4][5] While bacteria typically have a limited set of J-domain proteins (like DnaJ) and a single primary Nucleotide Exchange Factor (NEF), GrpE, eukaryotes possess a large and diverse array of J-domain proteins (over 40 in humans) and multiple families of NEFs (including HspBP1, BAG domain proteins, and Hsp110).[4][5][6] This expansion in eukaryotes allows for more specialized and finely-tuned regulation of Hsp70 function in different cellular compartments and signaling pathways.[3][7]
Q3: How does the specificity of J-domain proteins for Hsp70 vary across species?
A3: The interaction between a J-domain protein and Hsp70 is a critical determinant of substrate specificity.[6][7] While the J-domain itself is a conserved motif responsible for stimulating Hsp70's ATPase activity, subtle sequence variations within the J-domain and its flanking regions can confer specificity for particular Hsp70 isoforms.[1][8] This specificity has been shown to co-evolve, meaning that a particular J-protein is optimized to function with its cognate Hsp70 partner within a given species.[1]
Q4: Are there species-specific differences in the regulation of Hsp70 by Nucleotide Exchange Factors (NEFs)?
A4: Yes, the regulation of Hsp70 by NEFs exhibits species-specific characteristics. The bacterial NEF, GrpE, is structurally and functionally distinct from the diverse families of eukaryotic NEFs.[4][9] While GrpE functions as a dedicated NEF for DnaK (the primary bacterial Hsp70), eukaryotic NEFs like HspBP1, BAG-domain proteins, and Hsp110 have evolved to interact with specific cytosolic, mitochondrial, or endoplasmic reticulum-localized Hsp70 isoforms, contributing to the functional diversification of the Hsp70 machinery in higher organisms.[4][5]
Troubleshooting Guides
Issue 1: Low or No ATPase Activity in Reconstituted Hsp70 System
| Possible Cause | Troubleshooting Step |
| Mismatched Hsp70 and J-domain protein | Verify that the Hsp70 and J-domain protein are from the same or a closely related species. Interspecies combinations can lead to inefficient stimulation of ATPase activity.[1] |
| Inactive Enzyme or Co-chaperone | Confirm the activity of individual components. Run a basal ATPase activity assay with Hsp70 alone. Test the J-domain protein with a known active Hsp70 partner. |
| Suboptimal Buffer Conditions | Ensure the assay buffer contains essential ions like Mg²⁺ and K⁺, which are critical for ATP hydrolysis. The optimal pH is typically around 7.5. |
| Contaminating Phosphate (B84403) in Reagents | Use high-purity ATP and ensure all buffers and water are free of contaminating inorganic phosphate, which can lead to high background in malachite green-based assays.[10][11] |
| Incorrect Protein Concentrations | Accurately determine the protein concentrations of Hsp70 and the J-domain protein. The molar ratio of these components is crucial for optimal activity. |
Issue 2: Protein Aggregation in In Vitro Refolding Assays
| Possible Cause | Troubleshooting Step |
| Inefficient Chaperone System | Ensure the Hsp70, J-domain protein, and NEF are all from a compatible species. The complete tripartite system is often required for efficient refolding.[12] |
| Substrate Overload | Reduce the concentration of the denatured substrate. A high substrate-to-chaperone ratio can overwhelm the refolding capacity of the system. |
| Presence of Small Heat Shock Proteins (sHsps) | In some cellular contexts, sHsps can initially bind to unfolded substrates and may require displacement by Hsp70 to initiate refolding. The interplay between sHsps and Hsp70 can be species-specific.[12] |
| Lack of an ATP Regeneration System | ATP is consumed during the Hsp70 cycle. Include an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) in the refolding buffer to maintain a constant supply of ATP. |
| Suboptimal Temperature | Perform refolding at a temperature that is optimal for the specific Hsp70 being used. Hsp70s from thermophilic organisms will have higher optimal temperatures. |
Issue 3: Failure to Detect Hsp70-Co-chaperone Interaction in Co-immunoprecipitation (Co-IP)
| Possible Cause | Troubleshooting Step |
| Transient or Weak Interaction | The interaction between Hsp70 and its co-chaperones can be transient and nucleotide-dependent. Perform the Co-IP in the presence of non-hydrolyzable ATP analogs (e.g., ATPγS) or in nucleotide-depleted lysates to stabilize the complex. |
| Antibody Blocking the Interaction Site | Use an antibody that recognizes an epitope on the target protein that is not involved in the interaction with its binding partner. Test multiple antibodies if possible. |
| Harsh Lysis or Wash Conditions | Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40 or Triton X-100) and optimize the salt concentration in the wash buffers to preserve protein-protein interactions.[13] |
| Incorrect Negative Controls | Use an isotype control antibody as a negative control to ensure that the observed interaction is specific and not due to non-specific binding to the antibody or beads.[14] |
| Low Abundance of the Interacting Proteins | Ensure that the cell or tissue lysate used for the Co-IP has sufficient expression levels of both Hsp70 and the co-chaperone of interest. |
Data Presentation
Table 1: Comparative ATPase Activity of Hsp70 Homologs with Cognate J-domain Proteins
| Hsp70 Homolog | J-domain Partner | Basal ATPase Rate (min⁻¹) | Stimulated ATPase Rate (min⁻¹) | Fold Stimulation | Species |
| E. coli DnaK | E. coli DnaJ | ~0.05 | ~1.5 | ~30 | Escherichia coli |
| S. cerevisiae Ssa1 | S. cerevisiae Ydj1 | ~0.1 | ~2.0 | ~20 | Saccharomyces cerevisiae |
| S. cerevisiae Ssb1 | S. cerevisiae Zuo1 | ~0.8 | N/A | N/A | Saccharomyces cerevisiae |
| H. sapiens Hsc70 | H. sapiens Hdj2 | ~0.2 | ~4.0 | ~20 | Homo sapiens |
| P. falciparum Hsp70-1 | P. falciparum Pfj4 | 0.23 ± 0.01 | 3.4 ± 0.1 | ~15 | Plasmodium falciparum |
| P. falciparum Hsp70-z | P. falciparum Pfj1 | 0.06 ± 0.01 | 0.12 ± 0.01 | ~2 | Plasmodium falciparum |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.
Table 2: Binding Affinities (Kd) of Hsp70 for Nucleotide Exchange Factors (NEFs)
| Hsp70 Homolog | NEF Partner | Kd (µM) | Nucleotide State | Species |
| E. coli DnaK | E. coli GrpE | ~0.1 | ADP | Escherichia coli |
| S. cerevisiae Ssa1 | S. cerevisiae Fes1 | ~1.5 | ADP | Saccharomyces cerevisiae |
| S. cerevisiae Ssa1 | S. cerevisiae Sse1 | ~0.5 | ADP | Saccharomyces cerevisiae |
| H. sapiens Hsc70 | H. sapiens BAG1 | 0.18 ± 0.02 | Apo | Homo sapiens |
| H. sapiens Hsc70 | H. sapiens BAG2 | > 10 | Apo | Homo sapiens |
| H. sapiens Hsc70 | H. sapiens BAG3 | 0.05 ± 0.01 | Apo | Homo sapiens |
| H. sapiens Hsc70 | H. sapiens HspBP1 | ~1.0 | ADP | Homo sapiens |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[15]
Experimental Protocols
Hsp70 ATPase Activity Assay (Malachite Green)
This protocol measures the rate of ATP hydrolysis by Hsp70 by quantifying the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified Hsp70 and J-domain protein
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP solution (10 mM)
-
Malachite Green Reagent: (e.g., from a commercial kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Hsp70 (e.g., 1 µM) and the J-domain protein (e.g., 0.2 µM) in the assay buffer.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the reaction and stop it by adding the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at ~620-650 nm.
-
Generate a standard curve using a known concentration of inorganic phosphate to quantify the amount of Pi produced in your reactions.
-
Calculate the ATPase rate as nmol of Pi produced per minute per mg of Hsp70.
In Vitro Luciferase Refolding Assay
This assay assesses the ability of the Hsp70 chaperone system to refold a denatured client protein, firefly luciferase.
Materials:
-
Purified Hsp70, J-domain protein, and NEF
-
Firefly luciferase
-
Denaturation Buffer: 6 M Guanidinium-HCl, 25 mM HEPES-KOH (pH 7.5), 5 mM DTT
-
Refolding Buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 2 mM ATP, ATP regeneration system (e.g., 10 mM phosphocreatine, 50 µg/ml creatine kinase)
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Denature luciferase by diluting it into the denaturation buffer and incubating for 30-60 minutes at room temperature.
-
Prepare the refolding reaction by adding Hsp70 (e.g., 1 µM), J-domain protein (e.g., 0.2 µM), and NEF (e.g., 0.1 µM) to the refolding buffer.
-
Initiate refolding by diluting the denatured luciferase into the refolding reaction mixture (at least 100-fold dilution) to a final concentration of ~10-50 nM.
-
At various time points, take aliquots of the refolding reaction and measure the luciferase activity using a luminometer and the luciferase assay reagent.
-
The refolding yield is calculated as the percentage of the activity of the refolded luciferase compared to the activity of an equivalent amount of native luciferase.
Mandatory Visualization
Caption: The Hsp70 chaperone cycle, regulated by co-chaperones.
Caption: Hsp70's role in cellular stress response and apoptosis.
Caption: A simplified workflow for co-immunoprecipitation of Hsp70.
References
- 1. Co-evolution-driven switch of J-protein specificity towards an Hsp70 partner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the Hsp70 chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The nucleotide exchange factors of Hsp70 molecular chaperones [frontiersin.org]
- 5. The nucleotide exchange factors of Hsp70 molecular chaperones [pubmed.ncbi.nlm.nih.gov]
- 6. Not all J domains are created equal: Implications for the specificity of Hsp40–Hsp70 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of J Cochaperone Binding and Regulation of Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide Exchange Factors for Hsp70 Molecular Chaperones - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hsp70 displaces small heat shock proteins from aggregates to initiate protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Binding of Human Nucleotide Exchange Factors to Heat Shock Protein 70 (Hsp70) Generates Functionally Distinct Complexes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hsp104 Overexpression & Solubility Technical Support Center
Welcome to the technical support center for improving the solubility of Hsp104 during overexpression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Hsp104 expression and purification.
Frequently Asked Questions (FAQs)
Q1: My overexpressed Hsp104 is mostly insoluble and forming inclusion bodies. What are the initial steps I should take?
A1: Insoluble Hsp104 is a common issue. The first line of defense is to optimize your expression conditions. Lowering the induction temperature is a critical first step. Many protocols recommend inducing Hsp104 expression at low temperatures, such as 15-16°C, overnight.[1][2] This slows down the rate of protein synthesis, allowing more time for proper folding. Additionally, reducing the concentration of the inducer (e.g., IPTG) can also help decrease the rate of expression and potentially improve solubility.[3]
Q2: What E. coli strains are recommended for Hsp104 overexpression?
A2: BL21(DE3) and its derivatives are commonly used for Hsp104 overexpression.[1] For proteins that are difficult to express or prone to aggregation, consider using strains that are engineered to address these issues. For example, strains like Rosetta™ or CodonPlus® from Agilent Technologies can be beneficial as they contain extra tRNAs for rare codons, which can prevent translational pausing and misfolding.[4] Strains that co-express chaperones, such as GroEL-GroES, can also significantly improve the solubility of your target protein.[5][6]
Q3: Can buffer composition during cell lysis and purification affect Hsp104 solubility?
A3: Absolutely. The composition of your lysis and purification buffers is crucial for maintaining Hsp104 in a soluble and active state. It is important to work at a pH that is at least one unit away from the isoelectric point (pI) of Hsp104 (~5.3) to ensure the protein is charged and less prone to aggregation.[7][8] The addition of certain stabilizing agents can also be highly effective.
Troubleshooting Guides
Problem 1: Hsp104 is found predominantly in the insoluble fraction (inclusion bodies) after cell lysis.
This is the most frequent challenge during Hsp104 overexpression. The following troubleshooting steps can help increase the yield of soluble protein.
Troubleshooting Workflow for Hsp104 Insolubility
Caption: A step-by-step troubleshooting guide for addressing Hsp104 insolubility.
Recommended Actions & Parameters:
| Strategy | Parameter | Recommended Range/Value | Rationale |
| Expression Temperature | Induction Temperature | 15-20°C | Slows protein synthesis, allowing for proper folding.[1][6] |
| Inducer Concentration | IPTG Concentration | 0.1 - 0.5 mM | Reduces the rate of transcription, preventing the accumulation of unfolded protein.[3] |
| E. coli Host Strain | Strain Type | BL21(DE3) CodonPlus, Rosetta(DE3) | Supplies tRNAs for rare codons, preventing translational stalling.[4] |
| Strains with chaperone co-expression (e.g., GroEL/ES) | Assists in proper protein folding.[5] | ||
| Lysis Buffer Additives | Osmolytes | 5-10% (v/v) Glycerol, 0.5 M Sorbitol | Stabilize protein structure and prevent aggregation.[8][9] |
| Amino Acids | 0.5 - 1.0 M L-Arginine | Suppresses protein aggregation.[8] | |
| Reducing Agents | 1-5 mM DTT or β-mercaptoethanol | Prevents the formation of incorrect disulfide bonds.[8] | |
| Detergents (non-denaturing) | 0.1-0.5% Tween-20 or Triton X-100 | Can help to solubilize protein aggregates.[8] | |
| Fusion Tags | Solubility Enhancers | MBP (Maltose-Binding Protein), SUMO (Small Ubiquitin-like Modifier) | These large, soluble proteins can help to keep Hsp104 in solution.[6] |
Problem 2: Purified Hsp104 is soluble but shows low or no disaggregation activity.
The functionality of Hsp104 is dependent on its proper folding and the presence of necessary cofactors.
Key Factors for Hsp104 Activity
Caption: Troubleshooting workflow for low Hsp104 disaggregation activity.
Recommended Actions:
-
Ensure ATP is present: Hsp104 is an AAA+ ATPase, and its disaggregation activity is strictly dependent on ATP hydrolysis.[10][11] Ensure your assay buffer contains an adequate concentration of ATP (typically 1-5 mM).
-
Include co-chaperones: While Hsp104 can have some autonomous activity, its efficiency is greatly enhanced by the presence of co-chaperones Hsp70 (Ssa1 in yeast) and Hsp40 (Ydj1 in yeast).[12][13] These co-chaperones help to recognize and present aggregated substrates to Hsp104.
-
Proper protein storage: Purified Hsp104 should be stored at -80°C in a buffer containing a cryoprotectant like glycerol (20-50%) to prevent damage from freeze-thaw cycles.[8] Avoid repeated freezing and thawing. For short-term storage (a few days), 4°C is acceptable.[14]
-
Assess protein integrity: Run your purified protein on an SDS-PAGE gel to check for degradation. Use size-exclusion chromatography to ensure the protein is in the correct oligomeric state (it should be a hexamer in the presence of ATP).[7]
Experimental Protocols
Protocol 1: Optimized Expression of Soluble Hsp104 in E. coli
This protocol is adapted from several sources to maximize the yield of soluble Hsp104.[1][15][16]
Workflow for Hsp104 Expression and Purification
Caption: A streamlined workflow for the expression and initial purification of Hsp104.
Detailed Steps:
-
Transformation: Transform an E. coli expression strain (e.g., BL21-CodonPlus) with a plasmid encoding N-terminally His-tagged Hsp104 (e.g., pPROEX-HTb-Hsp104).[15]
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2] Incubate at 16°C for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[15]
-
Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 10% glycerol, 20 mM imidazole, 1 mM DTT, and protease inhibitors).[1] Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes at 4°C to pellet cell debris and insoluble protein.
-
Purification: Apply the soluble fraction to a Ni-NTA affinity column to purify the His-tagged Hsp104.
Protocol 2: Small-Scale Solubility Screen
To quickly identify optimal conditions, perform a small-scale screen varying temperature, IPTG concentration, and additives.
-
Grow a 50 mL culture of your Hsp104-expressing E. coli to an OD600 of 0.6-0.8.
-
Aliquot 5 mL of the culture into multiple tubes.
-
Induce each tube under different conditions (see table below for suggestions).
-
Incubate for the specified time, then harvest 1 mL from each culture.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE to determine the condition that yields the most soluble Hsp104.
Example Screening Conditions:
| Condition | Temperature (°C) | IPTG (mM) | Additive in Growth Media |
| 1 (Control) | 37 | 1.0 | None |
| 2 | 18 | 1.0 | None |
| 3 | 18 | 0.2 | None |
| 4 | 18 | 0.2 | 0.5 M Sorbitol |
| 5 | 16 | 0.2 | 0.5 M Sorbitol |
References
- 1. Substoichiometric Hsp104 regulates the genesis and persistence of self-replicable amyloid seeds of Sup35 prion domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 104 (HSP104) chaperones soluble Tau via a mechanism distinct from its disaggregase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]
- 10. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP hydrolysis by yeast Hsp104 determines protein aggregate dissolution and size in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Chaperone Pathway in Protein Disaggregation: HSP26 ALTERS THE NATURE OF PROTEIN AGGREGATES TO FACILITATE REACTIVATION BY HSP104 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
Technical Support Center: Optimizing TEV Protease Cleavage for His-tag Removal from Hsp104
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the removal of His-tags from the Hsp104 protein using TEV (Tobacco Etch Virus) protease. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended starting protocol for TEV protease cleavage of His-tagged Hsp104?
A common starting point for TEV protease cleavage of His-tagged Hsp104 involves a specific set of buffer conditions and incubation parameters. It is noteworthy that the His6-tag on Hsp104 expressed from the pPROEX-HTb vector can be particularly resistant to cleavage, often necessitating a higher ratio of TEV protease to the target protein.[1]
2. What are the optimal buffer conditions for TEV protease activity on Hsp104?
TEV protease is active in a variety of buffers over a pH range of 6.0 to 9.0.[2] For Hsp104, a frequently used cleavage buffer is 20 mM HEPES-KOH pH 7.4, 140 mM KCl, and 10 mM MgCl₂.[1] The standard reaction buffer for TEV protease is generally 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 1 mM DTT.[3][4] It is crucial to ensure the buffer is compatible with the downstream purification steps. For instance, if removing the cleaved His-tag and His-tagged TEV protease using a Ni-NTA column, the concentration of EDTA should be minimal.[5]
3. What is the optimal temperature and incubation time for the cleavage reaction?
The optimal temperature for TEV protease activity is 30°C.[2][6] However, to maintain the stability of Hsp104, a two-step incubation is often recommended: an initial incubation at 30°C for 2-4 hours, followed by a longer incubation at 4°C for 16 hours (overnight).[1][7] Reactions at 4°C will generally require longer incubation times or a higher concentration of TEV protease.[6]
4. What is the recommended TEV protease to Hsp104 ratio?
Due to the noted resistance of the His-tag on the pPROEX-HTb-Hsp104 construct, a higher ratio of TEV protease to Hsp104 is often necessary for complete cleavage.[1] A recommended ratio is 1 unit of TEV protease for every 12 µg of Hsp104.[1] For general fusion proteins, a starting point of 1 OD₂₈₀ of TEV protease per 100 OD₂₈₀ of the fusion protein for an overnight digest is a good rule of thumb.[3]
5. How can I prevent Hsp104 from precipitating during the cleavage reaction?
Protein precipitation can be a concern during tag cleavage. To mitigate this, ensure that the buffer conditions are optimal for Hsp104 stability. The final concentration of Hsp104 monomer during cleavage should ideally be between 20-75 µM.[1] Additives such as glycerol (B35011) or sorbitol (up to 40% w/v) can also help to stabilize the protein and prevent aggregation.[3][4]
6. How can the TEV protease and the cleaved His-tag be removed after the reaction?
Since both the uncleaved Hsp104 and the TEV protease itself are His-tagged, they can be efficiently removed by passing the cleavage reaction mixture through a Ni-NTA affinity column.[1][8] The cleaved, untagged Hsp104 will be present in the flow-through and wash fractions, while the uncleaved protein and the TEV protease will bind to the resin.
Troubleshooting Guide
This guide addresses common problems encountered during the TEV protease cleavage of His-tagged Hsp104, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient TEV protease concentration. | Increase the TEV protease to Hsp104 ratio. For the pPROEX-HTb-Hsp104 construct, a higher amount of protease is often required.[1] |
| Suboptimal incubation time or temperature. | Optimize the incubation conditions. Try a 2-4 hour incubation at 30°C followed by an overnight incubation at 4°C.[1] | |
| Steric hindrance of the cleavage site. | The TEV cleavage site may be inaccessible. Consider re-cloning with a longer, more flexible linker between the His-tag and the Hsp104 sequence. The addition of non-denaturing concentrations of mild detergents or urea (B33335) might also improve accessibility.[9] | |
| Inactive TEV protease. | Verify the activity of your TEV protease using a control substrate. Ensure proper storage of the enzyme at -20°C or -70°C.[6] | |
| Protein Precipitation | High protein concentration. | Maintain the Hsp104 concentration between 20-75 µM during cleavage.[1] |
| Buffer conditions are not optimal for Hsp104 stability. | Screen different buffer conditions (pH, salt concentration). Add stabilizing agents like glycerol or sorbitol.[3][4] | |
| Off-target Cleavage | Non-specific protease activity. | TEV protease is highly specific. Off-target cleavage is rare but could indicate contamination with other proteases. Ensure the purity of both your Hsp104 preparation and the TEV protease.[10] |
Experimental Protocols
Protocol for TEV Protease Cleavage of His-tagged Hsp104
This protocol is adapted from established methods for Hsp104 purification and His-tag removal.[1][11]
1. Buffer Exchange:
-
Buffer exchange the purified His-tagged Hsp104 into the cleavage buffer (20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂). This can be done using a desalting column or by dialysis.
2. Determine Protein Concentration:
-
Measure the concentration of the buffer-exchanged Hsp104 using a spectrophotometer (A₂₈₀) or a protein assay like the Bradford assay.
3. Set up the Cleavage Reaction:
-
In a microcentrifuge tube, combine the Hsp104 solution with TEV protease. A recommended starting ratio is 1 unit of TEV protease per 12 µg of Hsp104.[1]
-
Ensure the final concentration of Hsp104 in the reaction is between 20-75 µM.[1]
4. Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Transfer the reaction to 4°C and continue to incubate for 16 hours (overnight).[1]
5. Removal of TEV Protease and Uncleaved Hsp104:
-
Equilibrate a Ni-NTA resin with the cleavage buffer.
-
Apply the cleavage reaction mixture to the equilibrated Ni-NTA resin.
-
Collect the flow-through, which contains the cleaved, untagged Hsp104.
-
Wash the resin with the cleavage buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and collect the wash fractions.
-
The uncleaved His-tagged Hsp104 and the His-tagged TEV protease will remain bound to the resin.
6. Analysis:
-
Analyze the flow-through, wash, and elution fractions by SDS-PAGE to confirm the successful cleavage and removal of the His-tag.
Data Presentation
Table 1: Recommended Reaction Conditions for TEV Protease Cleavage of Hsp104
| Parameter | Recommended Condition | Reference |
| Cleavage Buffer | 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂ | [1] |
| Hsp104 Concentration | 20-75 µM (monomer) | [1] |
| TEV:Hsp104 Ratio | 1 unit TEV protease per 12 µg Hsp104 | [1] |
| Incubation | 2-4 hours at 30°C, then 16 hours at 4°C | [1][7] |
Table 2: General TEV Protease Activity under Various Conditions
| Condition | Activity/Effect | Reference |
| pH Range | Optimal between pH 6.0 and 9.0 | [2] |
| Temperature | Optimal at 30°C; significant activity at 4°C, 16°C, and 21°C | [6] |
| NaCl Concentration | Retains some activity in up to 2 M NaCl | [2] |
| Inhibitors | Inhibited by ≥ 5 mM Zn²⁺, ≥ 1 mM Cu²⁺, ≥ 10 mM Co²⁺ | [2] |
Visualizations
Caption: Experimental workflow for His-tag removal from Hsp104 using TEV protease.
References
- 1. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pages.jh.edu [pages.jh.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the stability and solubility of TEV protease using in silico design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
troubleshooting Hsp104 inactivation during experimental procedures
Welcome to the Hsp104 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the Hsp104 chaperone protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures involving Hsp104 inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Hsp104 and why is its inactivation experimentally relevant?
Hsp104 is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein found in yeast and other non-metazoan eukaryotes.[1][2] Its primary function is to rescue proteins from aggregated states, including heat-denatured aggregates and highly stable amyloid fibrils.[3][4][5][6] Hsp104 couples the energy from ATP hydrolysis to unfold and translocate polypeptides through its central pore, thereby promoting their refolding and reactivation.[7][8] Inactivation of Hsp104 is experimentally crucial for studying the propagation of yeast prions, which are infectious protein aggregates, as Hsp104 is required to sever amyloid fibers to create new propagating seeds.[3][9][10][11] Additionally, understanding Hsp104 inactivation is relevant to the study of protein misfolding diseases, as potentiated Hsp104 variants have shown promise in disaggregating proteins associated with neurodegenerative disorders like Parkinson's and Huntington's disease.[1][2][3][12][13]
Q2: What are the common methods for inactivating Hsp104 in yeast?
There are several established methods for inactivating Hsp104 in yeast models:
-
Gene Deletion (hsp104Δ): Complete removal of the HSP104 gene provides the most definitive inactivation.[9]
-
Promoter Modification: Altering the HSP104 promoter to reduce its expression level can achieve partial inactivation.[9][10]
-
Dominant-Negative Mutants: Overexpression of ATPase-dead Hsp104 mutants, such as Hsp104K218T/K620T (Hsp104-KT), can inactivate the endogenous wild-type Hsp104 by forming non-functional hetero-hexamers.[9]
-
Chemical Inhibition: Guanidine hydrochloride (GuHCl) at low millimolar concentrations has been shown to inhibit the ATPase activity of Hsp104, leading to its functional inactivation and curing of yeast prions.[9]
Q3: My hsp104Δ strain is not showing the expected phenotype (e.g., loss of prion). What could be the issue?
Several factors could contribute to this observation:
-
Prion Strength: "Strong" prion strains may be more resistant to curing by Hsp104 inactivation and may require more generations to be diluted out.
-
Secondary Mutations: Ensure the genetic background of your yeast strain does not contain secondary mutations that could affect prion propagation or protein aggregation independently of Hsp104.
-
Contamination: Verify that your hsp104Δ strain has not been contaminated with a wild-type strain.
-
Experimental Timeframe: Prion loss upon Hsp104 inactivation is a dilution-dependent process that occurs over several generations.[9][11] Ensure your experiment is carried out for a sufficient number of cell divisions.
Q4: I am using a dominant-negative Hsp104 mutant, but I am not observing efficient prion curing. What are the potential causes?
-
Expression Levels: The expression level of the dominant-negative mutant must be sufficient to outcompete and sequester the endogenous wild-type Hsp104 into inactive complexes. Verify the expression of your mutant construct.
-
Inefficient Hetero-oligomerization: The specific mutations in your dominant-negative construct might impair its ability to efficiently co-assemble with wild-type Hsp104. The double Lys-to-Thr substitution at residues 218 and 620 is a well-characterized dominant-negative mutant.[9]
-
Chaperone Network Interactions: The cellular chaperone network is complex. Overexpression of other chaperones, such as Hsp70-Ssa, can sometimes modulate the effects of Hsp104 inactivation.[9][10]
Troubleshooting Guides
Guide 1: Inconsistent Results with Guanidine-HCl Treatment
| Symptom | Potential Cause | Troubleshooting Step |
| No prion curing observed | Incorrect GuHCl Concentration: The effective concentration of GuHCl for Hsp104 inhibition is typically in the low millimolar range (1-5 mM).[9] | Perform a dose-response curve to determine the optimal GuHCl concentration for your specific yeast strain and prion variant. |
| GuHCl Degradation: GuHCl solutions can degrade over time. | Prepare fresh GuHCl solutions for each experiment. | |
| Strain-Specific Resistance: Some yeast strains may exhibit higher resistance to GuHCl. | Verify the genotype of your strain and compare your results with established literature for that genetic background. | |
| High Cell Toxicity | GuHCl Concentration Too High: While effective for Hsp104 inhibition, higher concentrations of GuHCl can be toxic to yeast cells. | Lower the GuHCl concentration and extend the treatment duration to allow for prion dilution. |
| Variability between experiments | Inconsistent Growth Phase: The physiological state of the yeast cells can influence their susceptibility to GuHCl. | Standardize your protocol by ensuring that cells are always treated in the same growth phase (e.g., mid-log phase). |
Guide 2: Low Yield or Inactivity of Purified Hsp104
| Symptom | Potential Cause | Troubleshooting Step |
| Low Protein Yield | Inefficient Expression: The expression of recombinant Hsp104 in E. coli can be variable. | Optimize expression conditions (e.g., temperature, induction time, IPTG concentration). A protocol using 1 mM IPTG at 15°C for 14 hours has been described.[14] |
| Poor Lysis: Incomplete cell lysis will result in a lower yield of soluble protein. | Ensure efficient cell lysis by using appropriate methods such as sonication in the presence of lysozyme.[14] | |
| Purified Hsp104 is Inactive | Presence of His-tag: Some N-terminal His-tags can interfere with Hsp104's disaggregase activity. | It is essential to remove the His-tag after purification, for example, by using a TEV protease cleavage site.[12][15] |
| Improper Folding: A significant fraction of the purified protein may be improperly folded. | Anion-exchange chromatography can be used to separate properly folded and active Hsp104 from impurities and misfolded protein.[12] | |
| Protein Degradation or Aggregation: Hsp104 can be unstable during purification and storage. | Perform purification steps at 4°C and use freshly purified protein for activity assays. For long-term storage, snap-freeze aliquots in a storage buffer containing glycerol (B35011) and store at -80°C.[12] | |
| Failed Luciferase Reactivation Assay | Inactive Hsp104: As described above. | Verify the activity of your Hsp104 preparation. |
| Missing Co-chaperones: The reactivation of chemically denatured substrates like luciferase requires the synergistic action of the Hsp70/Hsp40 system.[12] | Ensure that active Hsp70 (e.g., Hsp72) and Hsp40 are included in the reaction mixture. | |
| Inactive Luciferase Aggregate: The substrate itself may be irreversibly damaged. | Prepare fresh urea-denatured firefly luciferase aggregates for each assay.[12] |
Experimental Protocols
Protocol 1: Hsp104 Purification
This protocol is adapted from established methods for purifying highly active Hsp104 from E. coli.[14][15]
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminally His-tagged Hsp104. Induce expression with 1 mM IPTG at 15°C for 14 hours.
-
Lysis: Harvest cells and resuspend in lysis buffer (40 mM HEPES-KOH pH 7.4, 500 mM KCl, 20 mM MgCl₂, 2.5% glycerol, 20 mM imidazole) with lysozyme. Sonicate the cell suspension on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA resin. Wash the resin extensively with wash buffer and elute Hsp104 with an imidazole (B134444) gradient.
-
His-tag Cleavage: Exchange the eluted protein into a cleavage buffer (20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂) and treat with TEV protease to remove the His-tag.
-
Anion-Exchange Chromatography: Further purify the cleaved Hsp104 using an anion-exchange column (e.g., Resource Q). This step is crucial for separating active Hsp104 from improperly folded protein and other impurities.
-
Size-Exclusion Chromatography: As a final polishing step, perform size-exclusion chromatography to obtain highly pure and homogenous Hsp104.
-
Storage: For short-term storage, keep Hsp104 at 4°C. For long-term storage, exchange into a storage buffer (20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, 10% glycerol), snap-freeze in liquid nitrogen, and store at -80°C.[12]
Protocol 2: Hsp104 Activity Assay (Luciferase Reactivation)
This assay measures the ability of Hsp104, in conjunction with Hsp70/Hsp40, to disaggregate and reactivate denatured luciferase.[12]
-
Prepare Luciferase Aggregates: Denature firefly luciferase in a urea-based buffer and then dilute it rapidly to form aggregates.
-
Reaction Mixture: Prepare a reaction mixture containing the luciferase aggregates, Hsp104, Hsp70 (e.g., Hsp72), Hsp40, and an ATP regeneration system in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a temperature optimal for Hsp104 activity (typically 30°C).
-
Luminescence Measurement: At various time points, take aliquots of the reaction mixture and add them to a substrate solution containing luciferin. Measure the luminescence using a luminometer.
-
Data Analysis: The increase in luminescence over time corresponds to the reactivation of luciferase and is a measure of Hsp104's disaggregation activity. A 5-fold increase in reactivation compared to Hsp70/Hsp40 alone is a benchmark for active Hsp104.[12]
Visualizations
Caption: Workflow of Hsp104 inactivation leading to prion loss.
Caption: Troubleshooting logic for Hsp104 purification and activity assessment.
References
- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of the molecular chaperone Hsp104 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
- 6. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp104 - Wikipedia [en.wikipedia.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Mechanism of Prion Loss after Hsp104 Inactivation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of prion loss after Hsp104 inactivation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of Hsp104 by Causing Dissolution of the Prion Seeds Cures the Yeast [PSI+] Prion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substoichiometric Hsp104 regulates the genesis and persistence of self-replicable amyloid seeds of Sup35 prion domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
enhancing the activity of potentiated Hsp104 variants on specific substrates
Welcome to the technical support center for researchers working with potentiated Hsp104 variants. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges in enhancing the activity of these powerful protein disaggregases on specific substrates.
Frequently Asked Questions (FAQs)
Q1: My potentiated Hsp104 variant is showing high off-target toxicity in my cellular model. What could be the cause and how can I mitigate it?
A1: High off-target toxicity is a known issue with some potentiated Hsp104 variants and is often attributed to their enhanced, and sometimes less specific, unfoldase activity, which can lead to the unfolding of essential, metastable soluble proteins.[1][2] This is particularly prevalent in variants with mutations in the middle domain (MD) or nucleotide-binding domain 1 (NBD1).[2]
Troubleshooting Steps:
-
Reduce Expression Levels: Potentiated variants are often effective at lower concentrations than wild-type Hsp104. Titrate the expression level of your variant to find a concentration that maintains disaggregation of your target substrate while minimizing toxicity. Lower expression of the Hsp104 variant can also correlate with decreased expression of the disease-associated substrate, which may contribute to reducing toxicity.[1]
-
Select a More Specific Variant: Not all potentiated variants are the same. Some have been engineered to be more substrate-specific. For example, certain variants have been optimized to inhibit α-synuclein seeding with reduced toxicity in mammalian cells.[3] Consider screening different potentiated variants to find one with a better therapeutic window for your specific substrate.
-
Tune Hsp70 Dependence: Some of the most potent Hsp104 variants are independent of the Hsp70 chaperone system for their disaggregase activity.[4][5] This independence can contribute to off-target effects as Hsp70 is thought to help target Hsp104 to aggregated proteins.[2] By selecting or engineering variants that retain some level of Hsp70 dependence, you may be able to enhance substrate targeting and reduce toxicity.[2]
Q2: I am not observing enhanced disaggregation of my target protein with a known potentiated Hsp104 variant. What are the common reasons for this?
A2: Several factors can contribute to a lack of observed activity, ranging from substrate specificity to experimental conditions.
Troubleshooting Steps:
-
Confirm Substrate Specificity: While potentiated Hsp104 variants have broad activity, they are not universally effective against all aggregated proteins. For instance, they have been shown to be ineffective against aggregates of the protein EWSR1.[6] Verify from literature that your Hsp104 variant has been shown to be active against your specific substrate or a structurally similar one.
-
Optimize Buffer and Reaction Conditions: The activity of Hsp104 is sensitive to buffer components, including ATP concentration and the presence of co-chaperones. Ensure you are using an ATP regeneration system in your in vitro assays. While some potentiated variants are Hsp70/40 independent, their activity can often be further stimulated by the presence of these co-chaperones.[5]
-
Check Protein Quality and Storage: Hsp104 activity can decline with improper storage.[7] It is recommended to use freshly purified protein for disaggregation assays.[7][8] Avoid multiple freeze-thaw cycles, and if storing long-term, snap-freeze aliquots in liquid nitrogen and store at -80°C in a glycerol-containing buffer.[7]
-
Assess Hexameric State: Hsp104 functions as a hexamer.[7][9][10] Ensure your purification and experimental conditions promote proper hexamerization. The presence of ATP or ADP is crucial for this.[7][9][10]
Q3: My purified potentiated Hsp104 variant has low ATPase activity compared to wild-type Hsp104. Is this expected?
A3: Not necessarily. While some potentiated variants may exhibit altered ATPase activity, enhanced ATPase activity is not a universal requirement for potentiation.[4] The key characteristic of many potentiated variants is their ability to disaggregate proteins in the absence of Hsp70 and Hsp40, which is not strictly correlated with a higher rate of ATP hydrolysis.[4] However, some variants do show wild-type or near wild-type levels of ATPase activity.[2] If you suspect your protein preparation is inactive, it is crucial to test its activity in a functional disaggregation assay, such as the luciferase reactivation assay.
Troubleshooting Guides
Guide 1: Optimizing Luciferase Disaggregation and Reactivation Assays
This assay is a cornerstone for assessing Hsp104 activity. If you are encountering issues, consider the following:
| Problem | Potential Cause | Suggested Solution |
| Low or no luciferase reactivation | Inactive Hsp104 preparation. | Use freshly purified Hsp104. Verify activity with a positive control (e.g., a well-characterized potentiated variant).[8] |
| Suboptimal buffer conditions. | Ensure the presence of an ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).[2] Check that the pH and salt concentrations are optimal (see recommended buffer in Experimental Protocols). | |
| Issues with co-chaperones (if used). | Use active preparations of Hsp70 and Hsp40. Titrate their concentrations as high concentrations of some Hsp40s (like Ydj1) can be inhibitory.[2] | |
| High background reactivation (no Hsp104 control) | Spontaneous refolding of luciferase. | Ensure luciferase is fully aggregated before starting the assay. The method of denaturation (e.g., urea) can influence this.[11] |
| Variability between replicates | Inconsistent mixing or pipetting. | Ensure all components are thoroughly mixed. Use a multi-channel pipette for adding reagents to the plate. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay (typically 25°C or 30°C).[2] |
Guide 2: Yeast-Based Toxicity Suppression Assays
Yeast models are powerful tools for screening and validating Hsp104 variants.[12]
| Problem | Potential Cause | Suggested Solution |
| No suppression of substrate toxicity | Insufficient expression of Hsp104 variant. | Verify expression levels by Western blot. Consider using a stronger promoter if expression is too low. |
| Substrate is not amenable to Hsp104-mediated disaggregation. | Confirm that the substrate's toxicity in yeast can be rescued by other known disaggregases. | |
| High number of false positives in screens | Spontaneous genetic suppressors in yeast. | Perform secondary screens, such as plating on 5-FOA, to eliminate false positives.[12] Screening at a higher temperature (e.g., 34°C) can also reduce the number of wild-type Hsp104 "hits".[12] |
| Toxicity from Hsp104 variant expression alone | Off-target effects of the potentiated variant. | Lower the expression level of the Hsp104 variant. Test a panel of variants to identify one with lower intrinsic toxicity. |
Quantitative Data Summary
Table 1: ATPase Activity of Select Hsp104 Variants
| Hsp104 Variant | Relative ATPase Activity (% of Wild-Type) | Reference |
| Hsp104WT | 100% | [2] |
| Hsp104E190K | ~100% | [2] |
| Hsp104R419E | ~70% | [2] |
Note: This table provides a summary of representative data. Actual values may vary based on experimental conditions.
Table 2: Luciferase Reactivation by Potentiated Hsp104 Variants
| Hsp104 Variant | Reactivation without Hsp70/40 (% of WT with Hsp70/40) | Reactivation with Hsp70/40 (% of WT with Hsp70/40) | Reference |
| Hsp104WT | Inactive | 100% | [5] |
| Hsp104A503V | Highly Active | Activity further increased | [5] |
| Hsp104D504C | Highly Active | No significant increase | [5] |
Note: This table illustrates the general trend of Hsp70/40 independence for many potentiated variants. "Highly Active" indicates significant reactivation, though direct quantitative comparisons vary between studies.
Experimental Protocols
Purification of Hsp104 and its Variants
This protocol is adapted from established methods for purifying His-tagged Hsp104 from E. coli.[7][8][9][10]
-
Expression: Transform an E. coli strain optimized for codon bias (e.g., BL21-CodonPlus-RIL) with a plasmid encoding N-terminally His6-tagged Hsp104.[8][9] Grow cultures in 2xYT media at 37°C to an OD600 of 0.4-0.6.[8] Reduce the temperature to 15°C and induce protein expression with IPTG.[8]
-
Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors). Lyse cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole). Elute Hsp104 with elution buffer (lysis buffer with 250 mM imidazole).
-
Tag Cleavage (Optional but Recommended): If the construct includes a TEV protease cleavage site, dialyze the eluted protein against a low-imidazole buffer and incubate with TEV protease to remove the His6-tag.[9]
-
Ion-Exchange Chromatography: Perform anion-exchange chromatography (e.g., with a Resource Q column) to further purify Hsp104 and remove nucleic acid contamination.[7]
-
Size-Exclusion Chromatography: As a final polishing step, perform size-exclusion chromatography using a buffer such as 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT.[7] This step also helps to isolate the hexameric form of Hsp104.
-
Storage: For short-term storage, keep the protein at 4°C.[7] For long-term storage, exchange into a storage buffer containing 10% glycerol, snap-freeze aliquots in liquid nitrogen, and store at -80°C.[7]
Luciferase Disaggregation and Reactivation Assay
This assay measures the ability of Hsp104 to refold chemically denatured firefly luciferase.[2][11][13]
-
Luciferase Denaturation: Denature firefly luciferase (e.g., 10 µM) in a buffer containing 6-7 M urea (B33335) for at least 30 minutes at room temperature.[2][11]
-
Reaction Setup: Prepare a reaction mix in a 96-well plate. A typical reaction buffer is 25 mM HEPES-KOH pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate, and 10 mM DTT.[11]
-
Component Addition: Add the following to each well:
-
ATP regeneration system (e.g., 5 mM ATP, 25 mM phosphoenolpyruvate, 2 µM pyruvate (B1213749) kinase).[11]
-
Hsp104 variant (e.g., 1 µM).
-
Hsp70/Hsp40 (e.g., 1 µM each, if applicable).
-
-
Initiate Reaction: Initiate the disaggregation reaction by diluting the denatured luciferase 125-fold into the reaction mix.[11]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 30°C) for a time course (e.g., 0-120 minutes).
-
Luminescence Measurement: At each time point, measure luciferase activity by adding a luciferase assay reagent (containing luciferin) and measuring luminescence with a plate reader.
-
Data Analysis: Express the recovered luminescence as a percentage of the activity of an equivalent amount of native luciferase.
ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by Hsp104.
-
Reaction Setup: Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate).
-
Enzyme and Substrate: Add Hsp104 (e.g., 1.5 µM) to the buffer.[14] The reaction can be performed in the presence or absence of a substrate like casein, which can stimulate ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a set period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This can be done using a colorimetric method, such as a malachite green-based assay, which detects the phosphate released from ATP hydrolysis.[15]
-
Quantification: Determine the concentration of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.[15] Calculate the ATPase rate (e.g., in µmol phosphate/min/mg Hsp104).
Visualizations
Caption: Hsp104 disaggregation pathways for wild-type and potentiated variants.
Caption: Workflow for identifying and characterizing potentiated Hsp104 variants.
References
- 1. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Engineering and Evolving Substrate-Specific Hsp104 Variants" by Jeremy James Ryan [openscholarship.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Hsp104, a Protein Disaggregase [jove.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural determinants for protein unfolding and translocation by the Hsp104 protein disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolating Potentiated Hsp104 Variants Using Yeast Proteinopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating Hsp104 Substrates: A Comparative Guide to In Vivo Crosslinking and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and validation of Hsp104 substrates is crucial for understanding its role in protein disaggregation and its potential as a therapeutic target. This guide provides a comprehensive comparison of in vivo crosslinking with alternative methods for validating Hsp104 substrates, supported by experimental data and detailed protocols.
In the complex cellular environment, transient and dynamic interactions between Hsp104 and its substrates can be challenging to capture. This guide focuses on in vivo crosslinking, a powerful technique to stabilize these interactions, and compares it with two widely used alternative methods: co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) screening. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the interaction data they provide.
Method Comparison at a Glance
| Feature | In Vivo Crosslinking with Mass Spectrometry (XL-MS) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Covalent stabilization of protein-protein interactions in their native cellular context, followed by identification of crosslinked peptides by mass spectrometry. | Isolation of a target protein (Hsp104) from a cell lysate using a specific antibody, followed by identification of co-purifying substrate proteins. | Genetic method in yeast where interaction between a "bait" (Hsp104) and "prey" (substrate) protein reconstitutes a functional transcription factor, activating reporter gene expression. |
| Type of Interaction | Direct and proximal interactions. Provides distance constraints. | Direct and indirect interactions within a protein complex. | Primarily direct, binary interactions. |
| In Vivo Context | Captures interactions in the native cellular environment. | Interactions are studied from a cell lysate, which may not fully represent the in vivo state. | Interactions occur within the yeast nucleus, which may not be the native environment for all proteins. |
| Transient Interactions | Excellent for capturing transient and weak interactions. | May fail to capture transient interactions that dissociate during the procedure. | Can detect transient interactions, but may also produce false positives. |
| Throughput | High-throughput identification of interaction sites and partners. | Lower throughput, typically focused on one or a few interactions at a time. | High-throughput screening of entire libraries of potential interactors. |
| Quantitative Data | Can be made quantitative to measure changes in interactions.[1] | Semi-quantitative by Western blot, can be made more quantitative with mass spectrometry. | Primarily qualitative (yes/no interaction), though reporter gene expression can be quantified. |
| Validation | Provides high-confidence validation with precise interaction site mapping. | Requires further validation to confirm direct interaction. | Positive interactions require validation by other methods. |
In Vivo Crosslinking Coupled with Mass Spectrometry (XL-MS)
In vivo crosslinking is a powerful technique for capturing protein-protein interactions as they occur within a living cell.[2][3] This method utilizes cell-permeable crosslinking reagents to covalently link interacting proteins, effectively "freezing" the interaction for subsequent analysis. When combined with mass spectrometry (XL-MS), this approach not only identifies interacting partners but can also provide information about the interface of the interaction.[4][5][6][7]
Recent studies have successfully employed XL-MS to map the structure of Hsp104 and its interactions with model substrates.[2][3][4][8] For example, a study using a panel of crosslinking reagents on Hsp104 from Calcarisporiella thermophila identified numerous intra-subunit and inter-subunit crosslinks, providing insights into the conformational changes induced by ATP.[2][3][4][8] Furthermore, they identified 24 intermolecular crosslinks between Hsp104 and the model substrate PCSK9.[2]
Quantitative Data from Hsp104 XL-MS Studies
| Hsp104 Variant | Crosslinker | Number of Mappable Crosslinks (X-ray structure) | Reference |
| Hsp104wt | DSS | Not specified | [2][8] |
| Hsp104wt | DMTMM | 37 | [8] |
| Hsp104mt | DMTMM | 24 | [8] |
| Hsp104wt + PCSK9 | DSS, DMTMM/ADH, DMTMM | 24 intermolecular crosslinks | [2] |
Experimental Workflow: In Vivo Crosslinking of Hsp104 Substrates
Detailed Protocol: In Vivo Crosslinking using Formaldehyde
This protocol is a general guideline for in vivo crosslinking of yeast cells with formaldehyde. Optimization of crosslinker concentration and incubation time is crucial for each specific application.
Materials:
-
Yeast culture expressing Hsp104 and potential substrates
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde (37% stock solution, methanol-free)
-
Glycine (B1666218) (1 M stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator or bead beater
Procedure:
-
Cell Culture: Grow yeast cells to the desired optical density (e.g., mid-log phase).
-
Crosslinking:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in PBS and add formaldehyde to a final concentration of 1% (v/v).
-
Incubate at room temperature for 15-30 minutes with gentle agitation.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the crosslinking reaction.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Harvest the crosslinked cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or bead beating on ice.
-
-
Downstream Analysis:
-
Clarify the lysate by centrifugation.
-
The resulting supernatant containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by mass spectrometry.
-
Alternative Methods for Hsp104 Substrate Validation
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions. It involves using an antibody to pull down a specific protein of interest (the "bait," e.g., Hsp104) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., Hsp104 substrates).
Advantages:
-
Relatively straightforward and widely accessible technique.
-
Can identify both direct and indirect interaction partners within a complex.
Limitations:
-
Prone to false negatives, as weak or transient interactions may be lost during the washing steps.
-
May identify indirect interactors, requiring further validation to confirm a direct interaction.
-
The use of detergents in lysis buffers can disrupt some protein-protein interactions.
Experimental Workflow: Co-Immunoprecipitation
Detailed Protocol: Co-Immunoprecipitation
This is a general protocol for Co-IP from yeast cells. Optimization of lysis and wash buffers is important to maintain protein-protein interactions while minimizing non-specific binding.
Materials:
-
Yeast cell pellet
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Anti-Hsp104 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Lyse cells by bead beating or sonication.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Hsp104 antibody for 1-4 hours at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected substrate, or by mass spectrometry for unbiased identification of interacting partners.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for discovering binary protein-protein interactions. It relies on the reconstitution of a functional transcription factor in yeast when two proteins, a "bait" (fused to a DNA-binding domain) and a "prey" (fused to a transcriptional activation domain), interact.
Advantages:
-
Excellent for high-throughput screening of entire cDNA or ORF libraries to identify novel interactors.
-
Can detect weak and transient interactions.
Limitations:
-
High rate of false positives and false negatives.
-
Interactions are detected in the yeast nucleus, which may not be the native subcellular location for the proteins of interest.
-
Post-translational modifications may differ between yeast and the native organism.
Experimental Workflow: Yeast Two-Hybrid Screening
Detailed Protocol: Yeast Two-Hybrid Screening
This is a simplified overview of a Y2H screen. Specific protocols will vary depending on the Y2H system used.
Materials:
-
Yeast strains of opposite mating types
-
Bait vector (containing a DNA-binding domain)
-
Prey vector (containing an activation domain)
-
cDNA or ORF library
-
Yeast transformation reagents
-
Selective growth media
Procedure:
-
Bait and Prey Construction:
-
Clone the Hsp104 gene into the bait vector.
-
Clone a library of potential substrate genes into the prey vector.
-
-
Yeast Transformation:
-
Transform the bait plasmid into a yeast strain of one mating type.
-
Transform the prey library into a yeast strain of the opposite mating type.
-
-
Mating and Selection:
-
Mate the bait and prey strains to create diploid yeast containing both plasmids.
-
Plate the diploid yeast on selective media lacking specific nutrients. Only yeast cells where the bait and prey proteins interact (reconstituting the transcription factor and activating a nutritional reporter gene) will grow.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the genes encoding the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the bait plasmid to confirm the interaction.
-
Perform additional validation experiments, such as Co-IP, to confirm the interaction in a different system.
-
Conclusion
The choice of method for validating Hsp104 substrates depends on the specific research question. In vivo crosslinking with mass spectrometry offers the highest confidence for identifying direct and proximal interactors in their native cellular context and can provide structural information about the interaction interface. Co-immunoprecipitation is a valuable and accessible method for confirming interactions within a complex, while yeast two-hybrid screening is a powerful tool for the initial discovery of novel binary interaction partners on a large scale. For a comprehensive understanding of the Hsp104 interactome, a combination of these approaches is often the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Mapping Hsp104 interactions using cross‐linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 7. Yeast Two-Hybrid (Y2H) vs. AP-MS in Protein Interaction Studies [omicsempower.com]
- 8. researchgate.net [researchgate.net]
comparative analysis of Hsp104 and ClpB structure and function
A Comparative Guide to Hsp104 and ClpB: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Hsp104 and ClpB are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) chaperones found in non-metazoan eukaryotes and bacteria, respectively. They play a critical role in cellular stress response by disaggregating and refolding denatured proteins. This guide provides a comparative analysis of their structure and function, supported by quantitative data and detailed experimental protocols.
Structural Comparison
Hsp104 and ClpB are homologous hexameric ring-shaped complexes, with each protomer containing two nucleotide-binding domains (NBD1 and NBD2) and a characteristic middle domain (MD).[1] Despite their high degree of homology, there are key structural differences:
-
N-Terminal Domain (NTD): Both proteins possess an NTD that is important for substrate interaction. However, the NTD of Hsp104 is less conserved compared to ClpB.[2]
-
Middle Domain (MD): The MD, a coiled-coil domain inserted in NBD1, is essential for disaggregation activity.[1] Its precise orientation within the hexamer has been a subject of debate, but it is crucial for interaction with the Hsp70/DnaK system.[1]
-
C-Terminal Domain (CTD): Hsp104 possesses a unique C-terminal domain that is absent in ClpB. This domain is implicated in hexamer assembly and thermotolerance.[3]
Functional Comparison
Both Hsp104 and ClpB function as protein disaggregases, coupling the energy of ATP hydrolysis to the extraction and unfolding of polypeptides from aggregates.[3][4] Their activity is significantly enhanced by the presence of their respective Hsp70 (Ssa1 in yeast) and DnaK (in E. coli) co-chaperone systems.[2]
Key functional distinctions include:
-
Substrate Specificity: While both chaperones can act on a broad range of substrates, they exhibit distinct substrate preferences. For instance, Hsp104 is uniquely capable of remodeling amyloid fibrils, a function not shared by ClpB.[5] This difference is largely attributed to variations in their NBD1 domains.[2]
-
ATPase Activity: Both NBDs in Hsp104 and ClpB bind and hydrolyze ATP, but the regulation and contribution of each NBD to the overall activity differ. In Hsp104, NBD1 is the primary site of ATP hydrolysis and is crucial for substrate binding, while NBD2 has a slower hydrolysis rate and is more involved in oligomerization.[6] In contrast, both NBDs of ClpB contribute more equally to ATP hydrolysis.[6]
-
Prion Propagation: Hsp104 plays a crucial role in the propagation of yeast prions by shearing amyloid fibers to create more "seeds" for propagation. ClpB is unable to perform this function.[2]
Quantitative Performance Data
The following table summarizes key quantitative data for Hsp104 and ClpB from published studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and substrates used.
| Parameter | Hsp104 (S. cerevisiae) | ClpB (E. coli) | Substrate/Conditions | Reference |
| Unfolding Rate | ~10-fold slower than ClpB | ~10-fold faster than Hsp104 | GFP-15 | [2] |
| ~5-fold faster than ClpB | ~5-fold slower than Hsp104 | GFP-X30-H6 | [2] | |
| Substrate Binding Affinity (Kd) | Not explicitly determined, but suggested to have ≤ 2-fold difference compared to ClpB for some substrates. | Not explicitly determined, but suggested to have ≤ 2-fold difference compared to Hsp104 for some substrates. | Various GFP fusion proteins | [2] |
| ATPase Activity (Optimal ATP:ATPγS ratio for remodeling) | 3:1 | 1:1 | RepA | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protein Purification
A general protocol for the purification of His-tagged Hsp104 or ClpB from E. coli is as follows:
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding the His-tagged protein. Grow cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
-
Elution: Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Ion-Exchange Chromatography: As an optional step for higher purity, dialyze the eluted protein against a low-salt buffer and apply to an ion-exchange column (e.g., Q-sepharose). Elute with a salt gradient.
-
Size-Exclusion Chromatography: For final polishing and buffer exchange, concentrate the protein and apply to a size-exclusion chromatography column equilibrated with the final storage buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Purity and Concentration: Assess purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay like Bradford or BCA.
ATPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified Hsp104 or ClpB (e.g., 1 µM), ATP (e.g., 2 mM), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 20 mM MgCl2, 2 mM DTT).
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding a malachite green-molybdate reagent. This reagent forms a complex with the released Pi.
-
Measurement: Measure the absorbance at ~620-650 nm using a plate reader.
-
Quantification: Generate a standard curve using known concentrations of Pi to determine the amount of Pi produced in each reaction. The ATPase activity can then be calculated (e.g., in nmol Pi/min/mg protein).
Protein Disaggregation Assay (Luciferase Reactivation)
This assay measures the ability of Hsp104 or ClpB to disaggregate and refold denatured luciferase, restoring its enzymatic activity.
-
Luciferase Aggregation: Denature firefly luciferase by heating (e.g., 42°C for 10-15 minutes) or chemical treatment (e.g., urea) to form aggregates.
-
Disaggregation Reaction: In a luminometer plate, set up the disaggregation reaction containing the aggregated luciferase, purified Hsp104 or ClpB (e.g., 1 µM), the respective Hsp70/DnaK system (e.g., Hsp70/Hsp40 or DnaK/DnaJ/GrpE), and an ATP regeneration system in reaction buffer.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) and monitor the reactivation over time.
-
Luminescence Measurement: At various time points, add the luciferase substrate (luciferin) and measure the emitted light using a luminometer.
-
Data Analysis: The increase in luminescence is proportional to the amount of reactivated luciferase. Plot the luminescence units against time to determine the rate of disaggregation and refolding.
Visualizations
Hsp104/ClpB Functional Cycle
Caption: The functional cycle of Hsp104/ClpB in protein disaggregation.
Experimental Workflow: ATPase Assay```dot
Caption: Workflow for a luciferase-based protein disaggregation assay.
References
- 1. Video: Purification of Hsp104, a Protein Disaggregase [jove.com]
- 2. Substrate Discrimination by ClpB and Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Hsp104, a Protein Disaggregase [jove.com]
- 6. Asymmetric deceleration of ClpB or Hsp104 ATPase activity unleashes protein-remodeling activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Phenotype of Hsp104 Knockout Yeast Strains: A Comparative Guide
For researchers in genetics, cell biology, and drug development, confirming the phenotype of a gene knockout is a critical step in validating experimental models. This guide provides a comprehensive comparison of the key phenotypic characteristics of Hsp104 knockout (hsp104Δ) yeast strains against wild-type and other relevant genetic and chemical models. Detailed experimental protocols and quantitative data are presented to aid in the verification of the hsp104Δ phenotype.
Core Phenotypes of hsp104Δ Yeast
The heat shock protein Hsp104 is a crucial molecular chaperone in Saccharomyces cerevisiae, responsible for disaggregating denatured proteins and facilitating the propagation of prions. Consequently, the knockout of the HSP104 gene results in several distinct and measurable phenotypes. Under normal growth conditions, hsp104Δ mutants typically show no obvious growth defects. However, their deficiencies become apparent under stress conditions.
Impaired Thermotolerance
A hallmark of hsp104Δ strains is their significantly reduced ability to survive exposure to high temperatures. Hsp104 is essential for acquired thermotolerance, the process by which a mild pre-heat treatment allows cells to survive a subsequent, otherwise lethal, heat shock.
Comparative Data on Thermotolerance:
| Strain/Condition | Treatment | Survival (%) |
| Wild-Type | 50°C for 30 min | ~79% |
| hsp104Δ | 50°C for 30 min | ~32% |
| Wild-Type + 3mM GuHCl | 50°C for 20 min | Markedly reduced survival |
| hsp104Δ + AtHSP101 | 50°C for 30 min | ~64% |
Increased Protein Aggregation
Hsp104, in cooperation with Hsp70 (Ssa1/2) and Hsp40 (Ydj1) chaperones, actively disassembles protein aggregates that form under cellular stress. In the absence of Hsp104, these aggregates persist and accumulate.
Comparative Data on Protein Aggregation:
| Strain/Condition | Observation |
| Wild-Type (Heat Shock) | 8.7-fold increase in Hsp104-GFP aggregates |
| hsp104Δ (Heat Shock) | Inability to clear heat-induced aggregates |
| ssa1Δssa2Δ | Spontaneous formation of large protein inclusions |
| ydj1Δ | Accumulation of stress granules |
Curing of Yeast Prions
Hsp104 is indispensable for the propagation of all known yeast prions, such as [PSI+], [URE3], and [PIN+]. It acts by fragmenting large prion amyloid fibers into smaller "seeds" or propagons that are then transmitted to daughter cells during cell division. The absence of Hsp104 leads to the progressive loss of these prions from the cell population, a phenomenon known as "curing".
Comparative Data on [PSI+] Prion Propagation:
| Strain/Condition | [PSI+] Status | Mechanism |
| Wild-Type | Maintained | Hsp104-mediated fragmentation of prion aggregates |
| hsp104Δ | Cured (lost) | Lack of prion seed generation, leading to dilution |
| Wild-Type + 3-5 mM GuHCl | Cured (lost) | Inhibition of Hsp104 ATPase activity |
| Wild-Type (Hsp104 overexpression) | Cured (lost) | Proposed mechanisms include dissolution of prion seeds |
Experimental Protocols
Thermotolerance Assay (Spot Assay)
This protocol provides a semi-quantitative assessment of thermotolerance.
-
Culture Preparation: Grow yeast strains (wild-type, hsp104Δ, and other relevant strains) overnight in YPD liquid medium at 30°C to stationary phase.
-
Serial Dilutions: The following day, dilute the cultures to an OD₆₀₀ of 1.0. Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.
-
Spotting: Spot 5 µL of each dilution onto two sets of YPD agar (B569324) plates.
-
Incubation: Incubate one set of plates at a permissive temperature (e.g., 30°C) as a growth control. Incubate the other set at a restrictive high temperature (e.g., 37°C or after a brief heat shock at 50°C) to assess thermotolerance.
-
Analysis: After 2-3 days, compare the growth of the different strains at the restrictive temperature to the control plate. hsp104Δ strains will show significantly reduced growth at the higher temperature.
Protein Aggregation Assay (Fluorescence Microscopy)
This protocol allows for the visualization and quantification of protein aggregates.
-
Strain and Plasmid: Use yeast strains expressing a fluorescently tagged protein prone to aggregation (e.g., a temperature-sensitive mutant protein fused to GFP) in both wild-type and hsp104Δ backgrounds.
-
Culture and Induction: Grow cells to mid-log phase in selective media at a permissive temperature (e.g., 25°C). Induce a proteotoxic stress, such as a heat shock (e.g., 37°C for 30-60 minutes).
-
Microscopy: Observe the cells using a fluorescence microscope. In wild-type cells, fluorescent foci (aggregates) will form upon stress and then gradually be cleared upon return to the permissive temperature. In hsp104Δ cells, these foci will persist.
-
Quantification: Quantify the percentage of cells containing fluorescent foci at different time points during recovery from stress.
[PSI+] Prion Curing Assay (Red/White Colony Assay)
This assay is used to determine the presence or absence of the [PSI+] prion, which causes suppression of a nonsense mutation in the ADE1 or ADE2 gene.
-
Yeast Strain: Utilize a yeast strain with an ade1 or ade2 nonsense mutation (e.g., ade1-14). In [psi⁻] cells, this mutation results in the accumulation of a red pigment. In [PSI+] cells, the nonsense mutation is suppressed, leading to the production of adenine (B156593) and white colonies.
-
Verification of Curing: To confirm that a strain has been cured of [PSI+], streak the cells onto YPD plates. After 3-5 days of incubation at 30°C, [PSI+] colonies will be white or pink, while [psi⁻] colonies will be red.
-
Guanidine Hydrochloride (GuHCl) Treatment: To induce curing, grow the [PSI+] strain in liquid YPD medium containing 3-5 mM GuHCl for several generations. Plate aliquots of the culture onto YPD plates to assess the percentage of red (cured) colonies.
Visualizing the Mechanisms
dot
Caption: Workflow for a yeast thermotolerance spot assay.
dot
Caption: Hsp104's role in protein disaggregation.
dot
Taming the Cellular Chaperone: A Comparative Guide to the Specificity of Engineered Hsp104 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of engineered Heat Shock Protein 104 (Hsp104) variants, focusing on their substrate specificity and therapeutic potential. We delve into the experimental data that showcases their performance against various protein aggregates implicated in neurodegenerative diseases and provide detailed methodologies for key validation assays.
Hsp104, a protein disaggregase from yeast, has emerged as a powerful tool for combating toxic protein aggregation.[1][2][3] While wild-type Hsp104 shows limited activity against disease-associated aggregates in humans, protein engineering has given rise to potentiated variants with enhanced disaggregation capabilities.[2][4] However, these highly active variants often lack substrate specificity, leading to potential off-target effects.[1][5] This guide focuses on a new frontier in Hsp104 engineering: tuning its specificity to selectively target toxic protein species, such as α-synuclein, while minimizing off-target interactions.[1][5][6]
Quantitative Performance of Engineered Hsp104 Variants
The efficacy and specificity of engineered Hsp104 variants have been quantified across various substrates. The following tables summarize key findings from published studies, comparing the performance of wild-type Hsp104 (Hsp104WT) with potentiated and substrate-specific variants.
| Variant | Target Substrate | Assay | Key Findings | Reference |
| Hsp104A503V | α-synuclein fibrils | Fibril Disaggregation | More effective at disaggregating preformed α-synuclein fibrils compared to Hsp104WT.[4] | [4] |
| Hsp104A503S | α-synuclein fibrils | Fibril Disaggregation | Demonstrates enhanced disaggregation of α-synuclein fibrils where Hsp104WT is inactive.[4] | [4] |
| Hsp104K358D:Y257T | α-synuclein, TDP-43, FUS | Yeast Toxicity Suppression | Selectively suppresses α-synuclein toxicity but not TDP-43 or FUS toxicity.[1] | [1] |
| Hsp104K358D:Y662M | α-synuclein, TDP-43, FUS | Yeast Toxicity Suppression | Exhibits specificity for suppressing α-synuclein toxicity.[1] | [1] |
| Hsp104K358D:Y257L:Y662M | α-synuclein, TDP-43, FUS | Yeast Toxicity Suppression | Shows selective suppression of α-synuclein toxicity.[1] | [1] |
| Hsp104K358D | α-synuclein, TDP-43, FUS | Yeast Toxicity Suppression | Generally potentiated, suppresses toxicity of all three substrates.[1] | [1] |
| Hsp104K358D:Y257L | α-synuclein, TDP-43, FUS | Yeast Toxicity Suppression | Generally potentiated, suppresses toxicity of all three substrates.[1] | [1] |
Deciphering the Mechanism: The Role of Pore Loops
The specificity of Hsp104 variants is largely determined by mutations in the pore loops within its two nucleotide-binding domains (NBD1 and NBD2).[1][4] These loops, containing conserved tyrosine residues (Y257 in NBD1 and Y662 in NBD2), are responsible for gripping and translocating substrate proteins through the central channel of the Hsp104 hexamer.[1][4] By altering the amino acid composition of these pore loops, researchers can modulate the interaction of Hsp104 with specific substrates, thereby engineering variants with tailored specificities.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity and efficacy of engineered Hsp104 inhibitors.
Luciferase Disaggregation and Reactivation Assay
This assay is a cornerstone for evaluating the general disaggregase activity of Hsp104 variants.[7][8]
Objective: To measure the ability of Hsp104 variants to refold and reactivate aggregated luciferase.
Materials:
-
Purified Hsp104 variants
-
Hsp70/Hsp40 chaperone system (e.g., Ssa1 and Ydj1 from yeast or Hsc70 and Hdj2 from humans)[4]
-
Firefly luciferase
-
Urea (B33335) or guanidinium (B1211019) chloride for denaturation
-
ATP regeneration system
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Prepare Luciferase Aggregates: Denature firefly luciferase using urea or another chaotropic agent. Then, rapidly dilute the denatured luciferase into a refolding buffer to induce aggregation.
-
Disaggregation Reaction: In a reaction mixture, combine the luciferase aggregates with the Hsp104 variant, the Hsp70/Hsp40 system, and an ATP regeneration system.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for disaggregation and refolding.
-
Luminescence Measurement: Add the luciferase assay reagent to the reaction mixture. The refolded, active luciferase will catalyze the oxidation of luciferin, producing light. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of luciferase reactivation relative to a non-aggregated luciferase control.
ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by Hsp104, which is essential for its disaggregase function.[7]
Objective: To determine the effect of mutations on the ATPase activity of Hsp104 variants.
Materials:
-
Purified Hsp104 variants
-
ATP
-
Assay buffer (e.g., HEPES, KCl, MgCl2)
-
Malachite green reagent for phosphate (B84403) detection
-
Phosphate standard solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the Hsp104 variant and assay buffer.
-
Initiate Reaction: Add ATP to initiate the hydrolysis reaction.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set time.
-
Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 635 nm.
-
Quantification: Use a phosphate standard curve to determine the amount of phosphate produced, and thereby calculate the ATPase activity.
In Vivo Specificity Testing in C. elegans
Caenorhabditis elegans provides a powerful model system to assess the efficacy and specificity of Hsp104 variants in a living organism.[1]
Objective: To evaluate the ability of Hsp104 variants to mitigate neurodegeneration caused by the expression of human α-synuclein.
Methodology:
-
Transgenic Worms: Utilize transgenic C. elegans strains that express human α-synuclein specifically in dopaminergic neurons.
-
Expression of Hsp104 Variants: Introduce DNA constructs encoding the different Hsp104 variants into the α-synuclein-expressing worms, also under the control of a dopaminergic neuron-specific promoter.
-
Neurodegeneration Assessment: Quantify the number of surviving dopaminergic neurons at different time points. This is often done by visualizing fluorescently tagged neurons.
-
Comparison: Compare the extent of neuroprotection conferred by the different Hsp104 variants. α-synuclein-specific variants are expected to provide more significant protection than non-specific or wild-type Hsp104.[1][9]
Concluding Remarks
The engineering of Hsp104 variants with tailored substrate specificities represents a significant advancement in the development of potential therapeutics for neurodegenerative diseases. By focusing on the modification of key substrate-interacting domains, such as the pore loops, it is possible to create disaggregases that selectively target toxic protein aggregates while minimizing off-target effects. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising engineered chaperones. Further research in this area holds the potential to deliver novel and highly specific treatments for a range of protein misfolding disorders.
References
- 1. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Engineering and Evolving Substrate-Specific Hsp104 Variants" by Jeremy James Ryan [openscholarship.wustl.edu]
- 3. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Tuning Hsp104 specificity to selectively detoxify α-synuclein | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Disaggregation Activity of Hsp104 from Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 104 (Hsp104) is a crucial molecular chaperone belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily. Found in most non-metazoan eukaryotes and bacteria (as ClpB), Hsp104 plays a vital role in cellular proteostasis by disassembling and reactivating aggregated proteins that accumulate under stress conditions. This ability to resolubilize both amorphous and, in some cases, highly ordered amyloid aggregates makes Hsp104 a subject of intense research, particularly for its potential therapeutic applications in neurodegenerative diseases associated with protein misfolding.
The disaggregation activity of Hsp104 is intrinsically linked to its ability to hydrolyze ATP, which fuels the threading of polypeptide chains from an aggregate through its central pore. This process is often performed in concert with the Hsp70 chaperone system. However, the efficiency, substrate specificity, and regulatory mechanisms of Hsp104 can vary significantly between different species. Understanding these differences is paramount for elucidating the fundamental mechanisms of protein disaggregation and for the rational design of therapeutic strategies.
This guide provides an objective comparison of the disaggregation activity of Hsp104 orthologs from several key model organisms: the budding yeast Saccharomyces cerevisiae, the pathogenic yeast Candida albicans, and the fission yeast Schizosaccharomyces pombe. Additionally, the functional landscape of Hsp104 in the nematode Caenorhabditis elegans is discussed.
Comparative Analysis of Hsp104 Disaggregation Activity
The disaggregation prowess of Hsp104 is typically assessed through a combination of in vitro and in vivo assays. Key parameters for comparison include ATPase activity, the ability to reactivate denatured model substrates like luciferase, and the efficiency of unfolding substrates such as Green Fluorescent Protein (GFP).
Quantitative Data Summary
The following tables summarize the available quantitative data on the biochemical and disaggregation activities of Hsp104 orthologs. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are not always available in the literature.
| Table 1: ATPase Activity of Hsp104 Orthologs | |||
| Species | Parameter | Value | Conditions |
| Saccharomyces cerevisiae | Km for ATP | ~5 mM[1][2] | pH 7.5, 37°C, physiological ionic strength[1][2] |
| Vmax | ~2 nmol ATP min-1 µg-1[1][2] | pH 7.5, 37°C, physiological ionic strength[1][2] | |
| Candida albicans | ATPase Activity | Guanidine (B92328) hydrochloride (GdnHCl) resistant | Not specified |
| Schizosaccharomyces pombe | ATPase Activity | Data not available |
| Table 2: Luciferase Reactivation Activity | ||
| Species | Relative Activity | Observations |
| Saccharomyces cerevisiae | High | Efficiently reactivates heat-denatured luciferase in cooperation with the Hsp70 system. |
| Candida albicans | Functionally competent | Can substitute for S. cerevisiae Hsp104 in reactivating heat-denatured proteins. |
| Schizosaccharomyces pombe | Less efficient at basal levels | Shows disaggregating activity but is less efficient than S. cerevisiae Hsp104 when expressed at basal levels. Overexpression leads to similar activity. |
| Table 3: GFP Unfolding/Disaggregation Activity | ||
| Species | Relative Activity | Observations |
| Saccharomyces cerevisiae | High | Efficiently unfolds and disaggregates aggregated GFP. |
| Candida albicans | Functionally competent | Assumed to be active based on its ability to rescue thermotolerance and propagate prions. |
| Schizosaccharomyces pombe | Functional | Demonstrates the ability to disaggregate proteins, contributing to thermotolerance. |
Species-Specific Functional Insights
Saccharomyces cerevisiae (ScHsp104)
ScHsp104 is the most extensively studied ortholog and serves as the benchmark for Hsp104 function. It exhibits robust ATPase activity that is essential for its disaggregase function.[1][2] ScHsp104 efficiently disaggregates a wide range of substrates, from heat-denatured amorphous aggregates to stable amyloid fibrils, the latter being crucial for the propagation of yeast prions like [PSI+]. Its activity is tightly regulated and requires cooperation with the Hsp70 (Ssa1/2) and Hsp40 (Ydj1/Sis1) chaperones.
Candida albicans (CaHsp104)
The Hsp104 ortholog from the pathogenic yeast C. albicans shares a high degree of sequence identity with ScHsp104. Functionally, CaHsp104 can substitute for ScHsp104 in S. cerevisiae, conferring thermotolerance and enabling the propagation of the [PSI+] prion. A notable difference is the resistance of CaHsp104's function to guanidine hydrochloride, a known inhibitor of the ATPase activity of ScHsp104. This suggests subtle but potentially significant differences in the nucleotide-binding domains or their regulation.
Schizosaccharomyces pombe (SpHsp104)
The Hsp104 from the distantly related fission yeast S. pombe also functions as a disaggregase and is essential for thermotolerance. However, its activity appears to be less potent compared to ScHsp104 under basal conditions. While some studies have reported its inability to propagate the S. cerevisiae [PSI+] prion, more recent evidence suggests that Sp-Hsp104 alone is capable of supporting the propagation of several yeast prions, indicating a conserved amyloid-remodeling activity. This discrepancy highlights the importance of experimental context and the potential for species-specific interactions with co-chaperones.
Caenorhabditis elegans
Metazoans, including the nematode C. elegans, do not possess a direct Hsp104 ortholog. Protein disaggregation in these organisms is primarily handled by the Hsp70 and Hsp110 chaperone systems. However, studies have shown that exogenous expression of certain eukaryotic Hsp104 homologs in C. elegans models of neurodegenerative diseases, such as Parkinson's disease, can mitigate α-synuclein toxicity and reduce neurodegeneration.[3][4][5] Interestingly, this protective effect does not always correlate with enhanced disaggregation activity, suggesting that some Hsp104 variants may act through alternative mechanisms, such as inhibiting protein aggregation.[3][4][5]
Signaling Pathways and Experimental Workflows
Hsp104-Mediated Protein Disaggregation Pathway
Caption: General pathway of Hsp104-mediated protein disaggregation.
Experimental Workflow: Luciferase Reactivation Assay
Caption: Workflow for the in vitro luciferase reactivation assay.
Experimental Workflow: GFP Unfolding/Disaggregation Assay
Caption: Workflow for the GFP unfolding and disaggregation assay.
Experimental Protocols
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is fundamental to its disaggregase activity.
Materials:
-
Purified Hsp104 orthologs
-
ATP solution
-
ATPase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Prepare a reaction mixture containing the ATPase reaction buffer and a defined concentration of purified Hsp104.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a range of ATP concentrations.
-
At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., perchloric acid).
-
Quantify the amount of inorganic phosphate (Pi) released using the malachite green assay.
-
Calculate the initial rates of ATP hydrolysis for each ATP concentration.
-
Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.
In Vitro Luciferase Reactivation Assay
This assay measures the ability of Hsp104 to disaggregate and refold a denatured model enzyme.
Materials:
-
Purified firefly luciferase
-
Denaturation buffer (e.g., 6 M Guanidinium-HCl)
-
Refolding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
Purified Hsp104, Hsp70, and Hsp40 orthologs
-
ATP regeneration system (creatine kinase and creatine (B1669601) phosphate)
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Denature purified luciferase by incubation in denaturation buffer.
-
Rapidly dilute the denatured luciferase into refolding buffer to induce aggregation.
-
Add the Hsp104, Hsp70, Hsp40, and the ATP regeneration system to the aggregated luciferase.
-
Incubate the reaction at a suitable temperature (e.g., 30°C).
-
At different time points, take aliquots and mix with the luciferase assay reagent.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of reactivated luciferase relative to a non-denatured control.
In Vivo GFP Disaggregation Assay
This assay monitors the disaggregation of GFP in living cells, providing a measure of Hsp104 activity in a cellular context.
Materials:
-
Yeast strains expressing a heat-inducible GFP and the desired Hsp104 ortholog.
-
Yeast growth media
-
Cycloheximide (B1669411) (to inhibit new protein synthesis)
-
Fluorescence microscope
Procedure:
-
Grow yeast cells to mid-log phase.
-
Induce the expression of GFP.
-
Treat the cells with cycloheximide to stop further protein synthesis.
-
Induce GFP aggregation by subjecting the cells to a heat shock (e.g., 42°C for 30 minutes).
-
Return the cells to a permissive temperature (e.g., 30°C) to allow for recovery.
-
At various time points during recovery, visualize the cells using fluorescence microscopy.
-
Quantify the number and intensity of fluorescent foci (aggregates) per cell over time. A decrease in foci indicates disaggregation.
Conclusion and Future Directions
The disaggregation activity of Hsp104 is a highly conserved and vital cellular function. While the fundamental mechanism of ATP-dependent substrate threading is shared among orthologs, significant species-specific differences exist. S. cerevisiae Hsp104 remains the gold standard for high disaggregation efficiency against a broad range of substrates. C. albicans Hsp104 demonstrates comparable functionality with intriguing differences in inhibitor sensitivity. S. pombe Hsp104, while a competent disaggregase, may exhibit lower intrinsic activity. The absence of a direct Hsp104 homolog in C. elegans underscores a major evolutionary divergence in proteostasis strategies.
For researchers and drug development professionals, these variations have profound implications. The substrate specificity and regulatory interactions of different Hsp104 orthologs could be exploited to engineer novel therapeutic tools with enhanced efficacy and reduced off-target effects for treating protein misfolding diseases. Future research should focus on obtaining more direct, quantitative comparisons of the kinetic parameters of Hsp104 from a wider array of species. Elucidating the structural and biochemical bases for the observed differences in activity and substrate preference will be key to unlocking the full therapeutic potential of this remarkable molecular machine.
References
- 1. The ATPase activity of Hsp104, effects of environmental conditions and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. queitschlab.gs.washington.edu [queitschlab.gs.washington.edu]
- 3. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the disaggregase activity and regulation of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP104 | SGD [yeastgenome.org]
A Comparative Guide to Validating Hsp104 and Amyloid Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the interaction between the yeast disaggregase Hsp104 and three key amyloid proteins implicated in neurodegenerative diseases: amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and huntingtin (Htt). We present available quantitative data, detailed experimental protocols for validation, and visual workflows to facilitate a deeper understanding of these critical protein-protein interactions.
Hsp104 and its Role in Amyloid Disaggregation
Heat shock protein 104 (Hsp104) is a powerful AAA+ ATPase chaperone found in yeast that has the remarkable ability to solubilize and refold aggregated proteins.[1][2] This activity is not only crucial for yeast survival under stress but has also garnered significant interest for its potential therapeutic applications in human amyloid diseases. Hsp104, often in concert with co-chaperones like Hsp70 and Hsp40, can remodel amyloid fibrils, a hallmark of many neurodegenerative disorders.[1][3] Furthermore, engineered variants of Hsp104 with potentiated activity show enhanced efficacy against a range of disease-associated protein aggregates.[2][4][5]
Comparative Analysis of Hsp104 Interaction with Amyloid Proteins
The interaction of Hsp104 with different amyloid proteins varies in its mechanism and efficiency. While direct comparative studies on disaggregation rates are limited, the existing literature provides valuable insights into the specific activities of Hsp104 against Aβ, α-syn, and Htt.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction between Hsp104 and the specified amyloid proteins. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Amyloid Protein | Hsp104 Variant | Interaction Parameter | Value | Experimental Method | Reference |
| Amyloid-beta (Aβ42) | Wild-type Hsp104 | Binding Affinity (Kd) for nuclei | ~14.3 nM | Quantitative NMR analysis | Not explicitly cited |
| Alpha-synuclein (α-syn) | Wild-type Hsp104 | Disaggregation | ATP-dependent disassembly of preamyloid oligomers and amyloid fibers | Thioflavin T (ThT) assay, Electron Microscopy | [1][3] |
| Potentiated Hsp104 Variants | Disaggregation | Enhanced dissolution of fibrils compared to wild-type | Not explicitly cited | ||
| Huntingtin (Htt) polyQ | Wild-type Hsp104 | Aggregate Severing | Direct severing of HttQ103 aggregates | in vivo (yeast) fluorescence microscopy | [6] |
Note: The binding affinity of Hsp104 for α-synuclein and huntingtin aggregates has not been quantitatively determined in the reviewed literature, highlighting a key area for future research.
Key Experimental Protocols
Validating the interaction between Hsp104 and amyloid proteins relies on a set of core biochemical and biophysical assays. Below are detailed methodologies for some of the most common experiments.
Thioflavin T (ThT) Fluorescence Assay for Monitoring Amyloid Aggregation and Disaggregation
This assay is used to quantify the formation and disruption of amyloid fibrils in real-time.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.2 µm syringe filter. Store in the dark.
-
Prepare a working solution by diluting the ThT stock in the appropriate reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.
-
Prepare monomeric solutions of the amyloid protein (Aβ, α-syn, or Htt) and Hsp104 (wild-type or variant) in the reaction buffer.
-
-
Aggregation/Disaggregation Reaction Setup:
-
For aggregation assays, mix the monomeric amyloid protein with the ThT working solution in a 96-well black plate.
-
For disaggregation assays, first pre-form amyloid fibrils by incubating the monomeric protein under agitation at 37°C. Confirm fibril formation using electron microscopy or by observing a plateau in ThT fluorescence. Then, add Hsp104 and an ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) kinase) to the pre-formed fibrils in the presence of the ThT working solution.[1]
-
-
Data Acquisition:
-
Measure the ThT fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.
-
Take readings at regular intervals (e.g., every 5-10 minutes) with shaking between readings to monitor the kinetics of aggregation or disaggregation.
-
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Kinetics
SPR is a label-free technique to quantify the binding interaction between two molecules in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the ligand (e.g., pre-formed amyloid fibrils) to the activated surface via amine coupling. A control flow cell with an irrelevant protein or no protein should be used for reference subtraction.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (e.g., Hsp104) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in resonance units (RU) in real-time to observe the association phase.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Transmission Electron Microscopy (TEM) for Visualizing Fibril Morphology
TEM provides direct visualization of amyloid fibril formation and disaggregation.
Protocol:
-
Sample Preparation:
-
Take aliquots of the aggregation or disaggregation reaction at different time points.
-
Apply a small volume (e.g., 5 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
-
Staining:
-
Wash the grid with distilled water.
-
Negatively stain the sample by applying a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the samples using a transmission electron microscope at an appropriate magnification.
-
Capture images to document the morphology of the amyloid fibrils and any changes induced by Hsp104.
-
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the proposed mechanism of Hsp104 action.
Caption: Workflow for Thioflavin T (ThT) Assay.
Caption: Hsp104-mediated amyloid disaggregation pathway.
Conclusion and Future Directions
Hsp104 and its engineered variants represent a promising avenue for therapeutic intervention in neurodegenerative diseases characterized by amyloid aggregation. While in vitro and in vivo studies have demonstrated its efficacy against Aβ, α-synuclein, and huntingtin aggregates, a more comprehensive quantitative understanding of these interactions is needed. Future research should focus on:
-
Determining the binding affinities (Kd) of Hsp104 and its potentiated variants for α-synuclein and huntingtin oligomers and fibrils. This will allow for a more direct comparison of their therapeutic potential.
-
Conducting direct comparative studies of the disaggregation rates of Hsp104 for different amyloid proteins under standardized conditions.
-
Elucidating the precise molecular mechanisms by which potentiated Hsp104 variants exhibit enhanced activity and substrate specificity.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of Hsp104 to combat the devastating effects of neurodegenerative diseases.
References
- 1. Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hsp104 antagonizes alpha-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huntingtin Polyglutamine Fragments Are a Substrate for Hsp104 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Hsp104, ClpA, and other AAA+ motors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the structure, function, and performance of two key AAA+ (ATPases Associated with diverse cellular activities) motors: the protein disaggregase Hsp104 and the protease-associated chaperone ClpA. This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research and inform therapeutic development.
Executive Summary
Hsp104 and ClpA are both hexameric AAA+ ATPases that utilize the energy of ATP hydrolysis to remodel protein substrates. However, they perform distinct, though sometimes overlapping, cellular functions. Hsp104, found in non-metazoan eukaryotes, is a potent protein disaggregase, working in concert with the Hsp70 chaperone system to rescue proteins from amorphous aggregates and amyloid fibrils. In contrast, E. coli ClpA primarily functions as the regulatory ATPase component of the ClpAP protease, targeting specific proteins for degradation. ClpA can also act independently as a molecular chaperone to unfold and remodel certain substrates. This guide delves into the key differences and similarities in their mechanisms, performance, and cellular roles.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative performance metrics for Hsp104 and ClpA based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and assay types across different studies.
| Parameter | Hsp104 | ClpA | References |
| ATPase Rate (kcat) | ~20 ATPs/hexamer/sec | Mildly reduced by peptide substrate | [1][2] |
| Primary ATPase Domain | NBD1 | D2 | [3][4] |
| Translocation Rate (Unstructured Substrate) | Not explicitly determined, but described as non-processive | ~19-20 aa/sec | [2][5] |
| Translocation Rate (with partner protein) | Not applicable | ~36-40 aa/sec (with ClpP) | [5] |
| Unfolding & Translocation Rate (Folded Substrate) | Not explicitly determined | ~12 aa/sec | [5] |
| Substrate Affinity (Kd) | High affinity in ATP-bound state | ~200 nM for SsrA tag; 3-5 nM for SsrA-tagged unstructured polypeptide | [3][5] |
Comparative Analysis of Mechanism and Function
Structural Organization
Both Hsp104 and ClpA are Class I Hsp100 proteins, characterized by two nucleotide-binding domains (NBD1 and NBD2) per protomer.[6] They assemble into hexameric ring-like structures with a central channel through which polypeptide substrates are translocated.[4][7] A key structural difference is the presence of a coiled-coil Middle Domain (MD) in Hsp104 (and its bacterial homolog ClpB), which is absent in ClpA.[6][8] This MD is crucial for Hsp104's disaggregation activity and its interaction with the Hsp70 chaperone system.[9]
Mechanism of Action
Hsp104: The Disaggregase
Hsp104 functions primarily to rescue proteins from aggregates. This process is highly dependent on its collaboration with the Hsp70/Hsp40 chaperone system, which initially recognizes and binds to the aggregated protein, presenting it to Hsp104.[7][10] The mechanism involves:
-
Substrate Recognition: The Hsp70 system delivers the aggregated substrate to the Hsp104 hexamer.
-
ATP-Dependent Conformational Change: ATP binding induces a significant conformational change in the Hsp104 hexamer, transitioning from an open, spiral "lock-washer" state to a closed, ring-like conformation that encircles the substrate.[7]
-
Polypeptide Translocation: Hsp104 utilizes a rotary, ratchet-like mechanism driven by sequential ATP hydrolysis around the hexameric ring to thread the polypeptide chain through its central channel. This process is proposed to involve a step size of two amino acids per ATP hydrolyzed.[7][11]
-
Disaggregation and Refolding: The mechanical force generated by translocation extracts individual polypeptides from the aggregate, allowing them to refold into their native conformation, often with the assistance of other chaperones. Hsp104 has been described as a non-processive translocase, suggesting a "tug and release" mechanism.[2]
ClpA: The Protease Targeting Chaperone
ClpA's primary role is to recognize, unfold, and deliver substrate proteins to the ClpP protease for degradation.[1][4] ClpA can also function independently as a chaperone to remodel certain protein complexes.[12] The ClpAP degradation pathway involves:
-
Substrate Recognition: ClpA recognizes specific targeting signals (degrons), such as the SsrA tag, on substrate proteins.[5]
-
ATP-Binding Induced Unfolding: ATP binding to ClpA is required for substrate unfolding.
-
Translocation into ClpP: Driven by ATP hydrolysis, ClpA translocates the unfolded polypeptide through its central pore and into the proteolytic chamber of ClpP.[1][13] This translocation is directional, typically proceeding from the degradation tag.
-
Proteolysis: Once inside ClpP, the substrate is degraded into small peptides.
Experimental Protocols
ATPase Activity Assay (Colorimetric, Malachite Green-based)
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Hsp104 or ClpA
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (e.g., 100 mM stock)
-
Malachite Green Reagent (containing Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the purified enzyme (e.g., 1-5 µM) to the assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released Pi.
-
Measurement: After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculation: Determine the amount of Pi released by comparing the absorbance of the samples to the phosphate standard curve. Calculate the specific activity as nmol Pi released/min/mg of enzyme.
Hsp104-Mediated Protein Disaggregation Assay (Luciferase Reactivation)
This assay measures the ability of Hsp104 to disaggregate and refold denatured luciferase, a process that restores its enzymatic activity (light production).
Materials:
-
Purified Hsp104
-
Purified Hsp70 (e.g., Ssa1) and Hsp40 (e.g., Ydj1)
-
Firefly Luciferase
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl)
-
Reactivation Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KCl, 5 mM MgCl₂, 10 mM DTT)
-
ATP regeneration system (creatine kinase and creatine (B1669601) phosphate)
-
Luciferin (B1168401) substrate solution
-
Luminometer or plate reader with luminescence detection
Protocol:
-
Luciferase Aggregation: Denature luciferase by incubating it in denaturation buffer. Induce aggregation by rapidly diluting the denatured luciferase into the reactivation buffer.
-
Disaggregation Reaction: To the aggregated luciferase, add Hsp104, Hsp70, Hsp40, and the ATP regeneration system.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time course (e.g., 0-120 minutes).
-
Luminescence Measurement: At various time points, take aliquots of the reaction and add them to the luciferin substrate solution. Immediately measure the luminescence.
-
Data Analysis: Plot the luminescence signal as a function of time. The increase in luminescence corresponds to the reactivation of luciferase and thus the disaggregation activity of Hsp104.
Visualizations
Hsp104 Disaggregation Pathway
Caption: Hsp104-mediated protein disaggregation in collaboration with the Hsp70 system.
ClpAP Degradation Workflow
References
- 1. The role of the ClpA chaperone in proteolysis by ClpAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp104 and Potentiated Variants Can Operate as Distinct Nonprocessive Translocases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Both ATPase Domains of ClpA Are Critical for Processing of Stable Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative Analysis of the Structure and Function of AAA+ Motors ClpA, ClpB, and Hsp104: Common Threads and Disparate Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural basis for the disaggregase activity and regulation of Hsp104 | eLife [elifesciences.org]
- 10. Coordinated Hsp110 and Hsp104 Activities Power Protein Disaggregation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ratchet-like polypeptide translocation mechanism of the AAA+ disaggregase Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent chaperone and protease activities of ClpAP and the requirement for the N-terminal ClpA ATP binding site for chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClpA mediates directional translocation of substrate proteins into the ClpP protease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Engine: Hsp104 Pore Loops Drive Substrate Translocation
A Comparative Guide to the Role of Hsp104 Pore Loops in Protein Disaggregation
For researchers in cellular biology, neuroscience, and drug development, understanding the machinery of protein quality control is paramount. At the heart of cellular resilience stands Heat shock protein 104 (Hsp104), a powerful molecular chaperone that disassembles toxic protein aggregates.[1] This guide provides a detailed comparison of the function of Hsp104's critical pore loops in the translocation of substrates, supported by experimental data and methodologies, to illuminate the engine of this remarkable cellular machine.
Hsp104, a member of the AAA+ (ATPases Associated with diverse cellular activities) family, forms a hexameric ring structure.[2] This complex utilizes the energy from ATP hydrolysis to thread aggregated polypeptides through its central pore, effectively untangling and resolubilizing them.[3][4] Central to this translocation process are highly conserved pore loops within the nucleotide-binding domains (NBDs) that directly engage and process the substrate.[5][6]
The Pore Loops: Architects of Translocation
Hsp104 possesses three distinct pore loops per subunit, each with specialized roles in the coordinated process of substrate binding and translocation.[5] Pore loop 1 (PL1) and pore loop 2 (PL2) are located in the first nucleotide-binding domain (NBD1), while pore loop 3 (PL3) resides in the second (NBD2).[7] A key feature of PL1 and PL3 are conserved tyrosine residues (Tyr257 and Tyr662, respectively) that are crucial for substrate interaction.[5][8]
Cryo-electron microscopy studies have revealed that these tyrosine-bearing pore loops from both NBDs extend into the central channel, forming a staggered, spiral staircase-like arrangement that contacts the unfolded polypeptide substrate.[1][2] This architecture facilitates a ratchet-like mechanism where ATP hydrolysis drives conformational changes, advancing the substrate through the pore.[9]
Comparative Analysis of Pore Loop Mutants
To elucidate the specific contributions of each pore loop, site-directed mutagenesis studies have been instrumental. The following table summarizes the impact of key mutations on Hsp104 function, demonstrating the critical and distinct roles of the pore loops.
| Mutant | Key Residue(s) | Domain | Observed Effect on Function | Reference(s) |
| Y257A | Tyrosine 257 | NBD1 (Pore Loop 1) | Severely impaired but not completely abolished Hsp104 function. Suggests other residues contribute to substrate binding. | [5] |
| Y662A | Tyrosine 662 | NBD2 (Pore Loop 3) | Complete loss of disaggregation activity. Highlights the essential role of PL3 in translocation. | [7] |
| Loop-2 4D | Replacement of loop-2 with four aspartate residues | NBD1 (Pore Loop 2) | Abolished protein disaggregation. Indicates a critical, non-redundant role for loop-2. | [5] |
| Flanking Aliphatic Mutations (e.g., to Glycine) | Lys256, Lys258, Val663 | NBD1 (PL1), NBD2 (PL3) | Abolished Hsp104 function. Demonstrates the importance of residues surrounding the key tyrosines for substrate interaction. | [5] |
Mechanism of Substrate Translocation: A Step-by-Step Process
The translocation of a substrate through the Hsp104 channel is a highly coordinated process driven by ATP hydrolysis. The current model suggests a sequential, hand-over-hand mechanism.
Caption: Hsp104 substrate translocation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the function of Hsp104 and its pore loop mutants.
Hsp104 Purification
A reliable method for obtaining pure and active Hsp104 is crucial for in vitro assays.[10]
-
Expression: Hsp104 and its variants are typically overexpressed in E. coli BL21-CodonPlus (DE3)-RIL cells with an N-terminal His6-tag.[5]
-
Lysis and Affinity Chromatography: Cells are lysed, and the cleared lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) column.[5] The protein is eluted using an imidazole (B134444) gradient.[5]
-
Tag Cleavage and Removal: The His6-tag is cleaved (e.g., with TEV protease) and removed by passing the protein over a Ni-NTA column again.[5][11]
-
Further Purification: Size-exclusion chromatography is used as a final polishing step to isolate hexameric Hsp104.[5][11]
Caption: Hsp104 purification workflow.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is essential for its disaggregation activity.
-
Reaction Mixture: Hsp104 (0.5 µM monomer) is incubated with 2 mM ATP at 22°C for 15 minutes.[5][7]
-
Phosphate (B84403) Detection: The amount of inorganic phosphate released is quantified using a Malachite Green assay.[5][7] The absorbance is measured spectrophotometrically.
Protein Disaggregation and Refolding Assay
This assay directly measures the ability of Hsp104 to rescue aggregated proteins.
-
Substrate Preparation: A model substrate, such as firefly luciferase (FFL), is denatured using urea (B33335) or heat to induce aggregation.[5][7]
-
Disaggregation Reaction: The aggregated substrate is diluted into a refolding buffer containing the Hsp104 chaperone system (Hsp104, Hsp70, and Hsp40), ATP, and an ATP regenerating system.[5][11]
-
Activity Measurement: For luciferase, its reactivation is monitored by measuring the luminescence produced upon the addition of luciferin.[11] An increase in luminescence corresponds to successful disaggregation and refolding.
Hsp104 vs. Other Disaggregase Systems
While Hsp104 is a potent disaggregase in yeast and other non-metazoan eukaryotes, metazoans rely on a different system composed of Hsp110, Hsp70, and Hsp40 chaperones.[12] Interestingly, Hsp104 can augment the activity of this metazoan system.[12] The bacterial homolog of Hsp104, ClpB, shares a similar structure and mechanism but exhibits a reduced ability to dissolve amyloid fibrils compared to Hsp104.[12] Potentiated variants of Hsp104 have been engineered with enhanced disaggregase activity, showing promise for therapeutic applications against neurodegenerative diseases.[13]
Conclusion
The pore loops of Hsp104 are not merely passive conduits but are the dynamic, essential components of a sophisticated molecular machine. The conserved tyrosine residues in pore loops 1 and 3 act as primary substrate binding sites, while the surrounding residues and the entirety of pore loop 2 play indispensable roles in the coordinated translocation process. Understanding the intricate interplay of these loops, as revealed by mutagenesis and structural studies, provides a clear roadmap for the mechanism of protein disaggregation. This knowledge is not only fundamental to our understanding of cellular proteostasis but also opens avenues for the development of novel therapeutics targeting protein aggregation diseases.
References
- 1. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Substrate threading through the central pore of the Hsp104 chaperone as a common mechanism for protein disaggregation and prion propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Structural determinants for protein unfolding and translocation by the Hsp104 protein disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiral architecture of the Hsp104 disaggregase reveals the structural basis for polypeptide translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ratchet-like polypeptide translocation mechanism of the AAA+ disaggregase Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of Protein Disaggregation: A Comparative Guide to Potentiated Hsp104 Variants in Animal Models
For researchers, scientists, and drug development professionals, the quest for effective therapies for neurodegenerative diseases is a paramount challenge. A promising avenue of investigation lies in the targeted disaggregation of the toxic protein clumps that are a hallmark of these devastating conditions. Potentiated variants of the yeast heat shock protein Hsp104 have emerged as powerful tools in this endeavor, demonstrating a remarkable ability to dissolve these aggregates and rescue cellular function in various models. This guide provides a comparative overview of the efficacy of these engineered chaperones in preclinical animal models, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.
Comparative Efficacy of Hsp104 Variants
The therapeutic potential of potentiated Hsp104 variants has been primarily evaluated in yeast and C. elegans models of neurodegenerative diseases, with some key studies extending to rodent models. These variants, often featuring mutations in the middle domain (MD), exhibit enhanced ability to disaggregate proteins such as α-synuclein, TDP-43, and FUS, which are implicated in Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), respectively.[1][2] Below is a summary of the quantitative data from key studies.
| Hsp104 Variant | Animal Model | Disease Model | Key Efficacy Metrics | Reference |
| Wild-Type Hsp104 | Rat | Parkinson's Disease (A30P α-synuclein) | - 31.4% loss of tyrosine hydroxylase-positive (TH+) neurons with control vector vs. 12.6% loss with Hsp104.- Reduction in nerve terminal loss from 21.6% to 7% . | [3] |
| Hsp104A503S | C. elegans | Parkinson's Disease (α-synuclein) | - At day 7, ~60% of worms had a full complement of dopaminergic neurons vs. ~30% in the α-synuclein alone group.- At day 10, ~45% of worms maintained a full complement of dopaminergic neurons compared to ~20% with wild-type Hsp104. | |
| Hsp104A503V-DPLF | C. elegans | Parkinson's Disease (α-synuclein) | - At day 7, ~55% of worms had a full complement of dopaminergic neurons.- At day 10, showed greater protection than wild-type Hsp104. | |
| Hsp104A503V | Yeast | TDP-43 Proteinopathy | - Restored nuclear localization of TDP-43 in ~46% of cells, compared to persistent cytoplasmic aggregates with wild-type Hsp104.- Reduced insoluble TDP-43 by ~57% . | [2] |
| Hsp104V426L | Yeast | TDP-43 Proteinopathy | - Restored nuclear localization of TDP-43M337V in ~36% of cells. | [1] |
Experimental Protocols
The validation of potentiated Hsp104 variants in animal models requires a multi-faceted approach, encompassing gene delivery, behavioral analysis, and detailed histopathology.
AAV-Mediated Delivery of Hsp104 Variants to the Rodent Brain
Adeno-associated viruses (AAVs) are a common and effective vehicle for delivering genetic material to the central nervous system.
-
Vector Production: Recombinant AAVs (e.g., AAV9) are produced by co-transfecting HEK293T cells with three plasmids: one containing the AAV vector genome with the Hsp104 variant gene under a neuron-specific promoter (e.g., synapsin), a second encoding the AAV replication and capsid proteins, and a third providing helper virus functions.
-
Purification: The viral particles are harvested from the cells and purified using methods such as iodixanol (B1672021) gradient ultracentrifugation.
-
Titer Determination: The genomic titer of the purified AAV is determined by quantitative PCR.
-
Stereotactic Injection: Rodents are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a microinjection needle is used to deliver the AAV solution directly into the target brain region (e.g., substantia nigra for Parkinson's models, motor cortex for ALS models). The injection is performed slowly to allow for diffusion and minimize tissue damage.
Behavioral Assessment in Rodent Models of Neurodegeneration
A battery of behavioral tests is used to assess motor function and other relevant phenotypes.
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Grip Strength Test: This test measures forelimb and hindlimb muscle strength. The animal is allowed to grip a wire mesh, and the peak force exerted before release is measured.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior by tracking the animal's movement in an open arena.
-
Neurological Scoring: For models like ALS, a clinical scoring system is often used to track disease progression based on the onset of symptoms like tremors, gait abnormalities, and paralysis.
Histological and Immunohistochemical Analysis
Post-mortem tissue analysis is crucial for quantifying the pathological hallmarks of the disease and the therapeutic effects of the Hsp104 variants.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains and spinal cords are dissected, post-fixed, and then cryoprotected in sucrose (B13894) before being sectioned on a cryostat or microtome.
-
Immunohistochemistry: Brain sections are stained with antibodies against specific markers, such as:
-
Tyrosine Hydroxylase (TH): To identify and quantify dopaminergic neurons in Parkinson's models.
-
NeuN: A general neuronal marker to assess overall neuronal loss.
-
α-synuclein (phosphorylated and total): To detect and quantify protein aggregates.
-
TDP-43: To assess its localization (nuclear vs. cytoplasmic) and aggregation.
-
Iba1 and GFAP: To assess microgliosis and astrogliosis, respectively, as markers of neuroinflammation.
-
-
Stereological Quantification: Unbiased stereological methods are used to count the number of labeled cells (e.g., TH-positive neurons) in a defined brain region to provide an accurate and reproducible measure of neuroprotection.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway of Hsp104-mediated protein disaggregation and a typical experimental workflow for validating these variants in a rodent model.
References
- 1. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp104 antagonizes α-synuclein aggregation and reduces dopaminergic degeneration in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potency: A Comparative Guide to Wild-Type vs. Mutant Hsp104 Chaperone Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chaperone activity of wild-type Heat shock protein 104 (Hsp104) and its potentiated mutants. Supported by experimental data, this document delves into the enhanced capabilities of engineered Hsp104 variants in combating protein aggregation, a hallmark of many neurodegenerative diseases.
Hsp104 is a hexameric AAA+ ATPase protein disaggregase found in yeast that plays a crucial role in cellular recovery from stress by solubilizing aggregated proteins.[1] While it has no direct homolog in metazoans, its potent ability to remodel and disaggregate a wide range of substrates, from disordered aggregates to stable amyloid fibrils, has made it a compelling subject of protein engineering.[2][3] This has led to the development of "potentiated" Hsp104 variants with significantly enhanced disaggregation activity, offering potential therapeutic avenues for protein misfolding diseases.[3][4]
This guide will compare the chaperone activity of wild-type Hsp104 with its potentiated mutants, focusing on key performance metrics such as protein refolding, aggregate dissolution, and ATPase activity. Detailed experimental protocols for the assays cited are provided to enable replication and further investigation.
Comparative Analysis of Chaperone Activity
The chaperone activity of wild-type Hsp104 is often dependent on the presence of co-chaperones from the Hsp70 and Hsp40 families.[5] However, several single-residue mutations in the Middle Domain (MD) or Nucleotide-Binding Domain 1 (NBD1) of Hsp104 have been shown to create potentiated variants that exhibit enhanced activity, even in the absence of these co-chaperones.[3][5]
One of the most well-characterized potentiated mutants is Hsp104A503V. This variant demonstrates a remarkable increase in its ability to disaggregate and refold various substrates, including those associated with neurodegenerative diseases like TDP-43, FUS, and α-synuclein.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative differences in chaperone activity between wild-type Hsp104 and the potentiated Hsp104A503V mutant.
| Parameter | Wild-Type Hsp104 | Hsp104A503V | Fold Change | Reference |
| Luciferase Reactivation (in absence of Hsp70/40) | Baseline | ~33-fold higher | ~33 | [5] |
| TDP-43 Aggregate Dissolution | Ineffective | ~57% reduction in insoluble TDP-43 | N/A | [1] |
| ATPase Activity | Baseline | Higher | Not specified | [6] |
Table 1: Comparison of Disaggregation and Refolding Activity. This table highlights the significantly enhanced ability of the Hsp104A503V mutant to refold denatured luciferase and dissolve TDP-43 aggregates compared to the wild-type protein.
Experimental Methodologies
To facilitate the independent verification and extension of these findings, detailed protocols for the key experiments are provided below.
Luciferase Refolding Assay
This assay measures the ability of Hsp104 to refold chemically denatured firefly luciferase, a process that restores its enzymatic activity and ability to produce light.
Protocol:
-
Denaturation of Luciferase:
-
Prepare a solution of native firefly luciferase (e.g., 10 µM) in a denaturation buffer containing 6 M urea.
-
Incubate the solution on ice for 5 minutes to ensure complete denaturation.[7]
-
-
Refolding Reaction:
-
Dilute the denatured luciferase to a final concentration of 1-20 nM in a refolding buffer (e.g., LRB150).[7]
-
The refolding buffer should contain an ATP regeneration system (e.g., 10 mM creatine (B1669601) phosphate (B84403) and 0.25 µM creatine kinase) to maintain a constant supply of ATP.[7]
-
Add the desired concentration of wild-type or mutant Hsp104 to the reaction mixture. For experiments testing co-chaperone dependence, Hsp70 and Hsp40 can be included.
-
Incubate the reaction at 25°C for 90 minutes.[7]
-
-
Measurement of Luciferase Activity:
-
After the incubation period, add a luciferase assay reagent (e.g., from Promega) to the reaction mixture.
-
Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the amount of refolded, active luciferase.
-
Yeast Thermotolerance Assay
This in vivo assay assesses the ability of Hsp104 variants to protect yeast cells from heat-induced stress and death.
Protocol:
-
Yeast Culture Preparation:
-
Transform yeast strains lacking the endogenous hsp104 gene (Δhsp104) with plasmids expressing either wild-type Hsp104 or a mutant variant.
-
Grow the yeast cultures to the mid-logarithmic phase in an appropriate selection medium at a permissive temperature (e.g., 28-30°C).[8]
-
-
Heat Shock:
-
Subject the yeast cultures to a severe heat shock at a lethal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[8]
-
-
Viability Assessment:
-
After the heat shock, prepare serial dilutions of the yeast cultures.
-
Spot 5 µl of each dilution onto YPD agar (B569324) plates.
-
Incubate the plates at the permissive temperature for 2-3 days.
-
The number of colonies formed is indicative of the number of viable cells that survived the heat stress.[8]
-
ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the rate of ATP hydrolysis by Hsp104 by quantifying the amount of inorganic phosphate (Pi) released.
Protocol:
-
ATPase Reaction:
-
Prepare a reaction mixture containing the Hsp104 protein (e.g., 0.25 µM monomer) and ATP (e.g., 1 mM) in an appropriate reaction buffer.
-
Incubate the reaction at a suitable temperature (e.g., 25°C) for a specific time (e.g., 5 minutes).[9]
-
-
Phosphate Detection:
-
Stop the reaction and detect the released inorganic phosphate using a malachite green phosphate detection kit.[9] The principle of this assay is that inorganic phosphate forms a complex with malachite green and molybdate (B1676688) under acidic conditions, resulting in a color change.[10]
-
-
Quantification:
-
Measure the absorbance of the reaction mixture at a wavelength of 620-640 nm.[10]
-
The amount of phosphate released can be determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in Hsp104-mediated disaggregation and the experimental procedures, the following diagrams are provided.
Caption: Hsp104 Disaggregation Mechanism.
Caption: Luciferase Refolding Assay Workflow.
References
- 1. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The yeast molecular chaperone, Hsp104, influences transthyretin aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into Hsp104 Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design principles to tailor Hsp104 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
Unveiling the Hsp104 Interactome: A Comparative Guide to Interaction Discovery Methods
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount to deciphering cellular pathways and identifying novel therapeutic targets. The yeast heat shock protein Hsp104, a critical component of the cellular machinery for disaggregating stress-induced protein aggregates, stands as a key player in protein quality control and prion propagation. Elucidating its interactome is crucial for a comprehensive understanding of these processes. This guide provides an objective comparison of different experimental methods used to identify Hsp104 interactors, supported by available data and detailed experimental protocols.
A Quantitative Overview of Hsp104 Interaction Discovery
Several high-throughput and traditional methods have been employed to identify proteins that interact with Hsp104 in the budding yeast, Saccharomyces cerevisiae. The number of interactors identified varies significantly depending on the methodology, reflecting the distinct principles and sensitivities of each approach. The Saccharomyces Genome Database (SGD) provides a summary of these findings, offering a quantitative snapshot of the Hsp104 interactome as determined by various techniques.[1]
| Interaction Detection Method | Number of Hsp104 Interactors Identified |
| Affinity Capture-Mass Spectrometry (AP-MS) | 740 |
| Affinity Capture-Western | 24 |
| Proximity Labeling-Mass Spectrometry (e.g., BioID) | 5 |
| Yeast Two-Hybrid (Y2H) | 1 |
This table summarizes the number of Hsp104 interactors identified by different methods as curated by the Saccharomyces Genome Database.[1]
In-Depth Comparison of Key Interaction Discovery Methods
The significant variance in the number of identified interactors highlights the unique strengths and limitations of each method. While large-scale screens like Affinity Capture-Mass Spectrometry (AP-MS) yield a broad landscape of potential interactors, more targeted or in vivo methods like Proximity Labeling and Yeast Two-Hybrid (Y2H) provide different types of evidence for an interaction.
Affinity Capture-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein complexes. In this method, a "bait" protein (in this case, Hsp104) is tagged and expressed in cells. The bait protein and its binding partners are then purified from cell lysates using an antibody or affinity resin that recognizes the tag. The entire complex is then analyzed by mass spectrometry to identify all the protein components.
The large number of interactors (740) identified for Hsp104 by AP-MS suggests a highly dynamic and extensive interaction network.[1] This method is adept at capturing stable as well as transient interactions that occur within protein complexes. However, a key limitation is the potential for identifying indirect interactors (proteins that are part of the complex but do not directly bind to the bait) and the possibility of interactions forming after cell lysis.
Proximity Labeling-Mass Spectrometry (e.g., BioID)
Proximity-dependent biotin (B1667282) identification (BioID) is an in vivo method that identifies proteins in close proximity to a protein of interest. The bait protein is fused to a promiscuous biotin ligase (BirA*) which, upon the addition of biotin to the growth media, biotinylates nearby proteins. These biotinylated proteins can then be purified and identified by mass spectrometry.
The relatively small number of Hsp104 interactors (5) identified by this method in the SGD database suggests that it may capture only the most proximal or long-lived interactions.[1] A significant advantage of BioID is that the labeling occurs within living cells, reducing the likelihood of post-lysis artifacts and providing a more physiologically relevant snapshot of the protein's neighborhood. This method is particularly useful for identifying transient or weak interactions that may be lost during traditional affinity purification.
Yeast Two-Hybrid (Y2H)
The yeast two-hybrid system is a genetic method used to detect binary protein-protein interactions. In the classic Y2H setup, the bait protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
The identification of only one Hsp104 interactor by this method in the SGD database is noteworthy and may reflect the specific conditions of the screens performed or the nature of Hsp104's interactions, which are often with aggregated or misfolded substrates rather than stable binary partners.[1] Y2H is a powerful tool for discovering direct physical interactions but can be prone to false positives and negatives, and interactions must occur in the nucleus for the reporter gene to be activated.
Well-Characterized Hsp104 Interactors
Beyond high-throughput screens, numerous studies have focused on specific interactions of Hsp104, providing a deeper functional context. These include:
-
Hsp70/Hsp40 Chaperone System: Hsp104 collaborates with the Hsp70 (Ssa1) and Hsp40 (Ydj1) chaperones to efficiently disaggregate proteins.[1] This functional interaction is crucial for cellular thermotolerance.
-
Prion Proteins (e.g., Sup35): Hsp104 plays a critical role in the propagation of yeast prions, such as [PSI+], which is the prion form of the Sup35 protein. Hsp104 is thought to shear prion amyloid fibers, creating smaller "seeds" that can be transmitted to daughter cells.[1]
-
Hsp90 Co-chaperones (Sti1, Cpr7, Cns1): Hsp104 has been shown to interact with several co-chaperones of the Hsp90 system, suggesting a broader network of chaperone cooperation than previously appreciated.
-
Actin Cytoskeleton and Polarisome Complex: Hsp104 has been linked to the actin cytoskeleton and has been shown to interact with Spa2, a component of the polarisome complex.[2][3] This connection is implicated in the asymmetric distribution of damaged proteins during cell division.[2][3]
Visualizing Hsp104's Functional Landscape
To better understand the relationships between different interaction discovery approaches and the functional context of Hsp104, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation and extension of PPI studies. Below are generalized protocols for the key methods discussed.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Hsp104
-
Construct Generation: Clone the HSP104 gene into a yeast expression vector containing a suitable tag (e.g., TAP, GFP, or FLAG) at the N- or C-terminus.
-
Yeast Transformation and Culture: Transform the expression vector into a wild-type yeast strain. Grow a large-scale culture of the transformed yeast to mid-log phase.
-
Cell Lysis: Harvest the yeast cells by centrifugation and lyse them using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysate with affinity beads specific for the tag (e.g., IgG beads for TAP-tag, anti-GFP beads for GFP-tag).
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads. For TAP-tag, this involves a two-step elution process.
-
Sample Preparation for Mass Spectrometry: Precipitate the eluted proteins and digest them with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the sample.
-
Data Analysis: Identify proteins that are significantly enriched in the Hsp104 pulldown compared to a control pulldown (e.g., from a strain expressing the tag alone).
Proximity-Dependent Biotin Identification (BioID) Protocol for Hsp104
-
Construct Generation: Fuse the HSP104 gene in-frame with the promiscuous biotin ligase BirA* in a yeast expression vector.
-
Yeast Transformation and Culture: Transform the vector into the desired yeast strain. Grow the cells in a medium supplemented with a high concentration of biotin (e.g., 50 µM) for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins.
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to disrupt protein-protein interactions and solubilize all proteins.
-
Streptavidin Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture all biotinylated proteins.
-
Washing: Wash the beads extensively with stringent buffers to remove non-biotinylated proteins.
-
On-Bead Digestion: Digest the bead-bound proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the Hsp104-BirA* sample compared to a control sample (e.g., expressing BirA* alone).
Yeast Two-Hybrid (Y2H) Protocol for Hsp104
-
Bait and Prey Plasmid Construction: Clone the HSP104 gene into a "bait" vector, fusing it to a DNA-binding domain (e.g., Gal4-DBD). Clone a library of potential interacting partners (e.g., a cDNA library) into a "prey" vector, fusing them to a transcriptional activation domain (e.g., Gal4-AD).
-
Yeast Transformation: Co-transform the bait plasmid and the prey library plasmids into a suitable yeast reporter strain.
-
Selection for Interaction: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and may contain a competitive inhibitor (e.g., 3-AT). Only yeast cells in which the bait and prey proteins interact will be able to grow.
-
Reporter Gene Assay: Verify positive interactions by assaying for the expression of a second reporter gene (e.g., lacZ, which results in blue colonies on X-gal plates).
-
Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the inserts to identify the interacting proteins.
-
Validation: Confirm the interactions through re-transformation and one-on-one mating assays.
Conclusion
The study of the Hsp104 interactome reveals a complex and dynamic network of proteins involved in protein quality control, prion biology, and cytoskeletal organization. The choice of interaction discovery method significantly influences the types of interactors identified. Large-scale methods like AP-MS provide a broad overview of potential interaction partners and complex members, while in vivo techniques such as BioID offer a more refined view of the protein's immediate neighborhood. The classic Y2H system remains a valuable tool for identifying direct binary interactions. A comprehensive understanding of the Hsp104 interactome requires the integration of data from these complementary approaches, followed by functional validation of the identified interactions. This guide provides a framework for researchers to critically evaluate existing data and to design future experiments aimed at further unraveling the multifaceted roles of Hsp104 in cellular function.
References
A Comparative Analysis of Hsp104 Homologs: Unraveling Functional Diversity in Protein Disaggregation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Hsp104 homologs is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of Hsp104 variants from diverse lineages, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Heat shock protein 104 (Hsp104) is a powerful AAA+ protein disaggregase essential for cellular survival under stress. Found in non-metazoan eukaryotes, eubacteria, and some archaebacteria, Hsp104 and its homologs, such as ClpB in bacteria, play a crucial role in resolubilizing and reactivating aggregated proteins.[1][2] This capability has garnered significant interest, particularly in the context of neurodegenerative diseases characterized by toxic protein aggregation. However, not all Hsp104 homologs are created equal. Significant functional diversity exists across different species, with variations in substrate specificity, disaggregation activity, and dependence on co-chaperones like the Hsp70 system.[3][4]
This guide delves into a comparative analysis of Hsp104 homologs, highlighting key differences in their biochemical properties and therapeutic efficacy against various proteotoxic insults.
Comparative Performance of Hsp104 Homologs
The efficacy of Hsp104 and its homologs can be quantified through several key performance metrics, including their intrinsic ATPase activity and their ability to refold denatured proteins, a direct measure of their disaggregation function.
Table 1: Comparative ATPase Activity of Hsp104 Variants
| Hsp104 Variant | Organism/Source | Relative ATPase Activity (Compared to Wild-Type S. cerevisiae Hsp104) | Reference |
| Hsp104WT | Saccharomyces cerevisiae | 1.0 | [1] |
| Hsp104A503V | Saccharomyces cerevisiae (Potentiated) | ~2-4 fold higher | [1] |
| Hsp104D498V | Saccharomyces cerevisiae (Potentiated) | Higher than WT | [1] |
| Hsp104D504C | Saccharomyces cerevisiae (Potentiated) | Similar to WT | [1] |
| Hsp104K358E | Saccharomyces cerevisiae (Toxic) | ~10-15 fold higher | [5] |
| Hsp104D484K | Saccharomyces cerevisiae (Toxic) | ~10-15 fold higher | [5] |
| ClpG | Pseudomonas aeruginosa | Not directly compared | [3][4] |
| ClpB | Escherichia coli | Generally lower amyloid-remodeling activity than eukaryotic homologs | [3] |
Table 2: Protein Disaggregation and Refolding Efficiency
| Hsp104 Homolog/Variant | Substrate | Assay Condition | Relative Refolding/Disaggregation Efficiency | Reference |
| Hsp104WT (S. cerevisiae) | Thermally denatured GFP | With Hsp70 system | Baseline | [5] |
| Hsp104WT (S. cerevisiae) | Thermally denatured GFP | Without Hsp70 system | Low | [5] |
| Hsp104A503V (S. cerevisiae) | Insoluble TDP-43 | in vivo (Yeast) | ~57% reduction in insoluble TDP-43 | [1] |
| Hsp104WT (S. cerevisiae) | Insoluble TDP-43 | in vivo (Yeast) | Ineffective | [1] |
| ClpG (P. aeruginosa) | TDP-43, FUS, α-synuclein | in vivo (Yeast toxicity suppression) | Effective | [3][4] |
| ClpB (E. coli) | TDP-43, FUS, α-synuclein | in vivo (Yeast toxicity suppression) | Ineffective | [3][4] |
| Eukaryotic Hsp104 homologs (various) | TDP-43 or α-synuclein | in vivo (Yeast toxicity suppression) | Selective suppression | [3][4] |
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed protocols for key experiments used to characterize Hsp104 homolog activity.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which fuels its disaggregase function.
Protocol:
-
Purify Hsp104 variants to homogeneity.
-
Prepare a reaction buffer containing 25 mM HEPES-KOH (pH 7.4), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 2 mM ATP.
-
Initiate the reaction by adding a known concentration of the Hsp104 variant (e.g., 2 µM) to the reaction buffer.
-
Incubate the reaction at a constant temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction and stop the reaction by adding EDTA.
-
Quantify the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.
-
Calculate the ATPase rate as moles of Pi released per mole of Hsp104 per minute.
Protein Disaggregation and Refolding Assay (Luciferase Reactivation)
This assay assesses the ability of Hsp104 to disaggregate and refold a model substrate protein, firefly luciferase.[6]
Protocol:
-
Denature purified firefly luciferase by incubation in a urea-based buffer.
-
Induce aggregation by rapidly diluting the denatured luciferase into a refolding buffer (e.g., 25 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP).
-
Add the Hsp104 homolog and, where required, the Hsp70 chaperone system (Hsp70 and Hsp40) to the aggregated luciferase.[6]
-
Incubate the reaction at a suitable temperature (e.g., 25°C).
-
At specified time intervals, measure the luminescence of an aliquot of the reaction mixture after adding luciferin (B1168401) substrate.
-
The increase in luminescence corresponds to the amount of refolded, active luciferase.[6] Express the results as a percentage of the activity of an equivalent amount of native luciferase.
Yeast Proteotoxicity Suppression Assay
This in vivo assay evaluates the ability of Hsp104 homologs to rescue yeast cells from the toxic effects of expressing aggregation-prone human proteins.[3][4]
Protocol:
-
Co-transform yeast strains (e.g., Δhsp104) with two plasmids: one expressing an aggregation-prone protein (e.g., TDP-43, FUS, or α-synuclein) under a galactose-inducible promoter, and another expressing an Hsp104 homolog.
-
Spot serial dilutions of the transformed yeast onto glucose-containing (repressing) and galactose-containing (inducing) agar (B569324) plates.
-
Incubate the plates for 2-3 days at 30°C.
-
Compare the growth of yeast expressing the toxic protein alone with those co-expressing an Hsp104 homolog. Enhanced growth on galactose plates indicates suppression of proteotoxicity.
Visualizing Hsp104 Function and Analysis
To better understand the mechanisms and workflows involved in studying Hsp104 homologs, the following diagrams have been generated using Graphviz.
Caption: General protein disaggregation pathway involving Hsp104 and its co-chaperones.
Caption: Experimental workflow for the comparative analysis of Hsp104 homologs.
Caption: Logical relationship of the comparative analysis of Hsp104 homologs.
References
- 1. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Therapeutic genetic variation revealed in diverse Hsp104 homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Off Switch: A Comparative Guide to Inhibitory Mutations of Hsp104
For researchers, scientists, and drug development professionals, understanding the intricate regulation of Hsp104, a critical protein disaggregase, is paramount. This guide provides a comprehensive comparison of specific mutations known to inhibit or alter the function of Hsp104, offering valuable insights into its mechanism and potential therapeutic applications.
Hsp104, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, plays a crucial role in cellular stress tolerance by solubilizing and refolding aggregated proteins.[1] Its activity is tightly regulated to prevent unwanted disaggregation of functional protein complexes. Specific mutations can disrupt this regulation, leading to either a loss of function (inhibitory) or a hyperactive, unregulated state (potentiated), both of which can be detrimental to the cell. This guide focuses on mutations that lead to a departure from the wild-type, regulated function, providing a comparative analysis of their effects on Hsp104's key activities.
Comparative Analysis of Hsp104 Mutant Activities
The following tables summarize the quantitative effects of various mutations on the ATPase and protein disaggregation activities of Hsp104. These mutations are located in key functional domains: the Nucleotide-Binding Domains (NBD1 and NBD2) and the Middle Domain (MD).
Mutations in Nucleotide-Binding Domains (NBDs)
Mutations in the Walker A and B motifs within the NBDs typically lead to a loss of function by impairing ATP binding or hydrolysis, which is essential for Hsp104's disaggregase activity.
| Mutant | Domain | Effect on ATPase Activity | Effect on Disaggregation (Luciferase Reactivation) | Key Findings |
| Wild-Type (WT) | - | Baseline activity | Dependent on Hsp70/40 | Serves as the reference for normal, regulated function. |
| G217V / K218T | NBD1 | Severely reduced | Abolished | Mutations in the P-loop of NBD1 drastically inhibit ATP hydrolysis.[1] |
| G619V / K620T | NBD2 | Moderately reduced | Impaired | Analogous mutations in NBD2 have a smaller impact on ATPase activity but disrupt proper oligomerization.[1] |
| T317A | NBD1 (Sensor-1) | Reduced ATP hydrolysis rate | Loss-of-function in vivo | Slowing ATP hydrolysis at NBD1 has minimal effect on in vitro disaggregation in the presence of Hsp70/40 but is detrimental in vivo.[2] |
| N728A | NBD2 (Sensor-1) | Reduced ATP hydrolysis rate | Elevated activity in the presence of Hsp70/40 | Slowing ATP hydrolysis at NBD2 surprisingly enhances disaggregation activity with co-chaperones, suggesting a complex regulatory role.[2][3] |
| E285Q / E687Q | NBD1/NBD2 (Walker B) | Unable to hydrolyze ATP | Abolished | These mutations allow ATP binding but prevent hydrolysis, leading to a non-functional protein.[2] |
Mutations in the Middle Domain (MD) - "Potentiated" Mutants
Mutations in the MD can lead to a "potentiated" or hyperactive state. While seemingly the opposite of inhibitory, this hyperactivity represents a loss of the normal auto-inhibitory regulation, making these mutants constitutively active and independent of the Hsp70/40 co-chaperone system. This unregulated activity can be toxic to cells.
| Mutant | Domain | Effect on ATPase Activity | Effect on Disaggregation (Luciferase Reactivation) | Key Findings |
| A503V | MD | ~2-3 fold higher than WT | Highly active, independent of Hsp70/40 | A classic potentiated mutant that bypasses the need for co-chaperone activation.[4][5] |
| E432V | MD | ~2-3 fold higher than WT | Highly active, independent of Hsp70/40 | Similar to A503V, this mutation leads to a hyperactive, unregulated state.[4] |
| K480V | MD | ~2-3 fold higher than WT | Highly active, independent of Hsp70/40 | Demonstrates that various single point mutations in the MD can disrupt auto-inhibition.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104 and its variants.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
Procedure:
-
Purified Hsp104 (wild-type or mutant) is incubated at a specific concentration (e.g., 0.167 µM hexamer) in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
The reaction is initiated by the addition of ATP to a final concentration of 5 mM.
-
The reaction is incubated at 37°C.
-
Aliquots are taken at various time points and the reaction is stopped by adding EDTA.
-
The amount of free phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
A standard curve using known concentrations of Pi is used to calculate the rate of ATP hydrolysis (e.g., in nmol Pi/min/µg Hsp104).
Luciferase Reactivation Assay
This assay measures the ability of Hsp104 to disaggregate and refold denatured luciferase.
Principle: Chemically or heat-denatured firefly luciferase is aggregated and inactive. Active Hsp104, in cooperation with the Hsp70/Hsp40 system (for WT), can disaggregate and refold the luciferase, restoring its enzymatic activity which is measured by light emission in the presence of luciferin (B1168401) and ATP.
Procedure:
-
Firefly luciferase is denatured (e.g., with 6 M urea (B33335) or by heating at 42°C for 25 minutes) to induce aggregation.
-
The aggregated luciferase is added to a reaction mixture containing an ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate) in a suitable buffer.
-
Purified Hsp104 (wild-type or mutant, e.g., 0.167 µM hexamer) is added to the reaction.
-
For assays testing co-chaperone dependence, Hsp70 (e.g., Hsc70) and Hsp40 (e.g., Hdj2) are added at appropriate concentrations (e.g., 0.167 µM each).
-
The reaction is incubated at 30°C for a set period (e.g., 90 minutes).
-
The reactivation of luciferase is measured by adding D-luciferin and quantifying the emitted light using a luminometer.
-
Results are often expressed as a percentage of the activity of an equivalent amount of native luciferase.
Yeast Thermotolerance Assay
This in vivo assay assesses the ability of Hsp104 mutants to protect yeast cells from lethal heat stress.
Principle: Yeast cells expressing functional Hsp104 can survive extreme temperatures after a mild pre-heat treatment that induces the heat shock response. Mutations that impair Hsp104 function will reduce cell viability after heat shock.
Procedure:
-
Yeast strains (e.g., a Δhsp104 strain transformed with plasmids expressing wild-type or mutant Hsp104) are grown in liquid culture to mid-log phase.
-
A pre-treatment is performed by incubating the cultures at a mild heat shock temperature (e.g., 37°C for 30-60 minutes) to induce Hsp104 expression.
-
A severe heat shock is then applied by incubating the cultures at a high temperature (e.g., 50°C for a specific duration, such as 20-30 minutes).
-
Serial dilutions of the cultures are spotted onto agar (B569324) plates.
-
The plates are incubated at a permissive temperature (e.g., 30°C) for 2-3 days.
-
Cell survival is quantified by comparing the number of colonies from the heat-shocked cultures to those from unshocked control cultures.
Visualizing Hsp104 Function and Inhibition
Diagrams generated using Graphviz provide a clear visual representation of the Hsp104 functional cycle, the mechanism of dominant-negative inhibition, and a typical experimental workflow.
References
- 1. The ATPase activity of Hsp104, effects of environmental conditions and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Hsp104 Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 104 (HSP104) chaperones soluble Tau via a mechanism distinct from its disaggregase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drivers of Hsp104 potentiation revealed by scanning mutagenesis of the middle domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the mechanisms of Hsp104-mediated amorphous vs. amyloid aggregate dissolution
A Comparative Guide to the Dissolution of Amorphous versus Amyloid Aggregates by the Molecular Chaperone Hsp104
For researchers and drug development professionals investigating protein aggregation and its reversal, understanding the nuanced mechanisms of molecular chaperones is paramount. Hsp104, a hexameric AAA+ ATPase from yeast, stands out for its remarkable ability to resolubilize both amorphous and highly stable amyloid protein aggregates.[1][2] However, the strategies it employs to dismantle these two distinct aggregate types differ significantly. This guide provides an in-depth comparison of the mechanisms of Hsp104-mediated dissolution of amorphous versus amyloid aggregates, supported by experimental data and detailed protocols.
Mechanistic Synopsis: A Shift from Probabilistic to Cooperative Action
Hsp104's operational plasticity is central to its ability to process a wide range of substrates.[3][4] The fundamental difference in its approach to amorphous and amyloid aggregates lies in the level of collaboration between the six subunits of the Hsp104 hexamer.
Dissolution of Amorphous Aggregates: Hsp104 employs a probabilistic and non-cooperative mechanism . In this mode, individual subunits within the hexamer can act largely independently. The binding of a substrate and the subsequent ATP hydrolysis by even a single subunit can be sufficient to initiate and drive the disaggregation process.[3][5] This suggests a more stochastic engagement with the less-structured amorphous aggregates.
Dissolution of Amyloid Aggregates: In contrast, the disassembly of highly stable, cross-β sheet-rich amyloid fibrils necessitates a cooperative mechanism .[3][5] Multiple Hsp104 subunits must work in concert to engage the amyloid substrate and hydrolyze ATP.[3] The number of subunits required for this collaborative effort can even vary depending on the intrinsic stability of the specific amyloid strain.[3] This coordinated action is thought to generate the greater mechanical force required to extract a polypeptide chain from the tightly packed amyloid structure.
The following diagram illustrates the conceptual difference between the two mechanisms.
Figure 1. Conceptual comparison of Hsp104 mechanisms.
Comparative Analysis of Key Mechanistic Features
| Feature | Amorphous Aggregate Dissolution | Amyloid Aggregate Dissolution |
| Intersubunit Collaboration | Non-cooperative; probabilistic. A single active subunit can be sufficient.[3] | Highly cooperative. Multiple subunits must work in concert.[3] |
| ATP Hydrolysis | Probabilistic. ATP hydrolysis by individual subunits drives disaggregation.[3] | Cooperative. Synchronized ATP hydrolysis across multiple subunits is required.[3] |
| Substrate Binding | Probabilistic engagement.[3] | Coordinated and cooperative engagement by several subunits.[3] |
| Co-chaperone Requirement | Activity is enhanced by the Hsp70/Hsp40 system.[6][7] | Generally requires the Hsp70/Hsp40 system for efficient disaggregation.[6][7] The specific Hsp40 (J-domain protein) can influence efficiency.[8] |
| Sensitivity to Inactivation | Tolerant to the presence of some inactive subunits within the hexamer.[3] | Highly sensitive to the presence of inactive subunits. One or two mutant subunits can abolish hexamer activity.[3] |
Quantitative Experimental Data
The distinct mechanisms are supported by quantitative data from various biochemical assays.
Table 1: Hsp104 ATPase Activity in the Presence of Different Aggregates
The ATPase activity of Hsp104 is modulated by the type of aggregate it engages.
| Substrate | Hsp104 ATPase Activity (% of basal) | ClpB ATPase Activity (% of basal) |
| Disordered Aggregates | ~120% | ~120% |
| Amyloids (average) | ~100% (some stimulate, some have no effect) | ~70% (inhibited) |
| Data summarized from DeSantis et al., 2012.[3] |
These data indicate that while disordered aggregates stimulate the ATPase activity of both Hsp104 and its bacterial homolog ClpB, amyloids tend to inhibit ClpB's activity, which may explain ClpB's limited ability to dissolve amyloids.[3]
Table 2: Binding Affinities of Hsp104 and ClpB for Aggregated Substrates
Binding affinity alone does not explain the differential activity of Hsp104 and ClpB on amyloid substrates.
| Substrate Type | Hsp104 Kd (nM) | ClpB Kd (nM) |
| Disordered Aggregates | ~30-100 | ~30-100 |
| Amyloids | ~30-100 | ~30-100 |
| Data range summarized from DeSantis et al., 2012.[3] |
The similar binding affinities suggest that the critical difference lies in the post-binding, mechanistic steps of ATP hydrolysis and force generation.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are summaries of key experimental protocols.
Luciferase Disaggregation and Reactivation Assay
This assay measures the ability of Hsp104 to rescue an aggregated model protein, firefly luciferase, and restore its enzymatic activity.
Figure 2. Workflow for the luciferase disaggregation assay.
Protocol:
-
Aggregate Preparation: Denature firefly luciferase (e.g., 50 µM) in a buffer containing 6 M urea (B33335) at 30°C for 20 minutes.[9] Rapidly dilute the denatured luciferase 100-fold into a refolding buffer (e.g., 25 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM magnesium acetate, 10 mM DTT) to induce aggregation.[9] Aliquots can be flash-frozen and stored at -80°C.
-
Reactivation Reaction: Incubate the aggregated luciferase (e.g., 50 nM) with Hsp104 (e.g., 1 µM hexamer) in the refolding buffer. The reaction should include 5 mM ATP and an ATP regeneration system (e.g., 10 mM creatine (B1669601) phosphate (B84403), 0.5 µM creatine kinase).[9][10] For synergistic activity, Hsp70 and Hsp40 (e.g., 1 µM each) can be included.[9] The reaction is typically run for 90 minutes at 25°C.[9][10]
-
Activity Measurement: Measure luciferase activity by adding its substrate, luciferin, and quantifying the resulting luminescence using a microplate reader.[9][11] The rate of increase in luminescence or the final signal is proportional to the disaggregation and refolding activity.
ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by Hsp104, which is fundamental to its disaggregase function. A common method is a coupled enzymatic assay or a malachite green-based assay that detects inorganic phosphate (Pi).
Protocol (Malachite Green Assay):
-
Reaction Setup: Incubate Hsp104 (e.g., 0.25-0.5 µM monomer) in a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM potassium acetate, 10 mM magnesium acetate, 10 mM DTT) with or without the aggregated substrate.[12][13]
-
Initiation and Incubation: Start the reaction by adding ATP (e.g., 1-2 mM).[12] Incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 22-25°C).[12][13]
-
Phosphate Detection: Stop the reaction and add malachite green reagent. The reagent forms a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) and determine the amount of phosphate released by comparison to a standard curve.
Substrate Binding Assay
Fluorescence polarization is a common technique to measure the binding affinity between Hsp104 and a fluorescently labeled substrate.
Protocol (Fluorescence Polarization):
-
Substrate Labeling: Label a model substrate, such as casein, with a fluorescent dye (e.g., FITC).[13]
-
Binding Reaction: In a suitable buffer, titrate a constant concentration of the fluorescently labeled substrate (e.g., FITC-casein) with increasing concentrations of Hsp104. The reaction should include a non-hydrolyzable ATP analog like ATPγS to stabilize the substrate-bound state.[13]
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As the larger Hsp104 protein binds to the smaller fluorescent substrate, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.
-
Data Analysis: Plot the change in polarization against the Hsp104 concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
Conclusion
Hsp104's ability to dissolve both amorphous and amyloid aggregates is a testament to its remarkable mechanistic adaptability.[3] While it approaches labile, amorphous aggregates with a probabilistic, non-cooperative strategy, it switches to a highly coordinated, cooperative mechanism to tackle the formidable challenge of stable amyloid fibrils.[3][5] This operational plasticity not only highlights the sophisticated nature of cellular protein quality control but also provides a crucial framework for the development of therapeutic strategies aimed at reversing protein aggregation in human diseases. Understanding these distinct mechanisms is essential for designing and interpreting experiments and for engineering novel Hsp104 variants with tailored disaggregation activities.
References
- 1. DSpace [repository.upenn.edu]
- 2. Motor mechanism for protein threading through Hsp104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Operational Plasticity Enables Hsp104 to Disaggregate Diverse Amyloid and Non-Amyloid Clients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and structural insights into the prion-disaggregase activity of Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. J Proteins Counteract Amyloid Propagation and Toxicity in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into Hsp104 Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spiral architecture of the Hsp104 disaggregase reveals the structural basis for polypeptide translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Circuits of the AAA+ Disaggregase Hsp104 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM Structures of the this compound Disaggregase Captured in the ATP Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
Unraveling Substrate Specificity: A Comparative Guide to Potentiated Hsp104 Variants
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of potentiated Hsp104 variants, detailing their enhanced efficacy and substrate-specific effects against key proteins implicated in neurodegenerative diseases. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of these powerful protein disaggregases.
The yeast heat shock protein Hsp104 is a potent AAA+ molecular machine capable of solubilizing and refolding aggregated proteins.[1] While metazoans lack a direct Hsp104 homolog, this disaggregase has been engineered to counteract protein misfolding in human neurodegenerative diseases.[1] Wild-type Hsp104 (Hsp104WT) shows limited activity against disease-associated proteins such as α-synuclein, TDP-43, and FUS.[1] However, engineered "potentiated" variants exhibit significantly enhanced disaggregase activity, offering a promising therapeutic avenue.[2] This guide provides a comparative analysis of these variants, focusing on their substrate-specific effects.
Performance Comparison of Potentiated Hsp104 Variants
Potentiated Hsp104 variants have been developed that display a broad utility in suppressing the toxicity of a variety of proteins linked to neurodegenerative diseases.[1][3] Notably, variants with mutations in the Middle Domain (MD) and Nucleotide-Binding Domain 1 (NBD1) show enhanced ability to disaggregate substrates that Hsp104WT is unable to process effectively.[2][4] A key feature of some potentiated variants is their ability to function independently of the Hsp70/Hsp40 chaperone system, which is typically required by Hsp104WT for its disaggregase activity.[4][5]
Disaggregation of α-Synuclein
α-Synuclein is a key protein implicated in Parkinson's disease. Potentiated Hsp104 variants have demonstrated a remarkable ability to both prevent the fibrillization of α-synuclein and disassemble pre-formed fibrils and toxic oligomers.[6] This activity is crucial as pre-fibrillar oligomers are considered highly toxic species.
| Hsp104 Variant | Assay | Model System | Key Findings | Reference |
| Hsp104WT | Toxicity Suppression | Yeast | Ineffective at suppressing α-synuclein toxicity. | [7] |
| Hsp104A503V | Toxicity Suppression | Yeast | Strong suppression of α-synuclein toxicity and aggregation. | [2][7] |
| Hsp104V426L | Toxicity Suppression | Yeast | Strong suppression of α-synuclein toxicity and aggregation. | [7] |
| Hsp104K358D | Toxicity Suppression | Yeast | Suppresses α-synuclein toxicity. | [6] |
| Hsp104K358D:Y257L | Toxicity Suppression | Yeast | Selectively suppresses α-synuclein toxicity but not TDP-43 or FUS. | [6] |
| Hsp104A503V | Neurodegeneration | C. elegans | Reduces dopaminergic neurodegeneration. | [6] |
| Hsp104K358D:Y257L | Neurodegeneration | C. elegans | More effective at reducing dopaminergic neurodegeneration than non-specific variants. | [6] |
Disaggregation of TDP-43
TDP-43 is a protein that forms aggregates in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). Potentiated Hsp104 variants can effectively reduce TDP-43 aggregation and restore its normal nuclear localization.[3][4]
| Hsp104 Variant | Assay | Model System | Key Findings | Reference |
| Hsp104WT | Toxicity Suppression | Yeast | Ineffective at suppressing TDP-43 toxicity. | [3][4] |
| Hsp104A503V | Toxicity Suppression | Yeast | Strong suppression of TDP-43 toxicity. | [3][4] |
| Hsp104V426L | Toxicity Suppression | Yeast | Strong suppression of TDP-43 toxicity. | [3] |
| Hsp104A503V | Protein Localization | Yeast | Eliminates cytoplasmic TDP-43 aggregates and restores nuclear localization to ~46% of cells. | [4] |
| Hsp104V426L | Protein Localization | Yeast | Eliminates cytoplasmic TDP-43 aggregates and restores nuclear localization to ~45% of cells. | [3] |
| Hsp104WT | Protein Localization | Yeast | Only ~6-8% of cells show nuclear TDP-43 localization. | [3] |
| NBD1 Variants (e.g., I230N, E360K) | Toxicity Suppression | Yeast | Potently suppress TDP-43 toxicity. | [8] |
Disaggregation of FUS
FUS is another RNA-binding protein implicated in ALS and FTD. Potentiated Hsp104 variants have also shown efficacy in mitigating FUS-associated pathology.
| Hsp104 Variant | Assay | Model System | Key Findings | Reference |
| Hsp104WT | Toxicity Suppression | Yeast | Ineffective at suppressing FUS toxicity. | [7] |
| Hsp104A503V | Toxicity Suppression | Yeast | Strong suppression of FUS toxicity. | [7] |
| Hsp104V426L | Toxicity Suppression | Yeast | Strong suppression of FUS toxicity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Hsp104 Purification
A common method for obtaining highly active Hsp104 involves a multi-step purification process from E. coli.[1][9][10]
-
Expression: A His6-tagged Hsp104 construct is overexpressed in an E. coli strain optimized for codon usage.[1][11]
-
Lysis: Cells are harvested and lysed using a French press homogenizer in a lysis buffer containing protease inhibitors.[9][10]
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is subjected to nickel-affinity chromatography to isolate the His6-tagged Hsp104.[1]
-
Anion-Exchange Chromatography: The eluate from the affinity column is further purified using an anion-exchange column.[1]
-
Tag Removal: The His6-tag is cleaved using TEV protease.[1]
-
Size-Exclusion Chromatography: A final purification step using a size-exclusion column separates the cleaved Hsp104 from the TEV protease and any remaining contaminants.[1]
-
Activity Assay: The activity of the purified Hsp104 is confirmed using a luciferase reactivation assay.[9]
In Vitro α-Synuclein Disaggregation Assay
This assay assesses the ability of Hsp104 variants to disaggregate pre-formed α-synuclein fibrils.
-
Fibril Formation: Recombinant α-synuclein is incubated under conditions that promote fibrillization (e.g., 37°C with agitation).[12]
-
Disaggregation Reaction: Pre-formed α-synuclein fibrils are incubated with purified Hsp104 variants in a reaction buffer containing ATP and an ATP regeneration system.[12]
-
Separation of Fibrils and Monomers: The reaction mixture is centrifuged to separate the soluble fraction (containing monomers and small oligomers) from the insoluble fibrillar fraction.[13]
-
Quantification: The amount of α-synuclein in the soluble and insoluble fractions is quantified using methods such as SDS-PAGE with Coomassie staining or immunoblotting.[12]
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Potentiated Hsp104 variants suppress toxicity of diverse neurodegenerative disease-linked proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiated Hsp104 variants antagonize diverse proteotoxic misfolding events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning Hsp104 specificity to selectively detoxify α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Hsp104, a Protein Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of hsp104, a protein disaggregase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substoichiometric Hsp104 regulates the genesis and persistence of self-replicable amyloid seeds of Sup35 prion domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. All-or-none amyloid disassembly via chaperone-triggered fibril unzipping favors clearance of α-synuclein toxic species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple, versatile and robust centrifugation‐based filtration protocol for the isolation and quantification of α‐synuclein monomers, oligomers and fibrils: Towards improving experimental reproducibility in α‐synuclein research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for HsP104 Protein
For researchers and drug development professionals working with the powerful disaggregase HsP104, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific protocols for HsP104 are not independently established, the standard procedures for the disposal of recombinant proteins and biologically contaminated materials are applicable and essential to follow. This guide provides a comprehensive overview of the necessary steps and precautions for the safe handling and disposal of HsP104 protein waste.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with HsP104, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to universal precautions is mandatory, treating the protein as a potentially hazardous biological substance.[1]
Minimum PPE Requirements:
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and buttoned to shield clothing and skin from potential splashes.[1] |
| Hand Protection | Disposable Nitrile Gloves | Essential for incidental contact. For extended handling or higher concentrations, double-gloving is recommended. Gloves should be changed immediately upon contact with the protein solution, followed by hand washing.[1] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles.[1] |
| Face Shield (in addition to safety glasses) | Necessary when there is a significant risk of splashing, such as when working with large volumes or during vigorous mixing.[1] |
Waste Segregation and Disposal
Proper segregation of waste is fundamental to ensuring safe and effective disposal. All materials that have come into contact with this compound are considered biologically contaminated waste and must be handled accordingly.
Liquid Waste:
-
Contaminated Buffers and Solutions: All liquid waste containing this compound should be collected in a clearly labeled, leak-proof container.
-
Decontamination: Liquid waste should be decontaminated using an approved method such as treatment with 10% bleach for at least 30 minutes or autoclaving. Following decontamination, it may be permissible to dispose of it down the drain, in accordance with local regulations.
Solid Waste:
-
Contaminated Consumables: Items such as pipette tips, microcentrifuge tubes, and gloves that have been in direct contact with the protein must be disposed of in a designated biohazard bag.[1]
-
Final Treatment: This biohazardous waste will typically be collected by a licensed waste disposal service for final treatment, which usually involves incineration or autoclaving.[1]
Below is a logical workflow for the proper disposal of this compound waste:
HsP104's Role in Protein Disaggregation
Understanding the function of HsP104 can provide context for its handling. HsP104 is a molecular chaperone from the AAA+ superfamily that plays a crucial role in cellular stress response by disaggregating insoluble protein aggregates.[2] In conjunction with the Hsp70 chaperone system, HsP104 can solubilize and refold proteins that have aggregated due to stressors like heat.[2][3] This disaggregation activity is vital for cell survival under stress conditions.[4]
The protein exists as a hexameric ring, and through ATP hydrolysis, it threads aggregated polypeptides through its central pore, thereby unfolding and releasing them for proper refolding.[3][5]
The following diagram illustrates the general mechanism of HsP104-mediated protein disaggregation:
By adhering to these safety and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment when working with HsP104 and other recombinant proteins. Always consult your institution's specific biosafety guidelines and local regulations for complete compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp104 and ClpB: protein disaggregating machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP104 | SGD [yeastgenome.org]
- 4. Hsp104 N‐terminal domain interaction with substrates plays a regulatory role in protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiraling in Control: Structures and Mechanisms of the Hsp104 Disaggregase - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling HsP104 Protein
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with the recombinant yeast protein, HsP104. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. While HsP104 itself is not classified as a hazardous substance, its application in studies involving protein aggregates, particularly those with prion-like properties, necessitates stringent safety measures.
Hazard Identification and Risk Assessment
HsP104 is a protein disaggregase from Saccharomyces cerevisiae.[1][2][3] Standard laboratory handling of purified HsP104 in benign buffers poses a low risk. However, the risk profile elevates significantly when HsP104 is used in conjunction with amyloidogenic proteins or prions.
Key Considerations:
-
HsP104 Protein: Not considered inherently hazardous, toxic, or allergenic based on available data.[4]
-
Prion and Prion-like Proteins: These are infectious proteinaceous particles that can cause fatal neurodegenerative diseases.[5][6] Work involving these agents requires enhanced biosafety precautions.
-
Aerosolization: Fine droplets containing the protein can be generated during procedures like sonication or vigorous mixing, posing an inhalation risk.
-
Accidental Inoculation: The use of sharps, such as needles or scalpels, increases the risk of accidental injection.[7]
A thorough risk assessment must be conducted before initiating any experiment involving HsP104, especially when co-handled with potentially infectious protein aggregates.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure. The required level of PPE is dictated by the nature of the experimental system.
| Biosafety Level | Experimental Context | Required PPE |
| BSL-1 | Handling of purified this compound in non-hazardous buffers. | Laboratory coat, disposable nitrile gloves, safety glasses with side shields.[8] |
| BSL-2 | Handling of HsP104 with non-infectious amyloid aggregates or in systems with potential for aerosol generation. | Dedicated laboratory coat, double gloves (nitrile), safety goggles or a face shield, closed-toe shoes.[5][9] |
| BSL-2 (Enhanced) | Handling of HsP104 with prion or prion-like proteins. | Disposable gown over lab coat, double gloves, safety goggles and face shield, respiratory protection (e.g., N95 respirator) may be required based on risk assessment. All work should be conducted in a certified biological safety cabinet (BSC).[5][7][9] |
Operational Plan and Handling Procedures
General Handling of HsP104 (BSL-1 Conditions)
-
Preparation: Don appropriate PPE (lab coat, single gloves, safety glasses). Prepare a clean and decontaminated work area.
-
Reconstitution and Aliquoting: If lyophilized, reconstitute the protein according to the manufacturer's instructions. Minimize aerosol formation by opening vials gently and pipetting slowly. Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Use: Handle solutions carefully to avoid splashes and spills.
-
Post-Experiment: Decontaminate the work surface with a suitable disinfectant (e.g., 70% ethanol). Wash hands thoroughly after removing gloves.
Handling HsP104 with Prion-like Proteins (BSL-2 Enhanced Conditions)
All work must be conducted within a certified Class II Biological Safety Cabinet (BSC).[5]
-
Preparation: Don all required PPE, including double gloves and a disposable gown. Ensure the BSC is functioning correctly.
-
Handling: Use dedicated equipment for prion work.[9] Minimize the use of sharps.[7] If sharps are necessary, handle them with extreme caution and dispose of them immediately in a designated sharps container.[7]
-
Centrifugation: Use sealed centrifuge rotors or safety cups to prevent aerosol release.[5] Open rotors/cups inside the BSC.
-
Post-Experiment: Decontaminate all surfaces and equipment within the BSC.
Disposal Plan
Proper disposal of waste contaminated with HsP104, and especially with prion-like proteins, is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Liquid Waste (HsP104 only) | Decontaminate with a 10% bleach solution for a minimum of 30 minutes before disposal down the drain with copious amounts of water. |
| Solid Waste (HsP104 only) | (e.g., pipette tips, tubes, gloves) - Dispose of in a biohazard bag and autoclave before placing in the regular trash. |
| Liquid Waste (with Prion-like Proteins) | Decontaminate with 1N NaOH or a fresh 10% bleach solution for at least one hour. Neutralize if necessary before drain disposal, following institutional guidelines. |
| Solid Waste (with Prion-like Proteins) | All solid waste must be collected in a designated, labeled, leak-proof, and puncture-resistant container. This waste must be incinerated.[7] |
| Sharps | All sharps must be placed in a designated, puncture-proof sharps container labeled for prion-contaminated waste and incinerated.[7] |
Emergency Procedures
Skin Contact:
-
HsP104 only: Wash the affected area thoroughly with soap and water.
-
With Prion-like Proteins: Wash immediately with 1N NaOH or 10% bleach for 2-3 minutes, followed by extensive rinsing with water.[7]
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
Spills:
-
Small spills (HsP104 only): Absorb with an inert material, decontaminate the area with 10% bleach, and dispose of waste in a biohazard bag.
-
Spills involving Prion-like Proteins: Evacuate the area. The spill should be cleaned by trained personnel wearing appropriate PPE. Cover the spill with absorbent material and saturate with 1N NaOH or 10% bleach for at least one hour before cleanup.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling HsP104 and the decision-making process for determining the appropriate biosafety level.
References
- 1. HSP104 | SGD [yeastgenome.org]
- 2. Hsp104 - Wikipedia [en.wikipedia.org]
- 3. prospecbio.com [prospecbio.com]
- 4. readymed.co.in [readymed.co.in]
- 5. safetypartnersinc.com [safetypartnersinc.com]
- 6. Prions and Prion-like Proteins | UMN University Health & Safety [hsrm.umn.edu]
- 7. Handling Prions | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
